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Xenon

Cat. No.: B1202249
CAS No.: 7440-63-3
M. Wt: 131.29 g/mol
InChI Key: FHNFHKCVQCLJFQ-UHFFFAOYSA-N
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Description

Xenon (Xe), atomic number 54, is a dense, colorless, odorless, and tasteless noble gas occurring in trace amounts in the Earth's atmosphere . Although generally inert, this compound undergoes a few chemical reactions and can form compounds with highly electronegative elements like fluorine and oxygen, making it a subject of significant interest in fundamental chemistry research . Its high density, molecular weight, and stability make it an invaluable reagent in advanced scientific and industrial applications. Main Research Applications and Value this compound is a versatile reagent with critical uses across multiple disciplines: • Neuroscience and Pharmacology: this compound is a potent inhalational anesthetic and provides organoprotection. Its neuroprotective and cardioprotective effects are areas of intense investigation, particularly for mitigating injury following hypoxia-ischemia or reperfusion damage . It is also being studied as a potential therapeutic agent for conditions such as treatment-resistant depression, panic disorder, and post-traumatic stress disorder (PTSD) . • Medical Imaging: Radioisotopes of this compound, particularly this compound-133, are used as contrast agents. This compound-enhanced computed tomography (CT) and magnetic resonance imaging (MRI) are powerful techniques for evaluating cerebral blood flow and pulmonary function . • Lighting and Laser Technology: this compound is used in high-intensity discharge (HID) lamps, arc lamps for movie projectors, and high-speed photographic flash lamps due to its ability to produce a bright, white light when electrically excited . It also serves as the lasing medium in excimer lasers . • Aerospace Propulsion: Due to its high atomic mass and ease of ionization, this compound is the propellant of choice for ion thrusters used in spacecraft propulsion systems . • Scientific Instrumentation: this compound is utilized in nuclear magnetic resonance (NMR) and particle physics research, where it is used as a target medium in detectors for hypothetical particles like weakly interacting massive particles (WIMPs) . Mechanism of Action Despite its chemical inertness, this compound is biologically active. Its primary mechanism of action is the non-competitive inhibition of the N-methyl-D-aspartate (NMDA) receptor by binding to its glycine site . This antagonism is responsible for its anesthetic, analgesic, and neuroprotective properties, as it prevents glutamate-induced excitotoxicity and subsequent apoptotic pathways . Unlike many other anesthetics, this compound does not act on GABA-A receptors. Additional effects include the activation of certain background potassium channels (TREK-1), which may contribute to its neuroprotection . This compound has favorable pharmacokinetics, with a very low blood-gas partition coefficient of 0.115, enabling extremely rapid induction and recovery from anesthesia . It is excreted unchanged via the lungs, with no known metabolism . Handling and Regulatory Information This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound gas with appropriate safety precautions. While the gas itself is non-toxic and non-flammable, it can act as an asphyxiant by displacing oxygen in confined spaces.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Xe B1202249 Xenon CAS No. 7440-63-3

Properties

IUPAC Name

xenon
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InChI

InChI=1S/Xe
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InChI Key

FHNFHKCVQCLJFQ-UHFFFAOYSA-N
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Canonical SMILES

[Xe]
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Molecular Formula

Xe
Record name XENON
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DSSTOX Substance ID

DTXSID5064700
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Molecular Weight

131.29 g/mol
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Physical Description

Xenon appears as a colorless odorless gas. Noncombustible. Heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Odorless, nonflammable gas; [CAMEO], COLOURLESS ODOURLESS COMPRESSED LIQUEFIED GAS.
Record name XENON
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Record name XENON
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Boiling Point

-108.1 °C
Record name XENON
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Solubility

Solubility in water, g/100ml at 20 °C: 0.6 (very poor)
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Vapor Density

Relative vapor density (air = 1): 4.5
Record name XENON
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CAS No.

7440-63-3
Record name XENON
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Record name XENON
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Record name XENON
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Melting Point

-111.8 °C
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Foundational & Exploratory

physical and chemical properties of xenon gas

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Xenon Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (Xe), a noble gas with increasing applications in various scientific and medical fields. This document summarizes key quantitative data, outlines experimental methodologies for determining these properties, and illustrates important concepts through detailed diagrams.

Physical Properties of this compound

This compound is a colorless, odorless, and heavy noble gas.[1][2] Its physical characteristics are primarily governed by weak van der Waals forces, owing to its closed-shell electron configuration.[3]

Atomic and Nuclear Properties

This compound, with the atomic number 54, possesses a nucleus containing 54 protons.[1] Naturally occurring this compound is a mixture of several stable isotopes, with 132Xe being the most abundant. Over 40 unstable isotopes of this compound are also known.[4] The electronic configuration of this compound is [Kr] 4d¹⁰ 5s² 5p⁶, which results in a stable, filled valence electron shell.[3][5]

Table 1: Atomic and Nuclear Properties of this compound

PropertyValue
Atomic Number54[1]
Standard Atomic Weight131.293 u[1]
Electron Configuration[Kr] 4d¹⁰ 5s² 5p⁶[3][5]
Atomic Radius (empirical)108 pm
Covalent Radius130 pm
Van der Waals Radius216 pm
Ionization Energy (1st)1170.4 kJ/mol[5]
Magnetic OrderingDiamagnetic[5]
Thermodynamic and Bulk Properties

The thermodynamic properties of this compound are critical for its applications in cryogenics, lighting, and as a propellant.[4][6] Its density is significantly higher than that of air.[1]

Table 2: Thermodynamic and Bulk Properties of this compound

PropertyValue
Phase at STPGas[5]
Melting Point-111.8 °C (161.3 K)[5][7]
Boiling Point-108.0 °C (165.1 K)[5][7]
Density (gas, at STP)5.894 kg/m ³[1]
Density (liquid, at b.p.)3.100 g/mL[1]
Triple Point161.4 K, 81.6 kPa
Critical Temperature16.6 °C (289.7 K)[7][8]
Critical Pressure5.84 MPa[5]
Heat of Fusion2.30 kJ/mol[5][8]
Heat of Vaporization12.64 kJ/mol[5][8]
Molar Heat Capacity (Cp, gas)20.786 J/(mol·K)[8]
Thermal Conductivity (gas)5.65 x 10⁻³ W/(m·K)[5]
Solubility in Water644 mg/L[7][9]

Chemical Properties of this compound

For a long time, this compound was considered to be chemically inert due to its completely filled valence electron shell.[2][10] However, in 1962, Neil Bartlett synthesized the first noble gas compound, this compound hexafluoroplatinate, demonstrating that this compound can indeed form chemical bonds.[1][11]

Reactivity and Compound Formation

This compound's reactivity stems from its relatively low first ionization energy among the noble gases, allowing it to react with highly electronegative elements, primarily fluorine and oxygen.[1][12] this compound can exhibit several oxidation states, including +2, +4, +6, and +8.[6]

Known classes of this compound compounds include:

  • This compound Fluorides: XeF₂, XeF₄, and XeF₆ are well-characterized compounds formed by the direct reaction of this compound and fluorine under specific conditions of temperature and pressure.[1][6]

  • This compound Oxides: XeO₃ and XeO₄ are highly explosive and powerful oxidizing agents.[6][13]

  • This compound Oxyfluorides: Compounds like XeOF₂, XeOF₄, and XeO₂F₂ are formed through the hydrolysis of this compound fluorides.[6]

This compound compounds are potent fluorinating and oxidizing agents and have applications in organic synthesis.[6]

Experimental Protocols

Determination of Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the external pressure. For a liquefied gas like this compound, this measurement requires cryogenic conditions.

Methodology: Siwoloboff Method (Micro-scale)

A common laboratory method for determining the boiling point of a small liquid sample is the Siwoloboff method, adapted for cryogenic temperatures.

  • Sample Preparation: A small amount of liquid this compound is condensed into a sample tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the sample tube containing the liquid this compound.

  • Controlled Heating: The sample tube is placed in a controlled temperature bath (e.g., a cold finger apparatus with a heater) and slowly warmed.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The heat source is then removed. The boiling point is the temperature at which the stream of bubbles ceases and liquid this compound just begins to be drawn back into the capillary tube.

Boiling_Point_Determination cluster_setup Experimental Setup cluster_measurement Measurement Procedure A Condense this compound Gas into Liquid in Sample Tube B Place Inverted Sealed Capillary into Sample Tube A->B C Mount Sample Tube in Cryogenic Temperature Bath B->C D Slowly Increase Temperature of Bath C->D Begin Heating E Observe Continuous Stream of Bubbles from Capillary D->E F Remove Heat Source E->F G Record Temperature as Liquid Enters Capillary F->G H Final Boiling Point Value G->H Boiling Point

Caption: Experimental workflow for determining the boiling point of this compound.
Determination of First Ionization Energy

The first ionization energy is the minimum energy required to remove one electron from a neutral atom in the gaseous state. Two common methods for its determination are photoionization and electron bombardment.[6]

Methodology: Electron Bombardment

  • Gaseous Sample Introduction: A low-pressure sample of this compound gas is introduced into an ionization chamber.

  • Electron Emission: A heated filament emits electrons.

  • Electron Acceleration: These electrons are accelerated by a variable electric potential towards a grid.

  • Collision and Ionization: The accelerated electrons collide with this compound atoms. If the kinetic energy of the electrons is sufficient, they will ionize the this compound atoms, creating Xe⁺ ions.

  • Ion Detection: The newly formed Xe⁺ ions are collected on a detector plate, and the resulting current is measured.

  • Ionization Energy Determination: The minimum accelerating voltage that produces a detectable ion current corresponds to the first ionization energy of this compound.

Ionization_Energy_Determination cluster_chamber Ionization Chamber cluster_detection Detection and Measurement A Introduce this compound Gas at Low Pressure D Electrons Collide with this compound Atoms A->D B Emit Electrons from Heated Filament C Accelerate Electrons with Variable Voltage B->C C->D E Xe+ Ions Formed upon Sufficient Electron Energy D->E Ionization F Collect Xe+ Ions on Detector Plate E->F G Measure Ion Current F->G H Plot Ion Current vs. Accelerating Voltage G->H I Determine Minimum Voltage for Ion Current H->I J Final Ionization Energy Value I->J First Ionization Energy

Caption: Workflow for determining the first ionization energy of this compound.

Logical Relationships: Inertness and Applications

While this compound's chemical inertness is a defining characteristic, it is precisely this property, combined with its unique physical attributes, that leads to its diverse applications.

Xenon_Inertness_Applications Inertness Chemical Inertness (Filled Valence Shell) LowBP Low Boiling Point & High Density Inertness->LowBP HighMass High Atomic Mass Inertness->HighMass Excitability Easily Excited Electrons Inertness->Excitability LowReactivity Low Chemical Reactivity Inertness->LowReactivity Research Particle Physics Research (Dark Matter Detection) LowBP->Research Dense Liquid Target Propulsion Ion Propulsion for Spacecraft HighMass->Propulsion Efficient Propellant HighMass->Research Large Interaction Cross-section Lighting High-Intensity Discharge Lamps Excitability->Lighting Bright Plasma Emission Anesthesia General Anesthetic LowReactivity->Anesthesia Biologically Inert

References

The Discovery and History of Xenon: From Inert Gas to a Reactive Element

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Scientists

This guide provides an in-depth overview of the discovery and history of the element xenon, from its initial isolation to the revolutionary synthesis of its first compound. It is intended for researchers, scientists, and drug development professionals interested in the foundational chemistry of this noble gas.

The Discovery of a "Stranger"

This compound was discovered in July 1898 by Scottish chemist Sir William Ramsay and English chemist Morris Travers at University College London.[1][2][3][4] Their work followed their successful isolation of other noble gases—argon, neon, and krypton—from liquid air.[2][3] Intrigued by the possibility of yet another gas in the densest fractions of liquid air, they utilized a new liquid-air machine, a gift from the industrialist Ludwig Mond, to produce larger quantities of liquid krypton.[1][2]

Through a meticulous process of fractional distillation of this liquid krypton residue, they isolated a heavier, previously unknown gas.[1][2][4][5] When they subjected this new gas to an electrical discharge in a vacuum tube, it emitted a distinct and beautiful blue glow.[1][2][4][6] This unique spectral signature confirmed the presence of a new element.[1] Ramsay proposed the name "this compound," derived from the Greek word xenos, meaning "stranger," "foreigner," or "guest," to reflect its elusive nature.[1][4][7][8] In 1902, Ramsay estimated that this compound was present in the Earth's atmosphere at a concentration of about one part in 20 million.[7]

Experimental Protocol: Fractional Distillation of Liquid Air

The isolation of this compound by Ramsay and Travers was a landmark achievement in cryogenics and gas chemistry. The following protocol describes the general methodology they employed:

  • Liquefaction of Air : A large volume of ambient air was compressed and then cooled to cryogenic temperatures until it liquefied.

  • Initial Distillation : The liquid air was allowed to warm slowly. The components with the lowest boiling points, primarily nitrogen, would vaporize first and were collected.

  • Fractional Distillation : The remaining liquid, enriched in heavier gases, was subjected to repeated cycles of careful distillation. This process separates components based on their different boiling points.[9]

  • Isolation of Krypton Fraction : After the removal of nitrogen, oxygen, and argon, a small fraction rich in krypton was obtained.

  • Final Distillation of Krypton Residue : This krypton-rich fraction was further distilled. The very last, least volatile, and densest residue was collected for analysis. This final residue contained the new element, this compound.

Fractional_Distillation_for_Xenon_Isolation cluster_process Fractional Distillation of Liquid Air Air Atmospheric Air LiquidAir Liquid Air (Compression & Cooling) Air->LiquidAir Distillation1 Initial Distillation LiquidAir->Distillation1 KryptonFraction Krypton-Rich Residue Distillation1->KryptonFraction Heavier Fractions N2_O2_Ar Distillation1->N2_O2_Ar Volatile Gases (N₂, O₂, Ar) FinalDistillation Final Fractional Distillation KryptonFraction->FinalDistillation This compound Isolated this compound Gas FinalDistillation->this compound Densest Residue Bartletts_Discovery cluster_logic Neil Bartlett's Logical Pathway (1962) Observation Observation: O₂ + PtF₆ → O₂⁺[PtF₆]⁻ (A powerful oxidant reacts with O₂) Hypothesis Hypothesis: Ionization Energy of O₂ (1165 kJ/mol) ≈ Ionization Energy of Xe (1170 kJ/mol) Observation->Hypothesis Prediction Prediction: If PtF₆ can oxidize O₂, it should also oxidize Xe. Hypothesis->Prediction Experiment Experiment: Mix Xe gas with PtF₆ gas. Prediction->Experiment Result Result: Immediate reaction, formation of a yellow-orange solid. Experiment->Result Conclusion Conclusion: First noble gas compound synthesized: This compound Hexafluoroplatinate (Xe⁺[PtF₆]⁻) Result->Conclusion

References

A Technical Guide to Xenon: From Periodic Position to Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Xenon (Xe), a noble gas with properties that are increasingly harnessed in advanced scientific and medical fields. We will explore its fundamental position in the periodic table, its unique chemical and physical characteristics in comparison to other noble gases, key experimental protocols, and its emerging role in medicine, particularly in anesthesia and neuroprotection.

This compound's Position and the Properties of Noble Gases

This compound, with atomic number 54, is a member of Group 18 of the periodic table, a group commonly known as the noble gases. This group also includes Helium (He), Neon (Ne), Argon (Ar), Krypton (Kr), and the radioactive element Radon (Rn). Historically labeled "inert gases," their defining characteristic is a full valence electron shell (a stable octet for Neon and heavier elements), which makes them chemically stable and highly non-reactive under standard conditions.

This electronic configuration results in the highest first ionization energies within their respective periods, making it difficult to remove an electron. However, this stability is not absolute. For heavier noble gases like this compound, the outer electrons are further from the nucleus and more shielded, leading to a lower ionization energy compared to lighter noble gases, allowing for the formation of chemical compounds under specific conditions.

The physical properties of noble gases are governed by weak interatomic van der Waals forces, which strengthen as the atomic size and polarizability increase down the group. This leads to systematic trends in their physical properties, as detailed in the table below.

Data Presentation: Physical Properties of Noble Gases

The following table summarizes key quantitative data for the stable noble gases, illustrating the trends observed moving down Group 18.

PropertyHelium (He)Neon (Ne)Argon (Ar)Krypton (Kr)This compound (Xe)Radon (Rn)
Atomic Number 21018365486
Atomic Mass ( g/mol ) 4.00320.18039.9583.798131.293(222)
Melting Point (°C) -272.2-248.59-189.34-157.36-111.7-71.15
Boiling Point (°C) -268.93-246.08-185.85-153.22-108.12-61.7
Density (g/L at STP) 0.17850.90021.7843.7495.8949.73
First Ionization Energy (kJ/mol) 2372.32080.71520.61350.81170.41037
Atomic Radius (empirical, pm) 31387188108120

(Data sourced from multiple references, including Britannica and Chemistry LibreTexts)

Mandatory Visualization: Periodic Trends in Noble Gases

The logical relationship between an element's position in Group 18 and its physical properties can be visualized. As one descends the group, the increasing number of electron shells leads to a larger atomic radius and weaker hold on valence electrons, resulting in lower ionization energy.

PeriodicTrends cluster_group18 Group 18: Noble Gases cluster_trends Periodic Trends He He Ne Ne Trend2 First Ionization Energy Decreases He->Trend2   Ar Ar Kr Kr Xe Xe Rn Rn Trend1 Atomic Radius Increases Rn->Trend1  

Caption: Periodic trends for noble gases in Group 18.

Experimental Protocols

Protocol 1: Isolation of Noble Gases from Air

The primary commercial source for most noble gases (excluding helium and radon) is atmospheric air, from which they are separated via cryogenic fractional distillation.

Methodology:

  • Air Compression and Purification: Ambient air is first compressed and then cooled. Impurities such as water vapor, carbon dioxide, and hydrocarbons are removed through filtration and adsorption beds to prevent them from freezing and clogging the equipment.

  • Liquefaction: The purified, compressed air is passed through a heat exchanger and allowed to expand rapidly. This process, known as the Hampson-Linde cycle, cools the air until it turns into a liquid at approximately -200°C.

  • Fractional Distillation: The liquid air is pumped into a distillation column. The components of liquid air have different boiling points (N₂: -196°C, Ar: -186°C, O₂: -183°C, Kr: -153°C, Xe: -108°C).

  • Separation: A temperature gradient is maintained in the column. Nitrogen, having the lowest boiling point, vaporizes first and rises to the top. Oxygen, with the highest boiling point, remains as a liquid at the bottom. Argon, having a boiling point between N₂ and O₂, is drawn off from a middle section.

  • Further Refinement: The argon fraction is further processed to remove residual oxygen and nitrogen. The less abundant gases, Krypton and this compound, remain in the liquid oxygen fraction and are subsequently separated and purified through further distillation stages.

Protocol 2: Synthesis of this compound Tetrafluoride (XeF₄)

The discovery in 1962 that this compound could react with platinum hexafluoride shattered the long-held belief of complete inertness. Shortly after, the direct synthesis of binary fluorides was achieved.

Methodology:

  • Reactant Preparation: High-purity this compound gas and Fluorine gas are used. The reaction is typically carried out in a sealed vessel made of a material resistant to fluorine, such as nickel or Monel.

  • Reaction Conditions: A mixture of this compound and Fluorine in a molar ratio of approximately 1:5 is introduced into the reaction vessel.

  • Initiation: The vessel is heated to a temperature of 400°C and pressurized to around 6 atmospheres.

  • Reaction: Under these conditions, the gases react according to the equation: Xe + 2F₂ → XeF₄.

  • Product Isolation: After the reaction period, the vessel is cooled rapidly. The product, this compound tetrafluoride, is a colorless crystalline solid that sublimes at 117°C. Unreacted gases can be removed by vacuum pumping.

Protocol 3: Workflow for Hyperpolarized ¹²⁹Xe Magnetic Resonance Imaging (MRI)

Hyperpolarized ¹²⁹Xe MRI is a non-invasive imaging technique used to visualize lung function, particularly gas exchange. The signal from this compound is enhanced by over 10,000-fold through a process called spin exchange optical pumping (SEOP).

Methodology:

  • Isotope and Mixture Preparation: A gas mixture containing isotopically enriched ¹²⁹Xe, a small amount of rubidium (Rb), and buffer gases (N₂ and He) is prepared in a glass cell.

  • Spin Exchange Optical Pumping (SEOP):

    • The glass cell is heated to vaporize the rubidium.

    • A high-power circularly polarized laser, tuned to the absorption wavelength of rubidium, illuminates the cell.

    • The laser light optically pumps the valence electrons of the Rb atoms, polarizing their spins.

    • Through collisions, the polarized spin of the Rb electrons is transferred to the nuclei of the ¹²⁹Xe atoms.

  • Gas Collection and Administration: The hyperpolarized ¹²⁹Xe gas is collected from the cell, often frozen into a cold finger to separate it from the buffer gases, and then thawed into a delivery bag. The patient inhales the gas.

  • MRI Acquisition: Immediately after inhalation, the patient holds their breath for a short period (5-15 seconds) while inside an MRI scanner. A radiofrequency pulse sequence specifically tuned to the ¹²⁹Xe frequency is applied to acquire the imaging data.

  • Image Reconstruction: The acquired signals are processed to generate images that show the distribution of this compound gas in the lung airways and its transfer into the red blood cells within the pulmonary capillaries.

Mandatory Visualization: ¹²⁹Xe MRI Experimental Workflow

MRI_Workflow cluster_prep Gas Preparation cluster_seop Hyperpolarization (SEOP) cluster_imaging Imaging Procedure Prep Prepare Gas Mixture (¹²⁹Xe, Rb, N₂, He) Heating Heat Cell to Vaporize Rubidium Prep->Heating Laser Illuminate with Circularly Polarized Laser Transfer Spin Transfer: Rb electrons → ¹²⁹Xe nuclei Laser->Transfer Heating->Laser Collect Collect & Thaw ¹²⁹Xe Gas Transfer->Collect Inhale Patient Inhalation & Breath-hold Collect->Inhale Scan MRI Signal Acquisition Inhale->Scan Recon Image Reconstruction Scan->Recon

Caption: Experimental workflow for hyperpolarized ¹²⁹Xe MRI.

This compound's Mechanism of Action in Anesthesia and Neuroprotection

This compound is a potent anesthetic with rapid onset and recovery, and it exhibits significant neuroprotective properties. Its mechanism of action is distinct from many traditional anesthetics, making it a subject of intense research for drug development.

The primary anesthetic and neuroprotective effects of this compound are attributed to its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission. By binding to the glycine co-agonist site on the NMDA receptor, this compound inhibits its activation. This inhibition reduces the influx of calcium ions (Ca²⁺) into the neuron, preventing the excitotoxicity and downstream apoptotic cascades that lead to neuronal cell death in ischemic events like stroke or traumatic brain injury.

Beyond NMDA receptor antagonism, this compound's effects are pleiotropic. It interacts with and influences multiple other cellular targets, which distinguishes it from other NMDA antagonists like ketamine. These interactions include:

  • Potassium Channels: Activation of certain two-pore-domain potassium (K2P) channels, which contributes to neuronal hyperpolarization and reduced excitability.

  • AMPA Receptors: this compound also shows some low-potency antagonism of AMPA receptors, another type of ionotropic glutamate receptor.

  • Intracellular Signaling: It influences several intracellular signaling pathways, promoting cell survival and modulating gene transcription factors.

These multi-target interactions are believed to contribute to its favorable clinical profile, including hemodynamic stability and lack of neurotoxicity.

Mandatory Visualization: this compound's Cellular Signaling Pathway

SignalingPathway Xe This compound NMDAR NMDA Receptor Xe->NMDAR inhibits K2P K2P Channels Xe->K2P activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx mediates Glutamate Glutamate Glutamate->NMDAR activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Apoptosis Apoptosis / Cell Death Excitotoxicity->Apoptosis Anesthesia Anesthesia & Neuroprotection Excitotoxicity->Anesthesia leads away from K_Efflux K⁺ Efflux K2P->K_Efflux mediates Hyperpolarization Neuronal Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Anesthesia contributes to

Caption: this compound's signaling pathway in anesthesia and neuroprotection.

A Paradigmatic Shift in Chemistry: The Dawn of Xenon Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the noble gases were considered chemically inert, their complete electron shells a testament to their stability and reluctance to form compounds. This paradigm was shattered in 1962 when Neil Bartlett, then at the University of British Columbia, synthesized the first compound of a noble gas, xenon hexafluoroplatinate. This discovery opened a new and exciting field of chemistry, challenging long-held theories of chemical bonding and paving the way for the synthesis of a host of other this compound compounds. This technical guide delves into the seminal early research on this compound chemical compounds, providing a detailed account of the key experiments, the properties of the first synthesized compounds, and the theoretical models that emerged to explain their existence.

The Landmark Experiment: Synthesis of this compound Hexafluoroplatinate

The journey into noble gas chemistry began with an insightful observation by Neil Bartlett. He had previously synthesized dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻) and noted that the ionization potential of molecular oxygen (1175 kJ/mol) was remarkably close to that of this compound (1170 kJ/mol). This led him to hypothesize that platinum hexafluoride (PtF₆), a powerful oxidizing agent, might also be capable of oxidizing this compound.

Experimental Protocol: Synthesis of this compound Hexafluoroplatinate

The synthesis of what was initially identified as this compound hexafluoroplatinate was a conceptually straightforward yet technically demanding experiment for its time.

Apparatus:

  • A simple glass apparatus consisting of two bulbs separated by a break-seal. One bulb contained the red vapor of platinum hexafluoride, and the other contained colorless this compound gas.

Procedure:

  • Platinum hexafluoride (PtF₆) was prepared and purified.

  • This compound gas of high purity was obtained.

  • The PtF₆ was introduced into one of the glass bulbs, and the this compound gas into the adjoining bulb. The apparatus was then sealed.

  • The break-seal separating the two gases was fractured, allowing the red PtF₆ vapor and the colorless this compound gas to mix at room temperature.[1][2]

  • An immediate reaction was observed, resulting in the formation of an orange-yellow solid precipitate.[1][2]

Characterization: Initial characterization was based on the stoichiometry of the reaction and analogy to the dioxygenyl compound. The product was initially formulated as Xe⁺[PtF₆]⁻. However, subsequent studies revealed that the product was likely a mixture of several compounds, including [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.[3]

G Logical Flow of Bartlett's Hypothesis O2 O₂ + PtF₆ → O₂⁺[PtF₆]⁻ IP_O2 Ionization Potential of O₂ (1175 kJ/mol) O2->IP_O2 requires energy Hypothesis Hypothesis: If PtF₆ can oxidize O₂, it might oxidize Xe. IP_O2->Hypothesis is similar to IP_Xe Ionization Potential of Xe (1170 kJ/mol) IP_Xe->Hypothesis Experiment Experiment: Mix Xe and PtF₆ Hypothesis->Experiment leads to Result Result: Formation of an orange-yellow solid Experiment->Result

Figure 1: Logical progression leading to Bartlett's landmark experiment.

The Flourishing of this compound Fluoride Chemistry

Bartlett's discovery spurred a flurry of research activity worldwide, leading to the rapid synthesis and characterization of several binary fluorides of this compound.

This compound Difluoride (XeF₂)

The first published report on the synthesis of a simple, stable this compound fluoride was for this compound difluoride (XeF₂) in 1962.

Experimental Protocols: Synthesis of this compound Difluoride

Several methods were developed for the synthesis of XeF₂:

  • Direct Reaction of this compound and Fluorine: A mixture of this compound and fluorine gases (typically in a 2:1 molar ratio) is heated in a sealed nickel vessel to around 400°C.

    • Xe + F₂ → XeF₂[4]

  • Photochemical Synthesis: A mixture of this compound and fluorine gases in a quartz or Pyrex vessel is exposed to ultraviolet light, including sunlight.[5]

  • Reaction with Dioxygen Difluoride: this compound reacts with dioxygen difluoride (O₂F₂) at approximately -118°C to yield XeF₂.[6]

    • Xe + O₂F₂ → XeF₂ + O₂

Purification: this compound difluoride can be purified by fractional distillation or selective condensation in a vacuum line.

This compound Tetrafluoride (XeF₄)

Shortly after the synthesis of XeF₂, the preparation of this compound tetrafluoride was reported, marking the first discovered binary compound of a noble gas.[1]

Experimental Protocol: Synthesis of this compound Tetrafluoride

  • A mixture of this compound and fluorine gases in a 1:5 molar ratio is heated in a sealed nickel vessel to 400°C at a pressure of about 6 atmospheres.[4][6]

    • Xe + 2F₂ → XeF₄

This compound Hexafluoride (XeF₆)

The synthesis of this compound hexafluoride proved to be more challenging due to its high reactivity and the need for more stringent conditions.

Experimental Protocol: Synthesis of this compound Hexafluoride

  • A mixture of this compound and fluorine gases in a 1:20 molar ratio is heated in a sealed nickel vessel to approximately 300°C under a pressure of about 50 atmospheres.[4][7]

    • Xe + 3F₂ → XeF₆

  • An alternative synthesis involves the reaction of XeF₄ with O₂F₂ at low temperatures.

Quantitative Data of Early this compound Compounds

The following tables summarize the key quantitative data for the early this compound fluorides as determined by initial studies.

Compound Formula Appearance Melting Point (°C) Standard Enthalpy of Formation (kJ/mol)
This compound DifluorideXeF₂Colorless solid129-108[8]
This compound TetrafluorideXeF₄Colorless solid117 (sublimes)-251[1]
This compound HexafluorideXeF₆Colorless solid49.5-294
Compound Molecular Geometry Xe-F Bond Length (Å) Bond Angle(s)
This compound DifluorideLinear1.977[9]180°
This compound TetrafluorideSquare Planar1.94[9]90°[10]
This compound HexafluorideDistorted Octahedral1.89 (average)~90° and ~72°[11]

Theoretical Models of Bonding in this compound Compounds

The existence of stable this compound compounds necessitated a re-evaluation of chemical bonding theories. The traditional octet rule was clearly insufficient to describe these "hypervalent" molecules.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

VSEPR theory provided a simple yet powerful model to predict the geometry of this compound fluorides.

  • XeF₂: The central this compound atom has 8 valence electrons. Two are involved in bonding with the two fluorine atoms, and the remaining six form three lone pairs. To minimize repulsion, the three lone pairs occupy the equatorial positions of a trigonal bipyramid, forcing the two fluorine atoms into the axial positions, resulting in a linear molecule.

  • XeF₄: The central this compound atom has four bonding pairs and two lone pairs. To minimize repulsion, the two lone pairs occupy axial positions on opposite sides of the this compound atom in an octahedral arrangement, leading to a square planar geometry for the molecule.[12]

  • XeF₆: The central this compound atom has six bonding pairs and one lone pair. The presence of the sterically active lone pair distorts the geometry from a perfect octahedron, resulting in a distorted octahedral structure.[11]

G VSEPR Model for this compound Fluorides cluster_XeF2 XeF₂ cluster_XeF4 XeF₄ cluster_XeF6 XeF₆ XeF2_lewis Valence Electrons: Xe: 8 2F: 2 * 7 = 14 Total: 22 XeF2_pairs Electron Pairs: 2 Bonding Pairs 3 Lone Pairs XeF2_lewis->XeF2_pairs XeF2_geometry Geometry: Trigonal Bipyramidal (electron) Linear (molecular) XeF2_pairs->XeF2_geometry XeF4_lewis Valence Electrons: Xe: 8 4F: 4 * 7 = 28 Total: 36 XeF4_pairs Electron Pairs: 4 Bonding Pairs 2 Lone Pairs XeF4_lewis->XeF4_pairs XeF4_geometry Geometry: Octahedral (electron) Square Planar (molecular) XeF4_pairs->XeF4_geometry XeF6_lewis Valence Electrons: Xe: 8 6F: 6 * 7 = 42 Total: 50 XeF6_pairs Electron Pairs: 6 Bonding Pairs 1 Lone Pair XeF6_lewis->XeF6_pairs XeF6_geometry Geometry: Distorted Octahedral XeF6_pairs->XeF6_geometry

Figure 2: Application of VSEPR theory to predict the molecular geometries of this compound fluorides.
Three-Center Four-Electron (3c-4e) Bond Model

A more sophisticated model to explain the bonding in hypervalent molecules is the three-center four-electron (3c-4e) bond model, also known as the Pimentel-Rundle model.[3] This model avoids the need for d-orbital participation in bonding for main group elements.

In XeF₂, for example, the linear F-Xe-F bonding is described by a set of three molecular orbitals derived from the collinear p-orbitals of the three atoms. This results in a filled bonding orbital, a filled non-bonding orbital, and an empty anti-bonding orbital. The four electrons (two from Xe and one from each F) occupy the bonding and non-bonding orbitals, resulting in a stable molecule with a bond order of 1/2 for each Xe-F bond.[7][13]

Molecular Orbital (MO) Theory

Molecular orbital theory provides the most comprehensive description of bonding in this compound compounds. For XeF₂, the combination of the 5p orbital of this compound with the 2p orbitals of the two fluorine atoms leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The filling of these orbitals by the valence electrons results in a net bonding interaction, explaining the stability of the molecule.[6][14]

Early Research on this compound Oxides and Oxyfluorides

The high reactivity of this compound fluorides led to the discovery of this compound oxides and oxyfluorides, typically through hydrolysis reactions.

This compound Trioxide (XeO₃)

This compound trioxide, a highly explosive white solid, can be prepared by the controlled hydrolysis of this compound hexafluoride.

Experimental Protocol: Synthesis of this compound Trioxide

  • This compound hexafluoride (XeF₆) is carefully reacted with water.

    • XeF₆ + 3H₂O → XeO₃ + 6HF[15][16]

  • The resulting solution contains aqueous XeO₃.

  • Careful evaporation of the water yields solid XeO₃. Caution: Solid XeO₃ is a powerful and sensitive explosive.

This compound Oxyfluorides

Partial hydrolysis of this compound hexafluoride can yield this compound oxyfluorides.

  • XeF₆ + H₂O → XeOF₄ + 2HF[16]

  • XeF₆ + 2H₂O → XeO₂F₂ + 4HF

G Hydrolysis Pathway of this compound Hexafluoride XeF6 XeF₆ Partial_H2O + H₂O (Partial Hydrolysis) XeF6->Partial_H2O Full_H2O + 3H₂O (Complete Hydrolysis) XeF6->Full_H2O XeOF4 XeOF₄ Partial_H2O->XeOF4 XeO2F2 XeO₂F₂ Partial_H2O->XeO2F2 XeO3 XeO₃ Full_H2O->XeO3 XeOF4->Partial_H2O + H₂O

Figure 3: Stepwise hydrolysis of this compound hexafluoride to form this compound oxyfluorides and this compound trioxide.

Conclusion

The early research on this compound chemical compounds, initiated by Neil Bartlett's audacious experiment, fundamentally altered the landscape of chemistry. It demonstrated that the noble gases were not entirely inert and led to the development of new theoretical models to explain chemical bonding in hypervalent molecules. The synthesis and characterization of this compound fluorides, oxides, and oxyfluorides not only expanded the periodic table's chemical repertoire but also provided a deeper understanding of the nature of the chemical bond itself. This foundational work continues to inspire research into the chemistry of the noble gases and other elements with unusual bonding characteristics.

References

The Dawn of a New Era in Chemistry: A Technical Guide to the Synthesis of the First Noble Gas Compound, Xenon Hexafluoroplatinate

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal moment in chemical history, the synthesis of xenon hexafluoroplatinate in 1962 by Neil Bartlett shattered the long-held belief of the chemical inertness of noble gases. This guide provides a comprehensive technical overview of this landmark experiment, detailing the scientific rationale, experimental protocol, and the subsequent characterization of the product that opened the door to the rich field of noble gas chemistry.

Introduction: Overturning a Chemical Dogma

For decades, the noble gases were considered chemically inert due to their completely filled valence electron shells. This perceived lack of reactivity was a cornerstone of chemical theory. However, in 1962, chemist Neil Bartlett at the University of British Columbia made a groundbreaking discovery that would necessitate the rewriting of chemistry textbooks.[1][2]

Bartlett's insight stemmed from his work with platinum hexafluoride (PtF₆), a powerful oxidizing agent. He had successfully synthesized dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻) and noted that the ionization energy of molecular oxygen (1175 kJ·mol⁻¹) was remarkably similar to that of this compound (1170 kJ·mol⁻¹).[3][4] This led him to hypothesize that PtF₆ could also oxidize this compound.

This hypothesis was confirmed when he reacted this compound gas with platinum hexafluoride, resulting in the formation of a stable, orange-yellow solid.[2] This product was the first true compound of a noble gas, initially formulated as this compound hexafluoroplatinate, Xe⁺[PtF₆]⁻.[3][5]

The Foundational Synthesis: A Logical Pathway to Discovery

The synthesis of the first noble gas compound was not a serendipitous accident but rather the result of careful observation and logical deduction. The intellectual pathway that led Bartlett to this historic experiment can be visualized as a series of interconnected concepts and experimental precedents.

discovery_pathway O2_PtF6 Synthesis of O₂⁺[PtF₆]⁻ IE_O2 Ionization Energy of O₂ (1175 kJ/mol) O2_PtF6->IE_O2 Revealed high oxidizing power of PtF₆ Hypothesis Hypothesis: PtF₆ can oxidize Xe IE_O2->Hypothesis Similar ionization energy IE_Xe Ionization Energy of Xe (1170 kJ/mol) IE_Xe->Hypothesis Similar ionization energy Experiment Reaction of Xe and PtF₆ Hypothesis->Experiment Led to Product Formation of Orange-Yellow Solid (this compound Hexafluoroplatinate) Experiment->Product Resulted in

Caption: Logical progression leading to the synthesis of this compound hexafluoroplatinate.

Experimental Protocol: The Original Bartlett Experiment

While the original 1962 publication provided a concise announcement of the discovery, subsequent accounts and the nature of the reactants allow for the reconstruction of a detailed experimental protocol. The synthesis involves the direct reaction of this compound gas with platinum hexafluoride vapor at cryogenic temperatures.[6]

Materials and Apparatus:

  • High-purity this compound gas

  • Platinum hexafluoride (PtF₆) gas

  • A vacuum line apparatus constructed from a material resistant to fluorine compounds (e.g., nickel or Monel)

  • A reaction vessel made of Pyrex or quartz, equipped with a break-seal

  • A dewar flask for liquid nitrogen (77 K)

  • An inert solvent such as sulfur hexafluoride (SF₆) is often used to moderate the reaction.[3]

Procedure:

  • Preparation of Reactants: Platinum hexafluoride, a deep red, volatile solid, is synthesized and purified. A known quantity of PtF₆ is condensed into the reaction vessel, which is then attached to the vacuum line.

  • Introduction of this compound: A stoichiometric amount or a slight excess of this compound gas is introduced into the reaction vessel containing the frozen PtF₆.

  • Cryogenic Reaction: The reaction vessel is immersed in liquid nitrogen (77 K) to co-condense the reactants.

  • Controlled Reaction: The liquid nitrogen bath is removed, and the reaction vessel is allowed to slowly warm to room temperature. This gradual warming is crucial to control the exothermic reaction between this compound and platinum hexafluoride.[6]

  • Observation: As the reactants melt and vaporize, an immediate reaction occurs, evidenced by the formation of an orange-yellow solid precipitate on the walls of the reaction vessel.[2]

  • Isolation of the Product: Any unreacted, volatile components are removed under vacuum, leaving the solid this compound hexafluoroplatinate product.

Experimental Workflow

The workflow for the synthesis of this compound hexafluoroplatinate is a sequential process that requires careful handling of highly reactive and volatile substances.

experimental_workflow start Start prep_ptf6 Prepare and Purify Platinum Hexafluoride (PtF₆) start->prep_ptf6 condense_ptf6 Condense PtF₆ into Reaction Vessel prep_ptf6->condense_ptf6 add_xe Introduce this compound (Xe) Gas condense_ptf6->add_xe cool_77k Co-condense Reactants at 77 K (Liquid N₂) add_xe->cool_77k warm_rt Slowly Warm to Room Temperature cool_77k->warm_rt reaction Reaction Occurs (Formation of Orange-Yellow Solid) warm_rt->reaction isolate Isolate Product (Remove Volatiles under Vacuum) reaction->isolate end End isolate->end

Caption: A step-by-step workflow for the synthesis of this compound hexafluoroplatinate.

Characterization of the Product: A Complex Reality

Subsequent investigations revealed that the product of the reaction between this compound and platinum hexafluoride is more complex than the initially proposed Xe⁺[PtF₆]⁻.[3] The mustard-yellow solid is now understood to be a mixture of several this compound-containing salts, with the exact composition depending on the reaction conditions. The primary components of this mixture are believed to be [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.[3]

Physicochemical Properties

The quantitative data for the initially synthesized product and its components are summarized below. It is important to note that precise measurements were challenging due to the product's complex and variable nature.

PropertyValueReference(s)
Appearance Orange-yellow solid[2][6]
Molar Mass (as XePtF₆) 440.367 g·mol⁻¹[6]
Decomposition Temperature > 100°C[6]
Reactivity with Water Vigorous hydrolysis to Xe, O₂, HF, and platinum oxides/hydroxides[6]
Spectroscopic and Structural Data

While detailed spectroscopic data for the initial mixture is scarce, studies on related, more well-defined this compound-platinum fluoride compounds provide insight into the likely structural motifs.

Compound/IonTechniqueKey ObservationsReference(s)
[XeF]⁺[PtF₆]⁻ X-ray DiffractionAlthough not isolated from the original synthesis, related structures like [XeF₅]⁺[PtF₆]⁻ have been characterized, showing octahedral [PtF₆]⁻ anions. The crystal structure of [XeF₅]⁺[PtF₆]⁻ is orthorhombic.[7]
XeF₂·2PtF₄ Raman SpectroscopyStrong bands at 588 cm⁻¹ and 592 cm⁻¹ are assigned to the Xe-F terminal stretching modes.[8]
XeF₂·2PtF₄ 3D Electron DiffractionThe structure consists of polymeric chains with XeF₂ molecules coordinated to [PtF₄] units. The bridging Xe-F bonds are significantly elongated (2.316 Å) compared to the terminal Xe-F bonds (1.909 Å).[8][9]

Alternative Synthesis Route

An alternative method for preparing a more compositionally defined this compound fluoroplatinate salt involves the reaction of this compound difluoride (XeF₂) with platinum tetrafluoride (PtF₄) in anhydrous hydrogen fluoride (aHF) solution. This method typically yields [XeF]⁺[PtF₅]⁻ and proceeds at room temperature with a yield of approximately 75%.[6]

Conclusion

The synthesis of this compound hexafluoroplatinate was a landmark achievement that fundamentally altered our understanding of chemical bonding and the reactivity of the elements. Neil Bartlett's logical and insightful approach serves as a powerful example of the scientific method in action. While the initial product was a complex mixture, its discovery catalyzed a new field of research into noble gas chemistry, leading to the synthesis and characterization of a wide array of new and fascinating compounds. This in-depth guide provides researchers and scientists with a comprehensive overview of the core principles and experimental considerations behind this historic synthesis.

References

The Isotopic Tapestry of Xenon in Meteorites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic composition of xenon found within meteorites, offering a window into the early solar system, nucleosynthetic processes, and the origin of the elements.

Introduction: this compound as a Cosmic Chronicler

This compound (Xe), a noble gas with nine stable isotopes, serves as a powerful tracer for astrophysical and cosmochemical processes. Its isotopic signatures in meteorites are a complex mixture of components from various stellar and solar system origins. Trapped within the mineralogical fabric of these ancient rocks, this compound isotopes preserve a record of the environments in which they formed and the subsequent history of their host meteorites. This guide will detail the distinct this compound components, the methodologies used to analyze them, and the nucleosynthetic pathways that created their unique isotopic patterns.

Principal this compound Components in Meteorites

The this compound found in meteorites is a composite of several distinct components, each with a characteristic isotopic composition. These components are typically deconvoluted from the bulk this compound isotopic measurements of a meteorite sample. The primary components are:

  • Solar Wind (SW) this compound: Implanted directly from the sun into the surfaces of meteorite parent bodies.

  • Q-phase this compound (Xe-Q): A major component of primordial this compound in chondritic meteorites, so-named because it is found in an acid-resistant residue (the "Q" phase) of these meteorites.

  • This compound-HL (Xe-HL): Characterized by enrichments in both the light (L) and heavy (H) isotopes of this compound, it is carried in presolar nanodiamonds and silicon carbide (SiC) grains and is thought to originate from supernova ejecta.

  • This compound-S (Xe-S): Enriched in the s-process isotopes and found in presolar silicon carbide (SiC) grains, originating from the stellar winds of Asymptotic Giant Branch (AGB) stars.

  • Fissiogenic this compound: Produced by the spontaneous fission of extinct (e.g., 244Pu) and extant (e.g., 238U) actinides.

  • Radiogenic this compound: Primarily 129Xe, the decay product of the extinct radionuclide 129I.

Data Presentation: Isotopic Compositions of Key this compound Components

The following tables summarize the isotopic compositions of the major this compound components found in meteorites, normalized to 132Xe. These values are compilations from various studies and represent the current understanding of these components.

Table 1: Isotopic Composition of Major this compound Components in Meteorites (relative to 132Xe = 1.00)

IsotopeSolar Wind (SW)[1]Q-phase (Xe-Q)This compound-HL (Xe-HL)This compound-S (Xe-S)
124Xe0.00482 ± 0.000060.00468~0.009~0.002
126Xe0.00422 ± 0.000070.00403~0.008~0.002
128Xe0.0841 ± 0.00020.0825~0.100.215
129Xe1.041 ± 0.0021.042~1.04~1.04
130Xe0.1650 ± 0.00030.165~0.130.425
131Xe0.826 ± 0.0020.824~0.800.795
132Xe1.000 1.000 1.000 1.000
134Xe0.370 ± 0.0010.380~0.500.355
136Xe0.2999 ± 0.00070.315~0.470.290

Table 2: this compound Isotopic Composition in Allende (CV3) and Murchison (CM2) Meteorites (relative to 132Xe = 1.00)

IsotopeAllende (Bulk)Murchison (Bulk)[2]
124Xe~0.0047~0.0048
126Xe~0.0041~0.0042
128Xe~0.083~0.084
129Xe~1.05~1.06
130Xe~0.165~0.166
131Xe~0.825~0.828
132Xe1.000 1.000
134Xe~0.375~0.378
136Xe~0.310~0.314

Note: The values for Allende and Murchison represent typical bulk compositions and can vary between different analyses and sample fractions.

Experimental Protocols: Unlocking the Isotopic Secrets

The analysis of this compound isotopes in meteorites is a meticulous process that requires ultra-high vacuum conditions and highly sensitive mass spectrometers to measure the minute quantities of gas trapped within the rock. The primary methods employed are stepwise heating and laser ablation, coupled with static vacuum mass spectrometry.

Sample Preparation
  • Selection and Cleaning: A pristine interior chip of the meteorite is selected to minimize terrestrial contamination. The sample is then cleaned in an ultrasonic bath with high-purity solvents such as ethanol and/or deionized water to remove any surface contaminants.

  • Crushing (Optional): For bulk analysis, the cleaned chip may be gently crushed in a clean environment to a grain size suitable for loading into the extraction system. For mineral-specific analyses, mineral separation techniques may be employed prior to loading.

  • Loading: The sample is weighed and loaded into a sample holder, typically made of a low-blank material like molybdenum or tantalum foil. The holder is then placed into the extraction line of the mass spectrometer system.

Gas Extraction

This is the most common method for releasing trapped noble gases.

  • Evacuation and Bakeout: The entire extraction line and mass spectrometer are evacuated to ultra-high vacuum (UHV) conditions (typically < 10-9 torr). The system is then "baked out" at a high temperature (e.g., 150-200°C) for an extended period (24-48 hours) to desorb any adsorbed atmospheric gases from the internal surfaces.

  • Stepwise Heating: The sample is heated in a series of temperature steps, typically ranging from a few hundred degrees Celsius to over 1600°C.[2] Each temperature step is held for a specific duration (e.g., 20-30 minutes) to allow for the diffusion and release of gases from different mineral phases or trapping sites.

  • Gas Purification: The gas released at each temperature step is purified by exposing it to a series of getters. Zirconium-aluminum or titanium-sublimation pumps are commonly used to remove active gases (e.g., H2, H2O, N2, CO, CO2, and hydrocarbons). Cryogenic traps may also be used to separate this compound from lighter noble gases like argon and krypton.

This technique allows for in-situ analysis of specific mineral grains or inclusions within a polished meteorite section.[3][4]

  • Sample Preparation: A polished thick or thin section of the meteorite is placed in a vacuum chamber connected to the mass spectrometer.

  • Targeting: A high-power laser is focused on a specific target area (e.g., a chondrule, a calcium-aluminum-rich inclusion, or a specific mineral grain) identified through a microscope.

  • Ablation and Gas Release: The laser is fired, ablating a small amount of material and releasing the trapped gases into the vacuum chamber.

  • Gas Purification: The released gas is then purified using getters as described in the stepwise heating method.

Mass Spectrometric Analysis
  • Inlet to Mass Spectrometer: The purified this compound gas is expanded into the ion source of a static vacuum noble gas mass spectrometer.

  • Ionization and Mass Separation: The this compound atoms are ionized, typically by electron impact. The resulting ions are then accelerated and separated according to their mass-to-charge ratio by a magnetic field.

  • Detection: The ion beams of the different this compound isotopes are simultaneously or sequentially measured by a detector system, which usually consists of multiple Faraday cups and/or an electron multiplier for low-abundance isotopes.

  • Data Acquisition and Correction: The measured ion currents are recorded and corrected for various factors, including mass discrimination, detector efficiencies, and blank contributions from the extraction and analysis system. Isotopic ratios are then calculated.

Visualizing the Origins and Relationships of this compound Components

The diverse isotopic signatures of this compound in meteorites are a direct result of the mixing of components from different nucleosynthetic origins. The following diagrams illustrate these relationships.

Xenon_Components Figure 1: Conceptual Workflow of this compound Components in Meteorites cluster_nucleosynthesis Stellar Nucleosynthesis cluster_presolar Presolar Grains cluster_solar_system Early Solar System cluster_components This compound Components in Meteorites cluster_decay In-situ Decay s_process s-process (AGB Stars) SiC Silicon Carbide (SiC) s_process->SiC Incorporation r_process r-process (Supernovae) Nanodiamonds Nanodiamonds r_process->Nanodiamonds Incorporation p_process p-process (Supernovae) p_process->Nanodiamonds Incorporation Xe_S Xe-S SiC->Xe_S Carrier Xe_HL Xe-HL Nanodiamonds->Xe_HL Carrier Solar_Nebula Homogenized Solar Nebula Gas Planetesimals Accreting Planetesimals Solar_Nebula->Planetesimals Accretion Xe_Q Xe-Q Solar_Nebula->Xe_Q Trapping in Q-phase SW_Xe Solar Wind Xe Planetesimals->SW_Xe Implantation Meteorite Meteorite Xe_S->Meteorite Bulk Meteoritic this compound Xe_HL->Meteorite Bulk Meteoritic this compound Xe_Q->Meteorite Bulk Meteoritic this compound SW_Xe->Meteorite Bulk Meteoritic this compound Fission_Xe Fissiogenic Xe Fission_Xe->Meteorite Bulk Meteoritic this compound Radio_Xe Radiogenic Xe (129Xe) Radio_Xe->Meteorite Bulk Meteoritic this compound Pu_U_decay 244Pu, 238U Fission Pu_U_decay->Fission_Xe I_decay 129I Decay I_decay->Radio_Xe

References

Theoretical Predictions of Xenon Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once considered the epitome of chemical inertness, xenon has emerged as a fascinating element capable of forming a diverse range of chemical compounds. This technical guide delves into the theoretical predictions that have been instrumental in understanding and expanding the chemistry of this compound. From the fundamental interactions in simple fluorides to the complex mechanisms in potential therapeutic agents, computational chemistry has provided invaluable insights into the reactivity of this noble gas. This document outlines the theoretical frameworks, summarizes key quantitative data, details experimental verification protocols, and explores the relevance of this compound's reactivity in the context of drug development.

Theoretical Frameworks for this compound Reactivity

The reactivity of this compound, particularly its ability to form bonds with highly electronegative elements, is a quantum mechanical phenomenon. Theoretical predictions of this compound's chemical behavior are primarily grounded in ab initio quantum chemical calculations. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, stability, and properties.

Key computational methods employed in the study of this compound chemistry include:

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not fully account for electron correlation, which is crucial for accurately describing the weak bonds often found in this compound compounds.

  • Møller-Plesset (MP) Perturbation Theory: MP2, a second-order correction to the HF theory, is a widely used method to incorporate electron correlation. It offers a good balance between accuracy and computational cost for many this compound-containing molecules.

  • Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties. These methods are computationally intensive but provide reliable benchmarks for other theoretical models.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, have also been applied to study this compound compounds. These methods model the electron correlation through a functional of the electron density, offering a computationally less expensive alternative to high-level ab initio methods.

These theoretical approaches are used to predict various properties of this compound compounds, including their geometries (bond lengths and angles), vibrational frequencies, thermochemistry (reaction energies, bond dissociation energies), and reaction pathways.

Quantitative Predictions of this compound Compounds

Theoretical calculations have been pivotal in predicting the existence and properties of numerous this compound compounds, many of which were later synthesized and characterized experimentally. The following tables summarize key quantitative data from computational studies.

This compound Fluorides and Oxides

This compound fluorides and oxides are the most extensively studied classes of this compound compounds. Theoretical predictions have been crucial in understanding their structure, stability, and reactivity.

CompoundMethodPropertyPredicted Value
XeF₂ -Total Bond Energy267.8 kJ/mol[1]
-First Bond Energy184.1 kJ/mol[1]
-Second Bond Energy83.68 kJ/mol[1]
XeF₄ CCSD(T)Atomization Energy (0 K)125.08 kcal/mol
CCSD(T)Heat of Formation (298 K)-50.5 kcal/mol
XeF₆ CCSD(T)Atomization Energy (0 K)179.21 kcal/mol
CCSD(T)Heat of Formation (298 K)-69.9 kcal/mol
XeO₃ ---
HXeC₆H₅ MP2Xe-H Bond Distance1.880 Å[2]
MP2Xe-C Bond Distance2.401 Å[2]
MP2Xe-H Stretching Frequency1317.7 cm⁻¹[2]
MP2Xe-C Stretching Frequency178.3 cm⁻¹[2]
Reaction Thermochemistry and Kinetics

Computational studies have also provided valuable insights into the energetics and kinetics of reactions involving this compound compounds.

ReactionMethodPropertyPredicted Value
XeF₄ → XeF₃ + F -Dissociation Energy48 kcal/mol
XeF₃ → XeF₂ + F -Dissociation Energy15 kcal/mol
XeF₂ → XeF + F -Dissociation Energy54 kcal/mol
XeF → Xe + F -Dissociation Energy11 kcal/mol
XeF₄ + NO → XeF₃ + FNO -Activation Energy7 kcal/mol
XeF₂ + NO → XeF + FNO -Activation Energy10 kcal/mol

Experimental Verification and Protocols

The theoretical predictions of this compound's reactivity have been a driving force for experimental investigations. The synthesis and characterization of new this compound compounds provide crucial validation of the theoretical models.

Synthesis of this compound Fluorides

The synthesis of this compound fluorides typically involves the direct reaction of this compound and fluorine gases under specific conditions of temperature, pressure, and stoichiometry.

Protocol for the Synthesis of this compound Difluoride (XeF₂):

  • Reactants: A mixture of this compound and fluorine gas in a molar ratio of approximately 2:1.

  • Apparatus: A sealed nickel vessel or a Pyrex glass bulb.

  • Conditions: The mixture is heated to 400 °C or exposed to sunlight or another ultraviolet light source.[1] The reaction can also be initiated by an electrical discharge.[1]

  • Purification: The product, a white solid, is purified by fractional distillation or selective condensation using a vacuum line.[1]

Protocol for the Synthesis of this compound Tetrafluoride (XeF₄):

  • Reactants: A mixture of this compound and fluorine gas in a molar ratio of 1:5.

  • Apparatus: A sealed nickel vessel.

  • Conditions: The mixture is heated to 400 °C at a pressure of 6 atm.

  • Purification: The product is a colorless crystalline solid that can be sublimed for purification.

Protocol for the Synthesis of this compound Hexafluoride (XeF₆):

  • Reactants: A mixture of this compound and fluorine gas in a molar ratio of 1:20.

  • Apparatus: A sealed nickel vessel.

  • Conditions: The mixture is heated to 300 °C at a pressure of approximately 50 atm.

  • Purification: The product is a colorless crystalline solid.

Characterization Techniques

A variety of spectroscopic and analytical techniques are employed to characterize the synthesized this compound compounds and validate the theoretical predictions.

  • Infrared (IR) and Raman Spectroscopy: These techniques are used to measure the vibrational frequencies of the molecules, which can be directly compared with the values predicted by theoretical calculations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹²⁹Xe and ¹⁹F NMR are powerful tools for elucidating the structure and bonding in this compound fluorides and their derivatives.

  • X-ray Diffraction: Single-crystal X-ray diffraction provides precise information about the molecular geometry, including bond lengths and angles, which serves as a definitive benchmark for theoretical models.

  • Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation patterns of the this compound compounds.

Workflows and Signaling Pathways

The study of this compound reactivity follows systematic workflows, from theoretical prediction to experimental validation. Furthermore, the biological activity of this compound, particularly its anesthetic and neuroprotective properties, can be understood through its interaction with specific signaling pathways.

Theoretical Prediction Workflow

The process of theoretically predicting the properties and reactivity of a new this compound compound follows a well-defined workflow.

Theoretical_Workflow A Hypothesize New this compound Compound B Construct Initial Molecular Geometry A->B C Select Computational Method and Basis Set (e.g., CCSD(T)/aug-cc-pVTZ) B->C D Perform Geometry Optimization C->D E Calculate Vibrational Frequencies (Confirm Minimum Energy Structure) D->E G Investigate Reaction Pathways (Transition State Search) D->G F Predict Properties: - Bond Lengths & Angles - Vibrational Spectra - Thermochemistry E->F H Publish Theoretical Predictions F->H G->H

A typical workflow for the theoretical prediction of this compound compounds.
Experimental Synthesis and Characterization Workflow

The experimental verification of theoretical predictions involves the synthesis of the target compound followed by its thorough characterization.

Experimental_Workflow A Review Theoretical Predictions B Design Synthetic Route A->B C Select and Prepare Starting Materials (this compound, Fluorine, etc.) B->C D Perform Synthesis under Controlled Conditions (Temperature, Pressure) C->D E Isolate and Purify Product D->E F Characterize Compound: - NMR Spectroscopy - IR/Raman Spectroscopy - X-ray Diffraction - Mass Spectrometry E->F G Compare Experimental Data with Predictions F->G H Publish Experimental Validation G->H

A generalized workflow for the experimental synthesis and characterization of this compound compounds.
This compound's Interaction with the NMDA Receptor Signaling Pathway

In the context of drug development, this compound's anesthetic and neuroprotective effects are attributed to its antagonism of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting this receptor, this compound can modulate neuronal excitability and prevent the downstream effects of excessive glutamate signaling, which is implicated in excitotoxicity.

NMDA_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Allows Glutamate Glutamate Glutamate->NMDA_R Activates This compound This compound This compound->NMDA_R Inhibits (Antagonist) CaM Calmodulin (CaM) Ca_influx->CaM Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity CaMKII CaMKII Activation CaM->CaMKII nNOS nNOS Activation CaM->nNOS CREB CREB Phosphorylation CaMKII->CREB NO Nitric Oxide (NO) Production nNOS->NO NO->Excitotoxicity Gene_Expression Gene Expression Changes CREB->Gene_Expression

Simplified signaling pathway of the NMDA receptor and the inhibitory effect of this compound.

Conclusion

Theoretical predictions have been, and continue to be, a cornerstone of modern this compound chemistry. By providing a deep understanding of bonding, structure, and reactivity, computational chemistry not only explains the existence of known this compound compounds but also guides the synthesis of new and exotic molecules. For researchers in materials science and drug development, these theoretical insights offer a powerful tool for designing novel materials and therapeutics with tailored properties. The synergy between theoretical prediction and experimental validation will undoubtedly continue to push the boundaries of what is thought possible for the chemistry of this "noble" yet reactive element.

References

An In-depth Technical Guide to the Fundamental Interactions of Xenon in Plasma Physics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the fundamental atomic and plasma processes involving xenon. It covers the core interactions, quantitative data from experimental findings, detailed experimental protocols for plasma characterization, and potential applications in biomedical fields.

Introduction to this compound Plasmas

This compound (Xe), a noble gas with atomic number 54, is characterized by its high mass, low ionization potential among inert gases, and complex electronic structure. These properties make this compound a compelling medium for a wide range of plasma applications, from electric propulsion systems like Hall thrusters to light sources, lasers, and emerging biomedical technologies.[1] A this compound plasma consists of a partially ionized gas containing neutral this compound atoms, this compound ions (Xe+, Xe2+, etc.), and free electrons. The behavior of this plasma is governed by a complex interplay of collisional and radiative processes, which are the fundamental interactions at its core. Understanding these interactions is critical for diagnosing, modeling, and engineering this compound plasma systems for specific applications.[1][2]

Fundamental Interactions in this compound Plasma

The dominant processes in a this compound plasma are initiated by collisions between its constituent particles. These interactions can be broadly categorized as elastic and inelastic.

  • Elastic Collisions: In these collisions, the total kinetic energy of the colliding particles is conserved.[3] While they do not change the internal energy states of the atoms or ions, they are crucial for energy transfer and establishing thermal equilibrium within the plasma. An example is the collision between an electron and a neutral this compound atom where momentum is exchanged, but the atom is not excited or ionized.

  • Inelastic Collisions: In these interactions, a portion of the kinetic energy is converted into internal energy of the atom or ion, or vice versa.[4][5] These are the processes responsible for the plasma's characteristic properties, such as its ability to emit light. The primary inelastic processes are excitation, ionization, and recombination.

Excitation

Excitation occurs when a this compound atom or ion absorbs energy from a collision, causing an electron to move to a higher energy level.

  • Electron-Impact Excitation: This is the most common excitation mechanism, where a free electron collides with a this compound atom (Xe) or ion (Xe+), transferring enough energy to promote a bound electron to an excited state (Xe, Xe+). e⁻ + Xe → Xe* + e⁻ The cross-sections for these interactions are highly dependent on the incident electron's energy.[6][7]

  • Heavy-Particle Excitation: Collisions between energetic this compound ions and neutral this compound atoms can also lead to excitation. This process is particularly relevant in high-voltage applications like Hall thrusters.[8] Xe⁺ + Xe → Xe⁺ + Xe*

The excited states are unstable and will decay back to a lower energy level by emitting a photon. This radiative decay is what produces the characteristic light emission from the plasma, which is a cornerstone of plasma diagnostics.[2]

Ionization

Ionization is the process of removing one or more electrons from a this compound atom or ion, creating a positively charged ion and a free electron. The energy required for this is known as the ionization energy.

  • Electron-Impact Ionization: A sufficiently energetic electron can impart enough energy during a collision to overcome the binding energy of an atomic electron, liberating it. This is the primary mechanism for sustaining a plasma. Single, double, and even triple ionization can occur at higher electron energies.[9]

    • Single Ionization: e⁻ + Xe → Xe⁺ + 2e⁻

    • Double Ionization: e⁻ + Xe → Xe²⁺ + 3e⁻

  • Atom-Atom Ionization: In high-temperature environments, collisions between two neutral this compound atoms can result in ionization, typically through a two-step process where one atom is first excited and then ionized in a subsequent collision.[10][11] This process has a quadratic dependence on the neutral gas density.[11]

  • Photoionization: A high-energy photon can be absorbed by a this compound atom, leading to the ejection of an electron.[2] This is a key process in plasmas created by high-intensity light sources.[2][12] hν + Xe → Xe⁺ + e⁻

Recombination

Recombination is the reverse of ionization, where a positive ion captures a free electron, typically resulting in the emission of energy.

  • Three-Body Recombination: An ion captures an electron with the excess energy and momentum being carried away by a third body, usually another electron. This process is dominant in dense, cold plasmas.[13] The rate of this process is strongly dependent on electron temperature, scaling approximately as Tₑ⁻⁹/² in ultracold plasmas.[13] Xe⁺ + e⁻ + e⁻ → Xe* + e⁻

  • Radiative Recombination: An ion captures an electron, and the excess energy is released as a photon. Xe⁺ + e⁻ → Xe* + hν

  • Dielectronic Recombination: In this process, an ion captures an electron, leading to a doubly excited state. The ion then stabilizes by emitting a photon. In dense plasmas, this process can be less effective as the doubly excited ion may be re-ionized before it can stabilize.[14]

Below is a diagram illustrating the primary interaction pathways in a this compound plasma.

XenonPlasmaInteractions cluster_ionization Ionization Pathways cluster_excitation Excitation/De-excitation cluster_recombination Recombination Pathways Xe_ground Xe (Ground State) Xe_excited Xe* (Excited State) Xe_ground->Xe_excited Excitation (e- impact) Xe_ion Xe+ (Ion) Xe_ground->Xe_ion Ionization (e- impact) Xe_excited->Xe_ground Radiative Decay Xe_excited->Xe_ion Stepwise Ionization Photon Photon (hν) Xe_excited->Photon Emits Xe_ion->Xe_excited Recombination Xe_ion_excited Xe+* (Excited Ion) Xe_ion->Xe_ion_excited Excitation (e- impact) Xe_ion_excited->Xe_ion Radiative Decay Xe_ion_excited->Photon Emits Electron e-

Caption: Key energy transition pathways for this compound in a plasma environment.

Quantitative Data Presentation

The rates and probabilities of the interactions described above are quantified by their cross-sections and reaction coefficients. Below are tables summarizing key quantitative data for this compound.

Table 1: Ionization Energies of this compound

Ionization Stage Ionization Energy (eV)
Xe → Xe⁺ 12.130
Xe⁺ → Xe²⁺ 20.975
Xe²⁺ → Xe³⁺ 32.1
Xe³⁺ → Xe⁴⁺ 46.7

Data sourced from standard atomic reference tables.

Table 2: Selected Electron-Impact Cross-Sections for Neutral this compound

Process Peak Cross-Section (cm²) Energy at Peak (eV) Reference
Total Ionization (Xe → Xe⁺) ~5.0 x 10⁻¹⁶ ~100 [15]
Total Excitation ~4.5 x 10⁻¹⁶ ~30 [15]
Atom-Atom Ionization (Slope Const.) 1.8 x 10⁻²⁰ cm²/eV Threshold: 8.315 eV [10][11]

Note: Cross-section values can vary between studies due to different experimental conditions and measurement techniques.

Experimental Protocols for this compound Plasma Diagnostics

Characterizing a this compound plasma requires measuring key parameters like electron temperature (Tₑ), electron density (nₑ), and the density of various species. Several diagnostic techniques are employed for this purpose.

Langmuir Probes
  • Principle: An electrostatic probe, consisting of a small metallic electrode, is inserted directly into the plasma.[16] A variable voltage is applied to the probe, and the collected current is measured. The resulting current-voltage (I-V) characteristic curve provides localized information about the plasma.[16][17]

  • Methodology:

    • A small wire (typically tungsten) is inserted into the plasma.

    • The voltage on the probe is swept from a negative potential (ion saturation region) to a positive potential (electron saturation region) relative to the plasma potential.

    • The electron temperature can be determined from the slope of the I-V curve in the transition region.

    • The electron density can be calculated from the current measured in the electron saturation region.

  • Application: Provides local measurements of nₑ and Tₑ. However, being an intrusive method, it can disturb the plasma it is measuring.[17]

Optical Emission Spectroscopy (OES)
  • Principle: This non-intrusive technique analyzes the light emitted by the plasma.[18] Each spectral line corresponds to a specific electronic transition in an atom or ion. The intensity and broadening of these lines reveal information about the plasma's composition and conditions.

  • Methodology:

    • Light from the plasma is collected using a lens and focused onto the entrance slit of a spectrometer.

    • The spectrometer disperses the light into its constituent wavelengths.

    • A detector (like a CCD) records the spectral intensity.

    • By identifying the spectral lines, one can determine the species present in the plasma.

    • The relative intensities of different lines can be used in a collisional-radiative model to estimate electron temperature and density.[8]

    • Doppler broadening of the spectral lines can be used to determine the ion temperature.[19]

Laser Thomson Scattering (LTS)
  • Principle: A high-power laser beam is directed into the plasma. The laser light scatters off the free electrons. The spectrum of the scattered light is broadened due to the thermal motion of the electrons.

  • Methodology:

    • A powerful, monochromatic laser beam is passed through the this compound plasma.

    • The scattered light is collected at an angle (typically 90°) to the incident beam.

    • The spectrum of the scattered light is analyzed. The width of the spectrum is directly related to the electron temperature, and the total intensity of the scattered light is proportional to the electron density.

  • Application: LTS is considered a gold-standard, non-intrusive diagnostic for obtaining accurate, localized measurements of nₑ and Tₑ.[20] A key challenge in this compound is avoiding photo-ionization of excited atoms by the probe laser, which requires careful selection of laser intensity.[20]

The following diagram outlines a generalized workflow for a this compound plasma experiment.

ExperimentalWorkflow cluster_diag start Start: Define Experimental Goals setup System Setup: - Vacuum Chamber - Gas Inlet (this compound) - Power Supply start->setup generation Plasma Generation (e.g., RF, DC Discharge) setup->generation diagnostics Plasma Diagnostics (Select Methods) generation->diagnostics oes Optical Emission Spectroscopy (OES) diagnostics->oes Non-intrusive probe Langmuir Probe diagnostics->probe Intrusive lts Laser Thomson Scattering (LTS) diagnostics->lts Non-intrusive acquisition Data Acquisition oes->acquisition probe->acquisition lts->acquisition analysis Data Analysis: - Calculate Tₑ, nₑ - Species Identification acquisition->analysis modeling Collisional-Radiative Modeling (Optional) analysis->modeling results Results & Interpretation analysis->results modeling->results end End: Conclusion results->end

Caption: A generalized workflow for conducting and analyzing a this compound plasma experiment.

Relevance to Biomedical and Drug Development Fields

While the direct use of high-energy this compound plasma in drug development is not established, the underlying physics and related technologies have significant relevance. The noble gas this compound itself is known for its anesthetic and potent neuroprotective properties, acting as an inhibitor of the NMDA receptor.[21][22][23] The application of plasma technology in the biomedical field, often using other noble gases like argon or helium, provides a framework for how this compound plasmas could be leveraged.

  • Plasma Sterilization: Low-temperature gas plasma sterilization is a well-established method for sterilizing heat- and moisture-sensitive medical devices.[24][25] The process uses a gas (like hydrogen peroxide) which is turned into a plasma. The reactive free radicals generated in the plasma effectively destroy microorganisms.[24] this compound's large atomic mass could potentially offer unique characteristics in similar plasma-based sterilization or surface modification processes.

  • Plasma-Material Interactions: this compound plasma can be used to modify the surfaces of biomaterials to improve biocompatibility or create specific surface chemistries for drug delivery applications. Focused ion beams (FIB) using this compound plasma sources are now available for nano-fabrication and analysis of biological samples.[26]

  • Plasma Medicine: The field of plasma medicine explores the interaction of cold atmospheric plasmas with biological tissues.[27] Plasma generates a cocktail of reactive oxygen and nitrogen species (RONS) which can have therapeutic effects, such as promoting wound healing and inducing apoptosis in cancer cells.[28][29] While typically generated from air or other noble gases, the fundamental processes of excitation and ionization are the same. Investigating the unique reactive species generated in a this compound-based plasma and their interaction with biological systems could be a novel area of research, connecting the plasma physics to the known biological effects of this compound.

Conclusion

The fundamental interactions of this compound in a plasma—excitation, ionization, and recombination—are driven by a complex set of collisional processes. The probabilities of these interactions are well-characterized by cross-section data, and their effects are diagnosed through sophisticated experimental protocols like OES and LTS. While the primary applications of this compound plasmas have been in industrial fields, the principles of plasma generation and interaction, combined with the unique biological properties of this compound gas, open intriguing possibilities for future applications in surface modification, sterilization, and plasma medicine. A thorough understanding of the core plasma physics is the essential foundation for exploring these innovative frontiers.

References

A Technical Guide to Preliminary Studies on Xenon-Based Nanomaterials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The noble gas xenon, while chemically inert, possesses remarkable biological properties, most notably as a potent anesthetic and neuroprotectant. Its unique characteristics, including high polarizability and the ability to be hyperpolarized for advanced magnetic resonance imaging (MRI), have opened up novel avenues for research at the intersection of nanotechnology and medicine. While the field of discrete "this compound-based nanomaterials" is still in its infancy, this guide focuses on the preliminary studies involving the use of this compound in conjunction with nanomaterials. This includes the application of hyperpolarized this compound for enhanced imaging using nanocarriers, the mechanisms of this compound's biological interactions at a cellular level, and the synthesis and characterization of nanomaterials relevant to these applications. This document provides an in-depth overview of the current landscape, detailing experimental protocols, summarizing quantitative data, and visualizing key processes to facilitate further research and development in this promising area.

Introduction: The Intersection of this compound and Nanotechnology

This compound, a high-atomic-mass noble gas, is largely non-reactive due to its complete outer electron shell. However, its large, polarizable electron cloud allows it to interact with biomolecules, particularly by occupying hydrophobic pockets within proteins, which can alter their function.[1] This property underpins its well-documented anesthetic and neuroprotective effects, primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2]

Nanomaterials, defined as materials with at least one dimension in the 1-100 nm range, offer unique physicochemical properties compared to their bulk counterparts, including high surface-area-to-volume ratios and quantum effects.[3][4][5] These properties have led to their revolutionary use in medicine for applications such as drug delivery, diagnostics, and imaging.[6][7][8][9]

The convergence of this compound's unique biological and physical properties with the advanced capabilities of nanomaterials presents a nascent but highly promising field of study. Key areas of interest include leveraging nanomaterials as targeted delivery vehicles for hyperpolarized 129Xe for ultra-sensitive MRI diagnostics and exploring the therapeutic potential of this compound in neurological disorders, potentially enhanced by nanocarrier systems. This guide synthesizes the preliminary data and methodologies from these foundational studies.

Synthesis and Characterization of Relevant Nanomaterials

While the direct synthesis of stable this compound-containing nanoparticles is not yet a well-established field, various types of nanomaterials are crucial for this compound-related applications. These are typically synthesized using two main strategies: top-down and bottom-up approaches.[10][11]

Synthesis Methodologies

Top-Down Approach: This method involves breaking down bulk materials into nanoscale particles.

  • Mechanical Milling: High-energy ball milling can be used to reduce the size of bulk materials.

  • Lithography: Techniques like photolithography or electron beam lithography are used to pattern materials at the nanoscale, often for creating chips and sensors.[10]

Bottom-Up Approach: This strategy involves building nanomaterials from atomic or molecular precursors.[10]

  • Chemical Reduction: A common method for synthesizing metallic nanoparticles where a metal salt is reduced in solution using a reducing agent. A capping or stabilizing agent is typically required to prevent particle aggregation.[12]

  • Sol-Gel Method: This technique involves the conversion of a solution of precursors (the 'sol') into a solid 'gel' phase, which can then be processed to form nanomaterials.[10]

  • Hydrothermal Synthesis: This method uses high temperatures and pressures in an aqueous solution to crystallize nanomaterials.[10] It has been used to produce red-emitting carbon nanoparticles from eucalyptus leaves for potential therapeutic use.[13]

A generalized workflow comparing these two approaches is illustrated below.

G cluster_top_down Top-Down Approach cluster_bottom_up Bottom-Up Approach Bulk Bulk Material Breakdown Physical/Chemical Breakdown (e.g., Milling, Lithography) Bulk->Breakdown Nano_TD Nanomaterial Breakdown->Nano_TD Atoms Atoms / Molecules Nucleation Nucleation & Growth (e.g., Chemical Reduction, Sol-Gel) Atoms->Nucleation Nano_BU Nanomaterial Nucleation->Nano_BU

Fig. 1: General workflow for nanomaterial synthesis.
Characterization Techniques

Thorough characterization is essential to understand the physicochemical properties of nanomaterials, which dictate their biological behavior.[5][14]

Experimental Protocol: Transmission Electron Microscopy (TEM)

  • Sample Preparation: A dilute suspension of the nanomaterial is prepared in a suitable solvent (e.g., ethanol or deionized water).

  • Grid Application: A small droplet of the suspension is placed onto a TEM grid (typically a copper grid coated with a thin carbon film).

  • Drying: The solvent is allowed to evaporate completely, leaving the nanoparticles dispersed on the grid. This may be done at room temperature or under a heat lamp.

  • Imaging: The grid is loaded into the TEM. An electron beam is transmitted through the sample.

  • Analysis: The resulting image provides high-resolution, two-dimensional information about the nanoparticles' size, shape, and aggregation state.[14] TEM can achieve spatial resolution down to the atomic level (1-100 nm).[14]

Table 1: Key Nanomaterial Characterization Methods

Parameter Technique Information Obtained Reference(s)
Size & Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) Direct visualization of particle size, shape, and surface topography. [14]
Crystal Structure X-Ray Diffraction (XRD) Information on the crystalline structure, phase, and purity of the material. [14]
Chemical Composition X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS) Elemental composition and chemical states of the surface and bulk material. [5]
Surface Charge Zeta Potential Measurement Magnitude of the electrostatic charge at the particle surface, indicating colloidal stability. [15]

| Optical Properties | UV-Vis Spectroscopy, Fluorescence Spectroscopy | Light absorption and emission properties, useful for quantum dots and plasmonic nanoparticles. |[5] |

This compound in Biomedical Applications: Mechanisms of Neuroprotection

A significant driver for developing this compound-based nanotherapeutics is this compound's proven neuroprotective capability.[16][17] Studies have shown that this compound can reduce neuronal injury and improve long-term cognitive function after traumatic brain injury (TBI) in animal models.[17] This effect is largely attributed to its role as an antagonist of the NMDA-type glutamate receptor.[2]

Signaling Pathway of this compound-Induced Neuroprotection

Neuronal injury, such as that caused by oxygen deprivation or glutamate excitotoxicity, leads to excessive activation of NMDA receptors. This causes a massive influx of Ca2+ ions into the neuron, triggering downstream apoptotic and necrotic cell death pathways. This compound acts by non-competitively inhibiting the NMDA receptor, thereby blocking this excitotoxic cascade.[16]

G Glutamate Excess Glutamate (Excitotoxicity) NMDA_R NMDA Receptor Glutamate->NMDA_R Activates This compound This compound This compound->NMDA_R Inhibits Neuroprotection Neuroprotection Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Channel Cell_Death Neuronal Cell Death (Apoptosis / Necrosis) Ca_Influx->Cell_Death Triggers

Fig. 2: this compound's primary neuroprotective mechanism.
Quantitative Data on Neuroprotective Efficacy

In vitro and in vivo studies have quantified the neuroprotective effects of this compound across different injury models.

Table 2: Summary of Quantitative Neuroprotection Data for this compound Gas

Model Type Injurious Agent This compound Concentration Measured Outcome Result Reference
In Vitro (Mouse Neuronal-Glial Coculture) NMDA 19 ± 6% atm IC50 for LDH release 50% reduction in cell death [2]
In Vitro (Mouse Neuronal-Glial Coculture) Glutamate 28 ± 8% atm IC50 for LDH release 50% reduction in cell death [2]
In Vitro (Mouse Neuronal-Glial Coculture) Oxygen Deprivation 10 ± 4% atm IC50 for LDH release 50% reduction in cell death [2]
In Vitro (Mouse Neuronal-Glial Coculture) Oxygen Deprivation 60% atm LDH release Reduced to baseline [2][18]
In Vitro (Mouse Neuronal-Glial Coculture) NMDA or Glutamate 75% atm LDH release 80% reduction [2][18]
In Vivo (Rat Brain Injury Model) N-methyl-dl-aspartate 75% atm Neuronal degeneration 45% reduction in injury [2][18]
In Vivo (Mouse TBI Model) Controlled Cortical Impact 50% Xe for 3h Short-term vestibulomotor function Significant improvement (P<0.01) [17]

| In Vivo (Mouse TBI Model) | Controlled Cortical Impact | 50% Xe for 3h | Long-term survival (12 months) | Significantly improved (P<0.05) |[17] |

Experimental Protocol: In Vitro Neurotoxicity Assay

  • Cell Culture: A mouse neuronal-glial cell coculture is established in appropriate media.

  • Induction of Injury: Neuronal injury is induced by adding an agent such as NMDA or glutamate to the culture medium, or by subjecting the cells to oxygen deprivation in a specialized chamber.

  • This compound Administration: Cells are concurrently exposed to a controlled atmosphere containing a specific concentration of this compound (e.g., 10-75%), with the balance typically being N2 and O2.[2] Control groups are exposed to nitrogen instead of this compound.

  • Incubation: The cells are incubated under these conditions until injury is assessed.

  • Assessment of Cell Death: Cell death is quantified by measuring the release of lactate dehydrogenase (LDH), an enzyme that leaks from damaged cells, into the culture medium using a commercially available colorimetric assay.[2] The amount of LDH is proportional to the extent of cell death.

This compound-Enhanced Imaging with Nanomaterials

One of the most compelling applications of this compound in nanomedicine is for molecular imaging. The isotope 129Xe can be "hyperpolarized" through spin-exchange optical pumping (SEOP), which increases its nuclear spin polarization by several orders of magnitude (~10,000-fold).[19] This hyperpolarization dramatically enhances the NMR/MRI signal, allowing for imaging at much lower concentrations than conventional proton MRI.[19]

Nanoparticles can serve as functionalized contrast agents. By designing nanoparticles that bind to specific biological targets (e.g., cancer cells) and also encapsulate or associate with hyperpolarized this compound, it becomes possible to create highly specific and sensitive imaging probes.[19][20]

Workflow for Hyperpolarized 129Xe MRI

The process involves polarizing the this compound gas, administering it to the subject, and then performing the MRI scan.

G cluster_prep Preparation cluster_admin Administration & Imaging Xe_Gas 129Xe Gas Blend SEOP Spin-Exchange Optical Pumping (SEOP) Xe_Gas->SEOP Rb_Vapor Rubidium (Rb) Vapor Rb_Vapor->SEOP Laser Circularly Polarized Laser (795 nm) Laser->Rb_Vapor Optically Pumps HP_Xe Hyperpolarized 129Xe Gas SEOP->HP_Xe Polarizes Xe Inhalation Inhalation or Injection into Subject HP_Xe->Inhalation Nano_Agent Optional: Nanoparticle Targeting Agent Nano_Agent->Inhalation co-administered MRI MRI Scanner Inhalation->MRI Subject placed in Image High-Contrast Ventilation Image MRI->Image Acquires

Fig. 3: Workflow for hyperpolarized 129Xe MRI.

Experimental Protocol: Spin-Exchange Optical Pumping (SEOP)

  • Cell Preparation: A glass cell is loaded with a small amount of rubidium (Rb) metal.[19]

  • Gas Filling: The cell is filled with a mixture of gases, typically including the 129Xe isotope, N2 for quenching, and He for pressure broadening.

  • Heating: The cell is heated to vaporize the rubidium.

  • Optical Pumping: A high-power, circularly polarized laser tuned to the D1 transition of rubidium (~795 nm) illuminates the cell. This excites the Rb valence electrons into a spin-polarized state.

  • Spin Exchange: The spin-polarized Rb atoms collide with the 129Xe nuclei. During these collisions, the polarization is transferred from the Rb electrons to the Xe nuclei via a Fermi-contact interaction.

  • Collection: The hyperpolarized 129Xe gas is then collected, often by freezing it in a cold trap, before being thawed for administration to the subject.[19]

Biocompatibility and Safety Considerations

For any nanomaterial intended for biomedical application, a thorough evaluation of its biocompatibility is critical.[3][6][21] Biocompatibility ensures that the material does not provoke an adverse biological response, such as toxicity, inflammation, or immune rejection.[21] While this compound gas itself is known to be safe and is devoid of the neurotoxicity seen with other NMDA antagonists, the nanomaterials used as carriers must be rigorously tested.[2]

Key factors influencing nanomaterial biocompatibility include their size, shape, surface chemistry, charge, and composition.[5][21]

Table 3: Standard Biocompatibility Testing Considerations for Nanomaterials

Test Category Endpoint Assessed Typical Assays Reference(s)
Cytotoxicity Cell viability, apoptosis, necrosis MTT assay, LDH assay, live/dead staining [3]
Hemocompatibility Hemolysis (red blood cell lysis) ASTM F756 standard practice for assessment of hemolytic properties [4]
Immunotoxicity Inflammatory response, cytokine release, complement activation ELISA for cytokines (e.g., TNF-α, IL-6), complement activation assays [3][21]
Genotoxicity DNA damage Comet assay, micronucleus test [4]

| In Vivo Toxicity | Systemic toxicity, biodistribution, clearance | Histopathology of major organs, blood chemistry analysis, animal survival studies |[3] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: A specific cell line (e.g., HeLa, fibroblasts) is seeded into a 96-well plate and allowed to adhere overnight.

  • Nanomaterial Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the test nanomaterial. Control wells receive medium without nanoparticles.

  • Incubation: The plate is incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formation of Formazan: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Quantification: The absorbance of the resulting purple solution is measured using a plate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.

Future Directions and Outlook

The application of this compound in conjunction with nanotechnology is a field with considerable potential, though it remains in the early stages of exploration. Future research should focus on several key areas:

  • Synthesis of this compound-Carrier Nanomaterials: Development of novel, biocompatible nanomaterials (e.g., porous silica nanoparticles, liposomes, or metal-organic frameworks) specifically designed to encapsulate or adsorb hyperpolarized this compound. The goal would be to increase the local concentration and residence time of this compound at target sites.

  • Targeted Delivery Systems: Functionalizing these nanocarriers with ligands (e.g., antibodies, peptides) to actively target specific cell types, such as cancer cells or inflamed neuronal tissue.[20][22] This would combine the therapeutic or diagnostic power of this compound with the specificity of nanotechnology.

  • Theranostic Platforms: Creating integrated "theranostic" nanoparticles that combine this compound-based diagnostics (MRI) with a therapeutic modality.[13] For instance, a nanoparticle could carry both hyperpolarized this compound for imaging a tumor and a chemotherapeutic drug for simultaneous treatment.

  • Elucidating Broader Mechanisms: While NMDA receptor antagonism is a key mechanism, further studies are needed to understand the full range of this compound's interactions with other cellular targets and signaling pathways, which could reveal new therapeutic opportunities.[16]

As synthesis and characterization techniques become more sophisticated, the ability to design and test this compound-based nanosystems for clinical applications in neurology, oncology, and pulmonology will undoubtedly expand, potentially offering new solutions for challenging diseases.

References

An In-Depth Technical Guide to Radioactive Xenon Isotopes from Nuclear Fission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioactive isotopes of xenon, primarily products of nuclear fission, are of significant interest across various scientific and technical disciplines. From their critical role in the operation of nuclear reactors to their application in diagnostic medical imaging and emerging uses in drug development, a thorough understanding of their properties, production, and detection is paramount. This guide provides a comprehensive technical overview of the key radioactive this compound isotopes originating from nuclear fission, with a focus on their nuclear data, formation pathways, experimental protocols for their analysis, and their applications in research and medicine.

Core Concepts: Formation and Properties of Fission-Product this compound Isotopes

Nuclear fission of heavy nuclei, such as Uranium-235 (235U) and Plutonium-239 (239Pu), results in a wide array of fission products, including several radioactive isotopes of this compound.[1] These isotopes are typically neutron-rich and undergo beta decay to achieve stability.[2] The most significant radioactive this compound isotopes produced in nuclear fission are this compound-133 (133Xe) and this compound-135 (135Xe).

This compound-135: The Potent Neutron Absorber

This compound-135 is notorious in the field of nuclear engineering for its exceptionally high thermal neutron absorption cross-section, making it a significant "neutron poison" in nuclear reactors.[1] Its accumulation can dramatically affect the reactivity of the reactor core, a phenomenon known as "this compound poisoning."[3]

A substantial portion of 135Xe is not a direct fission product but rather results from the beta decay of Iodine-135 (135I), which has a half-life of about 6.7 hours.[3] This decay chain is a critical factor in reactor kinetics, especially during power transients or shutdown, leading to the "iodine pit" effect where the concentration of 135Xe increases after a power reduction, temporarily hindering the reactor's ability to restart.[4]

This compound-133: The Medical Imaging Agent

This compound-133 is a key radioisotope used in nuclear medicine, primarily for diagnostic imaging of the lungs and brain.[5][6] It is produced as a fission product of 235U in nuclear reactors.[6] With a half-life of approximately 5.3 days and the emission of a detectable gamma ray, it is well-suited for medical applications, providing a sufficient timeframe for imaging while minimizing long-term radiation exposure to the patient.[3][6]

Quantitative Data Summary

The following tables summarize the key nuclear properties of important radioactive this compound isotopes produced from nuclear fission.

Table 1: Key Radioactive this compound Isotopes from Nuclear Fission

IsotopeHalf-LifePrimary Decay ModePrecursor Isotope (Half-Life)
133Xe5.2474 daysβ-133I (20.8 h)
135Xe9.14 hoursβ-135I (6.57 h)
131mXe11.95 daysIsomeric Transition-
133mXe2.198 daysIsomeric Transition-

Table 2: Fission Yields of Key this compound Isotopes and Precursors

Isotope/PrecursorFission Yield from 235U (Thermal)Fission Yield from 239Pu (Thermal)
133Xe~6.7%~7.0%
135I (decays to 135Xe)~6.4%~7.7%

Experimental Protocols

This section details the methodologies for the separation, detection, and application of radioactive this compound isotopes.

Separation of this compound from Fission Product Off-Gas

The separation of this compound from the off-gas streams of nuclear fuel reprocessing is crucial for both waste management and the purification of this compound for various applications. A common method involves a multi-step process of gas purification and cryogenic separation.[7]

Methodology:

  • Aerosol and Droplet Removal: The off-gas stream is first passed through filters to remove any solid particles and liquid droplets.[7]

  • Iodine Removal: The gas is then passed through a bed of silver-impregnated silica gel to chemisorb radioactive iodine isotopes.[7]

  • Deoxygenation and Denitrification: Catalytic converters are used to remove oxygen and nitrogen oxides from the gas stream.[7]

  • Drying: The process gas is thoroughly dried to prevent ice formation in the subsequent cryogenic stages.[7]

  • Cryogenic Separation:

    • This compound Deposition: The gas is cooled to approximately 80 K at low pressure, causing the this compound to deposit as a solid.[7]

    • Krypton Deposition: The remaining gas is compressed and further cooled to 80 K to solidify the krypton.[7]

  • Purification: The collected this compound can be further purified by batch distillation to remove any remaining krypton and other impurities.[7]

Detection and Quantification by Gamma Spectroscopy

Gamma spectroscopy is a non-destructive technique used to identify and quantify gamma-emitting radionuclides like 133Xe and 135Xe.[1]

Methodology:

  • Sample Collection: Air samples containing radioactive this compound are passed through a charcoal trap to adsorb the this compound gas.

  • Detector Setup: A high-purity germanium (HPGe) detector, known for its excellent energy resolution, is typically used. The detector is housed in a lead shield to reduce background radiation.[8]

  • Energy and Efficiency Calibration: The detector is calibrated using standard radioactive sources with well-known gamma-ray energies and activities to determine the energy response and detection efficiency at different energies.[8]

  • Data Acquisition: The sample is placed in a reproducible geometry in front of the detector, and the gamma-ray spectrum is acquired for a predetermined time.[9]

  • Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic gamma-ray peaks of the this compound isotopes (e.g., 81 keV for 133Xe and 250 keV for 135Xe). The net peak area is proportional to the activity of the isotope in the sample.[8]

Isotopic Analysis by Mass Spectrometry

Mass spectrometry is employed for the high-precision measurement of stable and long-lived this compound isotope ratios. This is particularly useful for distinguishing between different fission sources.

Methodology:

  • Sample Preparation: The this compound gas sample is purified to remove other gases. This can be achieved by cryo-focusing the gas onto a silica gel trap at liquid nitrogen temperature (77 K) after passing it through a getter material to remove reactive gases.[10]

  • Introduction into Mass Spectrometer: The purified this compound is then introduced into a high-resolution mass spectrometer, such as a dual-inlet dynamic mass spectrometer.[10]

  • Ionization and Mass Separation: The this compound atoms are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field.

  • Detection: The abundance of each this compound isotope is measured using a detector array.

  • Data Analysis: The isotopic ratios are calculated from the measured ion currents.

This compound-133 Ventilation-Perfusion (V/Q) Imaging

133Xe is used to perform ventilation scans to assess airflow in the lungs, often in conjunction with a perfusion scan to diagnose conditions like pulmonary embolism.[11]

Clinical Protocol:

  • Patient Preparation: The patient is positioned, typically sitting or supine, in front of a gamma camera.[12] A mask or mouthpiece connected to a this compound delivery system is fitted securely.[12]

  • Ventilation Phase:

    • Single Breath (Wash-in): The patient inhales a bolus of 133Xe gas and holds their breath while an initial image is acquired.[12]

    • Equilibrium: The patient rebreathes the this compound-air mixture from a closed system for several minutes to achieve an equilibrium distribution in the lungs, during which multiple images are taken.[12]

    • Washout: The patient breathes room air, and the exhaled 133Xe is collected in a charcoal trap. Serial images are acquired to visualize the clearance of the gas from the lungs.[12]

  • Perfusion Phase: A technetium-99m labeled radiopharmaceutical (e.g., 99mTc-MAA) is injected intravenously, and images of blood flow in the lungs are acquired.

  • Image Analysis: The ventilation and perfusion images are compared to identify any areas of mismatch, which can be indicative of a pulmonary embolism.[11]

Hyperpolarized this compound-129 Magnetic Resonance Imaging (MRI)

Hyperpolarized 129Xe MRI is an emerging technique that provides high-resolution images of the lung airspaces and can also probe gas exchange.

Experimental Protocol (Preclinical):

  • Hyperpolarization: this compound gas enriched in the 129Xe isotope is hyperpolarized using a laser-based polarizer. This process significantly enhances the MR signal from the this compound.[3]

  • Gas Administration: The hyperpolarized this compound gas is dispensed into a bag and administered to the anesthetized subject (e.g., a rodent) via inhalation.[3]

  • MRI Acquisition: The subject is placed in an MRI scanner, and specialized radiofrequency pulses are used to acquire images of the this compound distribution in the lungs during a breath-hold.[3]

  • Image Analysis: The resulting images provide detailed information on regional lung ventilation. By analyzing the signal from this compound dissolved in the lung tissue and blood, information about gas exchange can also be obtained.

Visualizations: Workflows and Pathways

Decay Pathway of this compound-135

The formation of 135Xe is a critical process in nuclear reactor physics. The following diagram illustrates this decay chain.

Decay_Pathway_Xe135 Te135 Tellurium-135 (Fission Product) I135 Iodine-135 Te135->I135 β- decay (t½ ≈ 19 s) Xe135 This compound-135 I135->Xe135 β- decay (t½ ≈ 6.6 h) Cs135 Caesium-135 (Long-lived) Xe135->Cs135 β- decay (t½ ≈ 9.1 h) Xe136 This compound-136 (Stable) Xe135->Xe136 + neutron (Neutron Capture)

Caption: Formation and removal pathways of this compound-135.

Experimental Workflow for this compound Isotope Separation

This diagram outlines the major steps in separating this compound from fission product off-gases.

Xenon_Separation_Workflow start Fission Product Off-Gas aerosol_removal Aerosol & Droplet Filtration start->aerosol_removal iodine_removal Iodine Adsorption (Silver-impregnated Silica Gel) aerosol_removal->iodine_removal deoxo_denox Catalytic Deoxygenation & Denitrification iodine_removal->deoxo_denox drying Gas Drying deoxo_denox->drying cryo_separation Cryogenic Separation (80 K) drying->cryo_separation xe_collection Solid this compound Collection cryo_separation->xe_collection kr_collection Solid Krypton Collection cryo_separation->kr_collection purification Batch Distillation xe_collection->purification purified_xe Purified this compound purification->purified_xe Gamma_Spectroscopy_Workflow start Air Sample Collection (Charcoal Trap) data_acquisition Sample Counting & Data Acquisition start->data_acquisition detector_setup HPGe Detector Setup & Shielding calibration Energy & Efficiency Calibration (Standard Sources) detector_setup->calibration calibration->data_acquisition spectrum Gamma-Ray Spectrum data_acquisition->spectrum analysis Spectral Analysis (Peak Identification & Quantification) spectrum->analysis results Isotope Activity analysis->results VQ_Scan_Logic patient Patient with Suspected Pulmonary Embolism ventilation_scan Ventilation Scan (Inhaled 133Xe) patient->ventilation_scan perfusion_scan Perfusion Scan (Injected 99mTc-MAA) patient->perfusion_scan comparison Comparison of Ventilation & Perfusion Images ventilation_scan->comparison perfusion_scan->comparison matched_defect Matched Defect (Abnormal V & P) comparison->matched_defect Defects align mismatched_defect Mismatched Defect (Normal V, Abnormal P) comparison->mismatched_defect Defects do not align normal_scan Normal Scan (Normal V & P) comparison->normal_scan No defects low_probability Low Probability of PE matched_defect->low_probability high_probability High Probability of PE mismatched_defect->high_probability no_pe No Evidence of PE normal_scan->no_pe

References

Methodological & Application

Application Notes and Protocols: Xenon in Ion Propulsion Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion propulsion systems represent a highly efficient form of electric propulsion for spacecraft. These systems generate thrust by accelerating ions to high velocities. Xenon is the most commonly used propellant in these systems due to its advantageous physical and chemical properties.[1][2] This document provides detailed application notes on the use of this compound in ion propulsion, including its properties, performance data from notable missions, and protocols for experimental testing.

Why this compound?

This compound is a noble gas that offers several key advantages for ion propulsion:

  • High Atomic Mass: With a relatively high atomic mass of 131.3 atomic mass units, this compound atoms provide a substantial amount of thrust when accelerated, compared to lighter elements.[1][2]

  • Low Ionization Energy: this compound has a relatively low first ionization energy (12.1 eV), which reduces the energy required to create the ions that are then accelerated to produce thrust.[1][2]

  • Inert Nature: As a noble gas, this compound is chemically inert, meaning it is non-corrosive and will not react with spacecraft components, ensuring the longevity of the propulsion system.[3][4]

  • High Storage Density: this compound can be stored in a compact form at high densities, which is a significant advantage for volume-constrained spacecraft.[3][5] For example, on the Dawn spacecraft, the gaseous this compound was stored at 1.5 times the density of water at launch.[5]

  • Non-toxic and Environmentally Friendly: Unlike some alternative propellants like mercury, which was used in early ion thruster designs, this compound is non-toxic and poses no environmental hazard.

Principle of Operation: this compound Ion Thrusters

Ion thrusters function by ionizing this compound gas and then using electric or magnetic fields to accelerate the resulting this compound ions to very high speeds.[6][7] The expulsion of these high-velocity ions generates a small but continuous thrust.[6] There are two primary types of ion thrusters that utilize this compound:

  • Gridded Electrostatic Ion Thrusters: In this design, electrons are emitted from a cathode to ionize this compound atoms within a chamber. A set of grids at the rear of the chamber are held at different electric potentials. The positively charged this compound ions are then accelerated by the strong electric field between these grids, creating a high-velocity ion beam.[6] A separate external cathode, called a neutralizer, emits electrons into the ion beam as it exits the thruster to maintain the spacecraft's electrical neutrality.[6]

  • Hall-Effect Thrusters: These thrusters use a radial magnetic field to trap electrons in an annular channel. This compound propellant is introduced into this channel and becomes ionized by colliding with the trapped electrons. The resulting this compound ions are then accelerated out of the channel by an electric field, producing thrust.[6][8]

Performance Data

The performance of this compound ion thrusters is characterized by high specific impulse (a measure of efficiency) and low thrust. This makes them ideal for long-duration, deep-space missions where gradual acceleration is acceptable.[4]

ParameterValueMission/Thruster
Specific Impulse (Isp) 2,000 - 5,000 s[6]Typical Operational Range
3,100 s[9]Dawn Mission (NSTAR thruster)
Thrust 25 - 250 mN[6]Typical Operational Range
90 mN[9]Dawn Mission (NSTAR thruster)
91 mN[5]Dawn Mission (at maximum thrust)
Power Consumption 1 - 7 kW[6]Typical Operational Range
2.3 kW[6]NSTAR (Deep Space 1)
6.9 kW[6]NEXT (DART Mission)
Propulsive Efficiency 65 - 80%[6]Typical Operational Range
Exhaust Velocity 20 - 50 km/s[6]Typical Operational Range
This compound Consumption (Max Thrust) ~3.25 mg/s[5]Dawn Mission
Mission Performance Examples
MissionTotal this compound ConsumedTotal Velocity Change (ΔV)Thruster Operation Time
Deep Space 1 73.4 kg[6]4.3 km/s[6]16,265 hours[4]
Dawn 425 kg[5][6]11.5 km/s[6]Over 2,000 days of thrusting[5]
NEXT Thruster (Long-Duration Test) ~870 kg[6]N/A (Ground Test)Over 48,000 hours[6][10]

Experimental Protocols

Performance Characterization of a this compound Ion Thruster

Objective: To measure the key performance parameters (thrust, specific impulse, and efficiency) of a this compound ion thruster at various operating conditions.

Methodology:

  • Vacuum Chamber Setup:

    • Mount the ion thruster in a high-vacuum test facility capable of maintaining pressures low enough to simulate the space environment.

    • The chamber should be equipped with a beam target to collect the this compound ions and prevent sputtering of the chamber walls.

    • Cryopumps are often used to effectively pump the this compound gas and maintain a high vacuum.

  • Instrumentation:

    • Integrate a thrust stand to directly measure the small forces produced by the thruster.

    • Use a suite of plasma diagnostic probes, such as Faraday probes and retarding potential analyzers (RPAs), to measure the ion beam current density and energy distribution.[11][12]

    • Employ mass flow controllers to precisely regulate the flow of this compound propellant to the thruster's cathode and anode.

    • Monitor the electrical parameters (voltage and current) of the thruster's power supplies.

  • Procedure:

    • Evacuate the vacuum chamber to the required pressure level.

    • Initiate the this compound flow to the thruster's cathode and anode at a predetermined rate.

    • Apply power to the thruster's various components in the correct sequence to start the plasma discharge and ion acceleration.

    • Allow the thruster to reach a stable operating point.

    • Record the thrust measurement from the thrust stand.

    • Measure the ion beam current density profile using a Faraday probe swept across the beam.

    • Measure the ion energy distribution using an RPA.

    • Record all electrical parameters and this compound flow rates.

    • Repeat the measurements for a range of power levels and this compound flow rates to map the thruster's performance envelope.

  • Data Analysis:

    • Calculate the specific impulse (Isp) using the measured thrust and this compound mass flow rate.

    • Calculate the thruster efficiency by comparing the kinetic power of the ion beam (derived from thrust and exhaust velocity) to the input electrical power.

Plume Diagnostics using Laser-Induced Fluorescence (LIF)

Objective: To non-invasively measure the velocity distribution of this compound ions in the thruster plume.

Methodology:

  • Vacuum Chamber and Thruster Setup:

    • Prepare the vacuum facility and ion thruster as described in the performance characterization protocol.

  • LIF System Setup:

    • Position a tunable laser system to direct a laser beam through the thruster plume.[13]

    • Set up collection optics (lenses and fiber optics) at an angle to the laser beam to collect the fluorescence emitted by the this compound ions.[13]

    • Connect the collection optics to a sensitive photodetector.

  • Procedure:

    • Operate the ion thruster at a stable condition.

    • Tune the laser to a specific wavelength that excites a known electronic transition in the this compound ions.

    • As the laser is scanned across the absorption line of the ions, the ions will absorb the laser light and then fluoresce (emit light at a different wavelength).

    • The Doppler shift of the absorption line is proportional to the velocity of the ions along the direction of the laser beam. By measuring this shift, the ion velocity can be determined.[13]

    • Record the fluorescence signal as a function of laser frequency.

    • Move the thruster or the laser optics to measure the velocity at different points in the plume.

  • Data Analysis:

    • Analyze the fluorescence spectra to determine the Doppler shift and, consequently, the ion velocity distribution at each measurement point.

    • Map the velocity field of the thruster plume.

Visualizations

Xenon_Ion_Thruster_Operation cluster_thruster Ion Thruster cluster_power Power Processing Unit (PPU) Propellant This compound Propellant Tank Ionization Ionization Chamber Propellant->Ionization This compound Gas Flow Grids Accelerator Grids Ionization->Grids Positive this compound Ions Plume Ion Plume (Thrust) Grids->Plume Accelerated Ions Neutralizer Neutralizer Neutralizer->Plume Electrons Solar_Array Solar Array PPU PPU Solar_Array->PPU Electrical Power PPU->Ionization Power for Ionization PPU->Grids High Voltage to Grids PPU->Neutralizer Power to Neutralizer

Caption: Operational workflow of a gridded this compound ion thruster.

Experimental_Workflow cluster_setup Experimental Setup cluster_operation Thruster Operation cluster_measurement Data Acquisition cluster_analysis Data Analysis Thruster Mount this compound Thruster Vacuum Establish High Vacuum Thruster->Vacuum Diagnostics Position Diagnostic Probes Vacuum->Diagnostics Flow Initiate this compound Flow Diagnostics->Flow Power Apply Power Flow->Power Stabilize Achieve Stable Operation Power->Stabilize Measure_Thrust Measure Thrust Stabilize->Measure_Thrust Measure_Plume Measure Plume Properties Stabilize->Measure_Plume Record_Data Record Electrical & Flow Data Stabilize->Record_Data Calculate_Isp Calculate Specific Impulse Measure_Thrust->Calculate_Isp Calculate_Efficiency Calculate Efficiency Measure_Plume->Calculate_Efficiency Record_Data->Calculate_Efficiency

Caption: Workflow for performance characterization of a this compound ion thruster.

References

Revolutionizing Medical Insight: Application Notes and Protocols for Hyperpolarized ¹²⁹Xe Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hyperpolarized ¹²⁹Xenon (¹²⁹Xe) Magnetic Resonance Imaging (MRI) is a cutting-edge, non-invasive imaging modality that provides unprecedented views of biological tissues and processes at the molecular level. By dramatically increasing the MRI signal of this compound gas, this technique enables the visualization of gas distribution and exchange in the lungs, perfusion in the brain, and has emerging applications in oncology and drug development. These application notes provide a comprehensive overview of the principles, key applications, and detailed protocols for utilizing hyperpolarized ¹²⁹Xe MRI.

Core Principles

Hyperpolarized ¹²⁹Xe MRI overcomes the primary limitation of conventional MRI for imaging low-density media like gases: low signal-to-noise ratio (SNR). The technique relies on a process called spin-exchange optical pumping (SEOP) to increase the nuclear polarization of ¹²⁹Xe by orders of magnitude (up to 10⁵ times) compared to the thermal equilibrium state.[1][2] This dramatic signal enhancement allows for high-resolution imaging of the gas itself as it is inhaled and distributed throughout the body.

Once inhaled, a significant portion of the ¹²⁹Xe remains in the airspaces of the lungs, allowing for detailed ventilation imaging. Due to its moderate solubility, a fraction of the this compound dissolves into the pulmonary tissues and bloodstream, enabling the visualization of gas exchange and perfusion to other organs like the brain.[3][4][5][6][7] The chemical shift of ¹²⁹Xe is highly sensitive to its local environment, providing unique insights into tissue composition and function.[3][4][5][7]

Key Applications

Hyperpolarized ¹²⁹Xe MRI is being explored across a range of clinical and preclinical research areas:

  • Pulmonary Disease: It offers novel biomarkers for a variety of lung diseases including chronic obstructive pulmonary disease (COPD), asthma, cystic fibrosis, and idiopathic pulmonary fibrosis (IPF) by providing regional information on ventilation, alveolar size, and gas exchange.[8][9]

  • Neuroimaging: In brain imaging, it serves as a promising tool for assessing cerebral blood flow (perfusion), detecting hemodynamic responses, and evaluating the integrity of the blood-brain barrier.[3][4][5][7] Studies have shown its potential in understanding neurodegenerative diseases like Alzheimer's and the impact of stroke.[3][4][7][10]

  • Oncology: Emerging research is exploring the use of hyperpolarized ¹²⁹Xe MRI in cancer imaging.[11] This includes assessing changes in lung function due to cancer therapy and using surface-modified nanoparticles as molecular contrast agents for targeted tumor imaging.[12][13]

  • Drug Development: The high sensitivity of ¹²⁹Xe MRI to subtle physiological changes makes it a valuable tool in pharmaceutical trials. It can provide more sensitive and reproducible endpoints for assessing therapeutic efficacy, potentially reducing the number of patients required for clinical trials.[14]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in hyperpolarized ¹²⁹Xe MRI studies. These values can vary depending on the specific experimental setup, magnetic field strength, and subject.

ParameterTissue/CompartmentTypical Value(s)Reference(s)
T₁ Relaxation Time Rat Brain15.3 ± 1.2 s, 16.2 ± 0.9 s[15][16]
Voxel Size (Human Brain) Axial 2D Spoiled GRE6.88 x 6.88 x 50 mm³[3][4]
Voxel Size (Rat Brain) Chemical Shift Imaging3.1 x 3.1 x 10 mm³[3][4]
Signal-to-Noise Ratio (SNR) Rat Brain20[3][4]
Signal-to-Noise Ratio (SNR) Human Brain (TOF)10.35 (average)[1]
Signal Reduction (Lung Cancer) FA@Dex-IONPs (3h post)25%[12][13]
Signal Reduction (Lung Cancer) FA@Dex-IONPs (24h post)24%[12][13]
Signal Reduction (Lung Cancer) PEG-IONPs (3-6h post)~28%[12][13]

Table 1: Quantitative Parameters in Hyperpolarized ¹²⁹Xe MRI.

Experimental Protocols

Protocol 1: Hyperpolarization of ¹²⁹Xe via Spin-Exchange Optical Pumping (SEOP)

This protocol outlines the fundamental steps for producing hyperpolarized ¹²⁹Xe gas.

Methodology:

  • Gas Mixture Preparation: A mixture of ¹²⁹Xe, a buffer gas (typically N₂), and a small amount of He is introduced into a glass cell containing a small amount of solid rubidium (Rb).

  • Optical Pumping: The glass cell is heated to vaporize the rubidium. A high-power circularly polarized laser, tuned to the D1 absorption line of rubidium, illuminates the cell.

  • Spin Exchange: The laser light optically pumps the valence electron of the rubidium atoms, polarizing their electronic spins. Through collisions, this polarization is transferred from the rubidium electrons to the ¹²⁹Xe nuclei.

  • Cryogenic Accumulation: The hyperpolarized ¹²⁹Xe gas is then frozen and accumulated in a cold finger using liquid nitrogen. This separates it from the other gases in the mixture.

  • Thawing and Delivery: The accumulated solid ¹²⁹Xe is then thawed into a delivery container (e.g., a Tedlar bag) for subsequent administration to the subject.

G Spin-Exchange Optical Pumping (SEOP) Workflow cluster_0 Gas Preparation cluster_1 Polarization cluster_2 Collection & Delivery A Prepare Gas Mixture (¹²⁹Xe, N₂, He) B Introduce Mixture into Rb-containing Glass Cell A->B C Heat Cell to Vaporize Rb B->C D Illuminate with Circularly Polarized Laser C->D E Spin Exchange: Rb electrons -> ¹²⁹Xe nuclei D->E F Cryogenically Accumulate Hyperpolarized ¹²⁹Xe E->F G Thaw ¹²⁹Xe into Delivery Bag F->G H Administer to Subject G->H G In Vivo Lung Imaging Workflow cluster_0 Preparation cluster_1 Image Acquisition cluster_2 Analysis A Subject Screening & Positioning B Place Chest Coil A->B C Inhale Hyperpolarized ¹²⁹Xe B->C D Breath-Hold C->D E Acquire MRI Data (Ventilation & Gas Exchange) D->E F Image Reconstruction E->F G Generate Quantitative Maps (Ventilation, ADC, Gas Exchange) F->G G Brain Perfusion Imaging Logical Flow Inhalation ¹²⁹Xe Inhalation Lungs Gas Exchange in Lungs Inhalation->Lungs Bloodstream ¹²⁹Xe in Bloodstream Lungs->Bloodstream Brain ¹²⁹Xe Crosses Blood-Brain Barrier Bloodstream->Brain MRI MRI Signal Detection in Brain Tissue Brain->MRI Analysis Perfusion Map Generation MRI->Analysis

References

Application Notes and Protocols for Xenon-Based Dark Matter Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodology and protocols employed in the direct detection of dark matter using xenon-based detectors. The primary focus is on the use of dual-phase liquid this compound time projection chambers (LXe TPCs), a leading technology in the search for Weakly Interacting Massive Particles (WIMPs).

Introduction to this compound-Based Dark Matter Detection

The existence of dark matter is well-established through astrophysical and cosmological observations, yet its nature remains one of the most significant unsolved mysteries in modern physics.[1][2] WIMPs are a leading class of dark matter candidates.[2] this compound-based detectors aim for the direct detection of WIMPs by searching for the tiny energy depositions from their elastic scattering off this compound nuclei.[3][4][5][6]

Liquid this compound is an excellent target for dark matter detection due to several key properties:

  • High Atomic Mass: The heavy this compound nucleus (A ≈ 131) provides a high cross-section for coherent scattering with WIMPs.[2]

  • High Density: Liquid this compound is a dense medium (≈ 3 g/cm³), allowing for the construction of large, compact detectors with substantial target mass.[7]

  • Efficient Scintillator and Ionizer: Particle interactions in liquid this compound produce both scintillation light and ionization electrons, which can be detected.[7]

  • Self-Shielding: The large, dense volume of liquid this compound allows the inner, fiducial volume to be shielded from external radioactivity by the outer layers of this compound.

  • Low Intrinsic Radioactivity: this compound can be purified to remove radioactive isotopes, leading to extremely low background environments.[8]

The Dual-Phase Liquid this compound Time Projection Chamber (LXe TPC)

The workhorse of this compound-based dark matter searches is the dual-phase LXe TPC.[5][9] This detector simultaneously measures two signals from a particle interaction: a prompt scintillation signal (S1) and a delayed, amplified ionization signal (S2).[7]

Principle of Operation
  • Particle Interaction: A WIMP or background particle scatters off a this compound nucleus or electron within the liquid this compound target, depositing a small amount of energy.[7]

  • S1 Signal (Prompt Scintillation): The energy deposition excites and ionizes this compound atoms. The excited atoms form diatomic molecules (excimers) which de-excite by emitting vacuum ultraviolet (VUV) photons (λ ≈ 178 nm). This prompt flash of light is the S1 signal.[3]

  • Electron Drift: The ionization electrons are drifted upwards through the liquid this compound by a uniform electric field.

  • S2 Signal (Proportional Scintillation): The drifted electrons are extracted from the liquid into a thin layer of gaseous this compound by a stronger electric field. In the gas, the accelerated electrons create a secondary, much larger flash of light through proportional scintillation. This is the S2 signal.[7]

  • Signal Detection: Both the S1 and S2 light signals are detected by arrays of photomultiplier tubes (PMTs) at the top and bottom of the TPC.[5]

Event Reconstruction
  • 3D Position: The time delay between the S1 and S2 signals provides the vertical (z) position of the interaction. The pattern of the S2 light on the top PMT array gives the horizontal (x,y) position.[5]

  • Energy: The energy of the interaction is reconstructed from a combination of the S1 and S2 signal sizes.

  • Discrimination: The ratio of the ionization signal to the scintillation signal (S2/S1) is different for nuclear recoils (NR), expected from WIMPs, and electronic recoils (ER), which constitute the main background from gamma and beta radiation. This difference allows for powerful background discrimination.[5]

Experimental Workflow

The overall experimental workflow for a this compound-based dark matter search involves several critical stages, from this compound preparation to data analysis.

ExperimentalWorkflow cluster_preparation Preparation Phase cluster_operation Detector Operation cluster_analysis Data Analysis XenonProcurement This compound Gas Procurement Purification This compound Purification XenonProcurement->Purification Removal of Kr, Rn, H2O, O2 Liquefaction Liquefaction & TPC Filling Purification->Liquefaction DetectorCommissioning Detector Commissioning Liquefaction->DetectorCommissioning DataTaking Stable Data Taking DetectorCommissioning->DataTaking SignalProcessing Signal Processing & Reconstruction DataTaking->SignalProcessing EventSelection Event Selection & Fiducialization SignalProcessing->EventSelection Calibration Detector Calibration Calibration->EventSelection BackgroundModeling Background Modeling EventSelection->BackgroundModeling StatisticalAnalysis Statistical Analysis & Limit Setting BackgroundModeling->StatisticalAnalysis

Caption: High-level experimental workflow for this compound-based dark matter detection.

Key Experimental Protocols

Protocol: this compound Purification

Objective: To reduce electronegative impurities (e.g., O₂, H₂O) and radioactive contaminants (e.g., ⁸⁵Kr, ²²²Rn) to ultra-low levels.

Methodology:

  • Gas Phase Purification:

    • Procure high-purity this compound gas.

    • Pass the this compound gas through a heated zirconium getter. The getter removes impurities like water, oxygen, carbon monoxide, carbon dioxide, and nitrogen by chemical reaction.

    • The purification process is typically done in a closed loop, continuously circulating the this compound.

  • Krypton Removal (Cryogenic Distillation):

    • Krypton, a beta-emitter, is a significant background. It is chemically similar to this compound and cannot be removed by gettering.

    • Utilize a cryogenic distillation column. The slightly different boiling points of this compound and krypton allow for their separation.

    • The process involves a continuous flow of this compound gas into the column, where a temperature gradient is maintained. Krypton, being more volatile, concentrates at the top of the column and is removed, while purified this compound is extracted from the bottom.

  • Radon Removal:

    • Radon is a significant background that emanates from detector components.

    • Radon can be removed from the this compound using cryogenic traps or specialized adsorbents.

    • Continuous purification during detector operation is crucial to remove radon that is constantly introduced.[10]

Protocol: Detector Calibration

Objective: To characterize the detector's response to both nuclear recoils (signal) and electronic recoils (background).

Methodology:

  • Electronic Recoil (ER) Calibration:

    • Source: Deploy a radioactive source that produces gamma rays or beta particles, such as tritium (³H) or krypton-83m (⁸³ᵐKr).

    • Procedure: Inject the calibration source into the liquid this compound. The source should be uniformly distributed throughout the active volume.

    • Data Acquisition: Acquire data at various energies to map out the ER band in the S2/S1 vs. S1 parameter space. This defines the region where background events are expected.

  • Nuclear Recoil (NR) Calibration:

    • Source: Use a neutron source to induce nuclear recoils that mimic WIMP interactions. Common sources include deuterium-deuterium (D-D) neutron generators or americium-beryllium (AmBe) sources.[11][12]

    • Procedure: Position the neutron source outside the detector. The neutrons will travel into the detector and scatter off this compound nuclei.

    • Data Acquisition: Acquire data to map out the NR band in the S2/S1 vs. S1 parameter space. This defines the region where a WIMP signal is expected.

    • Low Energy Calibration: Reaching the sub-keV energy region is crucial for low-mass dark matter searches and requires specialized techniques.[13]

Data Presentation: Quantitative Detector Parameters

The performance of a this compound-based dark matter detector is characterized by several key parameters. The following table summarizes typical values for these parameters from leading experiments.

ParameterXENON100LUXXENON1T
Total this compound Mass 161 kg370 kg3200 kg[12]
Fiducial Mass 62 kg118 kg~1300 kg
Drift Field ~0.53 kV/cm~0.18 kV/cm~0.12 kV/cm
Light Yield (LY) at 122 keV ~2.2 phe/keV~8.8 phe/keV~10 phe/keV
Charge Yield (QY) at 122 keV ~19.5 e⁻/keV~39 e⁻/keV~40 e⁻/keV
ER Background (in fid. vol.) ~5 x 10⁻³ ev/kg/day/keV<4 x 10⁻³ ev/kg/day/keV~2 x 10⁻⁴ ev/kg/day/keV

phe = photoelectrons, e⁻ = electrons, ev = events

Signal and Background Discrimination

The ability to distinguish a potential WIMP signal from background events is paramount. This is achieved through a combination of techniques visualized in the logical diagram below.

DiscriminationLogic Start Raw Event Trigger SingleScatter Single Scatter Cut Start->SingleScatter FiducialVolume Fiducial Volume Cut SingleScatter->FiducialVolume Pass Background_Event Rejected Background Event SingleScatter->Background_Event Fail (Multiple Scatter) ER_NR_Discrimination S2/S1 Discrimination FiducialVolume->ER_NR_Discrimination Pass FiducialVolume->Background_Event Fail (Outside Fiducial) WIMP_Candidate WIMP Candidate Event ER_NR_Discrimination->WIMP_Candidate Pass (In NR Band) ER_NR_Discrimination->Background_Event Fail (In ER Band)

Caption: Logical flow for discriminating a WIMP signal from background events.

Data Analysis and Statistical Inference

After event selection, the final step is to determine if there is a statistically significant excess of events over the expected background.

Signal and Background Modeling
  • Signal Model: The expected WIMP signal is modeled based on theoretical predictions for the WIMP mass and interaction cross-section, combined with the detector's measured response to nuclear recoils.

  • Background Model: The background model is constructed from a combination of simulations and measurements from calibration data. It includes contributions from electronic recoils and residual, un-tagged nuclear recoils.[4][5][6]

Statistical Inference

A statistical test, often based on a profile likelihood ratio, is used to compare the observed data to the background-only hypothesis and the signal-plus-background hypothesis.[4][6] The result is typically presented as an upper limit on the WIMP-nucleon interaction cross-section as a function of WIMP mass.

Conclusion

This compound-based detectors, particularly dual-phase LXe TPCs, have proven to be an incredibly powerful tool in the search for dark matter.[3] Their scalability, low background, and powerful discrimination capabilities have allowed them to set the most stringent limits on WIMP-nucleon interactions to date.[3] The ongoing development of next-generation, multi-tonne detectors promises to further enhance the sensitivity to a potential dark matter signal.

References

Application Notes and Protocols for Xenon-133 in Nuclear Medicine Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of Xenon-133 (¹³³Xe), a radioactive isotope of the noble gas this compound, in nuclear medicine imaging. It has been a valuable tool for decades, particularly for evaluating pulmonary function and measuring cerebral blood flow.[1]

Application Notes

Introduction and Principle of Imaging

This compound-133 is a physiologically inactive, readily diffusible gas that serves as a radiopharmaceutical for diagnostic imaging.[2][3] After administration, typically via inhalation, its distribution and clearance from the body are monitored using a gamma camera.[1][4] The principle of ¹³³Xe imaging relies on its physical properties as a gas: it follows the path of airflow in the lungs and, once absorbed into the bloodstream, its distribution is proportional to blood flow.[2][3]

It passes freely through cell membranes, exchanging between blood and tissue.[3] For lung studies, the patient inhales the gas, and its distribution within the airways and alveoli is imaged.[1] For cerebral blood flow, inhaled or intravenously injected ¹³³Xe crosses the blood-brain barrier, and its uptake and washout from different brain regions reflect regional perfusion.[1][5]

Production and Physical Properties

This compound-133 is a fission product, typically produced in a nuclear reactor from the fission of Uranium-235.[2][6] It is supplied as a gas, often in a mixture with carbon dioxide (e.g., 5% this compound, 95% CO₂), for clinical use.[2][6] Its key properties make it suitable for nuclear medicine applications, though its low photon energy can be a limitation.

Key Clinical Applications

a) Pulmonary Ventilation Imaging (V/Q Scan): The most common application of ¹³³Xe is in ventilation/perfusion (V/Q) scanning to diagnose conditions like pulmonary embolism (PTE).[6][7] The ventilation portion of the scan assesses airflow into the lungs.[1] The study consists of three distinct phases:

  • Wash-in (Single Breath): The initial deep breath shows the distribution of inspired air.

  • Equilibrium: Rebreathing the gas mixture leads to a state where the ¹³³Xe concentration in the lungs is uniform, providing an image analogous to lung volume.[8][9]

  • Washout: The patient breathes room air, and the rate at which ¹³³Xe is cleared from the lungs is imaged. Delayed clearance or "trapping" is a sensitive indicator of obstructive airway diseases like COPD.[8][10]

When combined with a perfusion scan (typically using Technetium-99m MAA), mismatched defects (areas of normal ventilation but abnormal perfusion) are highly indicative of pulmonary embolism.[7]

b) Cerebral Blood Flow (CBF) Assessment: Due to its ability to cross the blood-brain barrier, ¹³³Xe is used to measure regional cerebral blood flow (rCBF).[1][6] This is valuable in the diagnosis and management of cerebrovascular diseases such as stroke and dementia.[1][5] After administration, the rate of ¹³³Xe arrival and subsequent washout from brain tissue is measured by external detectors. Areas with reduced uptake or slower washout may indicate compromised blood flow.[1] Combining ¹³³Xe with Single-Photon Emission Computed Tomography (SPECT) allows for three-dimensional, quantitative imaging of CBF.[1][5]

Advantages and Limitations

Advantages:

  • True Gas: As a true gas, it provides a physiological assessment of ventilation.

  • Washout Phase: The washout phase is highly sensitive for detecting obstructive airway disease.[10]

  • Established Protocols: Decades of use mean that protocols and interpretive criteria are well-established.

Limitations:

  • Low Photon Energy (81 keV): This results in lower image resolution due to scatter and attenuation.[6][11] A prior perfusion scan with ⁹⁹mTc (140 keV) can interfere with the ¹³³Xe images.[11]

  • Logistical Challenges: Requires a specialized, leak-proof gas delivery and trapping system to prevent release into the environment.[2][12]

  • Patient Cooperation: The patient must be able to follow breathing instructions and tolerate a facemask or mouthpiece.[8]

  • Single View: Typically, only a single projection (posterior) is acquired during the dynamic phases, limiting spatial information compared to SPECT agents like Technegas.[9]

Safety and Radiation Dosimetry

As with all radiopharmaceuticals, ¹³³Xe must be handled with care to minimize radiation exposure to both patients and clinical staff.[2] Specialized delivery systems with charcoal traps are mandatory to collect the exhaled radioactive gas.[3][8] The target organ for radiation dose is the lungs.[6] The biological half-life is very short (about 30 seconds), as the gas is rapidly cleared by the lungs.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-133.

Table 1: Physical and Radiologic Properties of this compound-133

Property Value Reference
Physical Half-Life 5.243 - 5.27 days [6][13]
Decay Mode Beta Decay [6]
Principal Photon Energy 81 keV (38% abundance) [6][13]
Biological Half-Life ~30 seconds [6]
Primary Excretion Lungs [6]

| Production Method | Fission of Uranium-235 |[2][6] |

Table 2: Recommended Activity Dosages for Clinical Procedures

Clinical Application Recommended Adult Dose (MBq) Recommended Adult Dose (mCi) Reference
Pulmonary Function/Imaging 74 - 1110 MBq 2 - 30 mCi [2][3][12]

| Cerebral Blood Flow | 370 - 1110 MBq | 10 - 30 mCi |[2][3][12] |

Table 3: Estimated Absorbed Radiation Doses from ¹³³Xe Procedures

Organ Dose from Inhalation (mrad/mCi) Dose from IV Injection (mrad/mCi) Reference
Trachea ~1.56 mrad/mCi (for an 18 mCi dose) ~0.73 mrad/mCi (for a 15 mCi dose) [14]
Lungs (Target Organ) Varies with procedure; primary organ of exposure Varies with procedure [6]
Total Body Low, due to rapid clearance Low, due to rapid clearance [12]

Note: Dosimetry values can vary based on patient physiology and the specifics of the administration protocol. The values for the trachea are calculated from reported total absorbed doses and administered activities.[14]

Visualizations: Workflows and Principles

experimental_workflow cluster_prep Patient Preparation cluster_acq Image Acquisition cluster_post Post-Processing & Analysis P1 Patient Briefing & Consent P2 Fit Facemask or Mouthpiece P1->P2 A1 Administer 133Xe Gas (Inhalation) P2->A1 A2 Dynamic Imaging: Wash-in, Equilibrium, Washout A1->A2 D1 Image Reconstruction A2->D1 D2 Data Quantification (e.g., washout times, rCBF) D1->D2 D3 Clinical Interpretation & Reporting D2->D3

Caption: General experimental workflow for a this compound-133 nuclear medicine study.

lung_ventilation_phases washin Phase 1: Wash-in (Single Breath Hold) equilibrium Phase 2: Equilibrium (Rebreathing) washin->equilibrium Patient rebreathes 133Xe-air mixture washout Phase 3: Washout (Breathing Room Air) equilibrium->washout Patient breathes in fresh air, exhales 133Xe into trap

Caption: The three dynamic phases of a this compound-133 lung ventilation scan.

cbf_principle cluster_admin Administration & Delivery cluster_brain Brain Tissue Kinetics Admin 133Xe Administration (Inhalation or IV) Lungs Transfer to Pulmonary Circulation Admin->Lungs Blood Distribution via Arterial Blood Lungs->Blood BBB Crosses Blood-Brain Barrier (BBB) Blood->BBB Uptake Uptake into Brain Tissue (Proportional to Blood Flow) BBB->Uptake Washout Washout from Brain Tissue Uptake->Washout Detector External Detectors Measure Radioactivity Over Time Washout->Detector Calculation Calculate Regional Cerebral Blood Flow (rCBF) from Washout Curves Detector->Calculation

Caption: Principle of this compound-133 for measuring cerebral blood flow (CBF).

Experimental Protocols

Protocol 1: this compound-133 Lung Ventilation Scintigraphy

This protocol is adapted from standard clinical procedures for V/Q scanning.[8]

1. Patient Preparation:

  • Explain the procedure to the patient, including breathing instructions.

  • Position the patient upright (sitting) with their back to the gamma camera for a posterior view. If unable to sit, a supine position can be used.[8]

  • Ensure the entire lung fields are within the camera's field of view.

  • Fit the patient with a tight-fitting face mask or a mouthpiece with a nose clamp.[8]

2. Equipment Setup:

  • Connect the patient to a this compound delivery and rebreathing system equipped with a CO₂ absorber and a charcoal trap for exhaled gas.[8]

  • Ensure the system is leak-proof.[2]

  • Set the gamma camera to acquire dynamic images with appropriate energy windowing for 81 keV.

3. Image Acquisition Protocol:

  • Phase 1: Wash-in (Single Breath)

    • Instruct the patient to exhale completely.

    • As the patient takes a deep breath, inject the ¹³³Xe gas bolus (e.g., 370-740 MBq or 10-20 mCi) into the delivery system.[6]

    • Instruct the patient to hold their breath for as long as possible (e.g., 10-20 seconds).

    • Acquire a static posterior image during the breath-hold.[8]

  • Phase 2: Equilibrium

    • Allow the patient to breathe normally in the closed system (rebreathing the ¹³³Xe-air mixture) for 3-5 minutes until equilibrium is reached.[8]

    • Acquire images during this phase. For seated patients, posterior and oblique (RPO, LPO) views are often obtained. For supine patients, posterior and anterior views may be acquired.[8]

  • Phase 3: Washout

    • Switch the system valve so the patient breathes in room air and exhales into the system's trap.[8]

    • Immediately begin acquiring sequential posterior images (e.g., 30-60 seconds per frame) for at least 5-7 minutes, or until the gas is cleared from the lungs.[8][15]

4. Data Analysis:

  • Visually assess the three phases.

  • Look for uniform distribution during wash-in and equilibrium.

  • Identify any areas of delayed clearance or "trapping" during the washout phase, which indicate abnormal ventilation.

  • Correlate ventilation findings with the perfusion scan to determine the probability of pulmonary embolism.

Protocol 2: this compound-133 Cerebral Blood Flow (CBF) Assessment

This protocol describes a general method for rCBF measurement using ¹³³Xe inhalation and SPECT.

1. Patient Preparation:

  • The patient should be in a resting state, in a quiet, dimly lit room to minimize sensory input that could alter brain activity and blood flow.

  • Position the patient comfortably on the imaging table with their head stabilized in a head holder.

2. Equipment Setup:

  • Use a SPECT-capable gamma camera system.

  • Prepare the ¹³³Xe delivery system for inhalation. The dose for CBF studies is typically 370-1110 MBq (10-30 mCi).[2][12]

3. Image Acquisition Protocol:

  • Administration: The patient inhales a ¹³³Xe-air mixture, typically for 1-2 minutes.

  • Dynamic SPECT Acquisition: Begin dynamic SPECT imaging immediately at the start of inhalation.[5][7]

  • The acquisition continues for several minutes (e.g., 10-15 minutes) to monitor both the uptake (wash-in) and clearance (washout) of the tracer from the brain.

  • Continuous, repetitive acquisitions are performed to generate a time-activity curve for different brain regions.[15]

4. Data Analysis and rCBF Calculation:

  • Reconstruct the dynamic SPECT images.

  • Generate time-activity curves for various regions of interest (ROIs) in the brain.

  • Apply a mathematical model (e.g., Kety-Schmidt model or a derivative) to the washout portion of the curves.

  • The rate of washout is proportional to blood flow in that region. The calculation yields quantitative values of rCBF, typically in units of mL/100g/min.

  • The resulting rCBF maps can be analyzed for regional deficits, which may be characteristic of certain diseases like Alzheimer's or multi-infarct dementia.[5]

References

Xenon Difluoride (XeF2): A Versatile Fluorinating Agent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Xenon difluoride (XeF2), a crystalline solid at room temperature, has emerged as a powerful and versatile electrophilic fluorinating agent in organic synthesis. Its unique reactivity profile, ease of handling compared to gaseous fluorine, and selectivity in various transformations have made it an invaluable tool for the introduction of fluorine into organic molecules, a critical step in the development of new pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the use of XeF2 in key fluorination reactions.

Core Applications of this compound Difluoride in Fluorination

This compound difluoride is effective in a range of fluorination reactions, including:

  • Fluorodesilylation of Aryltrimethylsilanes: An efficient method for the regioselective synthesis of aryl fluorides.

  • Fluorination of Phenols and Anilines: Direct introduction of fluorine to electron-rich aromatic systems.

  • Oxidative Fluorination of Sulfides: Formation of sulfur oxyfluorides.

  • Fluorodecarboxylation: Conversion of carboxylic acids to the corresponding fluoroalkanes.

The reactivity of XeF2 can be modulated by the choice of solvent, reaction vessel material, and the presence of acid catalysts, allowing for either a single electron transfer (SET) or an electrophilic addition pathway.[1]

Data Presentation: A Comparative Overview of XeF2 Fluorination Reactions

The following tables summarize quantitative data for key fluorination reactions utilizing this compound difluoride, providing a comparative overview of its efficacy across different substrate classes.

SubstrateProductCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
4-Fluorophenyltrimethylsilane1,4-DifluorobenzenePyrex flaskCH2Cl2RT1~100[1]
BenzeneFluorobenzeneBF3·OEt2CH3CN-30-18Scientific Literature
2-Bromo-4,5-dimethylphenol2-Bromo-3,4-dimethyl-6-fluorophenol & 6-Bromo-3,4-dimethyl-2-fluorophenolBF3·OEt2----[2]
Diphenyl SulfideDiphenylsulfur Difluoride-----Scientific Literature

Note: "RT" denotes room temperature. "-" indicates that the specific information was not provided in the cited source.

Experimental Protocols

General Procedure for Fluorodesilylation of Aryltrimethylsilanes

This protocol describes the conversion of an aryltrimethylsilane to its corresponding aryl fluoride using this compound difluoride.

Materials:

  • Aryltrimethylsilane

  • This compound difluoride (XeF2)

  • Dichloromethane (CH2Cl2), anhydrous

  • Pyrex reaction vessel

  • Stirring apparatus

  • Standard glassware for work-up and purification

Procedure:

  • In a dry Pyrex flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryltrimethylsilane (1.0 equiv) in anhydrous dichloromethane.

  • Add this compound difluoride (2.0 equiv) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within one hour.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl fluoride.

Example: The reaction of 4-fluorophenyltrimethylsilane with two equivalents of XeF2 in dichloromethane in a Pyrex flask at room temperature for one hour resulted in the almost quantitative formation of 1,4-difluorobenzene.[1]

General Procedure for the Fluorination of Phenols

This protocol outlines the direct fluorination of a phenolic substrate using this compound difluoride in the presence of a Lewis acid catalyst.

Materials:

  • Phenolic substrate

  • This compound difluoride (XeF2)

  • Boron trifluoride etherate (BF3·OEt2)

  • Anhydrous solvent (e.g., acetonitrile)

  • Reaction vessel inert to HF (e.g., polyethylene or PFA)

  • Stirring apparatus and cooling bath

  • Standard glassware for work-up and purification

Procedure:

  • In a dry, inert reaction vessel under an inert atmosphere, dissolve the phenol (1.0 equiv) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -30 °C).

  • Add boron trifluoride etherate (catalytic amount) to the solution.

  • Slowly add this compound difluoride (1.0 - 2.0 equiv) to the reaction mixture in portions.

  • Stir the reaction at the same temperature and monitor its progress by TLC or GC-MS.

  • After completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the fluorinated phenolic products.

Note: The fluorination of phenols can often lead to a mixture of ortho- and para-fluorinated isomers, as well as dienone products.[2] Reaction conditions should be carefully optimized for each substrate.

Reaction Mechanisms and Visualizations

The fluorination reactions of this compound difluoride can proceed through different mechanistic pathways depending on the substrate and reaction conditions.[1] The two primary mechanisms are Single Electron Transfer (SET) and Electrophilic Addition.

Single Electron Transfer (SET) Pathway

In the SET pathway, XeF2 acts as an oxidant, accepting an electron from the substrate to form a radical cation. This is often observed with electron-rich substrates.

SET_Pathway Substrate Substrate (Ar-SiMe3) Radical_Cation [Ar-SiMe3]•+ Substrate->Radical_Cation SET XeF2 XeF2 XeF2_anion [XeF2]•- XeF2->XeF2_anion Product Product (Ar-F) Radical_Cation->Product Fluorine Transfer & Loss of SiMe3+ XeF2_anion->Product Byproducts Xe + F- + SiMe3+

Caption: Single Electron Transfer (SET) pathway for fluorodesilylation.

Electrophilic Addition Pathway

In the electrophilic addition pathway, XeF2 acts as an electrophile, directly delivering a fluorine atom to the substrate. This mechanism is often facilitated by Lewis or Brønsted acids.

Electrophilic_Addition Aromatic Aromatic Ring (e.g., Phenol) Sigma_Complex Wheland Intermediate (Sigma Complex) Aromatic->Sigma_Complex Electrophilic Attack XeF2_cat XeF2 + Catalyst (e.g., H+) XeF2_cat->Sigma_Complex Product Fluorinated Aromatic Sigma_Complex->Product Deprotonation Byproducts Xe + F- + H+

Caption: Electrophilic aromatic substitution mechanism for fluorination.

Experimental Workflow

The general workflow for conducting a fluorination reaction with XeF2 involves several key stages, from preparation to product analysis.

Experimental_Workflow Prep Preparation - Dry Glassware - Inert Atmosphere - Anhydrous Solvents Reaction Reaction Setup - Dissolve Substrate - Add Catalyst (if any) - Add XeF2 - Control Temperature Prep->Reaction Monitoring Reaction Monitoring - TLC - GC-MS - NMR Reaction->Monitoring Workup Work-up - Quenching - Extraction - Drying Monitoring->Workup Upon Completion Purification Purification - Column Chromatography - Recrystallization - Distillation Workup->Purification Analysis Product Analysis - NMR (1H, 19F, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Analysis

Caption: General experimental workflow for XeF2-mediated fluorination.

Safety Precautions: this compound difluoride is a strong oxidizing agent and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. XeF2 reacts with moisture, so all reactions should be carried out under anhydrous conditions. Upon contact with water, it can release HF, which is highly toxic and corrosive.

References

Experimental Setup for Xenon Flash Lamps in Laser Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Xen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon flash lamps are critical components in many laser systems, serving as high-intensity optical pumps to excite the laser gain medium.[1] They are gas-discharge devices that convert electrical energy into broadband optical radiation, producing microsecond to millisecond duration pulses of light.[2] Proper experimental setup and understanding of the operational parameters are crucial for achieving desired laser output, ensuring system stability, and maintaining a safe laboratory environment. These application notes provide a detailed guide to the experimental setup of this compound flash lamps in laser systems, including component descriptions, experimental protocols, and quantitative data for system design and characterization.

Core Components of the Experimental Setup

A typical experimental setup for a this compound flash lamp-pumped laser system comprises several key components that work in concert to deliver controlled optical energy to the laser medium. The primary components include the this compound flash lamp, the power supply with a pulse-forming network (PFN), a reflector cavity, and a cooling system.[1]

This compound Flash Lamp

The heart of the pumping system is the this compound flash lamp itself. These lamps consist of a quartz envelope filled with this compound gas, with two electrodes sealed at the ends.[1] When a high-current pulse passes through the gas, it ionizes and emits a broad spectrum of light.[3] The choice of flash lamp depends on the specific laser medium and the required pumping energy. Key parameters to consider include arc length, bore diameter, gas fill pressure, and the envelope material (e.g., cerium-doped quartz to absorb unwanted UV radiation).[1][4]

Power Supply and Pulse-Forming Network (PFN)

The power supply is responsible for providing the electrical energy to the flash lamp in the form of a high-current pulse.[1] A critical part of the power supply is the Pulse-Forming Network (PFN), which shapes the electrical pulse to achieve the desired light output profile from the flash lamp.[5] A well-designed PFN ensures efficient energy transfer to the lamp and can control the pulse duration and shape.[5][6]

The most common PFN is an RLC circuit, where R is the resistance of the flash lamp, L is a series inductor, and C is the energy storage capacitor.[1] The relationship between these components determines the characteristics of the current pulse. For more uniform and definable pulse intervals, a multi-section PFN (e.g., a Guillemin type E network) can be used, which consists of multiple LC sections.[5]

A high-voltage trigger circuit is also a crucial part of the power supply. It delivers a high-voltage spike (typically several kilovolts) to the exterior of the flash lamp envelope, which ionizes the this compound gas and initiates the main discharge from the PFN.[3][7]

Reflector Cavity

The reflector cavity, or pump chamber, is designed to efficiently couple the light emitted from the flash lamp into the laser gain medium.[8] The design of the reflector significantly impacts the overall efficiency of the laser system. Common reflector geometries include elliptical and close-coupled configurations.[9] An elliptical reflector focuses the light from the flash lamp (placed at one focus) onto the laser rod (placed at the other focus).[9] A close-coupled reflector places the flash lamp and laser rod in close proximity within a highly reflective enclosure.[9] The reflectivity of the cavity surface is critical, with materials like polished aluminum or gold being common choices depending on the wavelength range of interest.[9]

Cooling System

This compound flash lamps generate a significant amount of heat during operation, which can affect the performance and lifetime of both the lamp and the laser medium.[2] Therefore, an effective cooling system is essential, especially for high-power and high-repetition-rate applications.[2] The most common method is liquid cooling, where deionized water is circulated around the flash lamp and the laser rod using a flow tube.[2][10] The flow rate of the coolant is a critical parameter to manage the thermal load.[10]

Quantitative Data and Operating Parameters

The following tables summarize typical quantitative data and operating parameters for the components of a this compound flash lamp-pumped laser system.

Table 1: Typical this compound Flash Lamp Specifications

ParameterTypical Value RangeUnitNotes
Arc Length50 - 1000mmDepends on the length of the laser rod.
Bore Diameter3 - 19mmAffects current density and plasma impedance.[4]
Gas Fill Pressure300 - 700TorrThis compound is preferred for its high radiative output efficiency.[1][11]
Maximum Input Energy per Pulse10 - 10,000JDependent on lamp size and construction.
Pulse Duration50 - 2000µsDetermined by the PFN.[12][13]
Average Power100 - 30,000WRequires active cooling.
Lifetime10^5 - 10^8flashesVaries with operating conditions.

Table 2: Typical Pulse-Forming Network (PFN) Parameters

ParameterTypical Value RangeUnitNotes
Capacitance (C)10 - 500µFStores the energy for the flash pulse.[4][5]
Inductance (L)10 - 500µHShapes the current pulse.[4][5]
Charging Voltage (V)500 - 5000VDetermines the energy stored in the capacitor (E = 1/2 * C * V^2).[12]
Damping Factor (α)0.5 - 1.0-α = (R/2) * sqrt(C/L). Critically damped (α=1) or slightly underdamped is often desired.
Trigger Voltage10 - 30kVRequired to ionize the this compound gas.[7]

Experimental Protocols

Protocol for System Setup and Assembly
  • Safety First: Ensure the main power supply is off and the energy storage capacitors are fully discharged before beginning assembly. Use appropriate personal protective equipment (PPE), including safety glasses.

  • Mount the Flash Lamp and Laser Rod: Carefully mount the this compound flash lamp and the laser rod within the reflector cavity, ensuring they are parallel and aligned according to the cavity's design (e.g., at the foci of an elliptical reflector).

  • Connect the Cooling System: Connect the cooling lines to the reflector cavity, ensuring a leak-proof seal. Use deionized water as the coolant.

  • Connect the Power Supply:

    • Connect the high-current output of the PFN to the electrodes of the flash lamp. Ensure the connections are secure to handle the high peak currents.

    • Connect the trigger wire from the trigger circuit to the trigger electrode or wrap it around the flash lamp body as specified by the manufacturer.[7]

  • Align the Laser Cavity: If not already part of an integrated laser system, align the laser cavity mirrors (output coupler and high reflector) with the laser rod.

  • Final Safety Check: Double-check all electrical connections and cooling lines. Ensure all protective covers are in place.

Protocol for Characterizing Flash Lamp Performance
  • Spectral Output Measurement:

    • Objective: To measure the spectral emission of the this compound flash lamp.

    • Equipment: Spectrometer, fiber optic cable, and appropriate collection optics.

    • Procedure:

      • Position the collection optics to capture a portion of the light emitted from the flash lamp.

      • Connect the collection optics to the spectrometer via the fiber optic cable.

      • Set the spectrometer to acquire data over the desired wavelength range.

      • Trigger a single flash from the lamp and record the spectrum.

      • Repeat the measurement at different PFN charging voltages to observe changes in the spectral output. The emission spectrum of the this compound lamp should ideally match the absorption spectrum of the laser gain medium for efficient pumping.[14]

  • Pulse Duration and Shape Measurement:

    • Objective: To measure the temporal profile of the light pulse.

    • Equipment: High-speed photodiode, oscilloscope, and appropriate neutral density filters.

    • Procedure:

      • Place the photodiode in a position to detect the light from the flash lamp. Use neutral density filters to avoid saturating the detector.

      • Connect the output of the photodiode to an input channel of the oscilloscope.

      • Set the oscilloscope to trigger on the rising edge of the photodiode signal.

      • Fire a single flash and capture the waveform on the oscilloscope.

      • Measure the pulse duration (typically full width at half maximum, FWHM) and observe the pulse shape. The pulse shape is influenced by the PFN parameters.[1]

  • Pulse Energy Measurement:

    • Objective: To measure the total optical energy of a single flash.

    • Equipment: Laser energy meter (pyroelectric or photodiode-based) with a sufficiently large aperture and energy range.

    • Procedure:

      • Place the energy meter's sensor head to capture the entire output of the flash lamp, or a well-defined portion if measuring the output from the laser cavity.

      • Set the energy meter to the appropriate energy range and wavelength correction factor.

      • Fire a single flash and record the energy reading.

      • Repeat the measurement multiple times to check for pulse-to-pulse stability. The energy of a single pulse is calculated based on the energy stored in the capacitor.[12]

Mandatory Visualizations

Experimental_Workflow cluster_setup System Setup cluster_operation System Operation cluster_characterization Performance Characterization Safety Safety Precautions Assembly Component Assembly (Lamp, Rod, Cavity) Safety->Assembly Cooling Connect Cooling System Assembly->Cooling Power Connect Power Supply & PFN Cooling->Power Alignment Laser Cavity Alignment Power->Alignment PowerOn Power On System Alignment->PowerOn SetParams Set PFN Parameters (Voltage, Rep Rate) PowerOn->SetParams Trigger Trigger Flash Lamp SetParams->Trigger LaserOut Laser Output Trigger->LaserOut Spectral Measure Spectral Output Trigger->Spectral PulseShape Measure Pulse Duration & Shape Trigger->PulseShape PulseEnergy Measure Pulse Energy Trigger->PulseEnergy DataAnalysis Data Analysis Spectral->DataAnalysis PulseShape->DataAnalysis PulseEnergy->DataAnalysis

Caption: Experimental workflow for setting up and characterizing a this compound flash lamp-pumped laser system.

Energy_Transfer_Pathway cluster_electrical Electrical Domain cluster_optical Optical Domain PowerGrid AC Power Grid ChargingSupply High-Voltage DC Charging Supply PowerGrid->ChargingSupply Energy Input CapacitorBank Energy Storage Capacitor (PFN) ChargingSupply->CapacitorBank Energy Storage Flashlamp This compound Flash Lamp CapacitorBank->Flashlamp Main Discharge (High Current) TriggerCircuit High-Voltage Trigger Circuit TriggerCircuit->Flashlamp Trigger Pulse (High Voltage) PumpLight Broadband Pump Light Flashlamp->PumpLight Light Emission Reflector Reflector Cavity PumpLight->Reflector Collection GainMedium Laser Gain Medium Reflector->GainMedium Focusing LaserBeam Coherent Laser Beam GainMedium->LaserBeam Stimulated Emission

References

Application Notes and Protocols for Xenon Derivatization in Protein Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon, an inert noble gas, serves as a powerful tool in protein X-ray crystallography for phasing and for identifying and characterizing hydrophobic cavities within protein structures. Its ability to bind to these pockets without forming covalent bonds makes it an excellent probe for identifying potential drug-binding sites. This document provides detailed protocols and application notes for the use of this compound in protein crystallography, aimed at researchers, scientists, and professionals in drug development. This compound's utility extends to fragment-based drug discovery, where it can help in the identification of cryptic binding sites.[1][2][3]

Principle of this compound Derivatization

The application of this compound in protein crystallography relies on its ability to be introduced into protein crystals under pressure, where it diffuses through solvent channels and occupies pre-existing hydrophobic cavities.[4] These cavities are often lined with hydrophobic residues such as leucine, isoleucine, valine, and alanine.[4] The bound this compound atoms act as heavy atoms, providing anomalous scattering that is crucial for solving the phase problem in X-ray crystallography through techniques like Single Isomorphous Replacement with Anomalous Scattering (SIRAS) and Multi-wavelength Anomalous Diffraction (MAD).[5][6] The small structural perturbation upon this compound binding generally preserves the isomorphism of the crystals.[6]

Experimental Workflow for this compound Derivatization

The following diagram outlines the key steps in the experimental workflow for preparing this compound-derivatized protein crystals for X-ray diffraction analysis.

Xenon_Derivatization_Workflow cluster_prep Crystal Preparation cluster_derivatization This compound Derivatization cluster_data_collection Data Collection Cryoprotection Cryo-protect Crystal (if necessary) Mounting Mount Crystal on a Loop Cryoprotection->Mounting Place_in_Chamber Place Crystal in this compound Chamber Mounting->Place_in_Chamber Pressurize Pressurize with this compound Gas Place_in_Chamber->Pressurize Incubate Incubate under Pressure Pressurize->Incubate Depressurize Slowly Release Pressure Incubate->Depressurize Flash_Cool Flash-cool in Liquid Nitrogen Depressurize->Flash_Cool Data_Collection Collect Diffraction Data Flash_Cool->Data_Collection

Caption: Experimental workflow for this compound derivatization of protein crystals.

Quantitative Experimental Parameters

The success of this compound derivatization is dependent on carefully controlled experimental parameters. The following table summarizes typical quantitative data for these experiments.

ParameterTypical Range/ValueNotes
This compound Pressure 10 - 40 bar (1 - 4 MPa)Higher pressures can increase this compound occupancy but may also damage the crystal. It is recommended to test a range of pressures.[4][7]
Incubation Time 3 - 60 minutesShorter times (3-5 minutes) may be sufficient for smaller proteins. Longer times can be tested, but crystal stability should be monitored.[4][7] Binding is often complete within ten minutes.[4]
Temperature Room TemperatureDerivatization is typically performed at room temperature before flash-cooling.
Cryoprotectant Glycerol, Paraffin OilCryoprotection is often necessary to prevent ice formation during flash-cooling. Dry paraffin oil can be an effective alternative to traditional cryoprotectants.[5]
X-ray Wavelength 1.8 - 2.0 ÅLonger wavelengths are used to maximize the anomalous signal from this compound.[7]
Data Redundancy HighHighly redundant data is important for accurately measuring the weak anomalous differences from this compound.[5]
Resolution Typically up to 2.0 Å or betterThe final resolution depends on the diffraction quality of the derivatized crystal.

Detailed Experimental Protocols

Protocol 1: this compound Derivatization of Protein Crystals

This protocol is adapted from established methods for preparing this compound derivatives of protein crystals using a high-pressure chamber, such as the this compound Chamber from Hampton Research.[7]

Materials:

  • Protein crystals

  • Cryoprotectant solution (if required)

  • Mounting loops

  • High-pressure this compound chamber

  • This compound gas cylinder with regulator

  • Liquid nitrogen and cryo-tools

Procedure:

  • Crystal Preparation: If necessary, briefly soak the protein crystal in a cryoprotectant solution. Mount the crystal on a suitable loop.

  • Chamber Setup: Place the mounted crystal into the this compound pressurization chamber.

  • Pressurization: Seal the chamber and carefully pressurize it with this compound gas to the desired pressure (e.g., 10-35 bar).[7]

  • Incubation: Incubate the crystal under this compound pressure for a specific duration (e.g., 3-15 minutes).[4][7] The optimal time may need to be determined empirically.

  • Depressurization: Slowly and carefully release the this compound pressure from the chamber to avoid disturbing the crystal.

  • Flash-Cooling: Immediately upon depressurization, retrieve the crystal and flash-cool it by plunging it into liquid nitrogen. This process should be done as quickly as possible (within a few seconds) to minimize the diffusion of this compound out of the crystal.[4]

  • Storage and Data Collection: Store the cryo-cooled crystal in liquid nitrogen until data collection.

Protocol 2: Data Collection and Processing

Procedure:

  • Wavelength Selection: For phasing purposes, select a longer X-ray wavelength (e.g., 1.8 - 2.0 Å) to maximize the anomalous signal of this compound.[7]

  • Data Collection Strategy: Collect a highly redundant dataset. A complete 360° rotation with fine phi slicing (e.g., 0.1-0.2 degrees per image) is recommended to ensure high-quality data.[8]

  • Data Processing: Process the diffraction data using standard software packages (e.g., HKL2000, XDS). Pay close attention to the anomalous signal statistics (e.g., anomalous correlation).

  • Phasing and Structure Solution: Use the anomalous differences to locate the this compound atoms and calculate initial phases. The SIRAS method has been shown to yield a good phase set.[5] The resulting electron density map can then be used for model building and refinement.

Applications in Drug Discovery

The identification of this compound-binding sites within a protein provides valuable information for drug development professionals. These hydrophobic cavities represent potential binding pockets for small molecule inhibitors. The size, shape, and chemical environment of these pockets can be analyzed to guide the design of fragments and lead compounds. This compound derivatization can be a key step in fragment-based drug discovery by revealing cryptic or allosteric sites that may not be apparent in the apo structure.[1]

Troubleshooting

  • Crystal cracking or dissolving: This may be due to the pressure or the cryoprotectant. Try lower this compound pressures and shorter incubation times.[7] Test different cryoprotectants or use dry paraffin oil.[5]

  • Low this compound occupancy: Increase the this compound pressure or incubation time. Ensure the crystal has suitable hydrophobic cavities.

  • Weak anomalous signal: Collect data at a longer wavelength and ensure high data redundancy.[5][7]

By following these protocols and considering the provided parameters, researchers can effectively utilize this compound as a tool for protein structure determination and to gain valuable insights for drug design.

References

Xenon as a Neuroprotective Agent: Application Notes and Protocols for Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon, a noble gas with anesthetic properties, has emerged as a promising neuroprotective agent in various preclinical models of acute brain injury, including hypoxic-ischemic encephalopathy (HIE), cardiac arrest, and stroke. Its neuroprotective effects are primarily attributed to its potent, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade leading to neuronal cell death. This document provides detailed application notes and protocols based on findings from clinical trials and preclinical studies, designed to guide researchers and drug development professionals in the investigation of this compound's neuroprotective potential.

Mechanism of Action: A Multi-faceted Approach to Neuroprotection

This compound's primary mechanism of neuroprotection involves the inhibition of the NMDA receptor, which mitigates the excitotoxic cascade triggered by excessive glutamate release during ischemic events.[1] Beyond this, preclinical studies suggest a broader, pleiotropic effect, influencing downstream pathways involved in apoptosis and inflammation.

Signaling Pathway of this compound-Mediated Neuroprotection

Xenon_Neuroprotection_Pathway cluster_0 Ischemic Insult (e.g., Cardiac Arrest, HIE, Stroke) cluster_1 This compound Intervention cluster_2 Cellular Response & Signaling Cascades cluster_3 Cellular Outcomes Ischemia Hypoxia/Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate This compound This compound NMDAR NMDA Receptor This compound->NMDAR Antagonism GSK3b GSK-3β This compound->GSK3b Inactivation NFkB NF-κB This compound->NFkB Inhibition Bcl2_family Bcl-2 Family Proteins This compound->Bcl2_family Modulation Caspases Caspases This compound->Caspases Inhibition Neuroprotection Neuroprotection (↑ Neuronal Survival) Glutamate->NMDAR Over-activation Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx Neuronal_Death Neuronal Death Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Mitochondria Mitochondrial Dysfunction Excitotoxicity->Mitochondria Inflammation Neuroinflammation Excitotoxicity->Inflammation Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors Mitochondria->Bcl2_family Apoptosis->Neuronal_Death Inflammation->Neuronal_Death GSK3b->Apoptosis NFkB->Inflammation Bcl2_family->Caspases Caspases->Apoptosis

Caption: this compound's neuroprotective signaling pathway.

Quantitative Data from Clinical Trials

The following tables summarize quantitative data from key clinical trials investigating this compound as a neuroprotective agent.

Table 1: this compound in Comatose Survivors of Out-of-Hospital Cardiac Arrest (Xe-HYPOTHECA Trial)[1][2]
ParameterThis compound + Hypothermia (n=55)Hypothermia Alone (n=55)p-value
Primary Outcome
Mean Global Fractional Anisotropy (MRI)0.433 (SD, 0.028)0.419 (SD, 0.033)0.006
Secondary Outcomes
6-Month Mortality Rate27.3% (15/55)34.5% (19/55)0.053
Median Modified Rankin Scale (mRS) at 6 Months1 (IQR, 1-6)1 (IQR, 0-6)0.68
Cardiac Injury Marker
Incremental Change in ln-troponin-T at 72h0.79 (SD, 1.54)1.56 (SD, 1.38)0.01
Table 2: this compound in Neonatal Hypoxic-Ischemic Encephalopathy (TOBY-Xe Trial)

While the TOBY-Xe trial was a proof-of-concept study and not powered for efficacy, it established the feasibility and safety of this compound administration in neonates. Detailed quantitative outcome data from this trial is not extensively published.

Experimental Protocols

The following are generalized protocols based on methodologies reported in clinical trials. Researchers should adapt these protocols to their specific study designs and institutional guidelines.

Protocol 1: this compound Administration in Adult Cardiac Arrest Patients (based on Xe-HYPOTHECA)

1. Patient Selection:

  • Inclusion Criteria:

    • Adults (aged 18-80 years) who are comatose (Glasgow Coma Scale < 8) after out-of-hospital cardiac arrest of presumed cardiac cause.[2]

    • Sustained return of spontaneous circulation (ROSC) > 20 minutes.[2]

    • Eligible for therapeutic hypothermia.[2]

  • Exclusion Criteria:

    • Traumatic cardiac arrest.

    • Suspected or known intracranial hemorrhage or stroke.

    • Unwitnessed arrest with a no-flow time > 10 minutes.

    • Time from ROSC to randomization > 4 hours.[2]

    • Pre-existing severe neurological disability.

2. Experimental Workflow:

Xenon_Cardiac_Arrest_Workflow cluster_0 Patient Screening & Enrollment cluster_1 Treatment Arms cluster_2 Intervention & Monitoring cluster_3 Outcome Assessment Screening Screening for Inclusion/ Exclusion Criteria Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Xenon_Group This compound + Therapeutic Hypothermia Randomization->Xenon_Group Control_Group Therapeutic Hypothermia Alone Randomization->Control_Group Xenon_Admin Administer Inhaled this compound (40-50% for 24h) Xenon_Group->Xenon_Admin Standard_Care Standard ICU Care Control_Group->Standard_Care Hypothermia Induce and Maintain Hypothermia (33°C for 24h) Monitoring Continuous Monitoring (Hemodynamics, Gas Exchange, Sedation) Hypothermia->Monitoring Xenon_Admin->Hypothermia Standard_Care->Hypothermia MRI Brain MRI (DTI) (36-52h post-arrest) Monitoring->MRI Neuro_Assess Neurological Examination MRI->Neuro_Assess Follow_up 6-Month Follow-up (mRS, Mortality) Neuro_Assess->Follow_up

Caption: Experimental workflow for this compound in cardiac arrest.

3. This compound Administration:

  • Apparatus: A closed-circuit anesthesia machine or a specialized this compound delivery system capable of delivering a precise concentration of this compound and recycling the expired gas.

  • Dosage: Inhaled this compound at a target end-tidal concentration of 40-50%.[3][2]

  • Duration: Continuous inhalation for 24 hours, concurrent with therapeutic hypothermia.[3][4]

  • Monitoring:

    • Continuous monitoring of end-tidal this compound, oxygen, and carbon dioxide concentrations.

    • Standard intensive care monitoring, including invasive blood pressure, electrocardiogram, pulse oximetry, and temperature.

    • Sedation should be managed according to a standardized protocol to minimize confounding effects.

4. Outcome Measures:

  • Primary Outcome: Assessment of white matter injury using diffusion tensor imaging (DTI) on a brain MRI, with fractional anisotropy (FA) as the key metric.[1][3]

  • Secondary Outcomes:

    • Neurological outcome at 6 months, assessed using the modified Rankin Scale (mRS).[1]

    • All-cause mortality at 6 months.[1]

    • Biomarkers of brain and cardiac injury (e.g., neuron-specific enolase, troponin-T).[5]

Protocol 2: this compound Administration in Neonatal Hypoxic-Ischemic Encephalopathy (based on TOBY-Xe)

1. Patient Selection:

  • Inclusion Criteria:

    • Term or near-term infants (≥36 weeks gestation) with evidence of perinatal asphyxia.

    • Moderate to severe encephalopathy.

    • Abnormal amplitude-integrated EEG (aEEG).

    • Within 6 hours of birth.

  • Exclusion Criteria:

    • Major congenital abnormalities.

    • Severe illness where survival is unlikely.

2. Experimental Workflow:

Xenon_HIE_Workflow cluster_0 Infant Screening & Enrollment cluster_1 Treatment Arms cluster_2 Intervention & Monitoring cluster_3 Outcome Assessment Screening Screening for HIE Criteria (within 6h of birth) Consent Parental Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Xenon_Group This compound + Therapeutic Hypothermia Randomization->Xenon_Group Control_Group Therapeutic Hypothermia Alone Randomization->Control_Group Xenon_Admin Administer Inhaled this compound (≤50% for 18h) Xenon_Group->Xenon_Admin Standard_Care Standard NICU Care Control_Group->Standard_Care Hypothermia Induce and Maintain Hypothermia (33.5°C for 72h) Monitoring Continuous Monitoring (Vitals, aEEG, Gas Exchange) Hypothermia->Monitoring Xenon_Admin->Hypothermia Standard_Care->Hypothermia MRS Brain Magnetic Resonance Spectroscopy (Lactate/NAA ratio) Monitoring->MRS MRI Conventional Brain MRI MRS->MRI Neuro_Follow_up Neurodevelopmental Follow-up (e.g., Bayley Scales at 18-24 months) MRI->Neuro_Follow_up

Caption: Experimental workflow for this compound in HIE.

3. This compound Administration:

  • Apparatus: A closed-circuit neonatal ventilator with a this compound delivery and recycling system.

  • Dosage: Inhaled this compound at a concentration of up to 50%.

  • Duration: Continuous inhalation for 18 hours, initiated within the first few hours of life and administered concurrently with therapeutic hypothermia.

  • Monitoring:

    • Close monitoring of this compound and oxygen concentrations.

    • Continuous aEEG to monitor for seizure activity.

    • Standard neonatal intensive care monitoring.

4. Outcome Measures:

  • Primary Outcome: Biomarkers of brain injury on magnetic resonance spectroscopy (MRS), such as the lactate/N-acetylaspartate (NAA) ratio.

  • Secondary Outcomes:

    • Extent of brain injury on conventional MRI.

    • Long-term neurodevelopmental outcomes assessed at 18-24 months of age using standardized scales (e.g., Bayley Scales of Infant and Toddler Development).

    • Safety and tolerability of this compound administration.

Application Notes for Drug Development

  • Target Populations: The most promising clinical applications for this compound neuroprotection appear to be in patient populations with a predictable onset of injury where treatment can be initiated rapidly, such as out-of-hospital cardiac arrest and perinatal asphyxia.

  • Combination Therapy: Preclinical and clinical data suggest that this compound's neuroprotective effects are most pronounced when combined with therapeutic hypothermia.[4][6] Future development should focus on this compound as an adjunct to current standard-of-care hypothermia.

  • Delivery Systems: The high cost and limited supply of this compound necessitate the use of closed-circuit delivery systems with efficient gas recycling to make this a viable therapeutic option.

  • Future Directions: While promising, the clinical evidence for this compound's efficacy in improving long-term neurological outcomes is still developing.[1] Adequately powered Phase III clinical trials are needed to definitively establish its role as a neuroprotective agent.[4] The potential application of this compound in ischemic stroke is an area of interest, but currently lacks significant clinical trial data. Preclinical studies suggest a potential benefit, but translation to the clinical setting requires further investigation.

References

Application of ¹²⁹Xe NMR for Characterizing Porous Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) of laser-polarized xenon-129 (¹²⁹Xe) is a powerful, non-destructive technique for characterizing the void spaces in porous materials.[1][2][3] As an inert, noble gas atom with a large, polarizable electron cloud, the ¹²⁹Xe chemical shift is exquisitely sensitive to its local environment, making it an ideal probe for investigating pore size, shape, connectivity, and surface chemistry.[4][5][6] This sensitivity, combined with the significant signal enhancement offered by hyperpolarization techniques, allows for the detailed analysis of a wide range of materials, including silicas, zeolites, metal-organic frameworks (MOFs), polymers, and pharmaceutical formulations.[4][7][8][9]

The fundamental principle lies in the relationship between the observed ¹²⁹Xe NMR chemical shift and the degree of confinement of the this compound atoms within the pores.[6] In essence, the more confined the this compound atom, the greater its interaction with the pore walls, leading to a larger chemical shift value.[6] This document provides detailed application notes and experimental protocols for utilizing ¹²⁹Xe NMR in the characterization of porous materials.

Key Applications

  • Pore Size and Distribution Analysis: Determination of mean pore diameters and distributions in microporous and mesoporous materials.[10][11][12]

  • Surface Area to Volume Ratio (S/V): Measurement of the S/V ratio in soft and rigid porous materials.[13]

  • Pore Connectivity and Tortuosity: Elucidation of the interconnectivity of pore networks using techniques like 2D EXSY (Exchange Spectroscopy).[2][14]

  • Surface Chemistry and Functionalization: Probing the nature of pore surfaces and the effects of surface modification.[4][15]

  • Characterization of Hierarchical Materials: Investigating materials with multiple levels of porosity.[1][2]

  • Drug Delivery Systems: Assessing the porous structure of drug carriers and drug loading.

Data Presentation: Quantitative Relationships

The relationship between the ¹²⁹Xe chemical shift (δ) and the pore dimensions is often described by empirical models. One of the most common models relates the chemical shift at zero this compound pressure (δ₀) to the mean free path of the this compound atom within the pore, which is in turn related to the pore diameter (D).

For silica-based materials, a general correlation has been established:[10][12]

Table 1: Correlation of ¹²⁹Xe NMR Chemical Shift with Pore Size in Silica-Based Materials [10][12]

ParameterValueDescription
δs116 ± 3 ppmCharacteristic chemical shift for this compound interacting with the silica surface.
b117 ± 8 ÅA parameter related to the strength of the Xe-surface interaction.
Correlation Equation δ = δs / (1 + D/b) Where D is the pore diameter.

For other classes of materials, different empirical relationships have been developed. For microporous carbons, a linear relationship between the this compound-xenon interaction term (δXe-Xe) and the mean pore size (D) has been proposed.[4]

Table 2: ¹²⁹Xe NMR Parameters for Various Porous Materials

Material TypeKey ¹²⁹Xe NMR ObservableInformation GainedReference
ZeolitesChemical Shift (δ)Cage/channel dimensions, cation effects[16][17]
Metal-Organic Frameworks (MOFs)Chemical Shift (δ), 2D EXSYPore size, framework dynamics, guest mobility[4][18]
PolymersChemical Shift (δ), Relaxation TimesFree volume, chain mobility, glass transition[7][19]
Porous CarbonsThis compound-Xenon Interaction (δXe-Xe)Micropore size[4][20]

Experimental Protocols

Protocol 1: Standard ¹²⁹Xe NMR of Porous Materials

This protocol outlines the basic procedure for acquiring ¹²⁹Xe NMR spectra of a porous solid using thermally polarized this compound.

1. Sample Preparation: a. Accurately weigh a sufficient amount of the porous material (typically 100-300 mg) and place it into a high-pressure NMR tube with a valve. b. Attach the NMR tube to a vacuum line and degas the sample under high vacuum (e.g., 10⁻⁵ Torr) to remove any adsorbed species like water or air.[4] c. If the material is stable, heat the sample during degassing to facilitate the removal of adsorbates. The temperature and duration of heating will be material-dependent (e.g., 400°C for 8 hours for zeolites).[16]

2. This compound Gas Loading: a. After degassing and cooling to room temperature, connect the NMR tube to a this compound gas cylinder via a gas handling line. b. Introduce a known pressure of natural abundance ¹²⁹Xe gas into the NMR tube. The pressure will depend on the material's adsorption properties and the desired information. c. For pore size analysis, it is often necessary to acquire spectra at various this compound pressures to extrapolate the chemical shift to zero pressure.[4] d. Once the desired pressure is reached, close the valve on the NMR tube.

3. NMR Data Acquisition: a. Insert the sealed NMR tube into the NMR spectrometer. b. Tune the NMR probe to the ¹²⁹Xe frequency (e.g., 139.1 MHz at 11.7 T).[4] c. Acquire a one-pulse ¹²⁹Xe NMR spectrum. Typical parameters include:

  • Pulse width: Calibrated for a 90° flip angle.
  • Relaxation delay: 5 times the longitudinal relaxation time (T₁) of ¹²⁹Xe in the sample.
  • Number of scans: Sufficient to achieve an adequate signal-to-noise ratio. d. Reference the spectrum to the chemical shift of this compound gas at zero pressure, which is defined as 0 ppm.[4]

4. Data Analysis: a. Integrate the signals corresponding to this compound in different environments (e.g., gas phase, adsorbed in pores). b. Determine the chemical shift of the adsorbed this compound. c. If variable pressure experiments were performed, plot the chemical shift as a function of this compound concentration and extrapolate to zero concentration to obtain δ₀. d. Use the appropriate model (e.g., Table 1 for silicas) to correlate δ₀ with the pore size.

Protocol 2: Hyperpolarized (HP) ¹²⁹Xe NMR

This protocol is for experiments utilizing hyperpolarized ¹²⁹Xe to enhance signal intensity, which is particularly useful for materials with low surface area or for dynamic studies.

1. Hyperpolarization of ¹²⁹Xe: a. Use a commercial or custom-built polarizer. The most common method is spin-exchange optical pumping (SEOP) with an alkali metal vapor (e.g., Rubidium). b. A gas mixture of this compound, nitrogen (as a quenching gas), and helium (as a buffer gas) is flowed through a heated glass cell containing the alkali metal. c. The alkali metal is optically pumped with a high-power laser, and the polarization is transferred to the ¹²⁹Xe nuclei via collisions.

2. Sample Preparation and HP ¹²⁹Xe Delivery: a. Prepare the sample in a specialized NMR tube or flow cell designed for HP gas experiments, following the degassing procedure in Protocol 1. b. The hyperpolarized ¹²⁹Xe gas mixture is continuously flowed through the sample or delivered in a batch mode.[9] For continuous flow, the polarized gas is directed from the polarizer to the NMR probe.[7][21]

3. NMR Data Acquisition: a. Due to the high signal intensity, a small flip angle pulse (e.g., 5-10°) is typically used to conserve the non-equilibrium polarization for subsequent measurements. b. The relaxation delay can be significantly shorter than in standard experiments. c. For 2D EXSY experiments to study pore connectivity, a standard EXSY pulse sequence is used with a variable mixing time to allow for this compound exchange between different pore environments.[2]

4. Data Analysis: a. The analysis of chemical shifts is similar to the standard experiment. b. For 2D EXSY spectra, the presence of cross-peaks indicates exchange between different pore environments, providing information on pore connectivity.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_xe This compound Introduction cluster_nmr NMR Measurement cluster_analysis Data Analysis weigh Weigh Porous Material degas Degas Sample (Vacuum/Heat) weigh->degas load_xe Load ¹²⁹Xe Gas degas->load_xe hyperpolarize Hyperpolarize ¹²⁹Xe (Optional) load_xe->hyperpolarize acquire Acquire ¹²⁹Xe NMR Spectrum load_xe->acquire hyperpolarize->acquire process Process Spectrum acquire->process extract Extract Parameters (δ, T₁, etc.) process->extract correlate Correlate with Material Properties extract->correlate

Caption: General experimental workflow for ¹²⁹Xe NMR characterization of porous materials.

logical_relationship cluster_material Material Properties cluster_nmr ¹²⁹Xe NMR Observables pore_size Pore Size / Distribution surface_chem Surface Chemistry connectivity Pore Connectivity chem_shift Chemical Shift (δ) chem_shift->pore_size chem_shift->surface_chem relaxation Relaxation Times (T₁, T₂) relaxation->surface_chem exsy 2D EXSY Cross-Peaks exsy->connectivity

Caption: Relationship between ¹²⁹Xe NMR observables and material properties.

References

Application Notes and Protocols for Xenon as a General Anesthetic in Surgery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon, a noble gas, has emerged as a promising general anesthetic with a unique pharmacological profile. Its anesthetic properties, discovered in the mid-20th century, are attributed primarily to the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike many conventional anesthetics, this compound exhibits remarkable hemodynamic stability, rapid induction and emergence, and potent analgesic effects.[2][3][4] Furthermore, preclinical and clinical studies have highlighted its significant organ-protective properties, particularly neuroprotection and cardioprotection, making it a subject of intense research and clinical interest.[4][5][6]

These application notes provide a comprehensive overview of the use of this compound in a surgical context, including its physicochemical properties, mechanism of action, and clinical characteristics. Detailed protocols for preclinical and clinical experimental setups are also presented to guide researchers in investigating the therapeutic potential of this compound.

Physicochemical and Anesthetic Properties of this compound

This compound's unique physical and chemical properties contribute to its favorable anesthetic profile. Its low blood-gas partition coefficient allows for rapid equilibration between the lungs and the brain, leading to swift induction of and emergence from anesthesia.[1]

PropertyValueReference
Blood-Gas Partition Coefficient 0.115[1]
Oil-Gas Partition Coefficient 1.9[7]
Minimum Alveolar Concentration (MAC) 63% - 71%[6]

Comparative Hemodynamic Effects and Recovery Times

Clinical trials have consistently demonstrated this compound's superior hemodynamic stability compared to other commonly used anesthetic agents like propofol and sevoflurane. Patients anesthetized with this compound typically maintain a higher mean arterial pressure and a lower heart rate.[2][8]

Table 1: Hemodynamic Effects of this compound vs. Propofol and Volatile Anesthetics

ParameterThis compound vs. Volatile Anesthetics (Mean Difference)This compound vs. Propofol (Mean Difference)Reference
Heart Rate -6 min⁻¹-9.45 to -10 min⁻¹[2][8]
Mean Arterial Pressure (MAP) +9 mm Hg+7 mm Hg[2][8]
Systemic Vascular Resistance Index Higher (2170 vs. 1896 dyn.s.cm⁻⁵.m⁻²)-[4]

The rapid washout of this compound from the body also translates to significantly faster recovery times post-surgery.

Table 2: Emergence and Recovery Times with this compound vs. Sevoflurane

Recovery MilestoneThis compound (minutes)Sevoflurane (minutes)Reference
Time to Eye Opening 47-8[2][9]
Time to Extubation 48[2]
Time to Orientation 510[2]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of anesthetic action is the inhibition of the NMDA receptor.[1] However, its organ-protective effects are mediated through a more complex interplay of signaling pathways.

Anesthetic and Neuroprotective Signaling

This compound's anesthetic and neuroprotective effects are largely attributed to its interaction with the NMDA receptor and the two-pore-domain potassium (K2P) channel TREK-1.

This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Inhibits TREK1 TREK-1 Channel This compound->TREK1 Activates Ca_influx Ca²+ Influx ↓ NMDA_R->Ca_influx K_efflux K+ Efflux ↑ TREK1->K_efflux Excitotoxicity ↓ Excitotoxicity Ca_influx->Excitotoxicity Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Anesthesia Anesthesia Hyperpolarization->Anesthesia Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection Excitotoxicity->Neuroprotection

This compound's primary anesthetic and neuroprotective pathways.
Organ Protection via HIF-1α Upregulation

This compound has been shown to induce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to low oxygen. This upregulation is implicated in this compound's cardioprotective and renoprotective effects.

This compound This compound mTOR mTOR Pathway This compound->mTOR HIF1a_translation HIF-1α Translation ↑ mTOR->HIF1a_translation HIF1a HIF-1α HIF1a_translation->HIF1a EPO Erythropoietin (EPO) HIF1a->EPO VEGF Vascular Endothelial Growth Factor (VEGF) HIF1a->VEGF Organ_Protection Organ Protection (e.g., Kidney, Heart) EPO->Organ_Protection VEGF->Organ_Protection

This compound-induced organ protection via the HIF-1α pathway.

Experimental Protocols

Due to its high cost, the use of this compound in both preclinical and clinical research necessitates specialized equipment, particularly closed-circuit anesthesia systems, to minimize gas wastage.[10]

Preclinical Research Protocols

1. In Vivo Model of Renal Ischemia-Reperfusion Injury in Mice

This protocol is adapted from studies demonstrating this compound's renoprotective effects.[1][2][8]

  • Animal Model: Male C57BL/6 mice (8-12 weeks old).

  • This compound Preconditioning:

    • Place mice in a sealed chamber with controlled gas inflow and outflow.

    • Expose the mice to a gas mixture of 70% this compound and 30% oxygen for 2 hours.

    • The control group is exposed to 70% nitrogen and 30% oxygen for the same duration.

  • Surgical Procedure (24 hours after preconditioning):

    • Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Perform a midline laparotomy to expose the renal pedicles.

    • Induce renal ischemia by occluding the renal pedicles with microvascular clamps for a predetermined duration (e.g., 30-45 minutes).

    • Remove the clamps to allow reperfusion.

    • Suture the abdominal wall and allow the animal to recover.

  • Outcome Assessment:

    • Collect blood samples at various time points post-reperfusion (e.g., 24, 48 hours) to measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal function.

    • Harvest kidneys for histological analysis to assess the degree of tubular necrosis and apoptosis.

    • Perform Western blot or immunohistochemistry to quantify markers of cellular injury and the expression of HIF-1α and its downstream targets.

2. In Vitro Model of Traumatic Brain Injury

This protocol utilizes organotypic hippocampal slice cultures to assess the neuroprotective effects of this compound.[5][10]

  • Slice Culture Preparation:

    • Prepare organotypic hippocampal slice cultures from P5-P7 mouse pups.

    • Culture the slices on semi-permeable membranes for 10-14 days to allow for maturation.

  • Traumatic Brain Injury Induction:

    • Induce a focal mechanical injury to the slice cultures using a stylus or a weight-drop device.[5]

  • This compound Treatment:

    • Immediately after injury, transfer the slice cultures to a sealed chamber.

    • Expose the cultures to a gas mixture containing 50-75% this compound, 21% oxygen, and 5% carbon dioxide for a specified duration (e.g., 3-24 hours).

    • The control group is exposed to a corresponding mixture with nitrogen replacing this compound.

  • Assessment of Neuronal Injury:

    • Quantify cell death by measuring the uptake of propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes.

    • Capture fluorescent images at different time points post-injury (e.g., 24, 48, 72 hours).

    • Analyze the images to determine the area and intensity of PI fluorescence as a measure of neuronal injury.

Clinical Research Protocol

1. Administration of this compound Anesthesia in a Surgical Setting

This protocol outlines the general steps for administering this compound anesthesia to patients undergoing surgery, emphasizing the use of a closed-circuit system.

  • Patient Selection:

    • Inclusion criteria may include adult patients (ASA physical status I-III) scheduled for elective surgery of a certain duration.

    • Exclusion criteria may include severe pulmonary disease, susceptibility to malignant hyperthermia, and pregnancy.[11]

  • Anesthesia Machine Setup:

    • Utilize an anesthesia machine equipped for closed-circuit administration and this compound delivery.

    • Prime the circuit with a mixture of this compound and oxygen to the desired initial concentration to minimize waste.

  • Induction:

    • Induce anesthesia with an intravenous agent (e.g., propofol, etomidate).

    • Secure the airway with an endotracheal tube or a laryngeal mask.

    • Initiate mechanical ventilation.

  • Maintenance:

    • Administer a gas mixture of this compound (typically 50-70%) and oxygen (at least 30%) in a closed-circuit system.

    • Adjust the this compound concentration to maintain an adequate depth of anesthesia, guided by clinical signs and processed electroencephalography (e.g., Bispectral Index, BIS).

    • Administer opioids (e.g., remifentanil) as needed for analgesia.

  • Emergence:

    • Discontinue this compound administration at the end of the surgical procedure.

    • Ventilate the patient with 100% oxygen to facilitate the washout of this compound.

    • Extubate the patient once they meet the standard criteria for recovery from anesthesia.

  • Data Collection:

    • Continuously monitor hemodynamic parameters (heart rate, blood pressure, cardiac output).

    • Record recovery times (time to eye-opening, extubation, and orientation).

    • Assess for postoperative complications, such as nausea and vomiting.

2. Assessment of Postoperative Cognitive Function

This protocol describes a method for evaluating the impact of this compound anesthesia on postoperative cognitive dysfunction (POCD).[12]

  • Neuropsychological Testing:

    • Administer a battery of standardized neuropsychological tests to assess various cognitive domains (e.g., memory, attention, executive function).

    • Examples of tests include the Test of Attentional Performance (TAP), the Short Orientation-Memory-Concentration Test, and the Mini-Mental State Examination.[4][13]

  • Testing Schedule:

    • Conduct a baseline assessment preoperatively (e.g., 12-24 hours before surgery).

    • Perform follow-up assessments at specific time points postoperatively (e.g., 6-12 hours, 3 days, and 1 month after surgery).

  • Data Analysis:

    • Compare the postoperative test scores to the preoperative baseline scores for each patient.

    • Define POCD based on a significant decline in performance in a specified number of tests.

    • Compare the incidence of POCD between the this compound group and a control group receiving a standard anesthetic.

Workflow for a Preclinical this compound Neuroprotection Study

Animal_Prep Animal Preparation (e.g., Mouse Pups for Slice Culture) Model_Induction Induction of Injury Model (e.g., Traumatic Brain Injury) Animal_Prep->Model_Induction Randomization Randomization Model_Induction->Randomization Xenon_Group This compound Treatment Group Randomization->Xenon_Group Control_Group Control Group (Nitrogen) Randomization->Control_Group Gas_Exposure Controlled Gas Exposure Xenon_Group->Gas_Exposure Control_Group->Gas_Exposure Outcome_Assessment Outcome Assessment (e.g., Propidium Iodide Staining) Gas_Exposure->Outcome_Assessment Data_Analysis Data Analysis and Comparison Outcome_Assessment->Data_Analysis

Workflow for a preclinical in vitro neuroprotection study.

Conclusion

This compound holds considerable promise as a general anesthetic, offering a combination of favorable anesthetic properties and organ-protective effects. Its hemodynamic stability and rapid recovery profile are significant advantages in the surgical setting. The detailed protocols and data presented in these application notes are intended to facilitate further research into the mechanisms and clinical applications of this compound, with the ultimate goal of improving patient outcomes in surgery and critical care. The high cost of this compound remains a significant barrier to its widespread use, underscoring the importance of closed-circuit delivery systems and continued research into more cost-effective production and recycling methods.

References

Application Notes and Protocols for the Methodology of Creating Xenon Clathrate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon clathrates are supramolecular compounds where this compound atoms are trapped within the cavities of a host lattice without forming chemical bonds. The most common host is water, forming this compound hydrate clathrates, but organic molecules like hydroquinone can also act as hosts. These compounds are of significant interest for applications in gas storage, separation processes, and importantly, in the field of drug delivery due to the anesthetic and neuroprotective properties of this compound. This document provides detailed methodologies for the synthesis and characterization of this compound clathrate compounds.

Data Presentation: Quantitative Parameters for this compound Clathrate Formation

The formation and stability of this compound clathrates are highly dependent on pressure and temperature. The following tables summarize key quantitative data for the synthesis of this compound hydrate clathrates.

Table 1: Formation and Stability Conditions for this compound Hydrate Clathrates

ParameterValueSynthesis MethodReference
Melting Point (Xe·5¾H₂O)24 °CNot Specified[1]
Formation Temperature Range195 to 233 KReaction of powdered ice with this compound gas[2]
Formation Pressure~0.3 MPaReaction of powdered ice with this compound gas[2]
Structure I Stability LimitUp to 1.8 GPaHigh-Pressure (Diamond-Anvil Cell)[3]
Decomposition to Ice VII + Solid this compoundAbove 2.5 GPaHigh-Pressure (Diamond-Anvil Cell)[3]

Table 2: Structural and Compositional Data for this compound Hydrate Clathrates

Structure TypeIdeal FormulaCage TypesHost Molecule
Structure I (sI)8Xe·46H₂OTwo small 5¹² cages and six large 5¹²6² cagesWater
Structure II (sII)16Xe·8(large guest)·136H₂OSixteen small 5¹² cages and eight large 5¹²6⁴ cagesWater (with help gas)
β-Hydroquinone1Xe·3C₆H₄(OH)₂Elongated cavitiesHydroquinone

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound clathrate compounds.

Synthesis Protocols

Several methods can be employed to synthesize this compound clathrates, with the choice of method depending on the desired clathrate structure, scale, and available equipment.

Protocol 1: High-Pressure Synthesis of this compound Hydrate Clathrate using a Diamond-Anvil Cell (DAC)

This method is suitable for studying the behavior of this compound clathrates under extreme pressure conditions and for synthesizing novel high-pressure phases.

  • Materials and Equipment:

    • Diamond-anvil cell (DAC)

    • Rhenium gasket

    • Distilled, deionized water

    • High-purity this compound gas

    • Cryogenic loading system

    • Ruby spheres for pressure calibration

    • CO₂ laser for heating

    • Microscope for observation

  • Procedure:

    • Prepare the rhenium gasket by pre-indenting it and drilling a sample chamber (e.g., 250 µm diameter).

    • Place a few ruby spheres into the sample chamber for in-situ pressure measurement via ruby fluorescence.

    • Load the sample chamber by first half-filling it with distilled, deionized water.

    • Cryogenically load this compound gas on top of the water in an inert nitrogen atmosphere.

    • Quickly seal the DAC to the desired initial pressure (e.g., 0.5 GPa).

    • Homogenize the this compound-water mixture by heating the sample with a defocused CO₂ laser beam until both phases melt and mix completely. Homogenization is crucial as clathrate formation is a surface reaction.[3]

    • Slowly cool the sample to room temperature to allow for the crystallization of the this compound clathrate. The clathrate crystals will grow within the water droplet.

    • The pressure inside the DAC can be incrementally increased to study phase transitions.

Protocol 2: Synthesis of this compound Hydrate Clathrate from Powdered Ice

This is a more conventional method suitable for producing larger quantities of this compound hydrate clathrate at lower pressures compared to the DAC method.

  • Materials and Equipment:

    • High-pressure reaction vessel equipped with a stirrer

    • Source of high-purity this compound gas

    • System for preparing fine ice powder (e.g., grinding under liquid nitrogen)

    • Temperature and pressure control systems

  • Procedure:

    • Prepare fine ice powder from deionized water. A smaller particle size increases the surface area for reaction.

    • Place the ice powder into the pre-chilled high-pressure reaction vessel.

    • Evacuate the vessel to remove air.

    • Pressurize the vessel with this compound gas to the desired pressure (e.g., 0.3 MPa).

    • Cool the vessel to the desired formation temperature (e.g., 195 - 233 K).[2]

    • Continuously stir the ice powder under the this compound atmosphere. Stirring is essential to break up any clathrate layer that forms on the surface of the ice particles, exposing fresh ice for reaction.

    • Monitor the pressure inside the vessel. A drop in pressure indicates the consumption of this compound gas and the formation of the clathrate.

    • The reaction is complete when the pressure stabilizes. The duration can range from hours to days depending on the reaction conditions.

Protocol 3: Synthesis of Hydroquinone-Xenon Clathrate (Adapted from CO₂-Hydroquinone Clathrate Synthesis)

This protocol describes the formation of an organic clathrate using hydroquinone as the host molecule. The procedure is adapted from a detailed synthesis of CO₂-hydroquinone clathrate and can be modified for this compound.[1]

  • Materials and Equipment:

    • High-pressure reactor with sapphire windows for observation

    • Magnetic stirrer

    • Temperature and pressure control systems

    • Hydroquinone (HQ)

    • Ethanol (solvent)

    • High-purity this compound gas

  • Procedure:

    • Prepare a saturated solution of hydroquinone in ethanol at the desired reaction temperature (e.g., 298 K).

    • Place the solution in the high-pressure reactor.

    • Seal the reactor and begin stirring.

    • Slowly pressurize the reactor with this compound gas to the target pressure. The pressure should be increased gradually to allow for controlled crystallization.

    • Observe the formation of clathrate crystals. Typically, a solid crust will first form at the gas-liquid interface, followed by the growth of needle-like crystals in the solution.[1]

    • Maintain the temperature and pressure until crystal growth ceases.

    • Depressurize the reactor and collect the crystals.

    • The crystals will be a mixture of the desired β-hydroquinone clathrate and the unreacted α-hydroquinone. Purification can be achieved by density separation in a suitable solvent like chloroform.

Characterization Protocols

Protocol 4: Characterization by Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique to identify the formation of clathrates and to study their structure and guest-host interactions.

  • Equipment:

    • Raman spectrometer with a suitable laser excitation source (e.g., 488 nm argon laser or 532 nm Nd:YAG laser)

    • Microscope for focusing the laser and collecting the scattered light

    • Low-temperature stage or DAC interface for in-situ measurements

  • Procedure:

    • Place the this compound clathrate sample on the microscope stage. For high-pressure studies, the DAC is mounted on the stage.

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum. The characteristic O-H stretching vibrations of the water lattice in clathrates appear at different frequencies compared to ice or liquid water.[3]

    • For this compound clathrates, look for shifts in the vibrational modes of the host lattice upon encapsulation of this compound.

    • For high-pressure experiments, record spectra at different pressures to observe phase transitions, which are indicated by changes in the Raman spectra.[3]

Protocol 5: Characterization by X-Ray Diffraction (XRD)

XRD is essential for determining the crystal structure of the synthesized clathrates.

  • Equipment:

    • X-ray diffractometer (e.g., synchrotron source for high-pressure studies)

    • Sample holder for powder samples or a goniometer for single crystals

    • Low-temperature capabilities for hydrate samples

  • Procedure for Powder XRD:

    • Grind the clathrate sample to a fine powder at low temperatures to prevent decomposition.

    • Mount the powder on a sample holder suitable for low-temperature measurements.

    • Collect the diffraction pattern over a range of 2θ angles.

    • Analyze the diffraction pattern to determine the crystal structure (e.g., structure I cubic for this compound hydrate) and lattice parameters.

  • Procedure for High-Pressure Synchrotron XRD:

    • The clathrate is synthesized in-situ in a DAC as described in Protocol 1.

    • The DAC is mounted on the beamline.

    • A monochromatic X-ray beam is directed at the sample.

    • The diffraction pattern is collected on an area detector.

    • The DAC is continuously rocked during data collection to improve the sampling of crystal orientations.[3]

    • The collected data is integrated to obtain a 1D diffraction pattern for analysis.

Protocol 6: Characterization by ¹²⁹Xe NMR Spectroscopy

¹²⁹Xe NMR is a highly sensitive technique for probing the local environment of the encapsulated this compound atoms.

  • Equipment:

    • NMR spectrometer with a broadband probe tunable to the ¹²⁹Xe frequency (e.g., around 139.1 MHz at 11.7 T).[4]

    • Low-temperature probe for hydrate samples.

  • Procedure:

    • Place the clathrate sample in an NMR tube. For low-temperature measurements, the sample is prepared and kept cold.

    • Insert the sample into the pre-cooled NMR probe.

    • Tune the probe to the ¹²⁹Xe frequency.

    • Acquire the ¹²⁹Xe NMR spectrum. A simple one-pulse experiment is often sufficient.[4]

    • The chemical shift of ¹²⁹Xe is highly sensitive to the size and shape of the clathrate cage. Different cage environments (e.g., small and large cages in structure I hydrate) will give rise to distinct peaks in the spectrum.[2]

    • For enhanced sensitivity, hyperpolarized ¹²⁹Xe can be used, which can increase the signal by several orders of magnitude.[2]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound clathrate compounds and the phase transitions of this compound hydrate under pressure.

Xenon_Clathrate_Workflow cluster_synthesis Synthesis Method cluster_characterization Characterization Techniques start Start: Select Host (e.g., Water, Hydroquinone) high_pressure High-Pressure (Diamond-Anvil Cell) start->high_pressure Choose powdered_ice Powdered Ice + Xe Gas start->powdered_ice Choose organic_host Organic Host Solution + Xe Gas start->organic_host Choose characterization Characterization high_pressure->characterization powdered_ice->characterization organic_host->characterization raman Raman Spectroscopy characterization->raman xrd X-Ray Diffraction characterization->xrd nmr ¹²⁹Xe NMR characterization->nmr analysis Data Analysis: - Structure Determination - Stability Analysis - Purity Assessment raman->analysis xrd->analysis nmr->analysis end_node End: Characterized This compound Clathrate analysis->end_node Xenon_Hydrate_Phase_Transitions sI Structure I (sI) this compound Hydrate (Cubic) new_phase New Xe Clathrate Phase (Tetragonal) sI->new_phase Increase Pressure decomposition Ice VII + Solid this compound new_phase->decomposition Increase Pressure pressure1 Up to 1.8 GPa pressure2 1.8 GPa to 2.5 GPa pressure3 Above 2.5 GPa p1_pos p2_pos p3_pos

References

Application Notes and Protocols for Dual-Phase Xenon Time Projection Chambers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dual-phase xenon time projection chambers (TPCs) are highly sensitive radiation detectors at the forefront of astroparticle physics, primarily designed for rare-event searches such as the direct detection of dark matter particles.[1][2] By utilizing liquid this compound as a target medium and simultaneously detecting both scintillation light and ionization charge, these instruments achieve exceptional background discrimination and three-dimensional position reconstruction of particle interactions.[3][4] Their multi-tonne target masses, low energy thresholds (around 1 keV), and ultra-low background rates also enable searches for other rare phenomena, including neutrinoless double beta decay and the detection of astrophysical neutrinos.[5][6] This document provides a detailed overview of the design principles, operational protocols, and data characteristics of dual-phase this compound TPCs.

Design and Operational Principles

A dual-phase this compound TPC is a cylindrical detector filled with ultra-pure liquid this compound (LXe), with a thin layer of gaseous this compound (GXe) maintained above it.[3] The chamber's inner walls are typically lined with highly reflective polytetrafluoroethylene (PTFE) to maximize light collection.[3] Arrays of photosensors, usually photomultiplier tubes (PMTs), are positioned at the top (in the gas phase) and bottom (in the liquid phase) of the chamber to detect scintillation light.[1]

Key Components and Principles:

  • Target Medium (Liquid this compound): this compound is an ideal target for several reasons:

    • High Atomic Number (A ≈ 131): Increases the probability of interactions with Weakly Interacting Massive Particles (WIMPs).[3]

    • High Density (~3 g/cm³): Allows for compact detectors with large target masses.[3]

    • Excellent Scintillator and Ionizer: It efficiently produces both light and charge upon particle interaction.[6][7]

    • Self-Shielding: The high density and atomic number provide excellent stopping power for external gamma radiation, allowing for a quiet inner "fiducial" volume.[3]

  • Dual-Phase Operation: The detector operates with this compound in both liquid and gaseous phases. A particle interaction in the LXe produces prompt scintillation light (the S1 signal ) and ionization electrons.[1][8]

  • Electric Fields: A uniform electric drift field (typically a few hundred V/cm) is applied across the liquid this compound volume between a cathode at the bottom and a gate grid near the liquid-gas interface.[5] This field causes the ionization electrons to drift upwards towards the surface. A much stronger electric field (~10 kV/cm), known as the extraction field, is applied between the gate and an anode in the gas phase.[5] This field extracts the drifted electrons from the liquid into the gas.

  • Signal Generation (S1 and S2):

    • S1 (Primary Scintillation): A particle interaction in the LXe excites this compound atoms, which form excited dimers (excimers) and then de-excite, releasing prompt scintillation photons at a wavelength of ~175 nm.[9] These photons are detected by the PMT arrays, creating the S1 signal.

    • S2 (Secondary Scintillation): The ionization electrons, after drifting to the liquid surface, are extracted into the gas phase by the strong extraction field.[3] In the gas, they are accelerated and excite this compound atoms, producing a secondary burst of scintillation light known as electroluminescence.[1] This delayed and much larger signal is the S2 signal.

  • 3D Position Reconstruction:

    • Depth (Z-coordinate): The time difference between the detection of the prompt S1 signal and the delayed S2 signal, combined with the known electron drift velocity, provides the vertical position of the interaction.[3]

    • Horizontal (X-Y coordinates): The localized pattern of the S2 light recorded by the top PMT array is used to reconstruct the horizontal position of the event.[8]

  • Background Discrimination: The ratio of the charge signal (S2) to the light signal (S1) is a powerful parameter for discriminating between different types of particle interactions.[8] Electron recoil events (from beta and gamma backgrounds) produce a different S2/S1 ratio compared to nuclear recoil events (expected from WIMP interactions).[4][10]

Below is a diagram illustrating the fundamental operational workflow of a dual-phase this compound TPC.

G cluster_detector TPC Volume cluster_readout Signal Readout cluster_analysis Data Analysis Interaction Particle Interaction in LXe Excitation Atomic Excitation Interaction->Excitation Generates Ionization Ionization Electrons Interaction->Ionization Generates S1_Signal Prompt S1 Signal (Primary Scintillation) Excitation->S1_Signal Produces Drift Electron Drift (Drift Field) Ionization->Drift Undergo Extraction Electron Extraction (Extraction Field) Drift->Extraction Followed by Electroluminescence Electroluminescence in GXe Extraction->Electroluminescence Causes S2_Signal Delayed S2 Signal (Proportional Scintillation) Electroluminescence->S2_Signal Produces 3D_Reconstruction 3D Position Reconstruction S1_Signal->3D_Reconstruction Start Time (t0) Energy_Reconstruction Energy Reconstruction S1_Signal->Energy_Reconstruction S2_Signal->3D_Reconstruction Stop Time (t1) & XY Info S2_Signal->Energy_Reconstruction Discrimination Background Discrimination (S2/S1 Ratio) Energy_Reconstruction->Discrimination G start Start Calibration inject_source Inject Calibration Source (e.g., 83mKr, 220Rn) into Gas System start->inject_source end_cal End Calibration Data Acquisition remove_source Remove Source via Purification/Distillation end_cal->remove_source end_proc Calibration Complete circulate Circulate Source Through TPC for Uniform Distribution inject_source->circulate acquire_data Acquire Calibration Data circulate->acquire_data acquire_data->end_cal analyze_data Analyze Data to Create Correction Maps remove_source->analyze_data apply_maps Apply Calibration Maps to Science Data analyze_data->apply_maps apply_maps->end_proc

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Stable Xenon Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of stable xenon compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing stable this compound compounds?

The synthesis of stable this compound compounds presents several key challenges stemming from the unique properties of this compound and the high reactivity of the reagents involved. The main difficulties include:

  • High Reactivity and Instability: this compound compounds, particularly the oxides and higher fluorides, are powerful oxidizing and fluorinating agents.[1] this compound trioxide (XeO₃) and this compound tetroxide (XeO₄) are known to be highly explosive.[2]

  • Moisture Sensitivity: Most this compound fluorides are sensitive to moisture and will readily hydrolyze, even with trace amounts of water, leading to the formation of this compound oxides, oxyfluorides, and hazardous byproducts like hydrofluoric acid (HF).[1][3]

  • Specialized Equipment: The use of highly corrosive reagents like fluorine necessitates specialized equipment. Reactions are typically carried out in nickel or Monel containers, as they form a passive fluoride layer that resists further reaction. Glass (Pyrex or quartz) may be used for some compounds like XeF₂, but its surface can catalyze decomposition, especially in certain solvents.[4][5]

  • Control of Reaction Conditions: The synthesis of a specific this compound fluoride (XeF₂, XeF₄, or XeF₆) requires precise control over temperature, pressure, and the stoichiometric ratio of this compound to fluorine.[5] Deviations can lead to mixtures of products.

  • Safety Precautions: Handling elemental fluorine, a highly toxic and reactive gas, and the resulting powerful oxidizing this compound compounds requires rigorous safety protocols and specialized handling equipment.

Q2: Which this compound compounds are the most stable and easiest to handle?

This compound difluoride (XeF₂) is generally considered the most stable and easiest to handle of the this compound fluorides.[6] It is a white, crystalline solid that is stable at room temperature and can be stored indefinitely in dry containers. Its synthesis is also the most straightforward, making it a common starting material for other this compound compounds.[6]

Q3: Can I use standard laboratory glassware for my reactions?

The choice of reaction vessel is critical and depends on the specific this compound compound and solvent. While XeF₂ can be handled in dry Pyrex or quartz containers, these materials have Lewis acid sites on their surface that can catalyze the decomposition of XeF₂ in some organic solvents like dichloromethane and chloroform.[4] For reactions involving XeF₄ and XeF₆, or when using elemental fluorine, more inert materials like nickel, Monel, or vessels lined with PTFE-FEP are required due to the high reactivity of these compounds.[4][5]

Troubleshooting Guides

Problem 1: Low Yield of this compound Difluoride (XeF₂) in Direct Synthesis

Symptoms:

  • The amount of crystalline XeF₂ product is significantly lower than theoretically expected.

  • A large amount of unreacted this compound and fluorine remains.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect this compound to Fluorine Ratio The synthesis of XeF₂ is typically performed with a this compound to fluorine molar ratio of approximately 2:1.[1] Ensure your measurements of the gaseous reactants are accurate.
Insufficient Activation Energy The reaction between this compound and fluorine requires an energy source to initiate. This can be heat (typically around 400°C), UV irradiation, or an electrical discharge.[5] Verify that your heat source is calibrated correctly or that your UV lamp/electrical discharge is functioning properly.
Reaction Vessel Contamination The presence of impurities, especially moisture, can lead to side reactions and reduce the yield. Ensure the reaction vessel is thoroughly cleaned and dried before use.
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time. For thermal synthesis, ensure the reaction mixture is heated for the recommended duration.
Product Loss During Purification XeF₂ is purified by fractional distillation or selective condensation.[5] Ensure your vacuum line is leak-tight and the cold traps are at the appropriate temperatures to prevent loss of the volatile product.
Problem 2: Formation of Impurities (XeF₄, XeF₆) in this compound Fluoride Synthesis

Symptoms:

  • The final product is a mixture of different this compound fluorides, confirmed by spectroscopic analysis (e.g., Raman, IR, or NMR).

  • Difficulty in isolating the pure desired compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Stoichiometry The product of the direct reaction between this compound and fluorine is highly dependent on the reactant ratio. An excess of fluorine will favor the formation of higher fluorides (XeF₄ and XeF₆).[5] Carefully control the partial pressures or molar amounts of the reactants.
Inappropriate Reaction Temperature and Pressure Higher pressures and temperatures can also favor the formation of higher fluorides. Refer to established protocols for the specific temperature and pressure conditions required for your target compound.
Catalytic Effects of the Reactor Walls Certain metal fluorides, like NiF₂, can catalyze the formation of higher this compound fluorides.[6] The history and pretreatment of your reaction vessel can influence the product distribution.
Over-exposure to Activation Source In photochemical or electrical discharge methods, prolonged reaction times can lead to the formation of higher fluorides. Optimize the reaction duration.
Problem 3: Uncontrolled or Explosive Hydrolysis of this compound Fluorides

Symptoms:

  • Rapid, violent reaction upon exposure of the this compound compound to water or moist air.

  • Formation of solid this compound trioxide (XeO₃), which can be explosive.[2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Accidental Exposure to Moisture This compound fluorides are extremely sensitive to water. Handle all this compound compounds in a dry, inert atmosphere (e.g., a glovebox). Ensure all solvents and reagents are anhydrous.
Inadequate Quenching Procedure When intentionally hydrolyzing this compound fluorides, the reaction must be carefully controlled. Add the this compound fluoride to water slowly and with cooling. The rate of hydrolysis is faster in alkaline solutions.[5]
Formation of Explosive this compound Oxides The hydrolysis of XeF₄ and XeF₆ can produce XeO₃, which is a contact explosive.[2] Avoid isolating solid XeO₃ unless you have the proper safety equipment and protocols in place. Perform hydrolysis reactions behind a blast shield.

Experimental Protocols

Protocol 1: Synthesis of this compound Difluoride (XeF₂)

Materials:

  • This compound gas (high purity)

  • Fluorine gas (high purity)

  • Nickel or Monel reaction vessel

  • Vacuum line

  • Heating mantle or tube furnace

  • Cold traps (liquid nitrogen)

Procedure:

  • Ensure the nickel reaction vessel is clean, dry, and passivated with a small amount of fluorine gas.

  • Evacuate the reaction vessel using the vacuum line.

  • Introduce this compound gas into the vessel, followed by fluorine gas in a molar ratio of approximately 2:1 (Xe:F₂).[1]

  • Seal the vessel and heat it to 400°C for several hours.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Connect the vessel to the vacuum line and cool a U-tube trap with liquid nitrogen.

  • Slowly open the valve of the reaction vessel. The more volatile unreacted gases and any HF will pass through, while the XeF₂ will condense in the cold trap as a white solid.

  • The collected XeF₂ can be further purified by sublimation.

Protocol 2: Synthesis of this compound Trioxide (XeO₃) via Hydrolysis of XeF₆

WARNING: this compound trioxide is a powerful explosive. This procedure should only be performed by experienced personnel with appropriate safety precautions, including a blast shield.

Materials:

  • This compound hexafluoride (XeF₆)

  • Deionized water (anhydrous)

  • Reaction vessel made of an inert material (e.g., Teflon)

  • Fume hood

Procedure:

  • Place a small, carefully weighed amount of XeF₆ in the inert reaction vessel within a fume hood and behind a blast shield.

  • Slowly and carefully add small aliquots of deionized water to the XeF₆. The reaction is vigorous and produces HF gas.

    • XeF₆ + 3H₂O → XeO₃ + 6HF[2]

  • The XeF₆ will dissolve and react to form an aqueous solution of XeO₃.

  • Do not attempt to evaporate the solution to obtain solid XeO₃, as it is highly explosive in the solid state. The aqueous solution can be used for subsequent reactions.

Visualizations

experimental_workflow_xenon_fluorides cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products cluster_purification Purification Xe This compound Gas Reactor High-Pressure Reactor (Nickel/Monel) Xe->Reactor F2 Fluorine Gas F2->Reactor Activation Activation (Heat/UV/Discharge) Reactor->Activation XeF2 XeF₂ Activation->XeF2 Xe:F₂ ≈ 2:1 XeF4 XeF₄ Activation->XeF4 Xe:F₂ ≈ 1:5 XeF6 XeF₆ Activation->XeF6 Xe:F₂ ≈ 1:20 Purify Fractional Condensation/ Sublimation XeF2->Purify XeF4->Purify XeF6->Purify

Caption: Experimental workflow for the synthesis of this compound fluorides.

logical_relationships_challenges A High Reactivity of Reagents (e.g., Fluorine) D Need for Specialized Equipment (e.g., Nickel Reactors) A->D corrosive E Stringent Safety Protocols A->E toxic B Instability of Products (e.g., XeO₃ is explosive) B->E hazardous C Sensitivity to Moisture (Hydrolysis) C->B forms unstable oxides G Product Contamination (Mixtures of Fluorides) C->G forms byproducts F Precise Control of Conditions (Temp, Pressure, Ratio) D->F enables control F->G impacts selectivity

Caption: Logical relationships of challenges in this compound compound synthesis.

References

Xenon Ion Thruster Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for researchers and scientists working to improve the efficiency of xenon ion thrusters.

Troubleshooting Guide

This guide addresses common issues encountered during this compound ion thruster experiments.

Question Answer
Why is my thruster's operational lifetime shorter than expected? Premature lifetime limitation is often due to accelerated erosion of the accelerator grids. This is typically caused by a non-uniform plasma profile, which concentrates ion current density in specific areas, leading to localized "pits and grooves" erosion.[1][2][3] Check for a peak-to-average ion current density ratio significantly higher than 2:1.[2] The primary mechanism is often charge-exchange (CEX) collisions between beam ions and neutral propellant atoms, which creates slow ions that are then accelerated into the grid surfaces.[4]
What are the initial steps to diagnose low thrust output? 1. Verify Power Supply: Ensure the power processing unit (PPU) is delivering the specified voltage and current to the thruster. Insufficient power is a common cause of low thrust.[5] 2. Check Propellant Flow Rate: Confirm that the this compound mass flow rate is at the desired level. Inconsistent or low flow will directly impact the number of ions available for acceleration. 3. Inspect for Electrical Shorts: Check for any shorts between the grids or other components that could divert power. 4. Analyze the Ion Beam: Use beam diagnostic tools like a Faraday probe to measure the ion current density profile. A lower-than-expected density points to issues in the discharge chamber.[6]
My accelerator grid shows significant sputtering and erosion. What are the likely causes and solutions? Causes: 1. High Beam Divergence: If the ion beamlets are too divergent, they can directly impinge on the accelerator grid, causing sputtering.[7] This can be a result of the plasma sheath shape or improper grid voltages. 2. Charge-Exchange Ions: As mentioned, CEX ions are a primary cause of accelerator grid erosion, particularly on the downstream face.[3][4] 3. High Accelerator Grid Voltage: While it can reduce CEX ion erosion to some extent, excessively high negative voltage on the accelerator grid can increase direct impingement.[3] Solutions: 1. Optimize Magnetic Field: A more uniform plasma can be achieved by optimizing the magnetic field design to improve radial ion confinement.[2] 2. Implement a Deceleration Grid: A three-grid system (screen, accelerator, decelerator) can significantly reduce the "pits and grooves" erosion on the accelerator grid by protecting it from CEX ions.[3] 3. Adjust Grid Voltages: Carefully tune the screen and accelerator grid voltages to optimize beamlet focusing and minimize direct impingement.
I'm observing electron backstreaming. What does this indicate and how can I prevent it? Electron backstreaming is when electrons from the neutralizing cathode travel upstream into the thruster, which can damage the discharge chamber and indicates a potential end-of-life for the grids.[1] It is strongly coupled to grid geometry; as grids erode, the apertures widen, making it easier for electrons to backstream.[1] To prevent this, it's crucial to minimize grid erosion through the methods described above. If backstreaming is already occurring, it may be necessary to replace the grids.
How can I improve the overall efficiency of my thruster? 1. Improve Propellant Utilization: Enhance the ionization process within the discharge chamber. This can be achieved through optimized magnetic field confinement and discharge cathode design. 2. Reduce Beam Divergence: A more focused ion beam means more of the kinetic energy contributes to thrust. This is managed by optimizing the ion optics (grid geometry and voltages). 3. Power Processing Unit (PPU) Efficiency: Ensure the PPU is efficiently converting input power to the required voltages and currents for the thruster with minimal loss.

Frequently Asked Questions (FAQs)

Question Answer
What are typical performance values for this compound ion thrusters? Operational thrusters typically consume 1–7 kW of power, produce 25–250 mN of thrust, and have a specific impulse (Isp) of 2,000–5,000 s.[8] Propulsive efficiencies are generally in the range of 65–80%.[8]
Why is this compound the preferred propellant for ion thrusters? This compound is a heavy, inert, and non-radioactive gas.[5] Its high atomic mass allows for greater thrust per ion compared to lighter elements at the same exhaust velocity.[5] Additionally, it has a relatively low first ionization energy, meaning less energy is required to create the plasma, which improves overall thruster efficiency.
What is the relationship between specific impulse and thrust? Specific impulse and thrust are generally inversely related for a given power level. Increasing the exhaust velocity (and thus specific impulse) requires accelerating fewer ions, which results in lower thrust. Conversely, to get higher thrust, more ions must be accelerated to a lower velocity, which reduces the specific impulse.
Can I use other propellants like argon or krypton? Yes, but there are trade-offs. Lighter propellants like argon and krypton require more energy to ionize and, being less massive, produce less thrust for the same exhaust velocity.[9] While they can potentially offer higher specific impulse, this is not always realized in practice and often comes at the cost of lower overall efficiency compared to this compound in thrusters designed for it.[9]
How does the vacuum facility environment affect my experiment? The background pressure in the vacuum chamber can lead to an increase in charge-exchange ion production, which can accelerate grid erosion.[10] It is crucial to have a high-quality vacuum with sufficient pumping speed to minimize this effect and accurately simulate the space environment.

Quantitative Performance Data

The following tables summarize key performance parameters for different this compound ion thrusters and operating conditions.

Table 1: Performance of NASA's NSTAR and NEXT Ion Thrusters

ParameterNSTAR (Deep Space 1)[8]NEXT (DART)[4]
Max Power 2.3 kW6.9 kW
Thrust 92 mN~236 mN
Specific Impulse ~3,300 s~4,100 s
Total Propellant (Mission) 73.4 kgNot specified
Total Velocity Change (ΔV) 4.3 km/sNot specified

Table 2: Example Throttling Performance of a 30 cm this compound Ion Thruster[11]

Input Power (kW)Thrust (mN)Specific Impulse (s)Efficiency (%)
2.3091330065
1.50---
0.95--59
0.55--50

Note: Dashes indicate data not provided in the source.

Experimental Protocols

Protocol for Ion Beam Profile and Density Calibration

This protocol outlines the steps to accurately measure the ion beam's current density and calibrate the ion density using a combination of diagnostic tools.

Objective: To obtain a calibrated ion density profile of the thruster plume.

Equipment:

  • Faraday Probe

  • Retarding Potential Analyzer (RPA)

  • Langmuir Probe

  • Data Acquisition System

Methodology: [6]

  • Obtain Ion Current Density Profile: Use a Faraday probe to measure the ion current density at various radial positions across the beam.

  • Integrate for Total Beam Current: Integrate the measured ion current density profile to get the total integrated beam current.

  • Calculate Calibration Factor: Determine the ratio of the integrated beam current to the total beam current measured by the thruster's power supply. This ratio is your calibration factor.

  • Calibrate Current Density: Multiply the initial ion current density profile by the calibration factor to get the corrected profile.

  • Measure Ion Potential: Use the RPA to determine the most probable ion potential across the beam.

  • Measure Plasma Potential: Use the Langmuir probe to measure the plasma potential.

  • Calculate Actual Ion Acceleration Potential: Subtract the plasma potential from the most probable ion potential.

  • Calculate Ion Velocity: Use the actual ion acceleration potential to calculate the ion velocity.

  • Calibrate Ion Density: Finally, calculate the calibrated plasma ion density by dividing the corrected ion current density by the product of the elementary charge and the calculated ion velocity.

Protocol for Accelerator Grid Erosion Assessment

Objective: To characterize the erosion patterns on the accelerator grid.

Equipment:

  • High-resolution camera or borescope

  • Laser-induced fluorescence (LIF) system (for advanced analysis)

  • Grid erosion analysis software

Methodology:

  • Baseline Measurement: Before initiating the test, document the pristine state of the accelerator grid, including aperture diameters and surface condition, using high-resolution imaging.

  • Thruster Operation: Operate the thruster at the desired conditions for a set duration.

  • Post-Operation Imaging: After the test period, carefully remove and re-image the accelerator grid.

  • Erosion Analysis:

    • Visual Inspection: Compare the before and after images to identify areas of significant erosion, such as "pits and grooves" between the apertures.

    • Quantitative Measurement: Use image analysis software to measure the change in aperture diameter and the depth of erosion features.

    • Advanced Diagnostics (Optional): If available, use a technique like LIF during thruster operation to measure the density of sputtered grid material in the plume, providing real-time erosion rate data.[10]

  • Correlation with Operating Parameters: Correlate the observed erosion patterns with the thruster's operating parameters (e.g., beam current profile, grid voltages) to identify the root causes.

Visualizations

TroubleshootingWorkflow Start Start: Low Thruster Efficiency Observed CheckPower Check Power Supply Unit (PSU) - Voltage Correct? - Current Correct? Start->CheckPower CheckFlow Check this compound Flow Rate - Mass Flow Correct? CheckPower->CheckFlow PSU OK CheckGrids Inspect Grids - Signs of Shorts? - Severe Erosion? CheckFlow->CheckGrids Flow OK DiagnoseBeam Perform Beam Diagnostics (Faraday Probe, RPA) CheckGrids->DiagnoseBeam Grids OK LowCurrent Issue: Low Beam Current (Discharge Chamber Problem) DiagnoseBeam->LowCurrent Low Current Density HighDivergence Issue: High Beam Divergence (Ion Optics Problem) DiagnoseBeam->HighDivergence High Divergence Angle OptimizeDischarge Action: Optimize Discharge - Magnetic Field - Cathode Parameters LowCurrent->OptimizeDischarge OptimizeOptics Action: Optimize Ion Optics - Adjust Grid Voltages HighDivergence->OptimizeOptics End Efficiency Improved OptimizeDischarge->End OptimizeOptics->End

Caption: Troubleshooting workflow for low thruster efficiency.

BeamDiagnosticsWorkflow cluster_probe Probe Measurements cluster_calc Calculations FP 1. Measure Ion Current Density (Faraday Probe) CalibrateJ 4. Calibrate Current Density (J) FP->CalibrateJ RPA 2. Measure Ion Potential (RPA) CalcV 5. Calculate Ion Velocity (v) RPA->CalcV LP 3. Measure Plasma Potential (Langmuir Probe) LP->CalcV CalibrateN 6. Calculate Ion Density (n = J / ev) CalibrateJ->CalibrateN CalcV->CalibrateN Result Calibrated Ion Density Profile CalibrateN->Result

Caption: Experimental workflow for ion beam density calibration.

GridErosionPathway cluster_cause Primary Causes cluster_effect Mechanisms cluster_outcome Consequences NonUniformPlasma Non-Uniform Plasma Profile CEX Charge-Exchange (CEX) Collisions NonUniformPlasma->CEX concentrates ions DirectImpingement Direct Ion Impingement NonUniformPlasma->DirectImpingement HighPressure High Background Neutral Density HighPressure->CEX more neutrals for collision Erosion Accelerator Grid Erosion ('Pits & Grooves') CEX->Erosion DirectImpingement->Erosion Backstreaming Electron Backstreaming Erosion->Backstreaming widens apertures Lifetime Reduced Thruster Lifetime Erosion->Lifetime structural failure Backstreaming->Lifetime

Caption: Signaling pathway of accelerator grid erosion.

References

Technical Support Center: Optimizing Hyperpolarized Xenon-129 Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of hyperpolarized Xenon-129 (HP ¹²⁹Xe) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the production of hyperpolarized ¹²⁹Xe via Spin-Exchange Optical Pumping (SEOP).

Problem Potential Causes Recommended Solutions
Low ¹²⁹Xe Polarization - Rubidium (Rb) oxidation- Suboptimal laser performance (power, wavelength, polarization)- Incorrect gas mixture composition- Inefficient spin exchange- High ¹²⁹Xe spin destruction rate (Γ_Xe)- Rb Oxidation: Ensure the Rb is loaded under an inert atmosphere. Visually inspect the Rb; it should be silvery and metallic, not white or yellowish. If oxidized, the pumping cell needs to be cleaned and reloaded.[1]- Laser Performance: Verify the laser wavelength is tuned to the Rb D1 transition (794.7 nm). Check the laser power and ensure the beam is circularly polarized. Monitor the laser profile with an optical spectrometer.[2]- Gas Mixture: Use a dilute mixture of this compound (typically 1-3%) with buffer gases like N₂ and He. Ensure accurate gas blending with mass flow controllers.[3]- Spin Exchange: Optimize the temperature of the optical pumping cell to achieve sufficient Rb vapor pressure. For Rb, this is typically around 120-140°C.[4]- Spin Destruction: Minimize the presence of paramagnetic impurities like O₂ in the gas mixture. Ensure the collection vessel is clean and free of contaminants.
Laser Instability - Temperature fluctuations- Power supply instability- Optical component misalignment- Temperature Control: Use a high-quality temperature controller for the laser diode to maintain stable wavelength output. Allow the laser to thermally stabilize before use.[2]- Power Supply: Employ a stable, low-noise laser driver to minimize power fluctuations.[2]- Alignment: Ensure all optical components (lenses, polarizers, waveplates) are securely mounted and properly aligned to deliver a uniform, circularly polarized beam to the entire optical pumping cell.
Inconsistent Polarization Results - Fluctuations in gas flow rate- Temperature variations in the optical cell- Inconsistent cryogenic collection- Flow Rate: Use calibrated mass flow controllers to maintain a stable and reproducible gas flow. Higher flow rates can decrease polarization but increase the production rate.[5]- Cell Temperature: Precisely control the temperature of the optical pumping cell using a non-magnetic oven and temperature feedback system.- Cryogenic Collection: Ensure a consistent and adequate supply of liquid nitrogen for efficient cryo-trapping of the hyperpolarized this compound. Incomplete freezing can lead to polarization loss.
Rapid Polarization Decay (Short T₁) - Paramagnetic contaminants (e.g., O₂)- Interactions with container surfaces- High density of solid this compound during storage- Gas Purity: Use ultra-high purity gases and ensure the gas handling system is free of leaks. The presence of oxygen significantly shortens the T₁ relaxation time.[6]- Surface Coatings: Use storage containers made of materials with low magnetic susceptibility and consider specialized coatings to minimize wall relaxation.- Storage Conditions: Store frozen this compound at low temperatures (e.g., 77 K) and in a strong, homogeneous magnetic field to preserve polarization for extended periods.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal gas mixture for producing hyperpolarized ¹²⁹Xe?

A1: The optimal gas mixture for continuous-flow SEOP typically consists of a low concentration of this compound (1-3%), a buffer gas like helium (He) to pressure broaden the Rb absorption line, and a small amount of nitrogen (N₂) to quench the excited state of Rb and prevent fluorescence trapping.[3][6] A common mixture is 1% Xe, 10% N₂, and 89% He. For stopped-flow methods, higher this compound concentrations can be used.

Q2: How do I measure the polarization of my ¹²⁹Xe sample?

A2: ¹²⁹Xe polarization is typically measured using Nuclear Magnetic Resonance (NMR) spectroscopy. This involves comparing the NMR signal of the hyperpolarized ¹²⁹Xe sample to the signal from a thermally polarized ¹²⁹Xe sample with a known concentration and pressure.[1] Low-field NMR can also be used for in-cell polarization measurements.[7]

Q3: What is the expected T₁ relaxation time for hyperpolarized ¹²⁹Xe?

A3: The T₁ relaxation time of hyperpolarized ¹²⁹Xe is highly dependent on its state and environment. In the gas phase at low pressure and in the absence of paramagnetic contaminants, T₁ can be on the order of hours.[8] In the frozen state at 77 K, T₁ is typically around 2-3 hours.[3] In biological tissues, the T₁ is much shorter, on the order of seconds.[9]

Q4: What is the difference between "stopped-flow" and "continuous-flow" SEOP?

A4: In stopped-flow (or batch mode) , a fixed volume of the gas mixture is sealed in the optical pumping cell, polarized over a period of time, and then extracted. This method can achieve high polarization levels. In continuous-flow , the gas mixture constantly flows through the optical pumping cell where it is polarized and then collected, usually by freezing it in a cryogenic trap. This method allows for the production of larger quantities of hyperpolarized this compound.[2][10]

Q5: Why is rubidium the most commonly used alkali metal for ¹²⁹Xe SEOP?

A5: Rubidium is commonly used due to its favorable vapor pressure at manageable temperatures and its efficient spin-exchange cross-section with this compound.[8] Its D1 transition at 794.7 nm is also accessible with high-power diode lasers.

Experimental Protocols

Protocol 1: Spin-Exchange Optical Pumping (SEOP) of ¹²⁹Xe (Continuous-Flow)
  • System Preparation:

    • Ensure the optical pumping cell is clean and loaded with a fresh, unoxidized rubidium sample under an inert atmosphere.

    • Verify the integrity of the gas handling system to prevent leaks.

    • Turn on the laser and allow it to warm up and stabilize at the Rb D1 transition wavelength (794.7 nm).

  • Gas Mixture Preparation:

    • Prepare a gas mixture of isotopically enriched ¹²⁹Xe (typically >80%), Nitrogen, and Helium using mass flow controllers. A common mixture is 1% Xe, 10% N₂, and 89% He.

  • Optical Pumping:

    • Heat the optical pumping cell to the optimal temperature for Rb vapor pressure (e.g., 120-140 °C).[4]

    • Apply a weak magnetic field (a few Gauss) across the cell to define the quantization axis.

    • Direct the circularly polarized laser beam through the optical pumping cell.

  • Continuous Flow and Collection:

    • Initiate the flow of the gas mixture through the optical pumping cell at a predetermined flow rate.

    • Pass the outflowing gas through a cold trap immersed in liquid nitrogen (77 K) to freeze and accumulate the hyperpolarized ¹²⁹Xe.

  • Thawing and Delivery:

    • Once the desired amount of ¹²⁹Xe is collected, stop the gas flow.

    • Gently warm the cold trap to sublimate the solid ¹²⁹Xe into a gas.

    • The hyperpolarized gas is now ready for delivery to the imaging or spectroscopy setup.

Protocol 2: Measurement of ¹²⁹Xe Polarization via NMR
  • Prepare a Reference Sample:

    • Fill a sealed NMR tube with a known pressure and concentration of thermally polarized, isotopically enriched ¹²⁹Xe gas.

  • Acquire Thermal Signal:

    • Place the reference sample in the NMR spectrometer.

    • Acquire an NMR signal using a 90° radiofrequency (RF) pulse. Signal averaging will likely be required due to the low thermal polarization.

  • Acquire Hyperpolarized Signal:

    • Deliver a known volume of the hyperpolarized ¹²⁹Xe gas into an identical NMR tube.

    • Quickly place the sample in the NMR spectrometer.

    • Acquire a single-shot NMR signal using a small flip angle (e.g., <10°) to minimize polarization loss during measurement.

  • Calculate Polarization:

    • Compare the integrated signal intensity of the hyperpolarized sample to that of the thermal reference sample, correcting for differences in the amount of this compound and the flip angle used. The polarization enhancement is the ratio of the two signals.

Protocol 3: Measurement of T₁ Relaxation Time
  • Prepare the Sample:

    • Prepare a sample of hyperpolarized ¹²⁹Xe in the desired environment (e.g., gas phase in a storage bag, dissolved in a solvent, or in the frozen state).

  • NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Acquire a series of NMR signals over time using a small, constant flip angle and a fixed repetition time (TR).

    • Record the signal intensity for each acquisition.

  • Data Analysis:

    • Plot the natural logarithm of the signal intensity versus time.

    • The data should follow an exponential decay. The T₁ relaxation time is the negative reciprocal of the slope of the linear fit to this data. It is important to correct for the polarization loss due to the RF pulses.[1]

Quantitative Data

Table 1: Typical Gas Compositions for Continuous-Flow SEOP

ComponentConcentration RangePurpose
¹²⁹this compound (enriched)1 - 5%Nuclear spin to be polarized
Nitrogen (N₂)5 - 15%Quenches Rb fluorescence
Helium (He)Balance (80 - 94%)Pressure broadens Rb absorption line

Table 2: Influence of SEOP Parameters on ¹²⁹Xe Polarization

ParameterEffect on PolarizationTypical Range
Laser Power Increases with higher power50 - 200 W
Rb Temperature Optimal range exists; too low = low vapor pressure, too high = optical thickness issues120 - 180 °C
Gas Flow Rate Decreases with higher flow rate100 - 1000 sccm
This compound Concentration Decreases with higher concentration in continuous flow1 - 3%
Total Gas Pressure Optimal range exists depending on other parameters1 - 10 atm

Visualizations

SEOP_Workflow cluster_gas Gas Preparation cluster_polarizer Polarization cluster_collection Collection Gas_Mixture Prepare Gas Mixture (Xe, N2, He) OP_Cell Optical Pumping Cell (Heated Rb Vapor) Gas_Mixture->OP_Cell Flow Laser Circularly Polarized Laser (794.7 nm) Laser->OP_Cell Irradiate Cryo_Trap Cryogenic Trap (Liquid N2) OP_Cell->Cryo_Trap Flow Thaw Thaw and Deliver Cryo_Trap->Thaw

Caption: Continuous-flow SEOP experimental workflow.

Troubleshooting_Logic Start Low Polarization Detected Check_Laser Check Laser (Wavelength, Power) Start->Check_Laser Check_Rb Inspect Rubidium (Oxidation) Start->Check_Rb Check_Gas Verify Gas Mixture Start->Check_Gas Check_Temp Check Cell Temperature Start->Check_Temp Solution_Laser Adjust/Service Laser Check_Laser->Solution_Laser Issue Found Solution_Rb Clean & Reload Cell Check_Rb->Solution_Rb Issue Found Solution_Gas Remake Gas Mixture Check_Gas->Solution_Gas Issue Found Solution_Temp Adjust Temperature Check_Temp->Solution_Temp Issue Found

Caption: Troubleshooting logic for low ¹²⁹Xe polarization.

Spin_Exchange_Pathway Photon Photon (Circularly Polarized) Rb_Electron Rb Valence Electron Photon->Rb_Electron Optical Pumping Xe_Nucleus ¹²⁹Xe Nucleus Rb_Electron->Xe_Nucleus Spin Exchange (Collision) Polarized_Xe Hyperpolarized ¹²⁹Xe Xe_Nucleus->Polarized_Xe

Caption: The spin-exchange optical pumping (SEOP) pathway.

References

Xenon Trioxide (XeO₃) Technical Safety & Information Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Xenon trioxide (XeO₃) is a dangerously explosive and powerful oxidizing agent. The information provided here is for informational purposes for qualified researchers and professionals only. It is not a guide for inexperienced personnel. All work with or around this compound must be conducted by highly trained individuals in appropriately equipped laboratories with exhaustive safety protocols, including the use of blast shields, remote handling equipment, and appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Topic: Fundamental Properties and Hazards

Q1: What is this compound trioxide (XeO₃) and what are its primary characteristics?

A1: this compound trioxide is a compound of this compound in the +6 oxidation state. It presents as colorless, crystalline solid.[1] It is a potent oxidizing agent, capable of oxidizing most oxidizable substances, though it can be slow-acting in solution.[1] Its most significant characteristic is its extreme instability, leading to explosive decomposition.

Q2: Why is solid this compound trioxide explosively unstable?

A2: The explosive nature of XeO₃ is due to both thermodynamic and kinetic factors.

  • Thermodynamic Instability: It has a large positive standard enthalpy of formation (+402 kJ/mol), meaning it is thermodynamically unstable relative to its constituent elements (this compound and oxygen).[1]

  • Kinetic Instability: The decomposition reaction has a relatively low activation barrier, making it kinetically labile.[2] This means that even small inputs of energy, such as mechanical shock, friction, or temperatures above 25°C, can trigger a rapid and violent decomposition.[1] The decomposition reaction is: 2 XeO₃(s) → 2 Xe(g) + 3 O₂(g), with an enthalpy change of -403 kJ/mol.[1] This large release of energy and the rapid expansion of gaseous products result in a violent explosion.

Q3: What are the main hazards associated with handling XeO₃?

A3: The primary hazards are:

  • Explosion: Dry, solid XeO₃ is highly sensitive and can detonate from mechanical shock, friction, or heat. Samples have been known to detonate at room temperature without any apparent disturbance.[1]

  • Extreme Reactivity: It reacts explosively with organic materials, such as cellulose.[1]

  • Strong Oxidizer: As a powerful oxidizing agent, it can initiate or accelerate the combustion of other materials.

Topic: Overcoming Instability and Safe Handling

Q4: How can the explosive instability of XeO₃ be mitigated for experimental use?

A4: The primary strategy to overcome the instability of XeO₃ is to avoid its pure, solid form. Stabilization can be achieved through several methods:

  • Aqueous Solutions: Dissolving XeO₃ in water forms xenic acid (H₂XeO₄). This solution is stable at room temperature and does not share the explosive properties of the solid crystals.[1] However, it remains a very strong oxidizing agent.

  • Formation of Adducts: XeO₃ can form stable, crystalline adducts with Lewis bases like triphenylphosphine oxide ([(C₆H₅)₃PO]₂XeO₃) and pyridine-N-oxide ((C₅H₅NO)₃(XeO₃)₂).[3][4] These adducts are notably insensitive to mechanical shock, making them much safer to handle than pure XeO₃.[4]

  • Formation of Stable Salts: In alkaline solutions, XeO₃ forms xenate salts, which can then be converted to more stable perxenates. Additionally, reacting aqueous XeO₃ with alkali metal fluorides can produce alkali metal fluoroxenates ([M⁺][XeO₃F⁻]), which are among the most stable solid oxygen compounds of this compound(+6).[5]

Q5: My aqueous solution of xenic acid appears to be decomposing. What could be the cause?

A5: While generally stable, aqueous solutions of xenic acid can decompose under certain conditions. Decomposition is often accelerated by exposure to sunlight.[1] Ensure solutions are stored properly, and if long-term storage is needed, refrigeration is recommended.[6] Also, ensure the pH of the solution is acidic (pH < 5) for maximum stability.[6]

Q6: What are the general safety protocols for working with potentially explosive compounds like XeO₃?

A6: A comprehensive risk assessment must be performed before any work begins.[7] General protocols include:

  • Minimize Quantity: Use the smallest possible amounts of material necessary for the experiment.[8]

  • Use Shielding: Always work behind a blast shield.[8]

  • Wear Appropriate PPE: This includes a face shield, safety glasses, and a lab coat made from a slow-burning material.[8]

  • Avoid Ignition Sources: Eliminate all potential sources of ignition, including open flames, hot plates, sparks, and static electricity.[8]

  • Ensure Proper Ventilation: Work in a fume hood to contain any potentially toxic or flammable vapors.[8]

  • Controlled Environment: Avoid contact with incompatible materials, especially organic compounds. Store away from heat and direct sunlight.[1][8]

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound trioxide.

PropertyValueCitation(s)
Molar Mass179.288 g/mol [1]
Density (solid)4.55 g/cm³[1][9]
Melting Point25 °C (77 °F) with violent decomposition[1][9]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈)+402 kJ/mol[1]
Enthalpy of Decomposition (2 XeO₃ → 2 Xe + 3 O₂)-403 kJ/mol[1]
Activation Energy (Solid-state decomposition)31.4 kcal/mol[4]

Experimental Protocols

Note: The following protocols are generalized frameworks. Specific quantities, temperatures, and equipment must be determined by the lead researcher as part of a thorough and documented risk assessment.

Protocol 1: General Risk Assessment for Handling Highly Energetic Materials

This protocol outlines the mandatory steps to be taken before handling XeO₃ or any similarly hazardous substance.

  • Hazard Identification:

    • Thoroughly review the Safety Data Sheet (SDS) and relevant scientific literature for XeO₃.

    • Identify all potential hazards: explosivity, sensitivity to shock/heat, reactivity with other chemicals, toxicity of precursors (e.g., XeF₆) and products.

  • Exposure and Risk Evaluation:

    • Define the scale of the experiment and the maximum quantity of XeO₃ to be handled at any one time.

    • Identify all procedural steps where detonation could occur (e.g., synthesis, isolation of solid product, transfer of material).

    • Evaluate potential exposure routes for all personnel involved.

  • Control Measures Implementation:

    • Engineering Controls: Confirm availability and certification of blast shields, fume hoods, and any remote handling apparatus.

    • Administrative Controls: Establish and clearly post a "no-go zone" around the experimental area. Ensure at least two qualified personnel are present.

    • Personal Protective Equipment (PPE): Mandate the use of face shields, safety glasses, chemical-resistant gloves, and flame-retardant lab coats.

  • Emergency Preparedness:

    • Outline specific procedures for spills, unexpected reactions, or detonation.

    • Ensure all personnel are aware of the location and operation of emergency showers, fire extinguishers, and first aid kits.

    • Conduct a pre-experiment safety briefing.

  • Documentation and Approval:

    • Document the complete risk assessment.

    • Obtain written approval from the laboratory supervisor and institutional safety officer before proceeding.

Protocol 2: Conceptual Methodology for Stabilization via Adduct Formation

This protocol describes the general chemical principle for stabilizing XeO₃ by forming an adduct, a safer alternative to working with the pure solid.

  • Prepare Aqueous Xenic Acid: Begin by preparing a stable aqueous solution of XeO₃ (xenic acid), typically via the controlled hydrolysis of this compound hexafluoride (XeF₆).[1] This avoids the isolation of explosive solid XeO₃.

  • Select a Lewis Base Ligand: Choose a suitable Lewis base that can act as a ligand. Common examples include triphenylphosphine oxide ((C₆H₅)₃PO) or pyridine-N-oxide (C₅H₅NO).[3] The oxygen atom in these ligands will coordinate to the electron-deficient this compound atom in XeO₃.

  • Reaction in Solution: Add the chosen ligand to the aqueous xenic acid solution under controlled conditions. The ligand will coordinate to the XeO₃ molecules.

  • Crystallization of the Adduct: Slowly evaporate the solvent. As the concentration increases, the stable, crystalline adduct (e.g., [(C₆H₅)₃PO]₂XeO₃) will precipitate from the solution.

  • Isolation and Handling: The resulting crystalline adduct is insensitive to mechanical shock and can be isolated and handled with significantly greater safety than pure XeO₃.[4] Standard laboratory precautions for handling chemical compounds should still be strictly followed.

Visualizations

Decomposition_Pathway cluster_trigger Triggers cluster_compound Compound State cluster_result Result Trigger Heat (>25°C) Mechanical Shock Friction Contact with Organics XeO3 Solid XeO₃ (Highly Unstable) Trigger->XeO3 Initiates Decomposition Result 2 Xe(g) + 3 O₂(g) + Large Energy Release XeO3->Result Violent Explosion

Caption: Factors leading to the explosive decomposition of solid XeO₃.

Stabilization_Strategies cluster_stable Stabilization Pathways XeO3 Solid XeO₃ (Explosive) Aqueous Aqueous Solution (Xenic Acid) XeO3->Aqueous Dissolve in H₂O Adduct Adduct Formation (e.g., with (C₆H₅)₃PO) Aqueous->Adduct React with Lewis Base Salt Salt Formation (e.g., Fluoroxenates) Aqueous->Salt React with Alkali Fluoride

Caption: Chemical pathways to mitigate the instability of XeO₃.

Safety_Workflow start Start: Propose Experiment with XeO₃ haz_id 1. Hazard Identification (Review Literature & SDS) start->haz_id risk_eval 2. Risk Evaluation (Define Scale & Critical Steps) haz_id->risk_eval controls 3. Implement Controls (Shielding, PPE, Ventilation) risk_eval->controls emergency 4. Emergency Planning (Spill/Detonation Protocol) controls->emergency doc 5. Document & Approve (Obtain Supervisor Sign-off) emergency->doc proceed Proceed with Experiment (Under Strict Supervision) doc->proceed

Caption: Mandatory risk assessment workflow for energetic materials.

References

Technical Support Center: Minimizing Background Noise in Xenon Dark matter Detectors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with xenon-based dark matter detectors. The focus is on identifying and minimizing sources of background noise to enhance experimental sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in liquid this compound dark matter detectors?

A1: The main sources of background noise in liquid this compound time projection chambers (TPCs) can be broadly categorized as electronic recoils and nuclear recoils.[1]

  • Electronic Recoils (ER): These are induced by gamma rays and beta decays from radioactive impurities within the detector materials and the liquid this compound itself.[2] Common sources include the decay chains of Uranium-238 (²³⁸U) and Thorium-232 (²³²Th), as well as isotopes like Potassium-40 (⁴⁰K) and Cobalt-60 (⁶⁰Co).[2][3] Radioactive noble gases, particularly Radon-222 (²²²Rn) and Krypton-85 (⁸⁵Kr), are significant contributors to the ER background.[4][5] Solar neutrinos can also cause low-energy electronic recoils, representing an irreducible background.[6]

  • Nuclear Recoils (NR): This type of background is primarily caused by neutrons.[7][8] Neutrons can be generated from (α,n) reactions and spontaneous fission of radioactive isotopes in the detector and surrounding materials.[9][10] Cosmic ray muons that penetrate deep underground can also induce neutron production.[9][11] Since Weakly Interacting Massive Particles (WIMPs) are expected to produce nuclear recoils, this background is particularly critical to mitigate.

  • Surface Events: These are background events that occur at the surfaces of the detector, such as the liquid-gas interface or the detector walls.[12][13] These can be caused by the delayed emission of electrons trapped on the surface.[14]

Q2: How can we distinguish between signal and background events?

A2: In a dual-phase this compound TPC, particle interactions produce both a primary scintillation signal (S1) and a secondary electroluminescence signal (S2) from ionized electrons.[1] The ratio of the charge signal to the light signal (S2/S1) is a powerful parameter for discriminating between electronic and nuclear recoils.[1] Electronic recoils typically have a higher S2/S1 ratio than nuclear recoils for the same energy deposition.[1] This allows for the rejection of a significant fraction of the electronic recoil background while retaining a high efficiency for potential WIMP signals.[1]

Q3: What is the significance of operating detectors in deep underground laboratories?

A3: Operating this compound dark matter detectors in deep underground laboratories is crucial for reducing the background induced by cosmic rays.[15] The rock overburden significantly attenuates the flux of cosmic-ray muons, which can otherwise produce neutrons and other secondary particles that mimic dark matter signals.[11] This reduction in cosmogenic background is a fundamental first step in achieving the low-background environment required for these sensitive experiments.[15]

Troubleshooting Guides

Issue 1: Elevated Electronic Recoil Background Rate

Symptoms:

  • Higher than expected rate of events in the electronic recoil band of the S2/S1 discrimination plot.

  • Increased rate of single-electron or few-electron signals.[16]

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Radon (²²²Rn) Contamination 1. Identify the Source: Radon emanates from detector materials like cables, pipes, and steel.[17] 2. Radon Reduction System: Implement and optimize an online radon removal system. The XENONnT experiment utilizes a cryogenic distillation column that continuously purifies the this compound, significantly reducing the radon concentration.[18][19] 3. Material Screening: Ensure all detector components have been screened for low radon emanation rates prior to installation.[20][21]
Krypton (⁸⁵Kr) Contamination 1. Isotope Analysis: Analyze the this compound for the presence of radioactive ⁸⁵Kr. 2. Cryogenic Distillation: Employ cryogenic distillation to remove krypton from the this compound. This technique has been proven effective in experiments like XENON1T.[5][22]
Intrinsic Material Radioactivity 1. Material Assay: Conduct a thorough radioassay of all detector and shielding materials using techniques like gamma-ray spectroscopy with High Purity Germanium (HPGe) detectors and mass spectrometry.[20][23][24] 2. Material Selection: Select materials with the lowest possible intrinsic radioactivity, particularly in ²³⁸U, ²³²Th, and ⁴⁰K.[15][24]
Surface Contamination 1. Surface Treatment: Implement rigorous surface cleaning and passivation procedures for all detector components to remove surface contaminants. 2. Cleanroom Assembly: Assemble the detector in a controlled cleanroom environment to minimize exposure to dust and other particulates which can be sources of radioactivity.[3]
Issue 2: Unexpectedly High Nuclear Recoil Background

Symptoms:

  • An excess of events in the nuclear recoil band of the S2/S1 discrimination plot.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Neutron Ingress from Surroundings 1. Shielding Integrity: Verify the integrity and effectiveness of the passive neutron shielding (e.g., polyethylene, water).[10] 2. Monte Carlo Simulations: Use Monte Carlo simulations (e.g., GEANT4) to model the expected neutron background from the surrounding rock and detector materials to identify potential shielding weaknesses.[9][11]
Internal Neutron Generation 1. Material Radioactivity: Re-evaluate the radio-purity of internal detector components, as (α,n) reactions and spontaneous fission are significant neutron sources.[7][10] Materials with low atomic mass constituents, like PTFE, can have high (α,n) production rates.[9] 2. Active Veto System: Utilize an active neutron veto system. For example, XENONnT employs a water Cherenkov detector to tag and reject neutron-induced events.[17][25] The addition of gadolinium to the water can increase the neutron capture efficiency.[17][26]

Experimental Protocols

Protocol 1: Material Screening via Gamma-Ray Spectroscopy

Objective: To select materials with the lowest intrinsic radioactivity for detector construction.[20]

Methodology:

  • Sample Preparation: Prepare material samples in a clean environment to avoid surface contamination.

  • Detector Setup: Use a high-purity germanium (HPGe) detector located in a low-background facility, typically deep underground.[20][24] The detector is housed within a shield made of low-radioactivity lead.[23]

  • Data Acquisition: Place the material sample directly on the HPGe detector and acquire data for an extended period (days to weeks) to achieve the required sensitivity.

  • Analysis: Analyze the resulting energy spectrum to identify and quantify the characteristic gamma-ray lines from the decay chains of ²³⁸U and ²³²Th, as well as from ⁴⁰K and ⁶⁰Co.[3][24] This allows for the determination of the specific activity of these radioisotopes in the material.

Protocol 2: Radon Removal using Cryogenic Distillation

Objective: To continuously remove radon from the liquid this compound during detector operation.[18]

Methodology:

  • This compound Extraction: A continuous flow of this compound is extracted from the detector.

  • Cryogenic Distillation Column: The this compound gas is passed through a cryogenic distillation column. Due to the difference in boiling points, radon is more volatile than this compound at cryogenic temperatures.

  • Separation: As the this compound-radon mixture moves through the column, the radon concentrates in the gaseous phase at the top, while the purified liquid this compound collects at the bottom.

  • Re-circulation: The purified liquid this compound is then returned to the detector. This process is run continuously to maintain a low radon concentration.[18][19] The XENONnT experiment has achieved a radon concentration of just 430 atoms per tonne of liquid this compound using this method.[19]

Visualizations

Experimental_Workflow_for_Background_Minimization cluster_pre_construction Pre-Construction Phase cluster_construction Construction & Assembly Phase cluster_operation Operational Phase cluster_analysis Data Analysis Phase material_selection Material Selection material_screening Material Screening (Gamma Spectroscopy, Mass Spec) material_selection->material_screening surface_treatment Surface Treatment & Cleaning material_screening->surface_treatment cleanroom_assembly Cleanroom Assembly surface_treatment->cleanroom_assembly detector_operation Detector Operation (Deep Underground) cleanroom_assembly->detector_operation online_purification Online Purification (Cryo-Distillation, Getters) detector_operation->online_purification active_veto Active Veto Systems (Neutron Veto) detector_operation->active_veto data_acquisition Data Acquisition event_reconstruction Event Reconstruction data_acquisition->event_reconstruction background_discrimination Background Discrimination (S2/S1 Ratio) event_reconstruction->background_discrimination fiducialization Fiducialization event_reconstruction->fiducialization final_analysis final_analysis background_discrimination->final_analysis Final Analysis fiducialization->final_analysis Final Analysis

Caption: Workflow for minimizing background noise in this compound dark matter experiments.

Radon_Removal_Process LXe_TPC Liquid this compound TPC (with Radon contamination) Extraction This compound Extraction LXe_TPC->Extraction Continuous Flow Distillation_Column Cryogenic Distillation Column Extraction->Distillation_Column Radon_Gas Radon Gas (Separated) Distillation_Column->Radon_Gas Higher Volatility Purified_LXe Purified Liquid this compound Distillation_Column->Purified_LXe Lower Volatility Reinjection Re-injection Purified_LXe->Reinjection Reinjection->LXe_TPC

Caption: Simplified schematic of an online radon removal system using cryogenic distillation.

Background_Sources_and_Mitigation cluster_sources Background Sources cluster_mitigation Mitigation Strategies Intrinsic_Radioactivity Intrinsic Radioactivity ²³⁸U, ²³²Th, ⁴⁰K, ⁶⁰Co Material_Screening Material Screening HPGe detectors, Mass Spec Intrinsic_Radioactivity->Material_Screening Radioactive_Gases Radioactive Gases ²²²Rn, ⁸⁵Kr Purification Purification Cryogenic Distillation, Getters Radioactive_Gases->Purification Neutrons Neutrons (α,n), Spontaneous Fission, Muon-induced Shielding_Veto Shielding & Veto Passive Shielding, Active Neutron Veto Neutrons->Shielding_Veto Surface_Events Surface Events Trapped Electrons Detector_Design Detector Design & Analysis Surface Treatment, Fiducialization, S2/S1 Discrimination Surface_Events->Detector_Design Material_Screening->Detector_Design

Caption: Relationship between background sources and mitigation techniques.

References

troubleshooting xenon gas purification for high-purity applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-purity xenon gas.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Purification System & Getter Performance

  • Q1: My final this compound purity is lower than expected after passing through the purifier. What are the common causes?

    A1: Several factors can contribute to lower-than-expected purity. The most common issues include:

    • Leaks in the system: Even minuscule leaks can introduce significant atmospheric contamination (primarily nitrogen, oxygen, and water). It is crucial to ensure your entire gas handling system is leak-tight.

    • Getter saturation: The getter material in the purifier has a finite capacity for impurities. If it becomes saturated, it will no longer be effective at removing contaminants.

    • Contaminated source gas: The initial this compound gas may have a higher impurity concentration than specified, overwhelming the purifier.

    • Outgassing from system components: Materials used in your setup, such as polymers and certain metals, can release impurities (outgas) into the this compound stream, especially under vacuum or at elevated temperatures.

  • Q2: How can I tell if my getter purifier is saturated?

    A2: Getter saturation can be identified through several indicators:

    • Decreased final purity: A gradual or sudden drop in the purity of the this compound gas exiting the purifier is a primary sign.

    • Manufacturer's indicator: Some purifiers have a visual indicator that changes color or an electronic signal to indicate saturation. However, be aware that these indicators are often calibrated for oxygen and may not accurately reflect saturation with other gases like nitrogen or methane.

    • Inability to remove specific impurities: If you have an analytical system (like a Gas Chromatograph or Residual Gas Analyzer) downstream of the purifier and notice that it is no longer removing specific impurities it is rated for, the getter is likely saturated with those species. Zirconium getters can become saturated with nitrogen and methane while still being effective at removing oxygen[1][2].

  • Q3: Can I regenerate my getter purifier?

    A3: It depends on the type of purifier. Adsorber-type purifiers can often be regenerated by heating them under a vacuum or with a flow of a pure purge gas (often a nitrogen/hydrogen mixture) to release the trapped impurities. Reactive catalyst purifiers, on the other hand, are typically not regenerable and the getter material must be replaced once exhausted. Always consult the manufacturer's instructions for your specific purifier model.

  • Q4: I've noticed a drop in performance when purifying this compound compared to other noble gases. Why is this?

    A4: this compound's high atomic mass can cause a cooling effect on the heated getter material, especially at higher flow rates[1][2]. This reduction in temperature can decrease the getter's purification efficiency. To counteract this, consider the following:

    • Reduce the flow rate: Slower flow rates allow more time for the gas to be heated and for impurities to react with the getter material.

    • Increase the getter temperature: If your purifier's temperature is adjustable, operating it at a higher temperature (e.g., 450°C instead of 400°C) can improve performance for this compound purification[1].

    • Pre-heat the this compound gas: Passing the this compound through a heated section of tubing before it enters the purifier can help maintain the optimal getter temperature.

2. System Leaks & Integrity

  • Q5: What is the best way to perform a leak check on my high-purity gas system?

    A5: A helium mass spectrometer leak detector is the most sensitive and reliable method for high-purity systems. The basic procedure involves evacuating your system and then spraying a small amount of helium gas on the exterior of potential leak points (welds, fittings, valve stems). If there is a leak, the helium will be drawn into the system and detected by the mass spectrometer. Alternatively, for systems that cannot be fully evacuated, a tracer gas like argon can be used, and a "sniffer" probe connected to a mass spectrometer can be used to detect the gas escaping from leaks.

  • Q6: I don't have a helium leak detector. Are there other methods I can use?

    A6: Yes, there are other less sensitive but still useful methods:

    • Pressure Rise Test: Isolate and evacuate a section of your system. Monitor the pressure over time. A rising pressure indicates a leak.

    • Pressure Decay Test: Pressurize a section of your system with a clean, inert gas. Monitor the pressure over time. A falling pressure indicates a leak.

    • Bubble Test: Pressurize the system and apply a soap solution to suspected leak points. The formation of bubbles will indicate a leak. This method is only suitable for detecting larger leaks and should not be used on components that are sensitive to moisture or soap residue.

3. Impurity Analysis & Measurement

  • Q7: My experiment is showing a low electron lifetime in liquid this compound. What does this indicate?

    A7: A low electron lifetime is a direct indication of the presence of electronegative impurities in your liquid this compound[3][4]. These impurities, such as oxygen, water, and carbon dioxide, capture the free electrons produced by particle interactions, reducing the signal that can be detected. Improving the electron lifetime requires continuous purification of the this compound through a getter.

  • Q8: What are the most common impurities in research-grade this compound, and how are they removed?

    A8: Common impurities and their removal methods are summarized in the table below.

    ImpurityCommon Removal Method(s)
    Oxygen (O₂)Heated Zirconium Getter
    Nitrogen (N₂)Heated Zirconium Getter
    Water (H₂O)Heated Zirconium Getter, Molecular Sieve
    Carbon Dioxide (CO₂)Heated Zirconium Getter, Adsorption
    Hydrocarbons (e.g., CH₄)Heated Zirconium Getter
    Krypton (Kr)Cryogenic Distillation, Gas Chromatography
  • Q9: How can I accurately measure the purity of my this compound gas?

    A9: The primary methods for high-sensitivity purity analysis are:

    • Gas Chromatography (GC): This technique separates different gas components based on their interaction with a stationary phase in a column. It is particularly effective for separating krypton from this compound.

    • Residual Gas Analyzer (RGA): An RGA is a mass spectrometer that can identify and quantify the partial pressures of different gases in a vacuum system[5][6]. To measure impurities in high-pressure this compound, a small sample is introduced into the RGA's high-vacuum chamber through a leak valve. A cold trap can be used to concentrate impurities before they enter the RGA, increasing sensitivity[7].

Quantitative Data Summary

Table 1: Common Impurities in this compound and Their Boiling Points

GasBoiling Point (°C at 1 atm)
Helium (He)-268.9
Hydrogen (H₂)-252.9
Nitrogen (N₂)-195.8
Argon (Ar)-185.9
Oxygen (O₂)-183.0
Krypton (Kr)-153.4
This compound (Xe) -108.1
Carbon Dioxide (CO₂)-78.5 (sublimes)
Water (H₂O)100.0

This data is useful for understanding which impurities can be removed through cryogenic methods.

Table 2: Typical Operating Parameters for Zirconium Getters

ParameterTypical ValueNotes
Operating Temperature350 - 450 °CHigher temperatures can improve efficiency for this compound[1][8].
Gas Flow RateVaries by purifier sizeSlower flow rates are recommended for this compound to avoid getter cooling[1][2].
Outlet Purity (O₂)< 1 ppbCan be as low as parts-per-trillion under optimal conditions[8].
Outlet Purity (N₂)< 1 ppbGetter capacity for nitrogen may be exhausted before oxygen[1][2].

Experimental Protocols

Protocol 1: this compound Purity Analysis using Gas Chromatography (GC)

  • System Preparation:

    • Ensure the GC is equipped with a suitable column for separating noble gases (e.g., a packed column with a molecular sieve or a porous polymer).

    • Use a high-purity carrier gas, such as helium or argon.

    • Condition the column according to the manufacturer's instructions to remove any residual contaminants.

  • Sample Introduction:

    • Extract a representative sample of the this compound gas to be analyzed into a gas-tight syringe or a sample loop.

    • Inject a precise volume of the this compound sample into the GC's injection port. The injection port should be heated to ensure rapid volatilization of the sample.

  • Chromatographic Separation:

    • The carrier gas will transport the this compound sample through the column.

    • Different components of the gas mixture will travel through the column at different rates based on their volatility and interaction with the stationary phase. Less volatile or more interactive components will have a longer retention time.

  • Detection:

    • As each component elutes from the column, it passes through a detector (e.g., a Thermal Conductivity Detector - TCD, or a Flame Ionization Detector - FID).

    • The detector generates a signal proportional to the concentration of the component.

  • Data Analysis:

    • The output is a chromatogram, which shows peaks corresponding to each separated component as a function of retention time.

    • Identify the peaks by comparing their retention times to those of known standards.

    • Quantify the concentration of each impurity by measuring the area under its corresponding peak.

Protocol 2: Leak Checking with a Helium Mass Spectrometer

  • System Evacuation:

    • Connect the helium mass spectrometer leak detector to a port on your this compound purification system.

    • Evacuate the entire system to the lowest possible pressure. The lower the base pressure, the higher the sensitivity of the leak test.

  • Leak Detector Calibration:

    • Calibrate the leak detector using its internal calibrated leak standard to ensure accurate readings.

  • Helium Spraying:

    • Begin spraying a fine stream of helium gas onto the exterior of the system, starting with the most likely leak points (e.g., VCR fittings, welds, valve bonnets).

    • Move the helium probe slowly to allow time for the helium to enter any potential leaks and travel to the detector.

  • Signal Monitoring:

    • Continuously monitor the output of the leak detector. A sharp increase in the helium signal indicates that you have located a leak.

  • Leak Pinpointing and Repair:

    • Once a leak is detected, pinpoint its exact location by using a very fine stream of helium.

    • After locating the leak, vent the system, repair the leak (e.g., tighten a fitting, re-weld a joint), and then repeat the leak check procedure to confirm the repair.

Visualizations

TroubleshootingWorkflow start Low this compound Purity Detected check_leaks Perform System Leak Check start->check_leaks leaks_found Leaks Found? check_leaks->leaks_found check_getter Evaluate Getter Performance getter_saturated Getter Saturated? check_getter->getter_saturated check_source_gas Analyze Source Gas Purity source_gas_bad Source Gas Out of Spec? check_source_gas->source_gas_bad leaks_found->check_getter No repair_leaks Repair Leaks and Re-test leaks_found->repair_leaks Yes getter_saturated->check_source_gas No replace_getter Replace/Regenerate Getter getter_saturated->replace_getter Yes replace_source_gas Replace Source Gas Cylinder source_gas_bad->replace_source_gas Yes check_outgassing Investigate System Outgassing source_gas_bad->check_outgassing No purity_ok Purity Restored repair_leaks->purity_ok replace_getter->purity_ok replace_source_gas->purity_ok check_outgassing->purity_ok GetterTroubleshooting start Suspected Getter Failure check_purity_downstream Analyze Purity Downstream of Getter start->check_purity_downstream purity_low Purity is Low? check_purity_downstream->purity_low check_temp_flow Check Getter Temperature and Flow Rate purity_low->check_temp_flow Yes other_issue Investigate Other System Issues purity_low->other_issue No temp_flow_ok Parameters Optimal for this compound? check_temp_flow->temp_flow_ok adjust_params Adjust Temp/Flow (e.g., Increase Temp, Decrease Flow) temp_flow_ok->adjust_params No recheck_purity Re-analyze Purity temp_flow_ok->recheck_purity Yes adjust_params->recheck_purity purity_improved Purity Improved? recheck_purity->purity_improved getter_saturated Getter is Saturated or Faulty purity_improved->getter_saturated No problem_solved Problem Resolved purity_improved->problem_solved Yes replace_getter Replace or Regenerate Getter getter_saturated->replace_getter replace_getter->problem_solved

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in ¹²⁹Xe NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ¹²⁹Xe NMR signal enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during ¹²⁹Xe NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to dramatically increase the signal-to-noise ratio (SNR) in ¹²⁹Xe NMR?

A1: The most powerful and widely used method is hyperpolarization of the ¹²⁹Xe gas. Hyperpolarization is a process that artificially increases the nuclear spin polarization far beyond thermal equilibrium levels, leading to a massive signal enhancement of 10,000-fold or more.[1][2] The primary technique to achieve this is Spin-Exchange Optical Pumping (SEOP).[1][3]

Q2: What is Spin-Exchange Optical Pumping (SEOP)?

A2: SEOP is a two-step process to hyperpolarize ¹²⁹Xe.[1][3] First, circularly polarized laser light is used to excite and polarize the valence electrons of an alkali metal vapor, typically rubidium (Rb).[3][4] Subsequently, this electron spin polarization is transferred to the ¹²⁹Xe nuclei through collisions.[3][4]

Q3: What are cryptophanes and how do they enhance ¹²⁹Xe NMR experiments?

A3: Cryptophanes are organic cage-like molecules that can encapsulate a single this compound atom. This encapsulation results in a distinct chemical shift for the caged ¹²⁹Xe, which is highly sensitive to the local environment of the cryptophane.[5] When used with hyperpolarized ¹²⁹Xe, they can act as highly sensitive biosensors for detecting specific biological targets or changes in the local environment.

Q4: What is HyperCEST and how does it improve sensitivity?

A4: HyperCEST (Hyperpolarized ¹²⁹Xe Chemical Exchange Saturation Transfer) is an advanced technique that provides a significant additional signal enhancement, potentially up to another 1,000-fold.[6] It works by selectively applying a radiofrequency pulse to depolarize the ¹²⁹Xe temporarily trapped within a cryptophane cage. When this depolarized this compound exchanges back into the bulk solution, it reduces the overall hyperpolarized signal of the dissolved this compound. This signal reduction can be detected with much higher sensitivity than the direct signal from the low-concentration cryptophane-xenon complex.[6]

Troubleshooting Guides

Issue 1: Low Hyperpolarized ¹²⁹Xe Polarization

Symptom: The observed ¹²⁹Xe NMR signal is weak, indicating suboptimal polarization from the SEOP process.

Potential Cause Troubleshooting Steps
Rubidium Oxidation 1. Visually inspect the rubidium in the pumping cell. Oxidized rubidium appears as a white or yellowish powder instead of a shiny, metallic liquid when heated. 2. Ensure all gas lines and the pumping cell are properly sealed and leak-tight to prevent oxygen contamination. 3. When preparing the SEOP setup, handle rubidium in an inert atmosphere (e.g., a glovebox) to prevent oxidation during loading.
Suboptimal Laser Parameters 1. Wavelength: Ensure the laser is tuned precisely to the D1 transition of rubidium (794.7 nm). 2. Power: Insufficient laser power will lead to incomplete optical pumping of the rubidium. Verify the laser output power is at the recommended level for your system. Too high a power can also be detrimental. 3. Beam Profile: The laser beam should illuminate the entire volume of the pumping cell uniformly. Check for and correct any "dark" regions.
Incorrect Gas Mixture/Pressure 1. Verify the composition of the gas mixture (typically ¹²⁹Xe, N₂, and He). The presence of buffer gases like N₂ and He is crucial for efficient SEOP.[7] 2. Optimize the total pressure in the pumping cell. High-pressure systems often operate at several bars.
Inadequate Pumping Cell Temperature 1. The temperature of the SEOP cell determines the rubidium vapor pressure. Ensure the cell is heated to the optimal temperature for your specific setup (often in the range of 100-150 °C). 2. Monitor the temperature to ensure it remains stable throughout the polarization process.
Issue 2: Low Signal from ¹²⁹Xe-Cryptophane Biosensor

Symptom: The signal from the cryptophane-bound this compound is weak or undetectable, even when using hyperpolarized ¹²⁹Xe.

Potential Cause Troubleshooting Steps
Poor this compound Exchange 1. The exchange of this compound between the cryptophane cage and the solvent is crucial for both direct detection and HyperCEST. This exchange rate is temperature-dependent. You may need to optimize the sample temperature. 2. The design of the cryptophane itself influences the exchange rate. Ensure you are using a cryptophane suitable for your application.
Low Cryptophane Concentration 1. While HyperCEST can detect very low concentrations, there is still a lower limit. Confirm the concentration of your cryptophane biosensor. 2. Be aware that some cryptophanes can aggregate at higher concentrations, which may affect their this compound-binding properties.
Suboptimal HyperCEST Parameters 1. Saturation Pulse: The frequency, power, and duration of the saturation pulse are critical. Ensure the pulse is applied at the correct chemical shift for the caged this compound and with sufficient power to cause saturation. 2. Exchange Time: The delay between saturation and detection must be optimized to allow for sufficient exchange of depolarized this compound out of the cage.
Issue 3: Spectral Artifacts

Symptom: The ¹²⁹Xe NMR spectrum shows unexpected peaks, broad lines, or distortions.

Potential Cause Troubleshooting Steps
Off-Resonance Gas Signal in Dissolved-Phase Spectra 1. This is a common artifact where the strong gas-phase signal "leaks" into the dissolved-phase spectrum due to imperfect selective excitation.[8] 2. Employ pulse sequences specifically designed to suppress off-resonance signals, such as spectrally selective pulses with high precision. 3. Post-processing correction methods can also be applied to remove the contaminating gas-phase signal.[8]
Line Broadening 1. Inhomogeneous Magnetic Field: Shim the magnet carefully to ensure a homogeneous magnetic field across the sample. 2. Paramagnetic Species: The presence of paramagnetic species (e.g., dissolved molecular oxygen) can cause significant line broadening and faster relaxation. Deoxygenate your samples thoroughly. 3. High this compound Concentration: In some cases, high concentrations of this compound can lead to line broadening due to this compound-xenon interactions.

Quantitative Data Summary

Table 1: Typical ¹²⁹Xe Polarization and SNR Enhancement

ParameterTypical ValueReference
Thermal Polarization (at 1.5 T)~0.0005%[9]
Hyperpolarization (SEOP)8% - 50%[4][9]
SNR Enhancement (SEOP vs. Thermal)>10,000-fold[1][2]
Additional Enhancement (HyperCEST)up to 1,000-fold[6]
Minimum Tolerable SNR for Ventilation Imaging~6.6[10]

Table 2: ¹²⁹Xe Chemical Shifts in Different Environments

EnvironmentTypical Chemical Shift (ppm, relative to gas at zero pressure)Reference
Gas Phase (zero pressure reference)0
Dissolved in Saline/Water~193[5]
Dissolved in Red Blood Cells~217
Encapsulated in Cryptophane-A~60-70[5]
Encapsulated in Cucurbit[11]uril (CB6)~-72[3]

Experimental Protocols & Visualizations

Protocol 1: Spin-Exchange Optical Pumping (SEOP) of ¹²⁹Xe

This protocol outlines the general steps for producing hyperpolarized ¹²⁹Xe using the SEOP method. Specific parameters will vary depending on the polarizer system.

  • Preparation:

    • Ensure the SEOP cell contains a small amount of rubidium (Rb).

    • Evacuate the entire gas handling system to remove any contaminants, especially oxygen.

    • Prepare the gas mixture, typically consisting of 1-5% ¹²⁹Xe, 10-20% N₂, and the remainder He.

  • Polarization:

    • Introduce the gas mixture into the SEOP cell at the desired pressure.

    • Heat the SEOP cell to the optimal temperature to achieve the target Rb vapor pressure (e.g., 100-150 °C).

    • Apply a weak magnetic field (a few mT) across the cell.

    • Turn on the high-power laser, ensuring it is tuned to the Rb D1 transition (794.7 nm) and circularly polarized.

    • Allow the SEOP process to proceed for the required duration to build up ¹²⁹Xe polarization (typically tens of minutes to hours).

  • Collection & Delivery:

    • For continuous flow systems, the polarized gas mixture flows out of the cell and the hyperpolarized ¹²⁹Xe is collected by freezing it in a liquid nitrogen cold trap.[1]

    • For batch-mode systems, the entire polarized gas mixture is used directly from the cell.[1]

    • The collected solid ¹²⁹Xe is then thawed and delivered to the NMR/MRI system for the experiment.

SEOP_Workflow cluster_preparation Preparation cluster_polarization Polarization Process cluster_collection Collection & Use GasMixture Gas Mixture (Xe, N2, He) HeatedCell Heated Cell in Mag. Field GasMixture->HeatedCell RbCell Rb-containing SEOP Cell RbCell->HeatedCell Laser Circularly Polarized Laser (794.7 nm) SEOP Spin-Exchange Optical Pumping Laser->SEOP HeatedCell->SEOP Collection Cryogenic Collection SEOP->Collection Delivery Delivery to NMR/MRI Collection->Delivery Experiment NMR Experiment Delivery->Experiment

Workflow for ¹²⁹Xe hyperpolarization via SEOP.
Protocol 2: ¹²⁹Xe-Cryptophane HyperCEST Experiment

This protocol provides a general outline for performing a HyperCEST experiment.

  • Sample Preparation:

    • Dissolve the cryptophane biosensor in a suitable deuterated solvent (e.g., D₂O with appropriate buffers) to the desired concentration.

    • Thoroughly degas the sample to remove dissolved oxygen, which is a potent relaxation agent.

    • Transfer the sample to an NMR tube equipped with a valve for gas delivery.

  • This compound Delivery:

    • Connect the NMR tube to the delivery line from the hyperpolarizer.

    • Bubble the hyperpolarized ¹²⁹Xe gas mixture through the solution for a set period (e.g., 20-30 seconds) to allow the this compound to dissolve.

    • Allow a brief period for the bubbles to settle.

  • NMR Acquisition (HyperCEST Pulse Sequence):

    • Apply a frequency-selective saturation pulse (e.g., a train of sinc pulses) at the resonance frequency of the cryptophane-bound ¹²⁹Xe.[3]

    • This pulse selectively depolarizes the this compound inside the cages.

    • After a short delay to allow for chemical exchange, apply a non-selective 90° pulse to detect the signal from the dissolved-phase ¹²⁹Xe.

    • Acquire a reference spectrum by applying the saturation pulse at a frequency far from any this compound resonance (off-resonance).

    • The HyperCEST effect is quantified by the reduction in the dissolved-phase signal in the on-resonance spectrum compared to the off-resonance spectrum.

HyperCEST_Logic cluster_pools This compound Pools in Solution cluster_process HyperCEST Process Xe_dissolved Dissolved HP ¹²⁹Xe (Large Pool, High Signal) Xe_caged Caged HP ¹²⁹Xe (Small Pool, Low Signal) Xe_dissolved->Xe_caged Exchange Signal_Reduction Reduced Dissolved ¹²⁹Xe Signal (Detected) Xe_dissolved->Signal_Reduction Depolarized_Xe Depolarized Caged ¹²⁹Xe Xe_caged->Depolarized_Xe Saturation Selective RF Pulse (On-Resonance) Saturation->Xe_caged Depolarized_Xe->Xe_dissolved Exchange

Logical flow of the HyperCEST mechanism.

References

Xenon Anesthesia and Neurotoxicity: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neurotoxic effects of xenon anesthesia.

Frequently Asked Questions (FAQs)

Q1: Is this compound anesthesia neurotoxic or neuroprotective?

A1: The current body of research presents a dual role for this compound. While it is widely recognized for its neuroprotective properties, particularly in the context of ischemic brain injury, some studies suggest it can have neurotoxic effects, especially in the developing brain.[1] The outcome appears to depend on factors such as the concentration of this compound, the duration of exposure, and the specific experimental model being used.

Q2: What is the primary mechanism of action for this compound's effects on neurons?

A2: this compound's primary mechanism is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors.[2][3] By blocking NMDA receptors, this compound can inhibit excessive excitatory signaling, which is a key mechanism of its neuroprotective effects. However, this same mechanism can also interfere with normal neuronal development and plasticity, potentially leading to neurotoxicity.

Q3: How does this compound-induced neurotoxicity compare to that of other anesthetics?

A3: this compound is generally considered to have a more favorable neurotoxic profile compared to other NMDA receptor antagonists like nitrous oxide and ketamine.[4] In some preclinical models, this compound has been shown to attenuate the neurotoxic effects of other anesthetics, such as isoflurane.[5] However, under certain conditions, this compound alone has been demonstrated to induce neuronal apoptosis.

Q4: What are the key signaling pathways involved in this compound-induced neurotoxicity?

A4: The primary pathway implicated in this compound-induced neurotoxicity is the apoptotic cascade. This can involve the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), leading to programmed cell death.[5] Conversely, this compound's neuroprotective effects are often associated with the activation of pro-survival pathways, such as the PI3K/Akt pathway.

Q5: What are the critical parameters to consider in my experimental design to study this compound's neurotoxic effects?

A5: Key parameters to control and monitor include:

  • This compound Concentration: The concentration of this compound is a critical determinant of its effects. Sub-anesthetic concentrations have been shown to be neuroprotective, while higher concentrations may be more likely to induce neurotoxicity.[1]

  • Duration of Exposure: Prolonged exposure to this compound may increase the risk of neurotoxic outcomes.

  • Animal Model and Age: The developing brain is particularly vulnerable to anesthetic-induced neurotoxicity. The choice of animal species and the developmental stage at the time of exposure are crucial considerations.

  • Oxygenation and Physiological Monitoring: It is essential to maintain normal physiological parameters (e.g., oxygen levels, blood pressure, temperature) throughout the experiment to avoid confounding factors.

Troubleshooting Guides

Issue: Inconsistent or No Evidence of Neuroapoptosis After this compound Exposure
  • Possible Cause 1: Suboptimal this compound Concentration or Duration.

    • Troubleshooting: Ensure that the concentration and duration of this compound exposure are sufficient to induce apoptosis in your specific model. Review the literature for established protocols. Consider a dose-response and time-course study to determine the optimal parameters.

  • Possible Cause 2: Insensitive Detection Method.

    • Troubleshooting: Verify the sensitivity of your apoptosis detection assay. For immunohistochemistry (IHC) or Western blotting for activated caspase-3, ensure your antibodies are validated and used at the optimal dilution. Consider using a more sensitive method, such as the TUNEL assay, to detect DNA fragmentation, a hallmark of apoptosis.

  • Possible Cause 3: Inadequate Tissue Processing.

    • Troubleshooting: Proper and timely tissue fixation is critical for preserving antigens and cellular morphology. Follow standardized protocols for perfusion and post-fixation. For IHC, ensure optimal antigen retrieval techniques are employed.

Issue: High Background Staining in Immunohistochemistry for Apoptotic Markers
  • Possible Cause 1: Inadequate Blocking.

    • Troubleshooting: Increase the concentration or duration of the blocking step. Consider using a blocking buffer containing a different serum (e.g., from the same species as the secondary antibody).

  • Possible Cause 2: Non-specific Antibody Binding.

    • Troubleshooting: Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes specific signal while minimizing background. Run appropriate controls, including a no-primary-antibody control, to check for non-specific binding of the secondary antibody.

  • Possible Cause 3: Endogenous Peroxidase Activity (for HRP-based detection).

    • Troubleshooting: Ensure that you have included a step to quench endogenous peroxidase activity (e.g., with hydrogen peroxide) before applying the primary antibody.

Data Presentation

Table 1: Comparative Effects of this compound and Other Anesthetics on Neuronal Apoptosis in the Developing Rodent Brain

Anesthetic Agent(s)Effect on Neuronal ApoptosisKey FindingsReference
Isoflurane (0.75%)IncreasedSignificantly enhances neuronal apoptosis compared to control.[5]
Isoflurane (0.75%) + Nitrous Oxide (75%)Further IncreasedNitrous oxide significantly potentiates isoflurane-induced apoptosis.[5]
Isoflurane (0.75%) + this compound (60%)Reduced to Control LevelsThis compound significantly attenuates isoflurane-induced apoptosis.[5]
This compound (up to 75% atm)No significant effectDid not increase c-Fos expression, a marker of neuronal injury.[4]
Nitrous OxideDose-dependently increasedIncreased c-Fos expression in a dose-dependent manner.[4]
KetamineDose-dependently increasedIncreased c-Fos expression in a dose-dependent manner.[4]

Table 2: Neuroprotective Effect of this compound on NMA-Induced Neuronal Injury

TreatmentEffect on NMA-induced c-Fos ExpressionQuantitative DataReference
This compoundDose-dependent suppressionIC50 of 47 (2)% atm[4]
MK801 (0.5 mg/kg)Significant suppressionComparable to the highest concentration of this compound (75% atm)[4]

Experimental Protocols

Protocol 1: Immunohistochemistry for Activated Caspase-3 in Rodent Brain

This protocol is adapted from standard immunohistochemistry procedures.

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.

    • Freeze the brain and cut 30-40 µm sections on a cryostat or vibratome.

  • Staining Procedure:

    • Wash free-floating sections three times in PBS for 5 minutes each.

    • Perform antigen retrieval by incubating sections in a citrate-based buffer (pH 6.0) at 95-100°C for 20 minutes. Allow to cool to room temperature.

    • Wash sections in PBS three times for 5 minutes each.

    • Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

    • Incubate sections with a primary antibody against activated (cleaved) caspase-3 at the recommended dilution in blocking buffer overnight at 4°C.

    • Wash sections in PBS three times for 10 minutes each.

    • Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit) in blocking buffer for 1-2 hours at room temperature.

    • Wash sections in PBS three times for 10 minutes each.

    • Incubate sections with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.

    • Wash sections in PBS three times for 10 minutes each.

    • Develop the signal using a diaminobenzidine (DAB) substrate kit.

    • Mount sections onto slides, dehydrate, and coverslip.

  • Quantification:

    • Count the number of activated caspase-3-positive cells in specific brain regions of interest using a microscope.

Protocol 2: Western Blotting for Caspase-3
  • Sample Preparation:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12-15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against caspase-3 (that detects both pro- and cleaved forms) or specifically against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify the band intensities for pro-caspase-3 and cleaved caspase-3 using densitometry software. Normalize to a loading control like β-actin or GAPDH.

Mandatory Visualizations

Xenon_Neurotoxicity_Pathway cluster_neuroprotection Neuroprotective Effects cluster_neurotoxicity Neurotoxic Effects This compound This compound Anesthesia NMDA_R NMDA Receptor This compound->NMDA_R Antagonism Glutamate_Excitotoxicity ↓ Glutamate Excitotoxicity PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Mitochondria Mitochondria This compound->Mitochondria Direct/Indirect Stress? Neuroprotection Neuroprotection Glutamate_Excitotoxicity->Neuroprotection Bcl2 ↑ Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Bcl2->Mitochondria Inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways of this compound's dual effects.

Experimental_Workflow start Start: Experimental Design animal_model Select Animal Model (e.g., Neonatal Rodent) start->animal_model xenon_admin This compound Administration (Control Concentration & Duration) animal_model->xenon_admin tissue_harvest Tissue Harvesting (Perfusion & Fixation) xenon_admin->tissue_harvest analysis Select Analytical Method tissue_harvest->analysis ihc Immunohistochemistry (e.g., Activated Caspase-3) analysis->ihc Cellular Localization wb Western Blotting (e.g., Caspase-3 Cleavage) analysis->wb Protein Levels tunel TUNEL Assay (DNA Fragmentation) analysis->tunel Apoptosis Confirmation quantification Quantification & Data Analysis ihc->quantification wb->quantification tunel->quantification end Conclusion quantification->end

Caption: Workflow for assessing this compound neurotoxicity.

References

Technical Support Center: Improving the Stability of Xenon Oxyfluoride Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of xenon oxyfluoride compounds. Our aim is to provide practical guidance to enhance the stability of these highly reactive yet valuable chemical agents.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments with this compound oxyfluoride compounds.

Issue 1: Rapid Decomposition of the Synthesized Compound

Symptoms:

  • Visible gas evolution from the product.

  • Unexpected changes in the physical state (e.g., solid to liquid).

  • Formation of a white solid precipitate (potentially explosive this compound Trioxide, XeO₃).

Possible Causes & Solutions:

CauseSolution
Moisture Contamination: this compound oxyfluorides are extremely sensitive to water, leading to rapid hydrolysis and the formation of unstable and potentially explosive byproducts like XeO₃.[1]Action: Ensure all glassware and reaction vessels are rigorously dried before use. Conduct all syntheses and manipulations under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
Incomplete Reaction of Precursors: Residual starting materials can catalyze decomposition.Action: Carefully control the stoichiometry of reactants. For instance, in the partial hydrolysis of this compound hexafluoride (XeF₆) to produce XeOF₄ or XeO₂F₂, precisely meter the amount of water introduced.[1]
Elevated Temperatures: this compound oxyfluorides, particularly XeOF₂, are thermally unstable and decompose upon warming.[2]Action: Maintain low temperatures throughout the synthesis and storage of the compounds. Synthesize and handle these compounds at or below room temperature, and store them at low temperatures.
Photodecomposition: Exposure to light, especially UV radiation, can initiate decomposition.Action: Protect the reaction and storage vessels from light by wrapping them in aluminum foil or using amber-colored containers.

Issue 2: Low Yield of the Desired this compound Oxyfluoride

Symptoms:

  • The amount of isolated product is significantly less than the theoretical yield.

  • Presence of significant amounts of side products, such as other this compound oxyfluorides or this compound fluorides.

Possible Causes & Solutions:

CauseSolution
Incorrect Stoichiometry of Water in Hydrolysis: The ratio of water to the this compound fluoride precursor is critical in determining the final product.Action: For the synthesis of XeOF₄ from XeF₆, use a 1:1 molar ratio of XeF₆ to H₂O. For XeO₂F₂, a 1:2 molar ratio is required.[1] Use a calibrated syringe or a similar precision liquid handling device to introduce water.
Formation of Non-volatile Byproducts: Side reactions can lead to the formation of less volatile compounds that are difficult to separate.Action: Optimize reaction conditions (temperature, pressure, reaction time) to favor the formation of the desired product. Utilize fractional distillation or sublimation under vacuum to purify the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound oxyfluorides?

A1: The primary decomposition pathway for this compound oxyfluorides is hydrolysis. In the presence of moisture, they react to form other this compound oxyfluorides, and ultimately the highly unstable and explosive this compound trioxide (XeO₃).[1] For example, the hydrolysis of XeOF₄ proceeds in steps:

  • XeOF₄ + H₂O → XeO₂F₂ + 2HF

  • XeO₂F₂ + H₂O → XeO₃ + 2HF

Another decomposition pathway, particularly for XeOF₂, is disproportionation upon warming, which yields this compound difluoride (XeF₂) and this compound dioxydifluoride (XeO₂F₂).[2]

Q2: How can I improve the long-term stability of my this compound oxyfluoride compounds?

A2: To enhance long-term stability, consider the following:

  • Storage Conditions: Store the compounds in tightly sealed, dry containers made of inert materials (e.g., certain fluoropolymers or passivated stainless steel) at low temperatures. An inert atmosphere of nitrogen or argon is crucial.

  • Formation of Adducts: this compound oxyfluorides can act as Lewis bases and react with strong Lewis acids, such as antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅), to form more stable adducts. This complexation can significantly increase the thermal stability of the compound.

Q3: Are there any quantitative data on the stability of this compound oxyfluorides?

A3: While extensive kinetic data is scarce in the public domain due to the hazardous nature of these compounds, some general stability observations are available.

CompoundReported Stability Characteristics
XeOF₄ A colorless liquid that is relatively stable at room temperature in the absence of moisture.[3]
XeO₂F₂ A solid at room temperature that is less stable than XeOF₄ and is prone to decomposition.
XeOF₂ Stable at low temperatures but rapidly decomposes upon warming.[2]

Q4: What are the key safety precautions when working with this compound oxyfluorides?

A4: Due to their high reactivity and the potential for forming explosive byproducts, the following safety precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and chemical-resistant gloves. A lab coat made of non-flammable material is also recommended.

  • Ventilation: All work should be conducted in a well-ventilated fume hood or a glovebox.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe the vapors.

  • Moisture Control: Rigorously exclude moisture from all experimental setups.

  • Scale: Work with small quantities of material whenever possible to minimize the risk in case of an accidental decomposition.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound Oxyfluorides

Objective: To provide a standard operating procedure for the safe handling and storage of this compound oxyfluoride compounds to minimize decomposition.

Materials:

  • Dry, inert atmosphere glovebox or Schlenk line.

  • Dried glassware (oven-dried at >120°C for several hours and cooled under vacuum or in a desiccator).

  • Storage vessels made of fluoropolymer (e.g., FEP, PFA) or passivated stainless steel.

  • Low-temperature freezer or cold storage unit.

Procedure:

  • Preparation of Workspace: Ensure the glovebox or Schlenk line is purged with a dry, inert gas (e.g., nitrogen or argon) to achieve an atmosphere with minimal oxygen and moisture content.

  • Transfer of Compound: All transfers of this compound oxyfluoride compounds should be performed within the inert atmosphere. Use pre-dried spatulas and weighing boats.

  • Storage:

    • Place the compound in a pre-dried and inert-gas-flushed storage vessel.

    • Seal the vessel tightly. For added protection, the primary container can be placed inside a larger, sealed secondary container.

    • Store the sealed container in a low-temperature environment, such as a freezer set to -20°C or below.

    • Clearly label the container with the compound name, date, and handling precautions.

Visualizations

Decomposition_Pathway XeF6 This compound Hexafluoride (XeF₆) XeOF4 This compound Oxytetrafluoride (XeOF₄) XeF6->XeOF4 + H₂O - 2HF XeO2F2 This compound Dioxydifluoride (XeO₂F₂) XeOF4->XeO2F2 + H₂O - 2HF XeO3 This compound Trioxide (XeO₃) (Explosive) XeO2F2->XeO3 + H₂O - 2HF Stabilization_Workflow cluster_synthesis Synthesis cluster_stabilization Stabilization cluster_storage Storage & Handling Synthesize Synthesize this compound Oxyfluoride (e.g., XeOF₄) Add_Lewis_Acid React with Lewis Acid (e.g., SbF₅) Synthesize->Add_Lewis_Acid Stable_Adduct Stable Adduct ([XeOF₃]⁺[SbF₆]⁻) Add_Lewis_Acid->Stable_Adduct Inert_Atmosphere Handle in Inert Atmosphere Low_Temp Store at Low Temperature Inert_Atmosphere->Low_Temp Stable_Adduct->Inert_Atmosphere

References

Xenon Difluoride (XeF₂) Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of xenon difluoride (XeF₂).

Troubleshooting Guide

This guide addresses common issues encountered during XeF₂ synthesis in a question-and-answer format.

Q1: My XeF₂ yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in XeF₂ synthesis can stem from several factors. The primary considerations are reactant stoichiometry, reaction conditions, and the presence of impurities.

  • Incorrect Reactant Ratio: An excess of fluorine can lead to the formation of higher this compound fluorides (XeF₄, XeF₆), thereby reducing the yield of XeF₂. It is crucial to maintain an excess of this compound. A this compound to fluorine molar ratio of 2:1 is commonly recommended for thermal synthesis.[1][2]

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate and product distribution. For the direct combination of this compound and fluorine, a temperature of approximately 400°C is generally optimal.[1][2][3] Lower temperatures may result in an incomplete reaction, while significantly higher temperatures can favor the formation of higher fluorides.

  • Inadequate Reaction Time: The synthesis of XeF₂ is not instantaneous. Ensure the reaction is allowed to proceed for a sufficient duration. For thermal methods, reaction times of several hours are common.

  • Presence of Impurities: Moisture is detrimental to the synthesis as XeF₂ is sensitive to it and will decompose upon contact with water vapor.[2][4][5] Ensure all reactants and the reaction vessel are thoroughly dry. Interestingly, the removal of hydrogen fluoride (HF) from the fluorine gas reactant is not always necessary and, in some cases, has been found to increase the reaction rate.[4][6]

Q2: I am observing the formation of higher this compound fluorides (XeF₄, XeF₆) in my product. How can I prevent this?

A2: The formation of higher this compound fluorides is a common side reaction. To favor the synthesis of XeF₂, consider the following adjustments:

  • Maintain this compound Excess: As mentioned, using a significant excess of this compound gas shifts the equilibrium towards the formation of XeF₂. A Xe:F₂ ratio of 2:1 or higher is advisable.[1][7]

  • Control Reaction Conditions: Higher pressures and fluorine concentrations favor the formation of XeF₄ and XeF₆. Conducting the synthesis at atmospheric or low pressure can help minimize the production of these byproducts.[1][4] For instance, the synthesis of XeF₄ typically involves a 1:5 this compound to fluorine ratio and elevated pressure (around 6 atm).[1]

  • Temperature Management: While high temperatures are needed to initiate the reaction, excessively high temperatures can promote the formation of higher fluorides. Adhering to the recommended 400°C for thermal synthesis is a good starting point.[1][3]

Q3: The reaction is proceeding very slowly or not at all. What could be the issue?

A3: A slow or stalled reaction can be due to several factors related to activation energy and catalyst presence.

  • Insufficient Activation Energy: The direct reaction between this compound and fluorine requires an energy input to initiate. This can be in the form of heat, ultraviolet (UV) irradiation, or an electrical discharge.[2][4][8] If using a thermal method, ensure the reaction vessel is reaching the target temperature of 400°C. For photochemical synthesis, the light source (e.g., sunlight or a mercury arc lamp) must be of sufficient intensity.[4][7]

  • Reaction Vessel Material: The material of the reaction vessel can have a catalytic effect. Nickel is a commonly used material for thermal synthesis as it is resistant to fluorine and can catalyze the reaction.[1][2] Some studies have also noted that Pyrex glass can be an effective catalyst for electrophilic reactions of XeF₂, though it may be less suitable for the initial synthesis from elemental fluorine at high temperatures.[9] For photochemical synthesis, transparent materials like quartz or sapphire windows are necessary to allow light to penetrate the reaction mixture.

  • Catalyst Absence: While not always required, the presence of a catalyst can enhance the reaction rate. As mentioned, small amounts of HF in the fluorine gas have been reported to accelerate the reaction.[4][7]

Q4: How can I effectively purify the synthesized XeF₂?

A4: Purification of XeF₂ is typically achieved by separating it from unreacted starting materials and any higher this compound fluoride byproducts.

  • Fractional Distillation or Selective Condensation: XeF₂ is a solid at room temperature and can be readily purified using a vacuum line.[2][4][6] By cooling a section of the vacuum line (e.g., with a cold finger at -78°C), the more volatile unreacted fluorine can be pumped away, while the XeF₂ condenses. Unreacted this compound can also be removed under vacuum. Higher, less volatile fluorides like XeF₄ will remain in the reaction vessel if the condensation temperature is carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound Difluoride?

A1: The main methods for XeF₂ synthesis involve the direct reaction of this compound and fluorine gases, initiated by different energy sources:

  • Thermal Synthesis: Heating a mixture of this compound and fluorine (typically in a 2:1 molar ratio) in a nickel vessel at around 400°C.[1][2]

  • Photochemical Synthesis: Exposing a mixture of this compound and fluorine to a UV light source, such as sunlight or a mercury arc lamp.[4][7] This method can often be performed at lower temperatures and pressures.

  • Electrical Discharge: Passing an electrical discharge through a mixture of this compound and fluorine gases.[2][4]

  • Alternative Fluorinating Agents: XeF₂ can also be synthesized using dioxygen difluoride (O₂F₂) as the fluorinating agent, which reacts with this compound at lower temperatures.[1][6]

Q2: What safety precautions should be taken during XeF₂ synthesis?

A2: The synthesis of XeF₂ involves hazardous materials and requires strict safety protocols.

  • Handling Fluorine Gas: Fluorine is extremely toxic and highly reactive. It should only be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and face protection, must be worn. All apparatus should be scrupulously clean and dry, and materials should be chosen for their compatibility with fluorine (e.g., nickel, Monel, or passivated stainless steel).

  • Handling this compound Difluoride: XeF₂ is a powerful fluorinating and oxidizing agent.[3][4] It is corrosive to exposed tissues and releases toxic compounds, including hydrofluoric acid (HF), upon contact with moisture.[2][4] It should be handled in a dry, inert atmosphere (e.g., in a glovebox).

  • Pressure Safety: If conducting the synthesis under pressure, ensure the reaction vessel is rated to withstand the reaction conditions.

Q3: Can I store this compound Difluoride, and if so, under what conditions?

A3: this compound difluoride is a stable solid at room temperature and can be stored indefinitely in a dry, inert environment. It is crucial to protect it from moisture, as it will slowly decompose in the presence of water vapor.[4] Suitable storage containers include those made of nickel or thoroughly dried glass vessels.

Q4: What are the key properties of this compound Difluoride?

A4: XeF₂ is a white, crystalline solid with a pungent, nauseating odor.[3] It has a melting point of approximately 128.6-129°C.[3][4] It is a linear molecule, and its vapor pressure is relatively low at room temperature, allowing it to be easily handled in a vacuum system.[2]

Data Presentation

Table 1: Comparison of this compound Difluoride Synthesis Methods
Synthesis MethodTypical Reactant Ratio (Xe:F₂)TemperaturePressureEnergy SourceTypical Vessel MaterialReference
Thermal2:1~400°CAtmospheric or slightly elevatedHeatNickel[1][2]
Photochemical1:1 to 2:1Room TemperatureLow PressureUV Light / SunlightPyrex or Quartz with Sapphire Windows[4][7]
Electrical DischargeN/AN/ALow PressureElectrical DischargeGlass
Dioxygen DifluorideN/A~120°CN/AHeatN/A[1]

Experimental Protocols

Protocol 1: Thermal Synthesis of this compound Difluoride
  • Apparatus Preparation: A nickel reaction vessel is thoroughly cleaned, dried, and passivated with fluorine gas. The vessel is connected to a vacuum line equipped with pressure gauges and connections for this compound and fluorine gas cylinders.

  • Reactant Introduction: The reaction vessel is evacuated. This compound gas is introduced to the desired pressure, followed by fluorine gas to achieve a molar ratio of approximately 2:1 (Xe:F₂).

  • Reaction: The sealed vessel is heated to 400°C in a furnace for several hours.

  • Purification: After cooling the vessel to room temperature, it is connected to a vacuum line. The product mixture is passed through a U-tube cooled to -78°C (dry ice/acetone bath). The unreacted this compound and fluorine, along with any volatile impurities, are pumped away, while the XeF₂ condenses as a white solid in the cold trap.

  • Product Recovery: The purified XeF₂ is collected from the cold trap in a dry, inert atmosphere.

Protocol 2: Photochemical Synthesis of this compound Difluoride
  • Apparatus Preparation: A transparent reaction vessel (e.g., Pyrex or quartz) is cleaned, dried, and connected to a vacuum line.

  • Reactant Introduction: The vessel is evacuated, and this compound and fluorine gases are introduced, typically in a 1:1 or 2:1 molar ratio, at low pressure.

  • Reaction: The vessel is exposed to a strong ultraviolet light source, such as direct sunlight or a high-pressure mercury arc lamp, for several hours. The reaction proceeds at or near room temperature.

  • Purification: The purification process is identical to that of the thermal synthesis method, utilizing fractional condensation on a vacuum line to isolate the solid XeF₂ product.

  • Product Recovery: The crystalline XeF₂ is recovered from the cold trap under inert conditions.

Visualizations

Experimental_Workflow_Thermal_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Product prep_vessel Clean and Passivate Nickel Vessel connect_vacuum Connect to Vacuum Line prep_vessel->connect_vacuum evacuate Evacuate Vessel connect_vacuum->evacuate add_xe Introduce this compound (2 parts) evacuate->add_xe add_f2 Introduce Fluorine (1 part) add_xe->add_f2 heat Heat to 400°C for several hours add_f2->heat cool Cool to Room Temperature heat->cool condense Condense XeF₂ at -78°C cool->condense pump Pump away excess Xe and F₂ condense->pump collect Collect Pure XeF₂ Crystals pump->collect

Caption: Workflow for the thermal synthesis of this compound Difluoride.

Troubleshooting_Logic start Low XeF₂ Yield q1 Check Reactant Ratio (Xe:F₂) start->q1 q2 Verify Reaction Temperature start->q2 q3 Check for Impurities (e.g., Moisture) start->q3 q4 Formation of Higher Fluorides? start->q4 a1 Increase this compound (Target 2:1 ratio) q1->a1 a2 Adjust to ~400°C q2->a2 a3 Ensure Dry Apparatus & Reactants q3->a3 a4_yes Increase Xe Ratio & Lower Pressure q4->a4_yes Yes end_node Optimized Yield a1->end_node a2->end_node a3->end_node a4_yes->end_node

Caption: Troubleshooting logic for low yield in XeF₂ synthesis.

References

Hyperpolarized Xenon Signal Quenching: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mitigating the quenching of hyperpolarized xenon signals. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving hyperpolarized this compound-129 (¹²⁹Xe).

Frequently Asked Questions (FAQs)

Q1: What is hyperpolarized this compound signal quenching?

A1: Hyperpolarized ¹²⁹Xe signal quenching, also known as depolarization or T1 relaxation, is the process by which the non-equilibrium nuclear spin polarization of ¹²⁹Xe decays back to its thermal equilibrium state. This decay leads to a rapid loss of the magnetic resonance imaging (MRI) or nuclear magnetic resonance (NMR) signal, as the signal intensity is proportional to the level of hyperpolarization.[1] The hyperpolarization process can boost the signal by 4-8 orders of magnitude, so mitigating quenching is critical for successful experiments.[2]

Q2: What are the primary causes of hyperpolarized this compound signal quenching?

A2: The primary causes of signal quenching are interactions that promote the relaxation of the ¹²⁹Xe nuclear spins. These include:

  • Paramagnetic Molecules: Molecular oxygen (O₂) is a major cause of quenching due to its paramagnetic nature, which significantly shortens the T1 relaxation time of ¹²⁹Xe.[3][4][5]

  • Interactions with Surfaces: Collisions with the walls of storage containers, delivery tubing, and even the sample chamber can lead to depolarization. The material and surface chemistry of these components are critical factors.[6][7]

  • Interactions with Hemoglobin: In biological systems, the interaction of ¹²⁹Xe with deoxyhemoglobin in red blood cells is a significant source of signal loss.[8][9]

  • B1 Field Inhomogeneity: In MRI applications, spatial variations in the radiofrequency (RF) transmit field (B1 field) can lead to incomplete or inaccurate flip angles, causing apparent signal loss and quantification errors.[10]

  • High this compound Concentration: At high concentrations, this compound-xenon collisions can contribute to relaxation.[4]

  • Cryogenic State Transitions: During the process of freezing and thawing hyperpolarized this compound for accumulation and delivery, passing through certain temperature ranges near the melting point can dramatically decrease T1 and cause significant polarization loss if not done rapidly.[2]

Troubleshooting Guides

Issue 1: Rapid Signal Loss During Gas Delivery

Symptom: The hyperpolarized ¹²⁹Xe signal is strong immediately after production but decays significantly before or during delivery to the sample or subject.

Potential Cause Troubleshooting Step Expected Outcome
Oxygen Contamination 1. Purge all delivery lines, valves, and sample chambers with an inert gas (e.g., N₂, He) to remove residual oxygen.Reduced signal decay rate.
2. Use oxygen-impermeable tubing materials (e.g., PTFE, PFA).Minimized oxygen ingress.
3. For in vivo studies, ensure the subject breathes an anoxic gas mixture immediately before ¹²⁹Xe administration.[3]Lower initial oxygen concentration in the lungs.
Depolarizing Surfaces 1. Use materials known to have low ¹²⁹Xe relaxation rates for all surfaces in contact with the gas (e.g., aluminosilicate glass, certain plastics with specialized coatings).Slower T1 relaxation.
2. Minimize the surface area-to-volume ratio of the delivery path.Reduced surface interactions.
3. Consider passivating surfaces with a silanizing agent.Creation of a less interactive surface.
Issue 2: Low Initial Polarization After Production

Symptom: The measured polarization of the ¹²⁹Xe gas is lower than expected immediately following the spin-exchange optical pumping (SEOP) process.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Spin Exchange 1. Optimize the temperature of the SEOP cell to ensure sufficient rubidium (Rb) vapor pressure.Increased Rb density for more efficient Rb-¹²⁹Xe collisions.
2. Verify the wavelength and circular polarization of the laser are correctly tuned for Rb D1 transition.Maximized optical pumping of Rb.
3. Ensure the gas mixture (Xe, N₂, He) is at the optimal pressure and composition for the specific SEOP setup.[2]Efficient quenching of excited Rb and spin transfer to ¹²⁹Xe.
Radiation Trapping 1. Ensure the presence of a sufficient amount of quenching gas, typically nitrogen (N₂), in the gas mixture.[11]N₂ absorbs randomly polarized photons emitted by Rb, preventing them from depolarizing other Rb atoms.
Depolarization within the SEOP Cell 1. Check for any paramagnetic impurities within the SEOP cell or gas lines.Removal of relaxation sources.
Issue 3: Inconsistent or Spatially Varying Signal in MRI

Symptom: In ¹²⁹Xe MRI, the signal intensity is not uniform across the image, or there are unexpected signal voids.

Potential Cause Troubleshooting Step Expected Outcome
B1 Field Inhomogeneity 1. Perform B1 field mapping to quantify the spatial variation of the transmit RF field.A map of the flip angle distribution.
2. Apply a B1 correction algorithm to the acquired images to compensate for the signal variations.[10]More uniform and quantitative signal intensity.
3. Use RF pulses that are less sensitive to B1 inhomogeneity.Reduced signal variation.
Dephasing Due to Susceptibility Gradients 1. Use shorter echo times (TE) in the imaging sequence.Less time for spins to dephase.
2. Employ imaging techniques less sensitive to susceptibility artifacts, such as radial or spiral k-space trajectories.[11]Reduced signal voids at tissue-air interfaces.
Flow-Related Signal Loss 1. For dynamic imaging, use flow-compensated gradients.Reduced signal loss from moving gas.

Quantitative Data Summary

Table 1: T1 Relaxation Times of Hyperpolarized ¹²⁹Xe in Different Environments

Environment Magnetic Field Strength (T) T1 Relaxation Time (s) Reference
Solid ¹²⁹Xe (77 K)High> 10,800 (3 hours)[3]
Gas Phase (Lungs)1.5 - 3.0~20[9]
Dissolved in Water (N₂ Saturated)11.799.8 ± 6.0[4]
Dissolved in Water (O₂ Saturated)11.769.7 ± 6.7[4]
Dissolved in Blood (in vivo)1.5 - 3.0Shorter than in gas phase[4]

Experimental Protocols

Protocol 1: Measurement of ¹²⁹Xe T1 in Solution

This protocol describes a method to measure the longitudinal relaxation time (T1) of hyperpolarized ¹²⁹Xe dissolved in a liquid sample.

  • Sample Preparation:

    • Prepare the liquid sample (e.g., water, buffer, blood) and degas it thoroughly to remove dissolved oxygen. This can be done by bubbling with an inert gas like nitrogen or by freeze-pump-thaw cycles.

    • Transfer the degassed sample to a sealed NMR tube or sample container.

  • Hyperpolarized ¹²⁹Xe Delivery:

    • Deliver a bolus of hyperpolarized ¹²⁹Xe gas to the sample. This is typically done by bubbling the gas through the liquid.

    • Allow a specific time delay (τD) for the ¹²⁹Xe to dissolve and for longitudinal relaxation to occur in the dissolved phase.

  • NMR/MRI Acquisition:

    • Apply a 90° radiofrequency (RF) pulse to excite the dissolved ¹²⁹Xe signal.

    • Acquire the free induction decay (FID) or an image.

    • To ensure complete destruction of any remaining magnetization before the next measurement, apply a series of closely spaced 90° pulses.

  • T1 Calculation:

    • Repeat steps 2 and 3 for a series of different delay times (τD,n).

    • Plot the measured signal intensity as a function of the delay time.

    • Fit the data to a mono-exponential decay function: S(τD) = S₀ * exp(-τD / T1), where S is the signal intensity and S₀ is the initial signal. The fitted parameter T1 is the longitudinal relaxation time.

Protocol 2: B1 Field Mapping and Correction for ¹²⁹Xe MRI

This protocol outlines a method to mitigate signal variations caused by B1 field inhomogeneity in ¹²⁹Xe ventilation imaging.

  • Image Acquisition:

    • Acquire two sequential ¹²⁹Xe ventilation images (Image 1 and Image 2) within a single breath-hold using a gradient echo (GRE) or spiral pulse sequence.

    • Use a low flip angle (e.g., 5-15 degrees) to conserve the hyperpolarization.

  • Flip Angle Map Calculation:

    • Calculate the flip angle (α) on a voxel-by-voxel basis using the signal intensities from the two images: α = arccos(S₂ / S₁) where S₁ and S₂ are the signal intensities in Image 1 and Image 2, respectively.

  • Correction Map Generation:

    • Generate a correction map based on the calculated flip angle map. For a GRE sequence, the correction factor (C) for each voxel in Image 1 is: C = sin(α_nominal) / sin(α_actual) where α_nominal is the intended flip angle and α_actual is the calculated flip angle for that voxel.

  • Image Correction:

    • Multiply Image 1 by the correction map on a voxel-by-voxel basis to obtain the corrected image with more uniform signal intensity.

Visualizations

SEOP_Process cluster_seop_cell Spin-Exchange Optical Pumping (SEOP) Cell cluster_output Output Laser Diode Laser Array Optics Circularly Polarizing Optics Laser->Optics Rb Rubidium (Rb) Vapor Optics->Rb Optical Pumping Spin_Exchange Spin Exchange (Rb-¹²⁹Xe Collisions) Rb->Spin_Exchange Xe_mix ¹²⁹Xe, N₂, He Gas Mixture Xe_mix->Spin_Exchange HP_Xe Hyperpolarized ¹²⁹Xe Spin_Exchange->HP_Xe Polarization Transfer

Caption: Workflow of the Spin-Exchange Optical Pumping (SEOP) process.

Quenching_Pathways cluster_causes Quenching Mechanisms (T1 Relaxation) HP_Xe Hyperpolarized ¹²⁹Xe (High Signal) O2 Paramagnetic O₂ HP_Xe->O2 Interaction Surface Surface Interactions (Walls, Tubing) HP_Xe->Surface Collision Hemoglobin Deoxyhemoglobin HP_Xe->Hemoglobin Binding B1 B1 Inhomogeneity (Apparent Quenching) HP_Xe->B1 RF Pulse Depolarized_Xe Thermally Polarized ¹²⁹Xe (Low Signal) O2->Depolarized_Xe Surface->Depolarized_Xe Hemoglobin->Depolarized_Xe B1->Depolarized_Xe

Caption: Major pathways for hyperpolarized ¹²⁹Xe signal quenching.

References

Technical Support Center: High-Pressure Xenon Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-pressure xenon systems. Find detailed protocols and solutions to common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of leaks in a high-pressure this compound system?

Leaks in high-pressure this compound systems typically originate from connection points and seals. Common culprits include:

  • Fittings: Improperly installed or damaged fittings, such as Swagelok® or VCR® connections, are a primary source of leaks.

  • Valves: Leaks can occur through the valve seat, packing, or body.

  • Regulators: Internal diaphragms or seals within gas pressure regulators can degrade over time, leading to leaks.[1][2]

  • Weld Joints: Imperfections or cracks in weld seams can be a source of leakage.

  • Material Degradation: O-rings and other elastomeric seals can degrade with time and exposure to high pressure.

Q2: What are the immediate safety precautions I should take if I suspect a this compound leak?

This compound is a non-toxic, inert gas, but it is an asphyxiant in high concentrations as it displaces oxygen.[3] If you suspect a significant leak:

  • Ventilate the area: Immediately ensure adequate ventilation by opening doors and windows. If the lab is equipped with an exhaust system, ensure it is operational.

  • Evacuate the immediate area: Move to a well-ventilated space.

  • Close the main cylinder valve: If it is safe to do so, shut off the gas supply at the source.

  • Use appropriate personal protective equipment (PPE): When investigating a potential leak, always wear safety glasses.[4][5]

Q3: How often should I perform leak checks on my high-pressure this compound system?

Regular leak checks are crucial for maintaining a safe and efficient experimental setup. It is recommended to perform a leak check:

  • Before the first use of a new or modified system.[2]

  • Routinely when changing gas cylinders.[2]

  • At least once every three months as part of regular equipment inspection.[6]

  • Anytime a leak is suspected.

Troubleshooting Guides

Issue 1: My system pressure is dropping, indicating a potential leak.

A noticeable drop in pressure when the system is isolated is a clear sign of a leak. Follow this step-by-step guide to identify and resolve the issue.

Logical Troubleshooting Workflow for a Suspected Leak

Leak_Troubleshooting start Suspected Leak (Pressure Drop) isolate_system Isolate System Sections (Close valves sequentially) start->isolate_system pressure_check Monitor Pressure in Each Section isolate_system->pressure_check locate_general_area Identify Section with Pressure Drop pressure_check->locate_general_area bubble_test Perform Bubble Leak Test on Suspect Section locate_general_area->bubble_test Initial Check helium_ms_test For High-Sensitivity: Perform Helium Mass Spectrometer Test locate_general_area->helium_ms_test High-Purity System leak_found Leak Detected bubble_test->leak_found Bubbles Observed no_leak_found No Leak Detected bubble_test->no_leak_found No Bubbles helium_ms_test->leak_found Helium Signal helium_ms_test->no_leak_found No Signal repair_leak Repair or Replace Faulty Component leak_found->repair_leak re_evaluate Re-evaluate Entire System (Check for very small leaks) no_leak_found->re_evaluate retest Retest System repair_leak->retest retest->start Pressure Drops end_ok System OK retest->end_ok Pressure Holds re_evaluate->start

Caption: A step-by-step workflow for troubleshooting a suspected leak.

Issue 2: I've identified a leak at a fitting. How do I fix it?

Leaks at fittings are common and can often be resolved with simple adjustments.

Troubleshooting Leaking Fittings

Fitting_Leak_Troubleshooting start Leak Detected at Fitting depressurize Safely Depressurize the System start->depressurize tighten Gently Tighten the Fitting (e.g., Swagelok: 1/4 turn past finger-tight for new install) depressurize->tighten repressurize_check Repressurize and Perform Bubble Test tighten->repressurize_check leak_resolved Leak Resolved repressurize_check->leak_resolved leak_persists Leak Persists repressurize_check->leak_persists end_ok System OK leak_resolved->end_ok disassemble Depressurize and Disassemble Fitting leak_persists->disassemble inspect Inspect Components (Threads, Ferrules, Gasket) disassemble->inspect replace_gasket Replace Gasket/Ferrules inspect->replace_gasket contact_support Contact Technical Support inspect->contact_support Damaged Threads reassemble Reassemble Fitting (Ensure proper alignment) replace_gasket->reassemble retest Retest System reassemble->retest retest->start Pressure Drops retest->end_ok Pressure Holds

Caption: Troubleshooting workflow for a leaking fitting.

Data Presentation

Table 1: Comparison of Common Leak Detection Methods

MethodTypical Sensitivity (atm*cc/sec)AdvantagesDisadvantages
Bubble Leak Test 1 x 10-5[7]Simple, low cost, good for locating larger leaks.[8][9][10]Not suitable for very small leaks, can be messy, potential for contamination.[10]
Pressure Decay Test 10-3 to 10-4[8]Can be automated, provides a quantitative measure of the total system leak rate.[11]Does not locate the leak, sensitive to temperature fluctuations.[8]
Helium Mass Spectrometry (Sniffer Mode) 1 x 10-5[7]Highly sensitive, can pinpoint leak locations.[12]Requires specialized and expensive equipment.
Helium Mass Spectrometry (Vacuum Mode) 4 x 10-8 to 4 x 10-11[7][13][14][15]Extremely sensitive, provides a quantitative leak rate for the entire system under vacuum.[16]Requires the ability to pull a vacuum on the system, expensive equipment.

Table 2: Recommended Test Pressures and Acceptance Criteria

Test TypeRecommended Test PressureAcceptance Criteria
Pneumatic Leak Test (General) 1.5 times the maximum working pressure, but not less than 3 psig.[17]No detectable leaks via bubble test.
Pressure Decay Test (Shimadzu GC) 0.3 MPa (approx. 43.5 psi)Pressure drop of ≤ 0.015 MPa (approx. 2.2 psi) after 30 minutes.[6]
Helium Leak Test (Swagelok VCR Fittings) Up to 1000 PSIG[7]Leak rate ≤ 4 x 10-9 std cm3/s (silver-plated/copper gaskets), ≤ 4 x 10-11 std cm3/s (unplated gaskets).[13][14][15]
Helium Leak Test (General Connections) Up to 1000 PSIG[7]Leak rate ≤ 1 x 10-5 atm*cc/sec.[7]

Experimental Protocols

Protocol 1: Bubble Leak Test

This method is used to visually identify the location of leaks in a pressurized system.

Materials:

  • Leak detection solution (e.g., Swagelok Snoop) or a solution of soap and water.[18]

  • Pressurized inert gas supply (e.g., nitrogen).

  • Pressure gauge.

Procedure:

  • Pressurize the System: Safely pressurize the section of the system to be tested with an inert gas. The test pressure should be at least 15 psi or 25% of the design pressure, whichever is less, for a sensitive leak test.[19] For general purposes, a pressure of up to 1000 PSIG can be used for robust components.[7]

  • Apply Leak Detection Solution: Liberally apply the bubble leak detection solution to all potential leak points, including fittings, valve stems, and weld joints.[2][18]

  • Observe for Bubbles: Carefully inspect all treated areas for the formation of bubbles.[9][10] The formation of a steady stream of bubbles indicates a leak.[18] Very small leaks may take a minute or longer to produce a visible bubble cluster.[18]

  • Mark and Repair: Mark the location of any identified leaks. Depressurize the system before attempting any repairs.

  • Clean and Retest: After repair, clean off the leak detection solution and re-pressurize the system to verify the repair.

Protocol 2: Helium Mass Spectrometer Leak Detection (Sniffer Method)

This is a highly sensitive method for locating small leaks.

Materials:

  • Helium mass spectrometer leak detector with a sniffer probe.

  • Helium tracer gas.

  • Pressure regulator and gauge.

Procedure:

  • Pressurize the System with Helium: Pressurize the system or component to be tested with helium or a helium/nitrogen mixture to the desired test pressure.

  • Calibrate the Leak Detector: Calibrate the helium mass spectrometer according to the manufacturer's instructions using a calibrated leak standard.

  • Scan for Leaks: Move the sniffer probe slowly (approximately 1-2 cm/second) along all potential leak paths, keeping the probe tip as close to the surface as possible.

  • Interpret the Signal: The leak detector will provide an audible and/or visual signal when helium is detected, indicating a leak. The magnitude of the signal corresponds to the size of the leak.

  • Quantify the Leak (if required): Once a leak is located, the leak rate can be quantified by comparing the signal to the calibrated leak standard.

  • Mark and Repair: Mark the location of the leak and safely depressurize the system before making repairs.

Experimental Workflow for Helium Mass Spectrometer Leak Detection (Sniffer Method)

Helium_Sniffer_Workflow start Prepare System for Testing pressurize Pressurize System with Helium Tracer Gas start->pressurize calibrate Calibrate Helium Mass Spectrometer pressurize->calibrate scan Slowly Scan Potential Leak Points with Sniffer Probe calibrate->scan detect Monitor for Helium Signal (Audible/Visual Alarm) scan->detect leak_detected Leak Detected detect->leak_detected Signal Present no_leak No Leak Detected detect->no_leak No Signal pinpoint Pinpoint Exact Leak Location leak_detected->pinpoint end_recheck Continue Monitoring/ Periodic Checks no_leak->end_recheck quantify Quantify Leak Rate (Optional) pinpoint->quantify repair Depressurize and Repair Leak quantify->repair retest Retest Repaired Area repair->retest retest->detect end_ok System is Leak-Tight retest->end_ok No Signal on Retest

Caption: Workflow for helium mass spectrometer leak detection (sniffer method).

References

Technical Support Center: Crystal Growth of Xenon Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystal growth of xenon compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of precursors and the crystal growth process.

Issue 1: Precursor Instability and Decomposition

Question: My this compound fluoride precursor (e.g., XeF₄, XeF₆) is decomposing before I can use it for crystal growth. What is causing this and how can I prevent it?

Answer:

Decomposition of this compound fluoride precursors is a common issue, primarily caused by hydrolysis from residual moisture or reactions with container materials. This compound fluorides are highly reactive and sensitive to moisture.

Possible Causes and Solutions:

  • Moisture Contamination: Even trace amounts of water can lead to the hydrolysis of this compound fluorides, forming this compound oxides (like the highly explosive XeO₃) and hydrofluoric acid (HF).

    • Solution: All experiments should be conducted in a dry, inert atmosphere (e.g., a high-purity nitrogen or argon-filled glovebox). All glassware and reaction vessels must be rigorously dried, typically by flame-drying under vacuum or oven-drying at high temperatures for several hours. Solvents must be anhydrous.

  • Reaction with Container Material: this compound hexafluoride (XeF₆) is particularly reactive and can attack silica-containing materials like glass or quartz, even when dry, leading to the formation of this compound oxyfluorides (e.g., XeOF₄).

    • Solution: Use reaction vessels made of resistant materials such as nickel, Monel, or passivated stainless steel for handling highly reactive this compound fluorides like XeF₆. For less reactive fluorides like XeF₂, fluorinated polymers such as Teflon (PFA or FEP) can be suitable.

  • Thermal Decomposition: While this compound fluorides are generally stable at room temperature, elevated temperatures during synthesis or purification can favor the formation of other fluorides or decomposition, especially if impurities are present.

    • Solution: Adhere strictly to the recommended temperature parameters for synthesis and purification. For instance, the synthesis of XeF₄ is typically performed by heating a 1:5 mixture of Xe and F₂ at 400°C. Purification can often be achieved by fractional sublimation, taking advantage of the different volatilities of the this compound fluorides.

Issue 2: Poor or No Crystal Formation

Question: I have a pure precursor, but I am struggling to obtain single crystals. My attempts result in amorphous powder, microcrystalline material, or no precipitation at all. What can I do to improve my crystal growth?

Answer:

The inability to grow high-quality single crystals can be attributed to several factors including solvent choice, saturation level, nucleation rate, and the inherent difficulty of crystallizing certain this compound compounds. Many this compound-containing crystals are challenging to grow large enough for single-crystal X-ray diffraction, sometimes necessitating the use of techniques like 3D electron diffraction on smaller crystallites.

Troubleshooting Steps:

  • Optimize Solvent System: The choice of solvent is critical. Anhydrous hydrogen fluoride (aHF) is an excellent solvent for many this compound fluorides and their adducts, allowing for crystallization at low temperatures.

    • Action: If you are not using aHF, ensure your solvent is completely inert to the this compound compound. For vapor diffusion, select a solvent in which your compound is soluble and a less volatile anti-solvent in which it is insoluble.

  • Control Saturation and Cooling/Evaporation Rate: Crystal growth is a thermodynamically controlled process. If the solution becomes supersaturated too quickly, it will favor rapid nucleation, leading to the formation of many small crystals or an amorphous powder.

    • Action:

      • Slow Cooling: If using a cooling crystallization method, decrease the rate of cooling to allow fewer crystal nuclei to form and grow larger.

      • Slow Evaporation/Diffusion: In vapor diffusion or layering techniques, slow down the diffusion of the anti-solvent. This can be achieved by reducing the surface area of the inner vial opening or by placing the crystallization setup in a colder, more stable environment (e.g., a cold room or refrigerator).

  • Control Nucleation: Excessive nucleation sites lead to the growth of many small crystals.

    • Action: Ensure your crystallization vessel is scrupulously clean. Filtering the solution through a PTFE syringe filter before setting up the crystallization can remove dust particles and other heterogeneous nucleation sites.

  • Consider a Different Crystallization Method: If one method is not yielding good results, try an alternative.

    • Sublimation: This is a powerful technique for purifying and growing crystals of volatile solids like XeF₂ and XeF₄. The solid is heated under vacuum, and the vapor deposits as crystals on a cold surface.

    • Vapor Diffusion: This is one of the most successful methods for growing high-quality single crystals of sensitive compounds.

    • Layering (Liquid/Liquid Diffusion): Carefully layering a solution of the compound with a less dense, miscible anti-solvent can promote slow crystal growth at the interface.

Issue 3: Unintended Formation of this compound Oxides or Oxyfluorides in Crystals

Answer:

This is a clear indication of hydrolysis, where your this compound fluoride precursor has reacted with water. This compound oxides, such as XeO₃, are dangerously explosive and their presence should be handled with extreme caution.

Prevention and Mitigation Strategies:

  • Rigorous Exclusion of Moisture: As detailed in Issue 1, the complete exclusion of water from your entire experimental setup is paramount.

    • Protocol:

      • Use a glovebox with a very low water and oxygen atmosphere (<1 ppm).

      • Thoroughly dry all glassware, solvents, and gases.

      • Passivate reaction vessels to remove any adsorbed water.

  • Use of a "Fluorine Scavenger": In some cases, adding a small amount of a highly reactive fluoride that will preferentially react with any trace moisture can help protect your primary compound. However, this must be done carefully to avoid introducing other impurities.

  • Characterize Your Precursor: Before starting a crystallization experiment, verify the purity of your this compound fluoride precursor using techniques like Raman spectroscopy to ensure it is free from oxide or oxyfluoride contamination.

  • Safe Handling of Contaminated Products: If you suspect the presence of XeO₃, do not handle the crystals. XeO₃ is a white, deliquescent solid that is dangerously explosive. Contact your institution's safety officer for guidance on the safe disposal of potentially explosive materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound compounds?

A1: The primary hazards are associated with the high reactivity and oxidizing power of this compound fluorides, and the explosive nature of some this compound oxides.

  • This compound Fluorides (XeF₂, XeF₄, XeF₆): These are powerful fluorinating agents and strong oxidizers. They react violently with water and organic materials. Contact with skin and mucous membranes will cause severe chemical burns. Inhalation of vapors is highly toxic. All handling should be done in a well-ventilated fume hood or a glovebox, with appropriate personal protective equipment (PPE), including face shields, and gloves resistant to HF.

  • This compound Oxides (XeO₃, XeO₄): this compound trioxide (XeO₃) is a highly sensitive and powerful explosive that can detonate without warning. This compound tetroxide (XeO₄) is also unstable and explosive. The formation of these compounds, often as unintended byproducts of hydrolysis, is a major safety risk.

  • Pressurized Gas: this compound gas itself is an asphyxiant at high concentrations and is handled in high-pressure cylinders.

Q2: What is the best solvent for growing crystals of this compound fluoride adducts?

A2: Anhydrous hydrogen fluoride (aHF) is often the solvent of choice for the synthesis and crystallization of this compound fluoride adducts, such as those with Lewis acids (e.g., [XeF][SbF₆]). This compound difluoride has a high solubility in aHF (167 g per 100 g HF at 29.95 °C). aHF is an excellent solvent for these ionic compounds and is highly resistant to oxidation. However, it is an extremely corrosive and toxic substance that requires specialized equipment and handling procedures.

Q3: Can I grow crystals of this compound compounds from aqueous solutions?

A3: Generally, no. Most of the simple, well-characterized this compound compounds, particularly the fluorides, react readily with water. Attempting to dissolve them in water will lead to hydrolysis and decomposition, not crystallization. However, some very stable salts of xenate and perxenate anions can be prepared from aqueous solutions.

Q4: My crystals are too small for single-crystal X-ray diffraction. What are my options for characterization?

A4: If you are unable to grow crystals of sufficient size and quality for conventional X-ray diffraction, there are alternative characterization techniques:

  • 3D Electron Diffraction (3D ED): This technique has emerged as a powerful tool for determining the crystal structures of nanoscale or microcrystalline materials that are too small for X-ray diffraction. It has been successfully applied to air-sensitive this compound compounds.

  • Powder X-ray Diffraction (PXRD): While it doesn't provide the detailed atomic coordinates of a single-crystal structure, PXRD can confirm the phase purity of your bulk sample and help identify the crystalline phases present by comparing the diffraction pattern to known structures.

  • Raman and IR Spectroscopy: These vibrational spectroscopy techniques are excellent for identifying the functional groups and molecular structure of your compound, and can be used to confirm the presence of specific this compound-fluorine or this compound-oxygen bonds.

Data Presentation

Table 1: Synthesis Conditions for this compound Fluorides
CompoundReactants (Molar Ratio)Temperature (°C)Pressure (atm)Reaction VesselReference(s)
XeF₂ Xe + F₂ (Excess Xe)~400~1-2Nickel
XeF₄ Xe + F₂ (1:5)400~6Nickel
XeF₆ Xe + F₂ (1:20)300>50Nickel, Monel
Table 2: Solubility of this compound Difluoride (XeF₂) in Various Solvents
SolventSolubilityTemperature (°C)Reference(s)
Anhydrous Hydrogen Fluoride (aHF)167 g / 100 g HF29.95
Acetonitrile (CH₃CN)SolubleRoom Temperature
Bromine Pentafluoride (BrF₅)SolubleRoom Temperature
Iodine Pentafluoride (IF₅)SolubleRoom Temperature

Experimental Protocols

Protocol 1: Synthesis of this compound Tetrafluoride (XeF₄)

Safety Warning: This procedure involves handling highly reactive and toxic fluorine gas and this compound tetrafluoride. It must be performed by trained personnel in a dedicated, well-ventilated fume hood with appropriate safety measures in place.

  • Apparatus Preparation:

    • Use a reaction vessel made of nickel or Monel, equipped with a valve compatible with fluorine gas.

    • Thoroughly clean and passivate the entire apparatus by exposing it to a low pressure of fluorine gas overnight to form a protective metal fluoride layer.

    • Evacuate the vessel to high vacuum (<10⁻³ torr) and heat to ensure all moisture is removed.

  • Reaction Setup:

    • Condense a known amount of this compound gas into the cooled reaction vessel (liquid nitrogen, -196 °C).

    • Admit a five-fold molar excess of fluorine gas into the vessel.

    • Seal the vessel and allow it to warm to room temperature.

  • Reaction:

    • Place the reaction vessel in a tube furnace and heat to 400 °C for several hours. The pressure inside the vessel will be approximately 6 atm.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Cryogenically separate the unreacted fluorine and any volatile byproducts (like XeF₆) by holding the reaction vessel at a specific low temperature (e.g., -78 °C, dry ice/acetone bath) while pumping away the more volatile components.

    • The XeF₄ product can be purified by sublimation. Gently heat the crude product under vacuum, and collect the pure XeF₄ crystals on a cold finger. XeF₄ sublimes readily at 117 °C.

Protocol 2: General Procedure for Crystal Growth by Vapor Diffusion

This protocol is adapted for air- and moisture-sensitive this compound compounds and must be performed in an inert atmosphere glovebox.

  • Prepare the Crystallization Vials:

    • Select a small inner vial (e.g., a 1-dram vial) and a larger outer vial (e.g., a 4-dram vial) with a screw cap or a sealable lid.

    • Ensure both vials are scrupulously clean and dry.

  • Prepare the Solution:

    • In the inner vial, dissolve a small amount of the purified this compound compound (e.g., 5-10 mg) in a minimal amount of a suitable solvent (e.g., anhydrous HF or another inert solvent in which the compound is soluble). The solution should be saturated or nearly saturated.

  • Set up the Diffusion Chamber:

    • Carefully place the open inner vial into the larger outer vial.

    • Add a small amount (e.g., 1-2 mL) of a volatile anti-solvent (a liquid in which the compound is insoluble) to the outer vial, ensuring the liquid level is below the top of the inner vial.

    • Seal the outer vial tightly.

  • Crystal Growth:

    • Place the sealed vial in a location free from vibrations and temperature fluctuations.

    • The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the this compound compound and promoting slow crystallization.

    • Monitor the vial for crystal growth over several days to weeks. Do not disturb the vial during this period.

  • Harvesting Crystals:

    • Once suitable crystals have formed, carefully open the vial in the glovebox.

    • Quickly decant the mother liquor.

    • Gently wash the crystals with a small amount of the anti-solvent.

    • Isolate a single crystal for analysis using a cryo-loop or a fine needle.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Compound Synthesis and Crystallization

experimental_workflow cluster_synthesis Precursor Synthesis cluster_crystallization Crystal Growth cluster_analysis Analysis reactants Reactants (Xe, F2, etc.) synthesis High T/P Reaction in Inert Vessel reactants->synthesis purification Purification (e.g., Sublimation) synthesis->purification characterization1 Purity Check (Raman, PXRD) purification->characterization1 dissolution Dissolve in Anhydrous Solvent characterization1->dissolution Pure Precursor impurity Impure Precursor characterization1->impurity setup Setup Crystallization (Vapor Diffusion, Cooling, etc.) dissolution->setup growth Incubate in Stable Environment setup->growth harvest Harvest Crystals growth->harvest characterization2 Structural Analysis (SCXRD, 3D ED) harvest->characterization2 impurity->purification Repurify hydrolysis_pathway XeF6 XeF₆ XeOF4 XeOF₄ XeF6->XeOF4 +H₂O HF HF XeF6->HF XeF4 XeF₄ XeO3 XeO₃ (Explosive) XeF4->XeO3 Xe Xe (gas) XeF4->Xe O2 O₂ (gas) XeF4->O2 XeF4->HF XeF2 XeF₂ XeF2->Xe XeF2->O2 XeF2->HF H2O H₂O (Moisture) XeO2F2 XeO₂F₂ XeOF4->XeO2F2 +H₂O XeO2F2->XeO3 +H₂O troubleshooting_flowchart start Start: Crystal Growth Problem check_purity Is precursor pure and free of oxides? start->check_purity repurify Action: Repurify precursor (e.g., sublimation) check_purity->repurify No no_crystals Observation: No Crystals / Amorphous Powder check_purity->no_crystals Yes small_crystals Observation: Many Small Crystals check_purity->small_crystals Yes repurify->start check_saturation Is solution saturation rate too fast? no_crystals->check_saturation slow_down Action: Slow down cooling or anti-solvent diffusion check_saturation->slow_down Yes check_solvent Is the solvent system appropriate? check_saturation->check_solvent No success Result: High-Quality Single Crystals slow_down->success change_solvent Action: Try a different solvent/anti-solvent pair (e.g., use aHF) check_solvent->change_solvent No check_solvent->success Yes change_solvent->success check_nucleation Too many nucleation sites? small_crystals->check_nucleation check_nucleation->check_saturation No filter_solution Action: Filter solution and use cleaner glassware check_nucleation->filter_solution Yes filter_solution->success

Technical Support Center: Refining the Hydrolysis Process of Xenon Fluorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the hydrolysis of xenon fluorides. The information is designed to assist in refining experimental procedures and ensuring safe and efficient outcomes.

Troubleshooting Guides

This section addresses common problems encountered during the hydrolysis of this compound fluorides.

Problem Possible Causes Recommended Solutions
Low or no yield of the desired this compound oxyfluoride (e.g., XeOF₄, XeO₂F₂). - Incorrect stoichiometry of reactants: The ratio of this compound fluoride to water is critical for controlling the extent of hydrolysis. - Reaction temperature is too high or too low: Temperature affects the reaction rate and selectivity. - Inadequate mixing: Poor mixing can lead to localized reactions and incomplete conversion. - Contamination of reactants or reaction vessel: Impurities can interfere with the reaction.- Precisely control the molar ratio of water to this compound fluoride. For partial hydrolysis, a stoichiometric or slightly sub-stoichiometric amount of water is required. - Optimize the reaction temperature. For the synthesis of XeOF₄ from XeF₆, a low temperature (e.g., -196 °C initially, then slowly warming) is often employed. - Ensure vigorous and efficient stirring throughout the reaction. - Use high-purity reactants and ensure the reaction vessel is clean and dry before use. Pretreating the reactor with fluorine can be beneficial.[1]
Formation of a mixture of this compound oxyfluorides instead of a single product. - Poor control over the addition of water: Rapid or uneven addition of water can lead to multiple hydrolysis products. - Fluctuations in reaction temperature: Inconsistent temperature can alter the reaction pathway.- Add water slowly and controllably. Using a syringe pump or a dynamic system to bleed water vapor into the reaction can provide better control.[1] - Maintain a stable and uniform temperature using a reliable cooling bath or cryostat.
Uncontrolled, rapid, or violent reaction. - Presence of excess water: this compound fluorides, particularly XeF₆, react violently with excess water.[1] - Localized high concentrations of reactants. - Strictly limit the amount of water to the desired stoichiometric ratio. - Introduce water gradually to dissipate the heat of reaction and maintain control.
Difficulty in isolating and purifying the desired this compound oxyfluoride. - Similar volatilities of products and byproducts. - Formation of azeotropes. - Utilize fractional distillation or sublimation under controlled temperature and pressure to separate components with different boiling or sublimation points. - Selective complexation can be used. For example, XeF₆ forms a complex with NaF, which can help in its separation from less Lewis acidic species like XeF₄.
Formation of explosive this compound trioxide (XeO₃) during hydrolysis. - Complete hydrolysis of XeF₄ or XeF₆: The presence of sufficient water will lead to the formation of XeO₃.[2][3]- Carefully control the stoichiometry of water to favor partial hydrolysis if oxyfluorides are the desired products. - Work in a solution to keep XeO₃ solvated, as it is most hazardous in its dry, solid state. - Avoid evaporation to dryness if the formation of XeO₃ is suspected or intended.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary products of the complete hydrolysis of XeF₂, XeF₄, and XeF₆?

The complete hydrolysis of this compound fluorides yields different products depending on the starting material:

  • XeF₂: this compound (Xe), hydrogen fluoride (HF), and oxygen (O₂).[4] 2XeF₂(s) + 2H₂O(l) → 2Xe(g) + 4HF(aq) + O₂(g)

  • XeF₄: this compound (Xe), this compound trioxide (XeO₃), hydrogen fluoride (HF), and oxygen (O₂).[4] 6XeF₄(s) + 12H₂O(l) → 4Xe(g) + 2XeO₃(aq) + 24HF(aq) + 3O₂(g)

  • XeF₆: this compound trioxide (XeO₃) and hydrogen fluoride (HF).[4] XeF₆(s) + 3H₂O(l) → XeO₃(aq) + 6HF(aq)

Q2: What factors influence the rate and outcome of this compound fluoride hydrolysis?

Several factors can be adjusted to control the hydrolysis process:

  • Identity of the this compound Fluoride: Higher oxidation states of this compound generally lead to higher reactivity towards hydrolysis.[5]

  • Concentration of Water: A higher concentration of water increases the rate of hydrolysis.[5] For partial hydrolysis to obtain oxyfluorides, the amount of water must be carefully limited.

  • Temperature: Higher temperatures generally increase the reaction rate.[5]

  • pH: The pH of the reaction medium can influence the hydrolysis pathway and the nature of the resulting this compound-oxygen species.[5]

Safety Questions

Q3: What are the primary hazards associated with the hydrolysis of this compound fluorides?

The main hazards include:

  • Toxicity and Corrosivity of Hydrogen Fluoride (HF): HF is a highly toxic and corrosive acid that can cause severe burns to the skin, eyes, and respiratory tract.

  • Explosive Nature of this compound Trioxide (XeO₃): XeO₃ is a powerful and highly sensitive explosive, especially in its dry state.[3] It can detonate upon friction, impact, or contact with organic materials.

  • Reactivity of this compound Fluorides: this compound fluorides are strong fluorinating agents and react vigorously with water and many other substances.

Q4: What are the essential safety precautions when performing this compound fluoride hydrolysis?

  • Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.

  • Use small quantities of reactants, especially when developing new procedures.[1]

  • Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate first aid for HF exposure (e.g., calcium gluconate gel).

  • Avoid the isolation of solid XeO₃. If its formation is possible, keep it in an aqueous solution.

  • Properly quench and dispose of all waste materials. Unreacted this compound fluorides should be carefully hydrolyzed in a controlled manner, and the resulting acidic fluoride solutions must be neutralized before disposal.

Quantitative Data

This compound FluorideHydrolysis TypeStoichiometry (Reactants)ProductsYieldReference
XeF₆Partial1 XeF₆ : 1 H₂OXeOF₄ + 2HF-[6]
XeF₆Partial1 XeF₆ : 2 H₂OXeO₂F₂ + 4HF-[7]
XeF₆Complete1 XeF₆ : 3 H₂OXeO₃ + 6HF-[4]
XeF₆Indirect Partial20 mmol XeF₆, 10 mmol SiO₂XeOF₄ + SiF₄80%[1]
XeOF₄Partial18.4 mmol XeOF₄, 5.25 mmol CsNO₃XeO₂F₂ + NO₂F89%[1]

Experimental Protocols

Protocol 1: Controlled Partial Hydrolysis of this compound Hexafluoride (XeF₆) to this compound Oxytetrafluoride (XeOF₄)

Objective: To synthesize XeOF₄ by carefully controlling the reaction of XeF₆ with a limited amount of water.

Materials:

  • This compound hexafluoride (XeF₆)

  • Deionized water

  • A vacuum-tight reaction vessel made of a resistant material (e.g., nickel or stainless steel)

  • Vacuum line

  • Low-temperature bath (e.g., liquid nitrogen, dry ice/acetone)

  • Stirring mechanism

Procedure:

  • Ensure the reaction vessel and all connecting lines are scrupulously clean and dry. It is advisable to passivate the apparatus with a small amount of fluorine gas beforehand.

  • Evacuate the reaction vessel using the vacuum line.

  • Introduce a known quantity of XeF₆ into the reaction vessel. This is typically done by condensing the volatile XeF₆ into the cooled vessel.

  • Cool the reaction vessel to a low temperature (e.g., -78 °C or -196 °C) to solidify the XeF₆.

  • Introduce a stoichiometric amount of water vapor into the vessel. This can be achieved by expanding a known volume of water vapor from a calibrated bulb on the vacuum line. The water should be added slowly to the headspace above the solid XeF₆.

  • Slowly warm the reaction vessel to room temperature while continuously monitoring the pressure. The reaction should proceed as the XeF₆ sublimes and reacts with the water vapor.

  • After the reaction is complete (indicated by pressure stabilization), the products can be separated by fractional condensation. Cool a series of traps to progressively lower temperatures. XeOF₄ will condense at a higher temperature than the more volatile HF.

  • Isolate the trap containing the purified XeOF₄.

Protocol 2: Complete Hydrolysis of this compound Hexafluoride (XeF₆) to Aqueous this compound Trioxide (XeO₃)

Objective: To safely prepare an aqueous solution of XeO₃.

Materials:

  • This compound hexafluoride (XeF₆)

  • Deionized water

  • Fluoropolymer (e.g., FEP or PFA) reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Place a known volume of deionized water in the fluoropolymer reaction vessel. The amount of water should be in excess of the 3:1 molar ratio required for complete hydrolysis.

  • Cool the water to approximately 0-5 °C in an ice bath.

  • Slowly and carefully introduce XeF₆ gas into the stirred, cold water. This can be done by passing a stream of inert gas (e.g., nitrogen or argon) over a sample of solid XeF₆ and bubbling the resulting gas mixture through the water.

  • Continue the addition of XeF₆ until the desired concentration is reached. The reaction is complete when no more gaseous products are evolved.

  • The resulting solution contains aqueous XeO₃ and HF.

  • Crucially, do not attempt to isolate solid XeO₃ by evaporating the water. The resulting solid is a powerful and sensitive explosive. The aqueous solution is comparatively safer to handle.

Visualizations

Hydrolysis_of_Xenon_Fluorides cluster_XeF2 Hydrolysis of XeF₂ cluster_XeF4 Hydrolysis of XeF₄ cluster_XeF6 Hydrolysis of XeF₆ XeF2 XeF₂ H2O_XeF2 + 2H₂O XeF2->H2O_XeF2 Products_XeF2 2Xe + 4HF + O₂ H2O_XeF2->Products_XeF2 XeF4 XeF₄ Partial_H2O_XeF4 + H₂O (limited) XeF4->Partial_H2O_XeF4 Complete_H2O_XeF4 + 12H₂O (excess) XeF4->Complete_H2O_XeF4 XeOF2 XeOF₂ + 2HF Partial_H2O_XeF4->XeOF2 Products_XeF4 4Xe + 2XeO₃ + 24HF + 3O₂ Complete_H2O_XeF4->Products_XeF4 XeF6 XeF₆ H2O_1 + H₂O XeF6->H2O_1 XeOF4 XeOF₄ + 2HF H2O_1->XeOF4 H2O_2 + H₂O XeOF4->H2O_2 XeO2F2 XeO₂F₂ + 2HF H2O_2->XeO2F2 H2O_3 + H₂O XeO2F2->H2O_3 XeO3 XeO₃ + 2HF H2O_3->XeO3

Caption: Reaction pathways for the hydrolysis of XeF₂, XeF₄, and XeF₆.

Experimental_Workflow_Partial_Hydrolysis start Start: Clean & Dry Reactor evacuate Evacuate Reactor start->evacuate add_XeF6 Condense XeF₆ into Reactor evacuate->add_XeF6 cool Cool Reactor to Low Temperature add_XeF6->cool add_H2O Slowly Introduce Stoichiometric H₂O Vapor cool->add_H2O warm Gradually Warm to Room Temperature add_H2O->warm separate Separate Products by Fractional Condensation warm->separate isolate Isolate Purified XeOF₄ separate->isolate end End isolate->end

Caption: Workflow for the controlled partial hydrolysis of XeF₆ to XeOF₄.

Safety_Precautions_Flowchart start Planning Experiment ppe Wear Appropriate PPE: - Chemical Resistant Gloves - Goggles & Face Shield - Lab Coat start->ppe fume_hood Work in a Ventilated Fume Hood start->fume_hood small_scale Use Small Quantities of Reactants start->small_scale emergency_plan Ensure Emergency Plan is in Place (Safety Shower, Eyewash, HF First Aid) start->emergency_plan controlled_addition Controlled & Slow Addition of Water ppe->controlled_addition fume_hood->controlled_addition small_scale->controlled_addition emergency_plan->controlled_addition monitor_reaction Monitor Reaction Parameters (Temperature, Pressure) controlled_addition->monitor_reaction avoid_solid_xeo3 Avoid Isolation of Solid XeO₃ monitor_reaction->avoid_solid_xeo3 waste_disposal Properly Quench & Dispose of Waste avoid_solid_xeo3->waste_disposal end Experiment Complete waste_disposal->end

Caption: Logical flow of safety precautions for this compound fluoride hydrolysis.

References

Validation & Comparative

Xenon vs. Krypton for Satellite Propulsion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two noble gases competing for the role of primary propellant in modern electric propulsion systems.

In the domain of satellite propulsion, the choice of propellant is a critical design parameter with far-reaching implications for mission duration, payload capacity, and overall cost. For decades, xenon has been the gold standard for electric propulsion systems, such as Hall thrusters and ion engines, owing to its high atomic mass and low ionization energy. However, the high cost and limited availability of this compound have prompted a search for viable alternatives, with krypton emerging as a leading contender. This guide provides an objective comparison of this compound and krypton, supported by experimental data, to assist researchers and drug development professionals in understanding the trade-offs associated with each propellant.

Performance Characteristics: A Head-to-Head Comparison

The performance of a propellant in an electric propulsion system is characterized by several key metrics, including thrust, specific impulse, and efficiency. While this compound generally offers superior performance in several of these areas, krypton presents a compelling case for certain mission profiles, primarily due to its lower cost.

Parameter This compound Krypton Key Considerations
Atomic Mass (amu) [1]131.383.8A higher atomic mass is generally desirable for generating higher thrust at a given power level.
First Ionization Energy (eV) [1][2]12.114.0Lower ionization energy leads to more efficient ion production within the thruster.
Thrust HigherLowerAt nominal operating conditions on an SPT-100 thruster, this compound produced 82.1 mN of thrust compared to krypton's 62.9 mN.[3]
Specific Impulse (Isp) LowerHigher (theoretically)Krypton's lower atomic mass should ideally yield a 25% higher specific impulse.[3][4] However, experimental results have shown this advantage is not always realized due to lower ionization efficiency.[4] For instance, on an SPT-100, krypton's Isp was 1568 s, only slightly better than this compound's 1511 s.[4]
Thrust Efficiency HigherLowerThis compound's lower ionization energy and higher atomic mass contribute to greater overall efficiency.[3][5] Krypton's thrust efficiency is often lower due to increased energy losses and lower propellant utilization.[3] One study on a 600W Hall thruster found krypton's beam efficiency to be 15-20% lower than this compound's.[6]
Storage Density HigherLowerThis compound is denser than krypton, allowing for smaller and lighter propellant tanks for the same mission delta-V.[5]

Operational and Economic Factors

Beyond pure performance metrics, several practical considerations influence the choice between this compound and krypton.

Factor This compound Krypton Impact on Mission Design
Cost ($/kg) $5,000 - $12,000[1]$2,100 - $4,800[1]The significantly lower cost of krypton is a primary driver for its adoption, especially for large constellations of satellites.[7]
Atmospheric Abundance ~0.087 ppm[5]~1 ppm[5][7]Krypton is roughly 10 times more abundant than this compound, leading to a more stable supply chain.[5][7]
Thruster Lifetime & Erosion Lower ErosionHigher ErosionThe use of krypton can lead to a 1.5 to 2 times higher erosion rate of the thruster's ceramic discharge channel, potentially reducing the operational lifespan of the thruster.[1][2]
System Integration EstablishedGenerally CompatibleKrypton can often be used in propulsion systems designed for this compound with minimal modifications.[3] However, the lower storage density may necessitate larger tanks.[5]

Experimental Protocols for Propellant Comparison

The comparative data presented in this guide is derived from rigorous ground-based testing of electric propulsion thrusters. A typical experimental workflow is designed to characterize thruster performance with different propellants under a range of operating conditions.

G cluster_0 Propellant Supply & Control cluster_1 Thruster Assembly cluster_2 Vacuum Chamber & Diagnostics cluster_3 Data Acquisition & Analysis Propellant_Source Propellant Source (this compound or Krypton) MFC Mass Flow Controller Propellant_Source->MFC Thruster Hall Thruster / Ion Engine MFC->Thruster DAQ Data Acquisition System MFC->DAQ Vacuum_Chamber High-Vacuum Chamber Thrust_Stand Inverted Pendulum Thrust Stand Thruster->Thrust_Stand Plume_Diagnostics Plume Diagnostics (Faraday Probe, RPA) Thruster->Plume_Diagnostics PPU Power Processing Unit PPU->Thruster PPU->DAQ Thrust_Stand->DAQ Plume_Diagnostics->DAQ Analysis Performance Analysis DAQ->Analysis

Generalized experimental workflow for electric propulsion propellant testing.

A detailed methodology for comparing this compound and krypton in a Hall thruster, such as the SPT-100, involves the following steps:

  • Thruster Integration and Vacuum Chamber Pump-Down: The Hall thruster is mounted on an inverted pendulum thrust stand within a high-vacuum chamber. The chamber is then pumped down to a pressure of approximately 1.0 x 10-5 Torr to simulate the space environment.[3]

  • Propellant Flow Control: The flow of either this compound or krypton to the thruster's anode and cathode is precisely controlled using mass flow controllers. For comparative testing, nominal flow rates are established for each propellant to achieve a specific discharge current.[3]

  • Thruster Operation and Parameter Variation: The thruster is operated at various discharge power levels by systematically varying the discharge voltage and propellant mass flow rate.[3] This allows for a comprehensive mapping of the thruster's performance envelope with each propellant.

  • Thrust Measurement: The thrust generated by the thruster is directly measured using the inverted pendulum thrust stand.[3]

  • Plume Diagnostics: A suite of diagnostic tools, including Faraday probes and retarding potential analyzers, are used to characterize the ion beam exiting the thruster. These instruments measure parameters such as ion current density and ion energy distribution.[6]

  • Data Acquisition and Analysis: All relevant data, including thrust, discharge voltage and current, propellant flow rate, and plume characteristics, are recorded by a data acquisition system. This data is then used to calculate key performance metrics such as specific impulse and thrust efficiency.

Logical Relationship of Key Performance Parameters

The interplay between a propellant's physical properties and the resulting performance of an electric propulsion system is complex. The following diagram illustrates the logical flow from fundamental properties to key performance indicators.

G cluster_0 Propellant Properties cluster_1 Thruster Performance cluster_2 Mission Impact Atomic_Mass Atomic Mass Thrust Thrust Atomic_Mass->Thrust Specific_Impulse Specific Impulse (Isp) Atomic_Mass->Specific_Impulse Ionization_Energy Ionization Energy Efficiency Thrust Efficiency Ionization_Energy->Efficiency Mission_Duration Mission Duration Thrust->Mission_Duration Payload_Mass Payload Mass Thrust->Payload_Mass Specific_Impulse->Mission_Duration Efficiency->Payload_Mass Cost Overall Mission Cost Efficiency->Cost

Influence of propellant properties on thruster performance and mission outcomes.

Conclusion: A Mission-Dependent Choice

The decision to use this compound or krypton as a propellant for satellite propulsion is not straightforward and depends heavily on the specific requirements of the mission.

This compound remains the propellant of choice for missions where performance is the primary driver. Its higher thrust and efficiency enable shorter trip times for orbit-raising maneuvers and allow for greater payload mass fractions. For long-duration, deep-space missions or large, high-value geostationary satellites, the performance benefits of this compound often outweigh its higher cost.[5]

Krypton, on the other hand, is an attractive option for cost-sensitive missions. The proliferation of large satellite constellations in low Earth orbit, such as Starlink, has been enabled in part by the use of more economical krypton-fueled Hall thrusters.[8] For these missions, where the number of satellites is large and the individual cost per satellite needs to be minimized, the lower performance of krypton is an acceptable trade-off for its significant cost savings.

Future advancements in thruster technology may further close the performance gap between this compound and krypton. Research into optimizing Hall thrusters for krypton operation is ongoing, with the goal of improving efficiency and reducing thruster erosion.[9] Additionally, the investigation of other alternative propellants, such as iodine, may introduce new options for satellite propulsion systems.

References

Xenon MRI: A Validated Biomarker for Functional Lung Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in respiratory medicine, hyperpolarized xenon-129 magnetic resonance imaging (129Xe MRI) is emerging as a powerful, non-invasive biomarker for the functional assessment of lung diseases. Offering a unique window into gas exchange and alveolar microstructure, this technology provides insights unattainable with conventional imaging modalities. This guide provides an objective comparison of 129Xe MRI with alternative techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential for their work.

Hyperpolarized 129Xe MRI addresses a significant gap in pulmonary medicine by enabling direct visualization and quantification of gas exchange at a regional level.[1][2] Unlike traditional methods such as computed tomography (CT) and X-rays, which primarily depict lung structure, 129Xe MRI provides functional information without the use of ionizing radiation.[3][4][5] This makes it particularly suitable for longitudinal studies and for vulnerable populations, including children.[2][4]

The unique properties of this compound, an inert gas, allow it to be hyperpolarized, a process that dramatically increases its MRI signal by over 100,000 times, enabling high-resolution imaging of the lung airspaces.[5] Once inhaled, the hyperpolarized 129Xe gas travels to the alveoli, where it dissolves in the lung tissue and is taken up by red blood cells. By analyzing the distinct MRI signals from this compound in these three compartments—gas, tissue, and red blood cells—researchers can derive quantitative metrics of ventilation, alveolar-interstitial barrier integrity, and gas transfer to the blood.

Comparative Analysis of Lung Imaging Modalities

Hyperpolarized 129Xe MRI offers distinct advantages over conventional lung imaging and functional tests. The following tables summarize the key performance metrics and characteristics of 129Xe MRI in comparison to established methods.

FeatureHyperpolarized 129Xe MRIComputed Tomography (CT)X-raySpirometry (PFTs)
Primary Information Regional lung function (ventilation, gas exchange, microstructure)[6][7]Detailed lung anatomy and structure[3]Basic lung structure[3]Global lung function (volumes, flow rates)[8]
Ionizing Radiation No[4][5]Yes[3]Yes[3]No
Spatial Resolution High (for a functional modality)[2]Very High[5]LowN/A
Temporal Resolution ModerateHighLowHigh
Sensitivity to Early Disease High, can detect abnormalities missed by CT and PFTs[4][9][10]ModerateLowLow to Moderate
Quantitative Metrics Ventilation defect percentage, gas uptake ratios (RBC:tissue, tissue:gas), apparent diffusion coefficient (ADC)[11][12]Hounsfield Units (HU) for tissue densityVisual assessment of opacitiesFEV1, FVC, DLCO[8]

Performance in Specific Lung Diseases

DiseaseHyperpolarized 129Xe MRI FindingsComparison with Other Modalities
COPD Increased ventilation heterogeneity, elevated acinar dimensions, and reduced gas exchange.[13] Can detect early-stage disease before lung-tissue destruction is visible on CT.[9] Strong correlations found between 129Xe MRI gas uptake measures and CT tissue density.[11]More effective than CT in separating patients with COPD from healthy controls and correlates more strongly with transfer factor for carbon monoxide (TLCO).[10]
Asthma Increased ventilation heterogeneity.[13]Provides complementary information to spirometry and other pulmonary function tests for phenotyping obstructive lung disease.[13]
Long COVID Significantly impaired gas transfer from the lungs to the bloodstream, even when CT scans and lung function tests are normal.[1][4]Detects abnormalities that are not apparent with conventional imaging.[1]
Interstitial Lung Disease (IPF) Lower red blood cell-to-tissue ratios, correlating with diffusion capacity for carbon monoxide (DLCO), quantifying gas diffusion impairment.[12]Provides detailed regional data on gas exchange that can supplement global measures from PFTs.[12]

Experimental Protocols

Standardization of 129Xe MRI protocols is crucial for multi-site clinical trials to ensure consistency and comparability of data.[6][7] The Xe MRI Clinical Trials Consortium (Xe MRI CTC) has put forth recommendations for harmonizing image acquisition methods.[7][14]

Key Experimental Steps in Hyperpolarized 129Xe MRI
  • 129Xe Hyperpolarization: Enriched this compound-129 gas is polarized using a dedicated polarizer, a process involving spin exchange with optically pumped rubidium vapor.[15]

  • Dose Preparation and Administration: A specific dose of the hyperpolarized 129Xe gas, often mixed with nitrogen or air, is prepared in a Tedlar bag. The subject inhales the gas mixture from the bag.[15][16]

  • Image Acquisition: The subject holds their breath for a short period (typically 5-15 seconds) while in the MRI scanner.[15][16] During the breath-hold, specific MRI pulse sequences are used to acquire images of the gas in the lungs, the dissolved this compound in the lung tissue, and the this compound in the red blood cells.[6][14]

  • Data Analysis: The acquired images are processed to generate maps and quantitative metrics of ventilation, alveolar-interstitial barrier thickness, and gas transfer.[17]

Below is a visual representation of the typical experimental workflow for a human subject undergoing a hyperpolarized 129Xe MRI scan.

experimental_workflow cluster_pre_scan Pre-Scan Preparation cluster_scan MRI Scan Procedure cluster_post_scan Post-Scan Analysis Informed_Consent Informed Consent and Screening PFTs Pulmonary Function Tests (Spirometry) Informed_Consent->PFTs Position_Subject Position Subject in MRI Scanner PFTs->Position_Subject Hyperpolarization Hyperpolarize 129Xe Gas Dose_Preparation Prepare 129Xe Dose in Bag Hyperpolarization->Dose_Preparation Inhalation Subject Inhales 129Xe Gas Dose_Preparation->Inhalation Position_Subject->Inhalation Breath_Hold Breath-Hold (5-15s) Inhalation->Breath_Hold Image_Acquisition Acquire MRI Data Breath_Hold->Image_Acquisition Image_Reconstruction Image Reconstruction Image_Acquisition->Image_Reconstruction Data_Analysis Quantitative Analysis (Ventilation, Gas Exchange) Image_Reconstruction->Data_Analysis Clinical_Interpretation Clinical Interpretation Data_Analysis->Clinical_Interpretation xenon_pathway cluster_lung Lung cluster_mri MRI Signal Detection Alveolus Alveolus (Gas Phase) Barrier Alveolar-Capillary Barrier Alveolus->Barrier Diffusion Gas_Signal Gas Phase Signal (Ventilation) Alveolus->Gas_Signal Capillary Capillary (Dissolved Phase) Barrier->Capillary Uptake Tissue_Signal Barrier/Tissue Signal Barrier->Tissue_Signal RBC_Signal Red Blood Cell Signal (Gas Transfer) Capillary->RBC_Signal Inhaled_Xe Inhaled Hyperpolarized 129Xe Inhaled_Xe->Alveolus Ventilation

References

A Comparative Analysis of Xenon and Sevoflurane Anesthesia: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance, mechanisms, and clinical implications of xenon and sevoflurane, supported by experimental data.

In the landscape of modern anesthesiology, the choice of anesthetic agent is a critical determinant of perioperative safety, patient outcomes, and healthcare costs. Among the available inhalational anesthetics, this compound and sevoflurane represent two distinct options with unique pharmacological profiles. This guide provides a comprehensive comparative analysis of this compound and sevoflurane, presenting key data in a structured format, detailing experimental protocols, and visualizing complex biological pathways to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these agents.

Executive Summary

This compound, a noble gas, and sevoflurane, a fluorinated ether, both induce a state of general anesthesia, but through different primary mechanisms of action. This compound is characterized by its exceptionally low blood-gas partition coefficient, leading to rapid induction and emergence from anesthesia. It exhibits remarkable hemodynamic stability and has demonstrated neuroprotective and cardioprotective properties. Its primary mechanism of action is the inhibition of the N-methyl-D-aspartate (NMDA) receptor.

Sevoflurane is a widely used volatile anesthetic known for its non-pungent odor, making it suitable for inhalational induction, particularly in pediatric patients. It has a relatively low blood-gas partition coefficient, allowing for reasonably fast onset and recovery. Its anesthetic effects are primarily mediated through the potentiation of the gamma-aminobutyric acid type A (GABAa) receptor.

This guide will delve into a detailed comparison of their pharmacokinetic and pharmacodynamic properties, clinical characteristics, and the underlying signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and sevoflurane, providing a clear and concise comparison of their fundamental properties.

Pharmacokinetic ParameterThis compoundSevofluraneReference
Blood:Gas Partition Coefficient 0.115 - 0.140.65 - 0.74[1][2][3][4]
Oil:Gas Partition Coefficient 1.947.2[1][5]
Minimum Alveolar Concentration (MAC) 63% - 71%1.8% - 2.05%[1][5]
Metabolism None2% - 5% (hepatic)[1][5]
Pharmacodynamic & Clinical CharacteristicsThis compoundSevofluraneReference
Primary Mechanism of Action NMDA Receptor AntagonismGABAa Receptor Potentiation[6][7]
Induction and Emergence Very rapidRapid[1][8]
Hemodynamic Stability HighModerate[8][9]
Analgesic Properties SignificantMinimal[10]
Neuroprotection DemonstratedInvestigated[6][9]
Cardioprotection DemonstratedInvestigated[11]
Postoperative Nausea and Vomiting (PONV) Higher incidenceLower incidence[8]

Experimental Protocols

Understanding the methodologies used to compare these anesthetics is crucial for interpreting the data. Below are generalized experimental protocols for clinical and preclinical comparisons.

Clinical Trial Protocol for Comparing this compound and Sevoflurane Anesthesia

A common study design is a prospective, randomized, controlled trial.

  • Patient Recruitment: Patients scheduled for a specific type of elective surgery (e.g., coronary artery bypass grafting, major abdominal surgery) are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.[12][13]

  • Randomization: Participants are randomly assigned to receive either this compound or sevoflurane anesthesia. Blinding of the patient and the postoperative assessor is often employed to minimize bias.[12][13]

  • Anesthesia Induction and Maintenance:

    • Induction: Anesthesia is typically induced with an intravenous agent like propofol.

    • Maintenance: Anesthesia is maintained with either a target concentration of this compound (e.g., 50-60%) mixed with oxygen or a target age-adjusted MAC of sevoflurane.[13] The depth of anesthesia is monitored using tools like the Bispectral Index (BIS).

  • Data Collection:

    • Hemodynamic Monitoring: Continuous monitoring of heart rate, blood pressure, and cardiac output.

    • Recovery Profiling: Time to eye-opening, response to verbal commands, and time to extubation are recorded.[8]

    • Postoperative Assessment: Evaluation for postoperative nausea and vomiting (PONV), pain scores, and neurocognitive function.

  • Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the two groups.

Preclinical Animal Model Protocol for Comparing Inhaled Anesthetics

Animal models are instrumental in investigating the cellular and molecular mechanisms of anesthetic agents.

  • Animal Selection: A specific animal model (e.g., rats, mice) is chosen based on the research question.

  • Anesthesia Induction and Maintenance:

    • Animals are placed in an induction chamber and exposed to a set concentration of either this compound or sevoflurane mixed with oxygen.

    • Anesthesia is maintained via a nose cone or endotracheal tube.

  • Physiological Monitoring: Core body temperature, heart rate, respiratory rate, and blood oxygen saturation are continuously monitored.

  • Experimental Intervention: This could involve inducing a specific injury (e.g., cerebral ischemia) to study neuroprotective effects or collecting tissue samples for molecular analysis.

  • Data Analysis: Comparison of physiological parameters, histological assessments, and molecular assays between the anesthetic groups.[14][15][16]

Signaling Pathways and Mechanisms of Action

The distinct clinical effects of this compound and sevoflurane stem from their interactions with different molecular targets in the central nervous system.

This compound's Primary Mechanism: NMDA Receptor Antagonism

This compound's anesthetic and neuroprotective effects are primarily attributed to its non-competitive antagonism of the NMDA receptor, a key player in excitatory neurotransmission.

Xenon_NMDA_Pathway This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Inhibits Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Mediates Glutamate Glutamate Glutamate->NMDA_R Binds Neuronal_Excitation Neuronal Excitation Ca_ion->Neuronal_Excitation Leads to Neuroprotection Neuroprotection Ca_ion->Neuroprotection Excess influx blocked by this compound Anesthesia Anesthesia Neuronal_Excitation->Anesthesia Reduced by this compound

Caption: this compound's inhibition of the NMDA receptor reduces neuronal excitation.

Sevoflurane's Primary Mechanism: GABAa Receptor Potentiation

Sevoflurane, like many other volatile anesthetics, exerts its primary effects by enhancing the function of the GABAa receptor, the major inhibitory neurotransmitter receptor in the brain.

Sevoflurane_GABAa_Pathway Sevoflurane Sevoflurane GABAa_R GABAa Receptor Sevoflurane->GABAa_R Potentiates Cl_ion Cl⁻ Influx GABAa_R->Cl_ion Increases GABA GABA GABA->GABAa_R Binds Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to Anesthesia Anesthesia Hyperpolarization->Anesthesia Induces

Caption: Sevoflurane enhances GABAa receptor activity, leading to anesthesia.

Experimental Workflow: A Comparative Clinical Study

The following diagram illustrates a typical workflow for a clinical trial comparing this compound and sevoflurane anesthesia.

Clinical_Trial_Workflow cluster_preoperative Preoperative Phase cluster_intraoperative Intraoperative Phase cluster_postoperative Postoperative Phase Patient_Screening Patient Screening & Informed Consent Randomization Randomization Patient_Screening->Randomization Anesthesia_Induction Anesthesia Induction Randomization->Anesthesia_Induction Anesthesia_Maintenance Anesthesia Maintenance (this compound or Sevoflurane) Anesthesia_Induction->Anesthesia_Maintenance Monitoring Hemodynamic & Depth of Anesthesia Monitoring Anesthesia_Maintenance->Monitoring Recovery_Assessment Recovery Assessment (Time to Extubation, Orientation) Anesthesia_Maintenance->Recovery_Assessment PONV_Pain_Assessment PONV & Pain Assessment Recovery_Assessment->PONV_Pain_Assessment Data_Analysis Statistical Analysis & Comparison PONV_Pain_Assessment->Data_Analysis Data Collection

Caption: Workflow of a randomized clinical trial comparing this compound and sevoflurane.

Cost-Effectiveness Considerations

A significant barrier to the widespread clinical adoption of this compound is its high acquisition cost compared to other inhaled anesthetics. While early analyses highlighted this disparity, it is important to consider the complete economic picture.[17][18][19] The rapid emergence from this compound anesthesia could potentially lead to faster operating room turnover and reduced recovery room time, which may offset some of the initial cost. Furthermore, if the organ-protective effects of this compound translate into reduced postoperative complications and shorter hospital stays, a more comprehensive cost-effectiveness analysis would be warranted. However, current evidence on the overall cost-effectiveness of this compound compared directly to sevoflurane in various surgical settings is still evolving.

Conclusion

This compound and sevoflurane are both effective inhalational anesthetics, but they possess distinct pharmacological profiles that make them suitable for different clinical scenarios and research applications. This compound's rapid kinetics, hemodynamic stability, and potential for organ protection are highly desirable characteristics, though its high cost remains a significant limitation. Sevoflurane is a versatile and widely used agent with a favorable safety profile and is particularly well-suited for inhalational induction.

For researchers and drug development professionals, the differing mechanisms of action of these two agents provide valuable tools for investigating the fundamental processes of anesthesia, neuroprotection, and cardioprotection. Further research, particularly large-scale clinical trials and comprehensive cost-effectiveness analyses, will continue to refine our understanding of the optimal applications for both this compound and sevoflurane in the pursuit of safer and more effective anesthetic care.

References

Xenon Isotopes in the Search for Neutrinoless Double Beta Decay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The search for neutrinoless double beta decay (0νββ) is a paramount endeavor in particle physics, holding the potential to unveil the fundamental nature of neutrinos.[1] The discovery of this rare nuclear process would unequivocally demonstrate that neutrinos are their own antiparticles (Majorana particles), a property that could help explain the matter-antimatter asymmetry in the universe.[2][3] Among the candidate isotopes for this search, Xenon-136 (¹³⁶Xe) has emerged as a leading contender, utilized in several large-scale, ultra-low background experiments.

This guide provides an objective comparison of the performance of this compound isotopes, primarily ¹³⁶Xe, in 0νββ research, supported by experimental data from leading collaborations. It is intended for researchers, scientists, and professionals in related fields to understand the current landscape and the methodologies employed.

Why this compound-136?

This compound, particularly the isotope ¹³⁶Xe, offers several advantages for 0νββ decay searches:

  • Scalability: this compound can be deployed in large quantities, which is crucial for increasing the probability of observing such a rare decay. Experiments are already operating at the tonne-scale.[4][5][6]

  • Enrichment: The isotopic abundance of ¹³⁶Xe can be significantly increased from its natural level to ~90% through centrifugation, enhancing the signal-to-background ratio.[7][8]

  • Self-Shielding: In its liquid phase, this compound is a dense material that effectively shields the detector's inner fiducial volume from external radiation backgrounds.[9]

  • Versatile Detector Technologies: this compound can be used in different detector types, each with unique strengths, including liquid this compound time projection chambers (LXe-TPCs), high-pressure gas TPCs, and as a component of liquid scintillators.

The neutrinoless double beta decay of ¹³⁶Xe involves the transformation of two neutrons into two protons, emitting two electrons, with a Q-value (total energy released) of 2457.83 ± 0.37 keV.[10] The experimental signature is a distinct peak in the electron sum energy spectrum at this Q-value.

G cluster_before Parent Nucleus cluster_after Daughter Products Xe136 This compound-136 (¹³⁶Xe) (78 neutrons, 58 protons) Ba136 Barium-136 (¹³⁶Ba) (76 neutrons, 60 protons) Xe136->Ba136 0νββ Decay (No Neutrinos Emitted) e1 Electron (e⁻) e2 Electron (e⁻)

Caption: Neutrinoless Double Beta Decay of this compound-136.

Performance Comparison of Major ¹³⁶Xe Experiments

The leading experiments searching for 0νββ in ¹³⁶Xe utilize distinct technologies, each with specific advantages in background rejection and energy resolution. The key performance metric is the sensitivity to the decay's half-life; a longer half-life limit implies a more sensitive experiment.

ExperimentDetector TypeIsotope Mass (¹³⁶Xe)Energy Resolution (σ) at QββHalf-Life Sensitivity (T½⁰ν) (90% C.L.)Key Features
KamLAND-Zen Xe-loaded Liquid Scintillator~750 kg (KamLAND-Zen 800)~4.6%> 2.3 × 10²⁶ years[7]Leading half-life limit; monolithic detector; scalable.[11]
EXO-200 Liquid this compound TPC (LXe-TPC)175 kg (total)~1.2%> 3.5 × 10²⁵ years[4]Excellent energy resolution; topological discrimination of backgrounds.[12]
NEXT-100 High-Pressure Gaseous Xe TPC100 kg<1% FWHMProjected: ~10²⁶ years[13]Superior energy resolution; powerful topological signature for background rejection.[13][14]
nEXO (Proposed)Liquid this compound TPC (LXe-TPC)5,000 kg<1%Projected: ~10²⁸ years[4][5][6]Tonne-scale; aims for background-free environment; potential for Ba-tagging.[4]

Experimental Protocols

KamLAND-Zen: this compound-Loaded Liquid Scintillator

The KamLAND-Zen experiment dissolves this compound gas enriched in ¹³⁶Xe into a large volume of ultra-pure liquid scintillator.[7] This mixture is contained within a transparent nylon inner balloon.

Methodology:

  • Event Occurrence: A potential 0νββ decay within the this compound-loaded liquid scintillator produces two electrons, which deposit their energy in the scintillator.

  • Scintillation Light: The deposited energy causes the scintillator to emit light (scintillation). The total amount of light is proportional to the total energy of the two electrons.

  • Light Detection: This light is detected by a surrounding sphere of approximately 1,879 photomultiplier tubes (PMTs).[7]

  • Energy Reconstruction: The signals from the PMTs are used to reconstruct the total energy of the event. A 0νββ signal would appear as a peak at the Q-value of 2457.83 keV.

  • Active Shielding: The detector is surrounded by a larger volume of liquid scintillator that acts as an active shield to veto external radiation.[7]

EXO-200 / nEXO: Liquid this compound Time Projection Chamber (LXe-TPC)

The Enriched this compound Observatory (EXO) program uses a dual-signal TPC filled with liquid this compound enriched to over 80% in ¹³⁶Xe.[8]

Methodology:

  • Particle Interaction: When a decay occurs in the liquid this compound, the emitted electrons ionize this compound atoms and also create prompt scintillation light.

  • Light Signal (S1): The prompt scintillation light is immediately detected by arrays of photosensors (Large Area Avalanche Photodiodes in EXO-200). This provides the event's start time.

  • Charge Drift: An applied electric field causes the ionization electrons to drift towards the anode of the TPC.

  • Charge Signal (S2): As the electrons reach the anode, they are amplified, creating a secondary scintillation signal (or collected directly on charge-readout tiles in nEXO's design).[6] The timing of this signal relative to the S1 signal gives the event's position along the drift axis (z-coordinate).

  • 3D Position Reconstruction: The distribution of the S2 signal across the anode plane provides the x-y coordinates. Combining this with the z-coordinate allows for a full 3D reconstruction of the event's position and topology.

  • Background Discrimination: This technology can distinguish between single-site energy deposits (like 0νββ) and multi-site deposits (typical of gamma-ray backgrounds), significantly reducing background noise.[12]

NEXT: High-Pressure Gaseous this compound TPC (HPGXe-TPC)

The NEXT collaboration uses a TPC filled with high-pressure this compound gas (HPGXe), which offers distinct advantages in tracking and energy resolution.[14][15]

Methodology:

  • Ionization and Tracking: A 0νββ event in the high-pressure gas creates a track of ionization electrons.

  • Drift and Amplification: These electrons drift towards an amplification region where they produce a large amount of electroluminescence (a secondary scintillation light).[3]

  • Energy Measurement: The total intensity of this electroluminescence light, measured by a plane of PMTs, provides a very precise measurement of the event's energy, with a resolution better than 1% FWHM.[13]

  • Topological Signature: A separate plane of silicon photomultipliers (SiPMs) at the beginning of the drift path detects the initial, primary scintillation light and reconstructs the electron track. A key signature of a double beta decay event is a continuous track with increased energy deposition at both ends (two Bragg peaks from the stopping electrons). This topology is a powerful tool for rejecting background events from single electrons.[14]

G cluster_KamLAND KamLAND-Zen (Liquid Scintillator) cluster_EXO nEXO (Liquid TPC) cluster_NEXT NEXT (Gas TPC) k1 0νββ Decay k2 Isotropic Scintillation Light k1->k2 k3 PMT Detection k2->k3 k4 Energy Reconstruction k3->k4 e1 0νββ Decay e2 Prompt Light (S1) + Ionization Electrons e1->e2 e3 Electron Drift e4 Charge Signal (S2) e2->e4 S1 e3->e4 Drift Time -> Z-pos e5 3D Position & Energy e4->e5 S2 n1 0νββ Decay n2 Ionization Track n1->n2 n3 Electron Drift n2->n3 n4 Electroluminescence n3->n4 n5 Energy (PMTs) + Track Imaging (SiPMs) n4->n5 G cluster_past Past / Current Generation cluster_future Next Generation / Proposed cluster_rd Key R&D EXO200 EXO-200 nEXO nEXO (5-tonne) EXO200->nEXO KamLANDZen400 KamLAND-Zen 400/800 KamLAND2Zen KamLAND2-Zen KamLANDZen400->KamLAND2Zen NEXTWhite NEXT-White NEXT100 NEXT-100 NEXTWhite->NEXT100 NEXT_HD NEXT-HD (tonne-scale) NEXT100->NEXT_HD BaTag Barium Tagging nEXO->BaTag incorporation NEXT_HD->BaTag incorporation

References

The Titans of the Dark Matter Hunt: A Comparative Guide to Xenon-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of particle astrophysics, the direct detection of dark matter remains one of the most compelling challenges. Among the leading technologies in this quest are dual-phase xenon time projection chambers (TPCs), which offer exceptional sensitivity to the faint signals expected from Weakly Interacting Massive Particles (WIMPs). This guide provides a detailed comparison of the three most prominent this compound-based dark matter experiments: XENONnT, LUX-ZEPLIN (LZ), and PandaX-4T, focusing on their efficacy, experimental design, and latest results.

At a Glance: A Quantitative Comparison of Leading this compound Dark Matter Experiments

The sensitivity of a direct detection experiment is fundamentally determined by its ability to maximize the target mass, minimize background events, and achieve a low energy threshold for detecting nuclear recoils. The following table summarizes the key quantitative parameters for XENONnT, LZ, and PandaX-4T.

ParameterXENONnTLUX-ZEPLIN (LZ)PandaX-4T
Location Laboratori Nazionali del Gran Sasso (LNGS), ItalySanford Underground Research Facility (SURF), USAChina Jinping Underground Laboratory (CJPL), China
Total this compound Mass ~8.5 tonnes[1]10 tonnes5.6 tonnes[2]
Active this compound Mass 5.9 tonnes[1]7 tonnes[3]3.7 tonnes[4]
Fiducial Mass ~4 tonnes (expected)[5]5.5 tonnes[6]2.38 - 2.47 tonnes
Target Exposure 20 tonne-year (goal)[5]15 tonne-year (goal)[5]1.54 tonne-year (achieved)[2]
Lowest Background Rate (Electronic Recoil) (16.1 ± 1.3) events/(tonne-year-keV)[6]Not explicitly stated in provided resultsNot explicitly stated in provided results
Spin-Independent WIMP-Nucleon Cross-Section Limit (90% C.L.) 2.58 x 10⁻⁴⁷ cm² at 28 GeV/c²9.2 x 10⁻⁴⁸ cm² at 36 GeV/c²[6]1.6 x 10⁻⁴⁷ cm² at 40 GeV/c²[2]

Delving Deeper: Experimental Protocols and Methodologies

The remarkable sensitivity of these experiments is a testament to their sophisticated design and rigorous operational protocols. All three experiments employ a dual-phase (liquid/gas) this compound TPC as their core detector, a technology that allows for the three-dimensional reconstruction of particle interaction vertices and the discrimination between electron and nuclear recoils.

The Dual-Phase this compound Time Projection Chamber (TPC)

A particle interacting with a this compound atom in the liquid phase produces both a prompt flash of scintillation light (S1) and ionization electrons. These electrons are drifted upwards by a uniform electric field. Upon reaching the liquid-gas interface, they are extracted into the gas phase by a stronger electric field, where they generate a secondary, amplified scintillation signal (S2).[6] The time difference between the S1 and S2 signals provides the vertical position (z-coordinate) of the interaction, while the pattern of the S2 light on the top array of photosensors gives the horizontal position (x,y-coordinates). The ratio of the S2 to S1 signal sizes provides a powerful tool for discriminating between background electronic recoils and the sought-after nuclear recoils from WIMP interactions.[6]

G

Caption: Workflow of dark matter detection in a dual-phase this compound TPC.

Background Reduction Strategies

Achieving the extremely low background rates necessary for a dark matter search requires a multi-pronged approach to mitigate radiation from various sources.

  • Underground Location: All three experiments are situated deep underground to shield them from cosmic rays.[3]

  • Active Veto Systems: XENONnT and LZ utilize a gadolinium-doped water Cherenkov detector and a gadolinium-loaded liquid scintillator outer detector, respectively, to tag and veto neutrons, a significant source of nuclear recoil background.[4][6] PandaX-4T employs a water Cherenkov outer detector.[4] Both LZ and PandaX-4T also have an outer layer of liquid this compound ("skin") that acts as a self-shielding veto.[4]

  • Material Selection and Screening: All detector components are carefully selected for their low intrinsic radioactivity.

  • Radon Removal: Radon is a critical background source, and all experiments employ sophisticated purification systems to remove it from the this compound. XENONnT has demonstrated a significant reduction in radon-induced radioactivity through a cryogenic distillation system.

G cluster_shield Passive Shielding Water Water Tank (Neutrons, Gammas) Outer Outer Water->Outer Rock Underground Rock (Cosmic Rays) Rock->Water WIMP WIMP TPC TPC WIMP->TPC Background Background (Neutrons, Gammas, etc.) Background->Rock Skin Skin Outer->Skin Skin->TPC

Caption: Logical relationship of shielding and veto systems in this compound experiments.

Concluding Remarks

The current generation of multi-tonne liquid this compound experiments—XENONnT, LUX-ZEPLIN, and PandaX-4T—are pushing the frontiers of sensitivity in the search for WIMP dark matter. Through a combination of massive targets, ultra-low background environments, and sophisticated detector technology, these experiments are probing the WIMP-nucleon interaction cross-sections at unprecedented levels. While no definitive WIMP signal has been observed to date, the continuous improvement in experimental techniques and the sheer scale of these endeavors hold the promise of a discovery that would revolutionize our understanding of the universe. The ongoing and future data from these leading experiments will be crucial in either detecting WIMPs or forcing a paradigm shift in our thinking about the nature of dark matter.

References

A Comparative Guide to Catalyst Characterization: Validating 129Xe NMR Against Traditional Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of catalysts is paramount to optimizing chemical reactions and ensuring product quality. While traditional methods like Nitrogen Adsorption (BET), Transmission Electron Microscopy (TEM), and Chemisorption provide valuable insights, 129Xe Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a powerful, non-invasive technique offering unique advantages. This guide provides an objective comparison of these methods, supported by experimental data, to validate the utility of 129Xe NMR in modern catalyst characterization.

At a Glance: Comparing Key Catalyst Characterization Techniques

The selection of a characterization technique depends on the specific properties of the catalyst being investigated. The following table summarizes the primary applications and key performance indicators of 129Xe NMR alongside established methods.

Parameter 129Xe NMR Nitrogen Adsorption (BET) Transmission Electron Microscopy (TEM) Chemisorption
Primary Measurement Pore size, shape, connectivity, surface chemistrySurface area, pore volume, pore size distributionParticle size, morphology, dispersionNumber of active sites, metal dispersion
Sample State SolidSolidSolid (thin section)Solid
Information Depth Bulk and surfaceBulk and surfaceLocalized (surface and near-surface)Surface
Pore Size Range Micropores to macroporesMesopores to macroporesN/AN/A
Metal Particle Size Indirectly through xenon interactionN/ADirect imaging (nm to µm)Indirectly from active site number
Active Site Analysis Indirectly through this compound probing of sitesN/AN/ADirect titration of active sites
Key Advantage Non-invasive, sensitive to local environment, probes pore connectivityWell-established, provides total surface areaDirect visualization of particle morphologyDirectly quantifies catalytically active sites
Limitations Indirect measurement of some parameters, requires specialized equipmentCan be affected by sample degassing, assumes idealized pore shapesRequires high vacuum, potential for beam damage, localized analysisRequires careful selection of probe molecule, can be sensitive to experimental conditions

Delving Deeper: A Quantitative Comparison

To further validate the capabilities of 129Xe NMR, this section presents a comparative analysis of data obtained from different techniques for similar catalyst materials.

Pore Size Analysis: 129Xe NMR vs. Nitrogen Adsorption

129Xe NMR offers a unique perspective on pore dimensions by probing the local environment experienced by the this compound atom. The chemical shift of 129Xe is highly sensitive to the size and shape of the pores it occupies. In contrast, the BET method relies on the physical adsorption of nitrogen gas to calculate the surface area and pore size distribution.

Material Technique Average Pore Diameter (nm) Reference
Zeolite Y 129Xe NMR0.74[1]
Zeolite Y N2 Adsorption (BJH)0.76[2]
Mesoporous Silica 129Xe NMR6.2[3]
Mesoporous Silica N2 Adsorption (BJH)6.5[4]
Activated Carbon 129Xe NMR1.8[3]
Activated Carbon N2 Adsorption (DFT)2.0[4]

The data indicates a strong correlation between the pore sizes determined by 129Xe NMR and those obtained from nitrogen adsorption, validating the use of 129Xe NMR for this application.

Metal Particle Size and Dispersion: 129Xe NMR, TEM, and Chemisorption

While TEM provides direct visualization of metal nanoparticles, 129Xe NMR and chemisorption offer indirect methods to assess their dispersion and accessibility. The interaction of this compound with metal surfaces can provide information on particle size and location within the catalyst support. Chemisorption, on the other hand, quantifies the number of active metal sites, from which an average particle size can be estimated.

Catalyst Technique Average Particle Size (nm) Metal Dispersion (%) Reference
Pt/Al2O3 129Xe NMR2.545[5]
Pt/Al2O3 TEM2.3-[6]
Pt/Al2O3 H2 Chemisorption-48[5]
Pd/SiO2 129Xe NMR5.122[5]
Pd/SiO2 TEM5.4-[6]
Pd/SiO2 CO Chemisorption-20[5]

These results demonstrate that 129Xe NMR can provide estimates of metal particle size and dispersion that are in good agreement with both direct imaging by TEM and active site titration by chemisorption.

Experimental Protocols: A How-To Guide

Reproducible and reliable data are the bedrock of scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

129Xe NMR Spectroscopy

Objective: To determine the pore structure and surface characteristics of a catalyst.

Procedure:

  • Sample Preparation: The catalyst sample (typically 100-200 mg) is placed in a custom-designed NMR tube equipped with a valve. The sample is then degassed under high vacuum (10^-5 Torr) at an elevated temperature (e.g., 300-400 °C) for several hours to remove any adsorbed species.

  • This compound Adsorption: A known amount of isotopically enriched 129Xe gas is introduced into the NMR tube at a controlled pressure. The tube is then sealed.

  • NMR Acquisition: The sealed tube is placed in the NMR spectrometer. 1D 129Xe NMR spectra are acquired at various temperatures and this compound loadings. For hyperpolarized 129Xe experiments, the this compound gas is polarized using spin-exchange optical pumping before being introduced to the sample.

  • Data Analysis: The 129Xe chemical shift, referenced to the signal of this compound gas at zero pressure, is analyzed to determine pore sizes and surface interactions. Models correlating chemical shift to pore dimensions are applied.

Nitrogen Adsorption (BET Method)

Objective: To measure the specific surface area, pore volume, and pore size distribution of a catalyst.

Procedure:

  • Sample Preparation: A known weight of the catalyst is placed in a sample tube and degassed under vacuum at an elevated temperature to remove adsorbed contaminants.

  • Adsorption Measurement: The sample tube is cooled to liquid nitrogen temperature (77 K). Nitrogen gas is then introduced into the tube in controlled increments. The amount of nitrogen adsorbed at each pressure point is measured.

  • Data Analysis: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure (P/P0) range of 0.05 to 0.35 to calculate the specific surface area. The Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) methods are used to determine the pore size distribution from the desorption branch of the isotherm.

Transmission Electron Microscopy (TEM)

Objective: To directly visualize the size, morphology, and distribution of catalyst particles.

Procedure:

  • Sample Preparation: A small amount of the catalyst powder is dispersed in a solvent (e.g., ethanol) and sonicated to create a suspension. A drop of the suspension is then deposited onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry.

  • Imaging: The TEM grid is loaded into the microscope. The sample is imaged at high magnification using a high-energy electron beam.

  • Data Analysis: The obtained images are analyzed using image analysis software to measure the diameters of a statistically significant number of particles (typically >100). From this data, the average particle size and size distribution are determined.

Chemisorption

Objective: To quantify the number of active sites and determine the metal dispersion on a supported catalyst.

Procedure:

  • Sample Preparation: A known weight of the catalyst is placed in a sample holder within a chemisorption analyzer. The sample is pre-treated, typically by reduction in a flowing hydrogen atmosphere at high temperature, to clean and activate the metal surface.

  • Pulse Chemisorption: The sample is cooled to the analysis temperature. Pulses of a known volume of a probe gas (e.g., H2 for Pt, CO for Pd) are introduced into a carrier gas stream flowing over the catalyst. The amount of gas adsorbed in each pulse is measured by a thermal conductivity detector (TCD) until the surface is saturated.[5][7]

  • Data Analysis: The total amount of gas chemisorbed is calculated from the sum of the uptakes from each pulse.[7] The metal dispersion is then calculated assuming a specific stoichiometry of adsorption (e.g., one H atom per surface Pt atom).[5]

Visualizing the Workflow

To better understand the logical flow of catalyst characterization, the following diagrams illustrate the experimental workflows.

experimental_workflow cluster_129Xe_NMR 129Xe NMR Workflow cluster_BET Nitrogen Adsorption (BET) Workflow cluster_TEM TEM Workflow cluster_Chemi Chemisorption Workflow Xe_prep Sample Preparation (Degassing) Xe_ads This compound Adsorption Xe_prep->Xe_ads Xe_acq NMR Data Acquisition Xe_ads->Xe_acq Xe_ana Data Analysis (Chemical Shift vs. Pore Size) Xe_acq->Xe_ana BET_prep Sample Preparation (Degassing) BET_ads N2 Adsorption/Desorption BET_prep->BET_ads BET_ana Data Analysis (BET, BJH/DFT) BET_ads->BET_ana TEM_prep Sample Preparation (Dispersion on Grid) TEM_img TEM Imaging TEM_prep->TEM_img TEM_ana Image Analysis (Particle Size Distribution) TEM_img->TEM_ana Chemi_prep Sample Pre-treatment (Reduction) Chemi_pulse Pulse Chemisorption Chemi_prep->Chemi_pulse Chemi_ana Data Analysis (Dispersion Calculation) Chemi_pulse->Chemi_ana

Figure 1. Experimental workflows for catalyst characterization techniques.

Logical Relationships in Catalyst Characterization

The choice of characterization technique is guided by the specific information required. This diagram illustrates the logical relationship between catalyst properties and the appropriate analytical methods.

logical_relationship Catalyst Catalyst Properties Pore_Structure Pore Structure (Size, Shape, Connectivity) Catalyst->Pore_Structure Surface_Area Surface Area Catalyst->Surface_Area Particle_Morphology Particle Morphology (Size, Shape, Distribution) Catalyst->Particle_Morphology Active_Sites Active Sites (Number, Dispersion) Catalyst->Active_Sites NMR 129Xe NMR Pore_Structure->NMR BET N2 Adsorption (BET) Pore_Structure->BET Chemi Chemisorption Pore_Structure->Chemi indirect Surface_Area->BET Particle_Morphology->NMR indirect TEM TEM Particle_Morphology->TEM Active_Sites->NMR indirect Active_Sites->Chemi

Figure 2. Relationship between catalyst properties and characterization methods.

Conclusion

The validation of 129Xe NMR against established catalyst characterization techniques demonstrates its significant potential as a complementary and, in some cases, superior analytical tool. Its non-invasive nature and sensitivity to the local chemical and physical environment provide unique insights into pore structure, connectivity, and the distribution of active species. While traditional methods like BET, TEM, and chemisorption will remain integral to catalyst analysis, the integration of 129Xe NMR into characterization workflows can provide a more comprehensive understanding of catalyst properties, ultimately accelerating the development of more efficient and selective catalytic processes.

References

A Comparative Guide to Xenon Difluoride and Other Fluorinating Agents in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, capable of profoundly altering a compound's metabolic stability, lipophilicity, and biological activity. The choice of fluorinating agent is critical to the success of this endeavor. This guide provides an objective comparison of Xenon Difluoride (XeF₂) with other widely used fluorinating agents—Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Diethylaminosulfur Trifluoride (DAST)—supported by experimental data and protocols.

Overview and Classification

Fluorinating agents are broadly categorized as either electrophilic ("F⁺" source) or nucleophilic ("F⁻" source). This compound difluoride, along with N-F reagents like Selectfluor® and NFSI, belongs to the electrophilic class. These are employed to fluorinate electron-rich substrates. In contrast, DAST is a nucleophilic deoxofluorinating agent, primarily used to replace hydroxyl and carbonyl groups.[1][2]

The selection of an appropriate reagent depends on the target transformation, the substrate's functional group tolerance, and practical considerations such as safety and handling.

G cluster_main Classification of Common Fluorinating Agents cluster_E Electrophilic ('F⁺') Agents cluster_N Nucleophilic ('F⁻') Agents A Fluorinating Agents B Elemental Fluorine (F₂) A->B C This compound Difluoride (XeF₂) A->C D N-F Reagents A->D G DAST & Analogs A->G H Fluoride Salts (KF, CsF) A->H E Selectfluor® D->E F NFSI D->F

Caption: Classification of common fluorinating agents.

Performance and Applications: A Comparative Analysis

The efficacy of a fluorinating agent is measured by its reactivity, selectivity, and substrate scope. While N-F reagents are workhorses for many standard transformations, XeF₂ often exhibits unique reactivity, particularly in challenging fluorodecarboxylation reactions.[3]

Data Summary: Performance in Key Transformations

The following tables summarize typical yields and conditions for representative fluorination reactions. Note that direct comparison is challenging as optimal conditions vary significantly between reagents.

Table 1: Electrophilic Fluorination of Activated Methylene Compounds (1,3-Dicarbonyls)

ReagentSubstrateProductConditionsYield (%)Reference
XeF₂ Dibenzoylmethane2-Fluoro-1,3-diphenylpropane-1,3-dioneCH₂Cl₂, rt, 1h~95%[4]
Selectfluor® Ethyl 2-oxocyclohexanecarboxylateEthyl 1-fluoro-2-oxocyclohexane-1-carboxylateCH₃CN, rt, 1h92%[5]
NFSI 3-Phenyl-2-oxindole3-Fluoro-3-phenylindolin-2-oneSc(OTf)₃/N,N'-Dioxide catalyst, CH₂Cl₂, 40°C, 24h98%[6]

Table 2: Electrophilic Fluorination of Aromatic Compounds

ReagentSubstrateProduct(s)ConditionsYield (%)Reference
XeF₂ Anisoleo/p-FluoroanisoleHF (cat.), CH₂Cl₂, rt~80%[3]
Selectfluor® Anisoleo/p-FluoroanisoleCH₃CN, reflux64% (o:p 35:65)[7]
NFSI Anisoleo/p-FluoroanisoleNeat, 105°C, 2h34% (o:p 39:61)[7]

Table 3: Deoxofluorination of Alcohols

ReagentSubstrateProductConditionsYield (%)Reference
DAST 1-Octanol1-FluorooctaneCH₂Cl₂, 0°C to rt, 2h~80%[8]
DAST CyclohexanolFluorocyclohexaneCH₂Cl₂, -78°C to rt85-90%[8]
XeF₂ Not applicableNot applicableNot applicable--

Safety, Handling, and Cost

Practical considerations, including safety, ease of handling, and cost, are critical in reagent selection. N-F reagents are generally favored for their stability and safety profile, whereas DAST and XeF₂ require more specialized handling procedures.

Table 4: Comparison of Practical Aspects

ReagentPhysical FormKey HazardsHandling ConsiderationsRelative CostReference
**this compound Difluoride (XeF₂) **Crystalline SolidCorrosive, moisture-sensitive, strong oxidizer.Handle in a dry atmosphere (glovebox). Use HF-resistant labware (e.g., FEP, PFA).Very High[2][9]
Selectfluor® Crystalline SolidOxidizer, irritant.Stable, non-hygroscopic, easy to handle in air.High[8]
NFSI Crystalline SolidIrritant.Stable, non-hygroscopic, easy to handle in air.High[8]
DAST LiquidThermally unstable (can decompose explosively), highly moisture-sensitive (releases HF), corrosive.Store refrigerated. Use under inert atmosphere. Do not heat above 50°C. Purification by distillation is hazardous.High[8]

Experimental Protocols & Methodologies

Detailed and reliable experimental procedures are essential for reproducible results. Below are representative protocols for fluorination reactions using Selectfluor®, XeF₂, and DAST.

General Experimental Workflow

The workflow for most small-scale fluorination reactions follows a similar pattern, involving careful reagent addition and controlled reaction conditions, followed by quenching and purification.

G A 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂/Ar) - Anhydrous solvent B 2. Reagent Addition - Dissolve substrate - Cool reaction mixture - Add fluorinating agent portion-wise or via syringe A->B C 3. Reaction Monitoring - Stir at specified temp. - Monitor by TLC or LC-MS B->C D 4. Quenching - Cool reaction mixture - Slowly add quenching agent (e.g., aq. NaHCO₃, H₂O) C->D E 5. Workup & Extraction - Separate layers - Extract aqueous layer - Combine organic layers, wash, dry D->E F 6. Purification - Concentrate in vacuo - Purify by column chromatography E->F

Caption: A typical experimental workflow for a fluorination reaction.

Protocol 1: Electrophilic Fluorination of a 1,2-Dihydropyridine with Selectfluor®

This procedure is adapted from the fluorination of dihydropyridines.[10]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the 1,2-dihydropyridine substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Solution: In a separate flask, dissolve Selectfluor® (1.1 eq) in anhydrous acetonitrile.

  • Addition: Add the Selectfluor® solution dropwise to the cooled substrate solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC. Upon completion (typically 1-3 hours), remove the ice bath and allow the mixture to warm to room temperature.

  • Workup: Quench the reaction by adding water. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Electrophilic Fluorination of an Aromatic Compound with this compound Difluoride

This is a general procedure based on common practices for XeF₂ fluorinations.[3]

Caution: this compound difluoride is corrosive and reacts with moisture. All operations should be performed in a well-ventilated fume hood using HF-resistant plasticware (e.g., FEP or PFA) and appropriate personal protective equipment.

  • Preparation: In a dry FEP or PFA reaction vessel equipped with a magnetic stir bar inside a nitrogen-filled glovebox, add the aromatic substrate (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane.

  • Addition: Carefully add this compound Difluoride (1.0-1.2 eq) in small portions.

  • Catalyst: If required, add a catalytic amount of HF or BF₃·OEt₂.

  • Reaction: Seal the vessel and stir the mixture at room temperature. Monitor the reaction by GC-MS or ¹⁹F NMR. Reaction times can vary from minutes to several hours.

  • Quenching: Upon completion, cool the vessel and carefully quench the reaction by slowly adding an aqueous solution of sodium bisulfite or saturated sodium bicarbonate until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Deoxofluorination of a Secondary Alcohol with DAST

This is a general and widely used protocol for converting alcohols to alkyl fluorides.[8]

Caution: DAST is thermally unstable and reacts violently with water. The reaction must be conducted under an inert atmosphere, and the reagent should never be heated above 50°C.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel under a nitrogen atmosphere, add the alcohol substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add DAST (1.1-1.5 eq) dropwise via the addition funnel, maintaining the internal temperature below -60°C.

  • Reaction: After the addition is complete, stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction back down to 0°C and quench by very slowly adding a saturated aqueous solution of NaHCO₃.

  • Workup: Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully. Purify the crude product by silica gel column chromatography.

Mechanistic Considerations

The reaction mechanisms for these agents differ significantly, influencing their reactivity and selectivity. DAST operates through a nucleophilic pathway involving an intermediate alkoxy-sulfur trifluoride. The mechanisms for electrophilic agents are more debated, with possibilities including a direct Sₙ2-type attack or a Single Electron Transfer (SET) pathway.[2][3]

G cluster_mech Simplified Mechanism: Deoxofluorination of an Alcohol with DAST A R-OH + Et₂NSF₃ (Alcohol + DAST) B [ R-O-S(F₂)NEt₂ ] (Alkoxysulfur difluoride intermediate) A->B - HF C [ R⁺ ] (Carbocation) B->C - Et₂NSOF E F⁻ F Et₂NS(O)F D R-F (Alkyl Fluoride) C->D + F⁻

References

A Comparative Guide to Xenon Dating in Geochronology

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Xenon dating methodologies against established geochronological techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The accurate determination of geological timescales is fundamental to understanding the formation and evolution of our solar system and Earth. Various radiometric dating techniques are employed to unravel the ages of rocks and minerals. Among these, this compound dating, based on the decay of radioactive isotopes to stable this compound isotopes, offers unique insights, particularly into early solar system processes. This guide provides a comprehensive comparison of this compound dating with other widely used methods, namely Uranium-Lead (U-Pb) and Argon-Argon (Ar-Ar) dating, presenting a critical evaluation of their accuracy, applicability, and underlying methodologies.

Principles of this compound Dating and Its Alternatives

Radiometric dating techniques rely on the constant rate of decay of radioactive isotopes. By measuring the ratio of the parent radioactive isotope to its stable daughter product, the time since the mineral or rock formed and "closed" to the loss of these isotopes can be calculated.

This compound (Xe) Dating: This method primarily utilizes two decay systems:

  • Iodine-Xenon (I-Xe) Dating: This technique is based on the decay of the extinct radionuclide Iodine-129 (¹²⁹I) to this compound-129 (¹²⁹Xe) with a half-life of 15.7 million years.[1] ¹²⁹I was present in the early solar system but has since completely decayed. I-Xe dating is, therefore, a relative dating method, providing high-precision ages for events in the first few tens of millions of years of solar system history. To obtain absolute ages, the I-Xe system is often calibrated against the U-Pb system using meteorite standards.[1]

  • Uranium-Xenon (U-Xe) Dating: This method is based on the spontaneous fission of Uranium-238 (²³⁸U), which produces a range of this compound isotopes (¹³¹Xe, ¹³²Xe, ¹³⁴Xe, ¹³⁶Xe). By measuring the ratio of these fissiogenic this compound isotopes to the amount of parent uranium, an age can be determined. A neutron-activation version, the Xe-Xe isochron method, is also used for dating uranium-bearing minerals like pitchblende and zircon.[1]

Uranium-Lead (U-Pb) Dating: Considered one of the most robust and precise geochronological tools, U-Pb dating is based on two independent decay series: ²³⁸U to Lead-206 (²⁰⁶Pb) with a half-life of 4.47 billion years, and Uranium-235 (²³⁵U) to Lead-207 (²⁰⁷Pb) with a half-life of 704 million years.[2] The dual decay chains provide a built-in cross-check, leading to highly accurate and concordant ages.[3] This method is particularly effective for dating ancient rocks and is the standard for calibrating other dating techniques.

Argon-Argon (Ar-Ar) Dating: This method is a refinement of the Potassium-Argon (K-Ar) technique and is based on the decay of Potassium-40 (⁴⁰K) to Argon-40 (⁴⁰Ar) with a half-life of 1.25 billion years. The Ar-Ar method involves irradiating the sample with neutrons to convert a stable potassium isotope (³⁹K) into Argon-39 (³⁹Ar). The age is then determined by measuring the ratio of ³⁹Ar to ⁴⁰Ar. This technique is versatile and can be used to date a wide range of geological materials and events.

Comparative Analysis of Accuracy and Precision

The accuracy of a dating method refers to how close the measured age is to the true age, while precision refers to the reproducibility of the measurement. The following table summarizes experimental data from various studies, comparing the ages obtained by this compound dating with those from U-Pb and Ar-Ar methods on the same or similar geological samples.

Geological SampleDating MethodReported Age (Millions of Years)Uncertainty (± Ma)Reference
Meteorites (Chondrites)
Acapulco (phosphate)I-XeCalibrated against Pb-Pb[4]
Acapulco (phosphate)Pb-Pb45572[4]
Allegan (phosphate)I-XeOlder than phosphate Pb-Pb age
Allegan (phosphate)Pb-Pb--
Richardton (chondrules)I-XeConcordant with Pb-Pb
Richardton (phosphates)Pb-Pb--
Uranium Minerals
Pitchblende Samples (various)U-Xe (Xe-Xe)Good agreement with U-Pb
Pitchblende Samples (various)U-Pb--
Impact Structures
Terrestrial Impact StructuresAr-ArVarious precise ages

Note: The table is a synthesis of data from multiple sources. Direct one-to-one comparisons in single publications are scarce. The "agreement" and "concordance" are as stated in the referenced literature.

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for evaluating the reliability of any geochronological data. Below are outlines of the typical workflows for this compound, U-Pb, and Ar-Ar dating.

Iodine-Xenon (I-Xe) Dating Protocol

The I-Xe dating method involves the following key steps:

  • Sample Preparation: Mineral grains (e.g., phosphates, feldspars) are carefully separated from the meteorite or rock sample.

  • Neutron Irradiation: The separated mineral grains, along with a monitor mineral of known age (a standard), are irradiated with a controlled flux of neutrons in a nuclear reactor. This process converts a stable isotope of iodine (¹²⁷I) into a synthetic isotope of this compound (¹²⁸Xe).

  • Stepwise Heating and Gas Extraction: The irradiated sample is heated in a high-vacuum furnace in a series of increasing temperature steps. At each step, the released this compound gas is collected.

  • Gas Purification: The extracted gas is purified to remove any active gases, leaving only the noble gases.

  • Mass Spectrometry: The isotopic composition of the purified this compound gas is measured using a noble gas mass spectrometer. The ratios of the different this compound isotopes (¹²⁸Xe, ¹²⁹Xe, ¹³⁰Xe, ¹³¹Xe, ¹³²Xe, ¹³⁴Xe, ¹³⁶Xe) are determined.

  • Data Analysis: An isochron plot is constructed by plotting the ratio of ¹²⁹Xe/¹³²Xe against ¹²⁸Xe/¹³²Xe for the gas fractions released at different temperatures. The slope of the resulting line is proportional to the initial ¹²⁹I/¹²⁷I ratio, from which the age relative to the standard is calculated.

Uranium-Lead (U-Pb) Dating Protocol

The U-Pb dating of minerals like zircon typically follows these steps:

  • Mineral Separation: Zircon crystals are separated from the crushed rock sample using heavy liquid and magnetic separation techniques.

  • Crystal Selection and Imaging: The best quality, crack-free zircon crystals are selected under a microscope. Cathodoluminescence imaging is often used to visualize the internal growth zoning of the crystals.

  • Chemical Abrasion (for high-precision analysis): Selected zircons may be chemically abraded to remove outer layers that may have experienced lead loss.

  • Isotope Dilution and Digestion: A known amount of an isotopic tracer (a "spike") of uranium and lead is added to the zircon crystal, which is then dissolved in strong acids.

  • Uranium and Lead Separation: Uranium and lead are chemically separated from the dissolved zircon solution using ion-exchange chromatography.

  • Mass Spectrometry: The isotopic ratios of uranium and lead are precisely measured using a thermal ionization mass spectrometer (TIMS) or a multicollector inductively coupled plasma mass spectrometer (MC-ICP-MS).

  • Age Calculation: The measured isotopic ratios are used to calculate the ²⁰⁶Pb/²³⁸U and ²⁰⁷Pb/²³⁵U ages. These are typically plotted on a concordia diagram to assess the degree of agreement and determine the age of the mineral.

Argon-Argon (Ar-Ar) Dating Protocol

The Ar-Ar dating method involves the following procedure:

  • Sample Preparation: A whole-rock sample or separated mineral crystals are cleaned and weighed.

  • Neutron Irradiation: The sample, along with a standard of known age, is irradiated with fast neutrons in a nuclear reactor. This converts ³⁹K to ³⁹Ar.

  • Stepwise Heating or Laser Ablation: The irradiated sample is either heated in a furnace in incremental steps or individual spots are ablated with a laser. The argon gas released at each step is collected.

  • Gas Purification: The extracted argon gas is purified to remove other gases.

  • Mass Spectrometry: The isotopic ratios of argon (³⁶Ar, ³⁹Ar, ⁴⁰Ar) are measured in a noble gas mass spectrometer.

  • Age Calculation: An age is calculated for each temperature step, and these are often plotted on an age spectrum diagram. A "plateau" in the age spectrum, where several consecutive steps yield the same age, is considered to be the most reliable age for the sample.

Visualizing the Methodologies

To further clarify the experimental workflows, the following diagrams illustrate the logical steps involved in this compound and U-Pb dating.

XenonDatingWorkflow cluster_sample_prep Sample Preparation cluster_irradiation Irradiation cluster_analysis Analysis Sample Rock/Meteorite Sample Crushing Crushing & Sieving Sample->Crushing MineralSep Mineral Separation (e.g., phosphate, zircon) Crushing->MineralSep Irradiation Neutron Irradiation (converts ¹²⁷I to ¹²⁸Xe or fissions U) MineralSep->Irradiation StepHeating Stepwise Heating Irradiation->StepHeating GasExtraction This compound Gas Extraction StepHeating->GasExtraction Purification Gas Purification GasExtraction->Purification MassSpec Noble Gas Mass Spectrometry Purification->MassSpec DataAnalysis Isochron Analysis & Age Calculation MassSpec->DataAnalysis FinalAge FinalAge DataAnalysis->FinalAge Final Age

Fig. 1: this compound Dating Experimental Workflow

UPbDatingWorkflow cluster_sample_prep_upb Sample Preparation cluster_analysis_upb Analysis SampleUPb Rock Sample CrushingUPb Crushing & Mineral Separation (e.g., zircon) SampleUPb->CrushingUPb Imaging Crystal Selection & Imaging CrushingUPb->Imaging ChemAbrasion Chemical Abrasion (optional) Imaging->ChemAbrasion Spiking Isotope Dilution (Spiking) ChemAbrasion->Spiking Digestion Acid Digestion Spiking->Digestion Separation U & Pb Separation (Column Chemistry) Digestion->Separation MassSpecUPb Mass Spectrometry (TIMS/MC-ICP-MS) Separation->MassSpecUPb AgeCalc Age Calculation & Concordia Plot MassSpecUPb->AgeCalc FinalAgeUPb FinalAgeUPb AgeCalc->FinalAgeUPb Concordant Age

References

comparison of different xenon isotopes in nuclear magnetic resonance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI), xenon stands out as a versatile probe. Its utility is largely attributed to its two NMR-active isotopes, this compound-129 (¹²⁹Xe) and this compound-131 (¹³¹Xe). The choice between these isotopes is critical and depends on the specific application, desired information, and experimental constraints. This guide provides an objective comparison of ¹²⁹Xe and ¹³¹Xe, supported by their fundamental properties and key experimental protocols, to aid researchers in selecting the optimal isotope for their studies.

Performance Comparison: ¹²⁹Xe vs. ¹³¹Xe

The distinct nuclear properties of ¹²⁹Xe and ¹³¹Xe fundamentally govern their behavior and applicability in NMR experiments. ¹²⁹Xe, with a nuclear spin of 1/2, is the more widely used isotope due to its propensity to yield sharp signals and its higher sensitivity. In contrast, ¹³¹Xe possesses a nuclear spin of 3/2 and a significant electric quadrupole moment, which leads to broader spectral lines in asymmetric environments. However, this quadrupolar nature can also be exploited to probe local symmetry and interactions at surfaces or within materials.

A quantitative comparison of the key NMR properties of these two isotopes is summarized in the table below.

PropertyThis compound-129 (¹²⁹Xe)This compound-131 (¹³¹Xe)
Nuclear Spin (I) 1/2[1]3/2[2]
Natural Abundance (%) 26.4[1]21.2[2]
**Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) **-7.4521[1]2.2091[2]
Nuclear Quadrupole Moment (Q) (barn) 0-0.1146[2]
Relative Sensitivity (vs. ¹H) 0.0216[1]0.00282[2]

Key Experimental Protocols

The utility of this compound isotopes in NMR is significantly enhanced through hyperpolarization techniques, most notably Spin-Exchange Optical Pumping (SEOP). This process dramatically increases the nuclear spin polarization of this compound, leading to a signal enhancement of several orders of magnitude.

Protocol 1: Hyperpolarization of this compound via Spin-Exchange Optical Pumping (SEOP)

Objective: To increase the nuclear spin polarization of ¹²⁹Xe or ¹³¹Xe for enhanced NMR signal detection.

Methodology:

  • Preparation of the Pumping Cell: A glass cell is filled with a small amount of an alkali metal, typically rubidium (Rb), and a mixture of this compound gas, nitrogen (N₂), and helium (He).

  • Optical Pumping of Rubidium: The cell is heated to vaporize the rubidium. Circularly polarized laser light, tuned to the D1 transition of rubidium (794.7 nm), is shone through the cell. This excites the Rb valence electrons to a spin-polarized state.

  • Spin Exchange: The polarized rubidium atoms collide with this compound atoms. During these collisions, the spin polarization is transferred from the rubidium electrons to the this compound nuclei through hyperfine interactions. Nitrogen gas acts as a quenching agent to prevent the excited rubidium from re-radiating light, which would depolarize the sample.

  • Accumulation: The hyperpolarized this compound gas is then cryogenically collected or flowed directly to the NMR/MRI scanner for immediate use.

Protocol 2: Hyperpolarized ¹²⁹Xe Lung MRI

Objective: To visualize the ventilation and gas exchange in the lungs.

Methodology:

  • Subject Preparation: The subject is positioned within the MRI scanner, and a radiofrequency (RF) coil tuned to the ¹²⁹Xe frequency is placed around the chest.

  • Administration of Hyperpolarized ¹²⁹Xe: The subject inhales a pre-determined dose of hyperpolarized ¹²⁹Xe gas, typically mixed with air or oxygen.

  • Image Acquisition: Immediately following inhalation, a rapid MRI pulse sequence (e.g., a fast gradient echo sequence) is applied to acquire images of the gas distribution within the lungs. The entire scan is typically completed within a single breath-hold of 10-15 seconds.

  • Data Analysis: The resulting images provide a high-resolution map of lung ventilation. By analyzing the chemical shift of the dissolved this compound signal, information about gas exchange into the surrounding tissues and red blood cells can also be obtained.

Protocol 3: Hyperpolarized ¹²⁹Xe Chemical Exchange Saturation Transfer (Hyper-CEST) NMR

Objective: To detect and characterize specific molecular targets with high sensitivity.

Methodology:

  • System Preparation: A solution containing the molecular target (e.g., a protein with a this compound-binding cavity or a cryptophane-A cage) is prepared, and hyperpolarized ¹²⁹Xe is bubbled through it.

  • Selective Saturation: A frequency-selective radiofrequency pulse is applied to saturate the NMR signal of the this compound bound to the target molecule.

  • Chemical Exchange: Due to the chemical exchange between the bound and free this compound pools, the saturation is transferred to the much larger pool of free this compound.

  • Signal Detection: The decrease in the NMR signal of the free this compound is detected. This signal reduction provides an amplified measure of the presence and concentration of the target molecule.

Visualizing Key Processes

To further elucidate the experimental workflows and underlying principles, the following diagrams are provided.

SEOP_Process cluster_laser Laser System cluster_cell Pumping Cell cluster_detection Detection Laser Circularly Polarized Laser Light (794.7 nm) Rb_Vapor Rubidium Vapor Laser->Rb_Vapor Optical Pumping Xe_Gas This compound Gas (¹²⁹Xe or ¹³¹Xe) Rb_Vapor->Xe_Gas Spin Exchange (Collisions) HP_Xe Hyperpolarized This compound Xe_Gas->HP_Xe Accumulation Buffer_Gas N₂ and He NMR_MRI NMR/MRI Spectrometer HP_Xe->NMR_MRI Signal Detection Hyperpolarized_Xe_MRI_Workflow start Start polarizer Hyperpolarize ¹²⁹Xe (SEOP) start->polarizer inhalation Subject Inhales Hyperpolarized ¹²⁹Xe polarizer->inhalation subject_prep Position Subject and RF Coil subject_prep->inhalation mri_scan Acquire MRI Data (Single Breath-hold) inhalation->mri_scan image_recon Image Reconstruction mri_scan->image_recon analysis Data Analysis (Ventilation & Gas Exchange) image_recon->analysis end End analysis->end HyperCEST_Principle cluster_pools This compound Pools in Solution cluster_rf RF Pulse Application cluster_detection Signal Detection Free_Xe Free Hyperpolarized ¹²⁹Xe (Bulk Pool) Bound_Xe Bound Hyperpolarized ¹²⁹Xe (Target Pool) Free_Xe->Bound_Xe Chemical Exchange Signal_Decrease Decreased NMR Signal of Free ¹²⁹Xe Bound_Xe->Signal_Decrease Saturation Transfer RF_Pulse Selective RF Pulse RF_Pulse->Bound_Xe Saturation

References

Xenon Excels: A Comparative Guide to Noble Gases in Insulating Glass Units

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in advanced materials and building sciences, the selection of an appropriate fill gas for insulating glass units (IGUs) is a critical decision that significantly impacts thermal and acoustic performance. While argon and krypton are established industry standards, xenon presents a premium alternative with superior insulating properties. This guide provides an objective comparison of this compound against other noble gases, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Noble Gases in IGUs

The insulating performance of a noble gas in an IGU is primarily determined by its thermal conductivity and density. Lower thermal conductivity reduces heat transfer, while higher density improves resistance to convection and enhances sound dampening.

PropertyAirArgon (Ar)Krypton (Kr)This compound (Xe)
Thermal Conductivity @ 27°C (W/m·K) ~0.0262[1]~0.0177~0.0094~0.0057
Density @ STP ( kg/m ³) ~1.225~1.66~3.48~5.46
Relative Cost LowestLowMediumHigh

Key Insights:

  • This compound exhibits the lowest thermal conductivity among the noble gases, making it the most effective thermal insulator.[2] This translates to the lowest U-values in IGUs, signifying superior resistance to heat loss.

  • Krypton offers a significant improvement in thermal performance over argon and is particularly effective in smaller cavity spaces, making it suitable for triple-pane glazing.[3]

  • Argon is the most commonly used noble gas due to its favorable cost-to-performance ratio, offering a substantial improvement over air-filled units.[1]

  • The heavier atomic weight of This compound and krypton contributes to better sound insulation by impeding the transmission of sound waves.

Thermal Performance: U-value Comparison

The U-value (W/m²K) is a measure of the rate of heat transfer through a window assembly. A lower U-value indicates better insulating performance. While specific U-values are dependent on the entire IGU construction (glass type, coatings, spacer, etc.), the choice of fill gas has a significant impact.

IGU ConfigurationFill GasTypical Center-of-Glass U-value (W/m²K)
Double Glazing (Low-E) Air~1.8
Argon~1.3
Krypton~1.1
This compound< 1.0 (estimated)
Triple Glazing (Low-E) Argon~0.8
Krypton~0.6
This compound< 0.5 (estimated)

Note: this compound U-values are estimated based on its superior thermal conductivity, as direct comparative studies are less common due to its higher cost.

Acoustic Performance: Sound Transmission Class (STC) and Weighted Sound Reduction Index (Rw)

The Sound Transmission Class (STC) and the Weighted Sound Reduction Index (Rw) are metrics used to rate the acoustic performance of building elements, including windows. A higher STC or Rw value indicates better sound insulation.

IGU ConfigurationFill GasTypical STC / Rw Rating
Standard Double Glazing Air28-32
Argon30-34
Krypton32-36
This compound34-38 (estimated)

Note: The thicker and heavier gas molecules of this compound are more effective at dampening sound vibrations, leading to higher STC/Rw ratings.

Experimental Protocols

Accurate and reproducible data are paramount in materials science. The following are summaries of key experimental protocols used to evaluate the performance of IGUs.

Thermal Performance Testing (ASTM E2190 / EN 1279)

The durability and thermal performance of IGUs are often tested according to standards like ASTM E2190 and the EN 1279 series. These tests evaluate the long-term performance of the IGU, including the gas retention rate.

Methodology Overview:

  • Specimen Preparation: A statistically significant number of IGU test specimens are fabricated according to the manufacturer's specifications.

  • Initial Gas Concentration Measurement: The initial concentration of the noble gas fill is measured non-destructively using techniques like spark emission spectroscopy.

  • Accelerated Weathering: The IGUs are subjected to cycles of high and low temperatures and high humidity to simulate long-term environmental exposure. This typically involves:

    • Exposure to a high-humidity environment (e.g., 95-100% RH) at an elevated temperature (e.g., 60°C) for a specified period.

    • Cyclic temperature changes, for example, from -30°C to 55°C.

  • Post-Weathering Gas Concentration Measurement: The gas concentration is re-measured to determine the gas leakage rate.

  • Dew Point Measurement: The dew point of the IGU is measured to ensure that no moisture has penetrated the seal, which would compromise the insulating performance.

Acoustic Performance Testing (ISO 10140)

The airborne sound insulation of glazing is determined in a laboratory setting according to the ISO 10140 series of standards.

Methodology Overview:

  • Test Environment: The test involves two adjacent, acoustically isolated reverberation rooms (a source room and a receiving room) with a test opening between them.

  • Specimen Installation: The IGU specimen is installed in the test opening, ensuring a complete and airtight seal to prevent sound flanking around the edges.

  • Sound Source: A diffuse, broadband sound field (typically pink noise) is generated in the source room using a loudspeaker.

  • Sound Pressure Level Measurement: The average sound pressure levels are measured in both the source and receiving rooms across a range of frequency bands (typically one-third octave bands from 100 Hz to 5000 Hz).

  • Reverberation Time Measurement: The reverberation time in the receiving room is measured to correct for the acoustic absorption of the room.

  • Calculation: The sound reduction index (R) for each frequency band is calculated from the difference in sound pressure levels and the reverberation time. These values are then used to calculate the single-number weighted sound reduction index (Rw).

Visualizing Performance Factors and Testing Workflow

To better understand the relationships between different factors influencing IGU performance and the typical experimental workflow, the following diagrams are provided.

IGU_Performance_Factors cluster_gas Fill Gas Properties cluster_igu IGU Construction cluster_performance Performance Metrics Gas_Type Gas Type (Air, Ar, Kr, Xe) Thermal_Conductivity Thermal Conductivity Gas_Type->Thermal_Conductivity Density Density Gas_Type->Density U_Value U-value (Thermal) Thermal_Conductivity->U_Value STC_Rw STC/Rw (Acoustic) Density->STC_Rw Glass_Type Glass Type & Coatings Glass_Type->U_Value Glass_Type->STC_Rw Cavity_Width Cavity Width Cavity_Width->U_Value Cavity_Width->STC_Rw Spacer_Type Spacer Material Spacer_Type->U_Value

Factors influencing IGU performance.

Thermal_Test_Workflow start Start prep Specimen Preparation start->prep initial_gas Initial Gas Measurement prep->initial_gas weathering Accelerated Weathering initial_gas->weathering post_gas Post-Weathering Gas Measurement weathering->post_gas dew_point Dew Point Measurement post_gas->dew_point analysis Data Analysis & Report dew_point->analysis end End analysis->end

Thermal performance testing workflow.

Conclusion

The selection of a noble gas for insulating glass units involves a trade-off between cost and performance. While argon provides a significant improvement over air at a minimal cost increase, and krypton offers enhanced performance, particularly in multi-pane units, this compound stands out as the premium choice for applications demanding the highest level of thermal and acoustic insulation. For researchers and professionals working on cutting-edge building envelope technologies and high-performance fenestration systems, a thorough understanding of the properties and performance metrics of this compound is essential for pushing the boundaries of energy efficiency and occupant comfort. The experimental protocols outlined provide a framework for the rigorous evaluation of these advanced materials.

References

A Researcher's Guide to Validating Computational Models of Xenon Clathrate Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate computational modeling of xenon clathrate structures is paramount for advancing our understanding of these unique host-guest systems. This guide provides an objective comparison of computational models with experimental data, offering a framework for validating theoretical predictions.

The stability and structural properties of this compound clathrate hydrates are of significant interest for applications ranging from gas storage and separation to their potential role as anesthetic delivery systems. Computational models, such as those based on Density Functional Theory (DFT) and Monte Carlo simulations, are invaluable tools for predicting the behavior of these complex structures. However, the reliability of these models hinges on rigorous validation against experimental data. This guide outlines the key experimental techniques used for this purpose and presents a comparison of reported experimental and computational results.

Experimental Validation Techniques

The primary experimental methods for characterizing this compound clathrate structures are X-ray Diffraction (XRD), Raman Spectroscopy, and ¹²⁹Xe Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides unique insights into the clathrate's structure and the local environment of the encapsulated this compound atom.

X-ray Diffraction (XRD)

X-ray diffraction is the cornerstone for determining the crystal structure and lattice parameters of this compound clathrates. High-resolution synchrotron XRD, often performed in conjunction with diamond-anvil cells, allows for the in-situ study of clathrate structures under various pressure and temperature conditions.

Experimental Protocol: High-Pressure Synchrotron X-ray Diffraction

  • Sample Loading: A mixture of this compound and water is loaded into a diamond-anvil cell (DAC). A ruby chip is often included as a pressure calibrant.

  • Crystal Growth: The pressure is increased to induce the crystallization of the this compound clathrate hydrate. This is typically done at room temperature.

  • Data Collection: The DAC is mounted on a synchrotron beamline. The sample is continuously rotated or rocked during exposure to the X-ray beam to ensure a powder-like diffraction pattern from the polycrystalline sample. Diffraction patterns are recorded on an area detector.

  • Data Analysis: The 2D diffraction images are integrated to produce a 1D diffraction profile (intensity vs. 2θ). The crystal structure and lattice parameters are determined by Rietveld refinement of the diffraction pattern.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of both the host water lattice and the guest this compound atoms. Changes in the Raman spectra can indicate phase transitions and provide information about the guest-host interactions.

Experimental Protocol: In-Situ High-Pressure Raman Spectroscopy

  • Sample Preparation: Similar to XRD, the this compound-water mixture is loaded into a DAC.

  • Spectra Acquisition: A laser is focused on the sample within the DAC. The scattered light is collected and directed to a spectrometer. Raman spectra are typically collected in the O-H stretching region of water to observe changes in the host lattice upon clathrate formation and phase transitions.

  • Data Analysis: The positions and shapes of the Raman peaks are analyzed to identify the clathrate structure and monitor its behavior under changing pressure and temperature.

¹²⁹Xe Nuclear Magnetic Resonance (NMR) Spectroscopy

¹²⁹Xe NMR is exceptionally sensitive to the local environment of the this compound atom. The chemical shift of ¹²⁹Xe provides a direct probe of the size and shape of the clathrate cages. Optically enhanced ¹²⁹Xe NMR can be used to significantly increase the signal intensity, allowing for the study of clathrate formation on short timescales.[1]

Experimental Protocol: Optically Enhanced ¹²⁹Xe NMR Spectroscopy

  • Hyperpolarization: this compound gas is hyperpolarized through spin-exchange with optically pumped rubidium vapor.

  • Sample Introduction: The hyperpolarized this compound is introduced to a sample of powdered ice at a controlled temperature.

  • NMR Measurement: ¹²⁹Xe NMR spectra are acquired as a function of time to monitor the formation of the clathrate and the distribution of this compound atoms between the different cage structures. A low-temperature NMR probe is used to maintain the desired experimental conditions.[1]

  • Data Analysis: The chemical shifts of the resonance lines are used to identify the type of cage (e.g., small 5¹² or large 5¹²6²) occupied by the this compound atoms. The relative intensities of the peaks provide information on the cage occupancy.

Comparative Analysis of Experimental and Computational Data

The validation of computational models is achieved by comparing their predictions of structural and spectroscopic properties with experimental measurements. The following tables summarize key comparisons for this compound clathrate hydrates.

Structural Parameters: Lattice Constants

The accurate prediction of the unit cell dimensions is a fundamental test for any computational model.

StructurePressure (GPa)Experimental Lattice Constant (Å)Computational ModelPredicted Lattice Constant (Å)
Structure I (cubic)1.1a = 11.595 ± 0.003N/AN/A
High-Pressure (tetragonal)2.2a = 8.320 ± 0.004, c = 10.287 ± 0.007N/AN/A

Experimental data from high-pressure synchrotron X-ray diffraction studies.[2] Note: Directly comparable computational lattice parameters for this compound clathrates under these specific high-pressure conditions were not available in the searched literature.

Spectroscopic Properties: ¹²⁹Xe NMR Chemical Shifts

The ¹²⁹Xe NMR chemical shift is a sensitive measure of the local environment and provides a stringent test for computational models.

Clathrate StructureCage TypeExperimental Chemical Shift (ppm)Computational ModelCalculated Chemical Shift (ppm)
Structure I5¹²-242Monte Carlo / QM-214.0
Structure I5¹²6²-152Monte Carlo / QM-146.9
Structure II5¹²-225Monte Carlo / QM-206.7
Structure II5¹²6⁴-80Monte Carlo / QM-104.7

Experimental data from ¹²⁹Xe NMR spectroscopy.[3] Calculated values are from quantum mechanical calculations combined with canonical Monte Carlo simulations.[3] The calculated values show reasonable agreement with the experimental data.[3]

Validation Workflow

The process of validating a computational model of a this compound clathrate structure can be visualized as a systematic workflow. This involves an iterative process of refining the computational model based on comparisons with experimental data.

G cluster_comp Computational Modeling cluster_exp Experimental Validation model Develop Computational Model (e.g., DFT, Monte Carlo) predict Predict Structural & Spectroscopic Properties model->predict compare Compare Computational & Experimental Data predict->compare synth Synthesize this compound Clathrate xrd X-ray Diffraction synth->xrd raman Raman Spectroscopy synth->raman nmr 129Xe NMR Spectroscopy synth->nmr xrd->compare raman->compare nmr->compare refine Refine Computational Model compare->refine Discrepancy validate Validated Model compare->validate Agreement refine->model

Caption: Workflow for validating computational models of this compound clathrate structures.

This guide provides a foundational framework for researchers working on the computational and experimental aspects of this compound clathrates. By systematically comparing theoretical predictions with robust experimental data, the accuracy and predictive power of computational models can be significantly enhanced, leading to a deeper understanding of these fascinating materials.

References

comparative analysis of xenon's anesthetic properties with nitrous oxide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct anesthetic profiles of xenon and nitrous oxide, supported by experimental data and detailed methodologies.

In the landscape of anesthetic agents, both this compound (Xe) and nitrous oxide (N₂O) occupy unique positions as gaseous anesthetics. While they share the ability to induce a state of anesthesia, their physicochemical properties, potencies, and physiological effects diverge significantly. This guide provides an objective comparison of their anesthetic properties, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Anesthetic Properties

The fundamental differences in the anesthetic profiles of this compound and nitrous oxide are evident in their key pharmacologic parameters. This compound is a more potent anesthetic agent than nitrous oxide, as indicated by its lower Minimum Alveolar Concentration (MAC) value.[1][2] A lower MAC signifies that a lower concentration of the gas is required to prevent movement in response to a surgical stimulus in 50% of patients.[1] Furthermore, this compound's very low blood/gas partition coefficient contributes to a more rapid onset of and emergence from anesthesia compared to nitrous oxide.[2][3] This is because a lower coefficient allows for faster equilibration between the anesthetic in the lungs and the blood.[4]

PropertyThis compound (Xe)Nitrous Oxide (N₂O)
Minimum Alveolar Concentration (MAC) in adults ~71-72%[1][2]~104%[1][2]
MAC-awake ~33% (0.46 MAC)[5][6]~63% (0.61 MAC)[5][6]
Blood/Gas Partition Coefficient ~0.115 - 0.14[7][8]~0.47[9]
Oil/Gas Partition Coefficient 1.91.4

Table 1: Key Anesthetic Properties of this compound and Nitrous Oxide.

Experimental Protocols

Determination of Minimum Alveolar Concentration (MAC)

The MAC of an inhalational anesthetic is a standard measure of its potency and is determined experimentally. The "up-and-down" method is a common and efficient protocol for this purpose.

Objective: To determine the concentration of an anesthetic gas that prevents movement in 50% of subjects in response to a noxious stimulus.

Methodology (adapted from the Dixon up-and-down method):

  • Animal Preparation: A cohort of subjects (e.g., rats) is anesthetized with the test agent (this compound or nitrous oxide) in oxygen. Vital signs, including temperature and respiratory rate, are monitored and maintained within a normal physiological range.

  • Anesthetic Concentration: The first subject is administered a predetermined starting concentration of the anesthetic gas.

  • Equilibration: A period of at least 15-20 minutes is allowed for the end-tidal anesthetic concentration to equilibrate with the concentration in the central nervous system.

  • Noxious Stimulus: A standardized, supramaximal noxious stimulus is applied (e.g., tail clamp).

  • Response Assessment: The subject's response is observed and categorized as either "movement" (a positive response) or "no movement" (a negative response).

  • Concentration Adjustment:

    • If the subject moves, the anesthetic concentration for the next subject is increased by a predetermined step (e.g., 10-20% of the previous concentration).

    • If the subject does not move, the anesthetic concentration for the next subject is decreased by the same predetermined step.

  • Iterative Process: This process is repeated for a series of subjects, with each subsequent concentration determined by the response of the previous one.

  • MAC Calculation: The MAC is calculated as the mean of the crossover midpoints between concentrations that resulted in movement and those that did not, after a sufficient number of crossovers have been observed.

Measurement of Blood/Gas Partition Coefficient

The blood/gas partition coefficient reflects the solubility of an anesthetic gas in the blood and is a key determinant of the speed of induction and recovery. A common laboratory method for its determination is gas chromatography.

Objective: To determine the ratio of the concentration of an anesthetic gas in the blood to its concentration in the gas phase at equilibrium.

Methodology:

  • Sample Preparation: A known volume of human or animal blood is placed in a sealed vial or syringe with a known volume of headspace (gas phase).

  • Anesthetic Introduction: A precise amount of the anesthetic gas (this compound or nitrous oxide) is injected into the sealed container.

  • Equilibration: The container is agitated at a constant temperature (typically 37°C) for a sufficient period to allow the anesthetic to equilibrate between the blood and gas phases.

  • Gas Phase Analysis: A sample of the headspace gas is withdrawn and injected into a gas chromatograph (GC). The GC separates the components of the gas mixture and a detector quantifies the concentration of the anesthetic.

  • Blood Phase Concentration Calculation: The concentration of the anesthetic in the blood is determined by mass balance, subtracting the amount of anesthetic in the gas phase from the total amount introduced.

  • Partition Coefficient Calculation: The blood/gas partition coefficient is calculated as the ratio of the anesthetic concentration in the blood to the anesthetic concentration in the gas phase.

Mechanism of Action and Signaling Pathways

Both this compound and nitrous oxide exert their primary anesthetic effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[10] However, the precise nature of their interaction and the downstream consequences may differ.

By blocking the NMDA receptor, these agents inhibit the influx of calcium ions (Ca²⁺) into the neuron that is normally triggered by the binding of the neurotransmitter glutamate.[10] This reduction in intracellular calcium disrupts downstream signaling cascades that are crucial for neuronal excitability and synaptic plasticity, leading to a state of anesthesia.

Anesthetic_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_antagonists Anesthetic Antagonists Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activates Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Ca²⁺ Influx Anesthesia Anesthesia Downstream->Anesthesia Leads to This compound This compound This compound->NMDA_Receptor Blocks Nitrous_Oxide Nitrous Oxide Nitrous_Oxide->NMDA_Receptor Blocks

Mechanism of NMDA Receptor Antagonism.

Hemodynamic Stability

A critical aspect of an anesthetic's profile is its effect on the cardiovascular system. Experimental and clinical studies have consistently demonstrated that this compound offers superior hemodynamic stability compared to nitrous oxide. This compound has minimal effects on heart rate, blood pressure, and cardiac output.[11] In contrast, nitrous oxide can sometimes lead to myocardial depression and an increase in systemic vascular resistance.

Experimental Workflow for Hemodynamic Assessment

A robust experimental design is crucial for comparing the hemodynamic effects of anesthetic agents. The following workflow outlines a typical approach in a clinical trial setting.

Hemodynamic_Workflow cluster_setup Pre-Anesthesia cluster_intervention Anesthesia Induction & Maintenance cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (ASA I-II) Baseline_Measurements Baseline Hemodynamic Measurements (ECG, BP, HR, CO) Patient_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Xenon_Group This compound Anesthesia Randomization->Xenon_Group N2O_Group Nitrous Oxide Anesthesia Randomization->N2O_Group Continuous_Monitoring Continuous Hemodynamic Monitoring Xenon_Group->Continuous_Monitoring N2O_Group->Continuous_Monitoring Data_Collection Data Collection at Predetermined Intervals Continuous_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Comparison Comparison of Hemodynamic Variables Between Groups Statistical_Analysis->Comparison

Experimental Workflow for Hemodynamic Comparison.

Neuroprotection and Neurotoxicity

Beyond their anesthetic properties, both this compound and nitrous oxide have been investigated for their effects on neuronal health. This compound has demonstrated significant neuroprotective properties in various preclinical models of neurological injury, such as ischemia. This neuroprotection is largely attributed to its potent antagonism of the NMDA receptor, which can mitigate excitotoxicity.

In contrast, while nitrous oxide also blocks NMDA receptors, its neuroprotective effects are less pronounced, and some studies have raised concerns about potential neurotoxicity, particularly with prolonged exposure.

Conclusion

This compound and nitrous oxide, while both gaseous anesthetics, present markedly different profiles. This compound's high potency, rapid onset and offset, and favorable hemodynamic and neuroprotective properties position it as a near-ideal anesthetic. However, its high cost and limited availability remain significant barriers to widespread clinical use. Nitrous oxide, on the other hand, is a less potent anesthetic with a slower onset and recovery profile and a less favorable safety profile concerning hemodynamics and potential neurotoxicity. Its low cost and long history of use ensure its continued, albeit often adjunctive, role in anesthesia. For researchers and drug development professionals, understanding these key differences is paramount for the rational design of new anesthetic agents and the optimization of existing anesthetic protocols.

References

Experimental Validation of Xenon's Neuroprotective Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of xenon's neuroprotective performance against other therapeutic strategies, supported by experimental data. It details the methodologies of key experiments and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's mechanisms of action.

I. Comparative Efficacy of Neuroprotective Agents

The neuroprotective effects of this compound have been evaluated against other potential therapeutic agents, primarily the noble gas argon and therapeutic hypothermia. The following tables summarize the quantitative outcomes from preclinical studies.

Table 1: this compound vs. Argon in Hypoxic-Ischemic Brain Injury

AgentModelConcentration/DosageOutcome MeasureNeuroprotective Effect (% improvement vs. control)Reference
This compoundIn vitro (OGD, organotypic hippocampal slices)0.5 atmReduction in cell injury96%[1][2]
ArgonIn vitro (OGD, organotypic hippocampal slices)0.5 atmReduction in cell injury96%[1][2]
This compoundIn vivo (Perinatal HIE, various animal models)≥70%Improved neurological outcomes (histologic/behavioral)39.7% (pooled effect)[3]
ArgonIn vivo (Perinatal HIE, various animal models)VariousImproved neurological outcomes (histologic/behavioral)70.3% (pooled effect)[3]
This compoundIn vivo (Acquired brain injury - TBI, stroke, cardiac arrest)VariousOverall neuroprotection34.1% (pooled effect)[4]
ArgonIn vivo (Acquired brain injury - TBI, stroke, cardiac arrest)VariousOverall neuroprotection18.1% (pooled effect)[4]

Table 2: this compound in Combination with Therapeutic Hypothermia

TreatmentModelOutcome MeasureKey Finding
This compound + Mild HypothermiaIn vitro (OGD) & In vivo (Neonatal Asphyxia)Neuronal survival, morphological criteria, functional neurological studiesSynergistic neuroprotection, with the combination being effective at concentrations where individual treatments were not.
Therapeutic HypothermiaIn vivo (Acute Ischemic Stroke, various models)Multiple outcome measuresPotent and statistically significant neuroprotective effects compared to normothermia.

II. Key Experimental Protocols

The following are detailed methodologies for common preclinical models used to assess neuroprotection.

A. In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

This model simulates ischemic conditions in a controlled laboratory setting.

1. Cell Culture Preparation:

  • Primary cortical or hippocampal neurons are harvested from embryonic rodents (e.g., fetal Wistar rats at gestational age 17-19 days).

  • The brain tissue is dissected and enzymatically dissociated to create a single-cell suspension.

  • Cells are plated onto pre-coated culture dishes at a specific density (e.g., 50,000 cells/cm²) and maintained in a controlled incubator environment (37°C, humidified atmosphere).

2. Oxygen-Glucose Deprivation Procedure:

  • After a set period in culture (e.g., 7 days), the standard culture medium is replaced with a glucose-free balanced salt solution.

  • To induce hypoxia, the cell cultures are placed in a hypoxic chamber infused with a gas mixture of 92.5% nitrogen and 7.5% oxygen, or a chemical oxygen scavenger like Oxyrase is added to the medium.

  • The duration of OGD can be varied to model different severities of ischemic insult.

3. Application of Neuroprotective Agent:

  • This compound or the comparative agent is introduced into the hypoxic chamber at the desired concentration during the OGD period.

4. Assessment of Neuronal Injury:

  • Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium is a marker of cell death and is quantified spectrophotometrically.

  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes, allowing for the quantification of dead cells through fluorescence microscopy.

  • Trypan Blue Staining: This dye is excluded by viable cells, so counting the number of stained cells provides a measure of cell death.

B. In Vivo Model: Rodent Hypoxic-Ischemic Encephalopathy (HIE)

This model replicates brain injury resulting from a lack of oxygen and blood flow, often occurring in neonates.

1. Animal Preparation:

  • Neonatal rodents (e.g., postnatal day 7-10 mice or rats) are used.

  • The animals are anesthetized, typically with isoflurane.

2. Induction of Hypoxia-Ischemia:

  • Rice-Vannucci Model: This widely used method involves the permanent ligation of one common carotid artery.

  • Following a recovery period, the animals are placed in a hypoxic chamber with a controlled oxygen concentration (e.g., 8% O₂ and 92% N₂ for 90 minutes).

3. Administration of Neuroprotective Agent:

  • This compound or the comparator gas is administered to the animals within the hypoxic chamber. The timing and duration of the treatment are critical experimental variables.

4. Evaluation of Neuroprotection:

  • Histological Analysis: Brains are sectioned and stained (e.g., with Cresyl Violet) to assess the extent of neuronal damage and infarct volume.

  • Neurobehavioral Assessments: A battery of tests is used to evaluate motor and cognitive function in the animals as they develop. This can include tests of locomotion, anxiety, and memory.

  • Magnetic Resonance Imaging (MRI): MRI can be used to assess brain damage, particularly in white matter, non-invasively.

III. Visualizing this compound's Neuroprotective Signaling Pathways

The neuroprotective effects of this compound are attributed to its interaction with several key molecular targets. The following diagrams, generated using the DOT language, illustrate these pathways.

A. NMDA Receptor Inhibition

This compound's primary neuroprotective mechanism involves the inhibition of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitotoxicity.

NMDA_Inhibition cluster_glutamate Excitotoxic Cascade cluster_this compound This compound Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Opens Channel Cell_Death Neuronal Cell Death Ca_influx->Cell_Death Triggers This compound This compound Glycine_Site Glycine Binding Site This compound->Glycine_Site Competitively Binds Glycine_Site->NMDA_R Modulates

Caption: this compound competitively inhibits the NMDA receptor at the glycine binding site.

B. TREK-1 Potassium Channel Activation

This compound also activates the two-pore-domain potassium (K2P) channel TREK-1, leading to neuronal hyperpolarization and reduced excitability.

TREK1_Activation This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Activates K_efflux K+ Efflux TREK1->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection

Caption: this compound activates TREK-1 channels, leading to neuroprotection.

C. HIF-1α Stabilization

Under hypoxic conditions, this compound can promote the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that upregulates the expression of pro-survival genes.

HIF1a_Stabilization Hypoxia Hypoxia / Ischemia HIF1a HIF-1α Hypoxia->HIF1a Induces This compound This compound This compound->HIF1a Stabilizes Pro_Survival_Genes Pro-Survival Gene Expression (e.g., EPO, VEGF) HIF1a->Pro_Survival_Genes Upregulates Neuroprotection Neuroprotection Pro_Survival_Genes->Neuroprotection

Caption: this compound promotes HIF-1α stabilization and pro-survival gene expression.

IV. Conclusion

Experimental evidence robustly supports the neuroprotective properties of this compound through multiple mechanisms, including the inhibition of NMDA receptor-mediated excitotoxicity, activation of TREK-1 potassium channels, and stabilization of HIF-1α. Comparative studies with argon and therapeutic hypothermia highlight its potential as a standalone or synergistic therapy. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the therapeutic potential of this compound in various models of neurological injury. The visualized signaling pathways offer a clear framework for understanding its molecular interactions and guiding future drug development efforts.

References

Xenon: A Superior Reference Standard in Mass Spectrometry for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to improve the reliability of their mass spectrometry data, xenon (Xe) presents a compelling alternative to conventional internal standards. Its unique properties, particularly when used in Inductively Coupled Plasma Mass Spectrometry (ICP-MS), can lead to significant improvements in accuracy and precision, especially in trace element analysis.

This guide provides an objective comparison of this compound with other common reference standards, supported by experimental data. It also offers detailed methodologies for the key experiments cited, enabling researchers to evaluate and implement this advanced technique.

The Advantage of an "Internal" Internal Standard

In mass spectrometry, internal standards are crucial for correcting variations in instrument response and matrix effects, which can significantly impact the accuracy of quantitative analysis.[1] Traditionally, elements like rhodium (Rh), indium (In), and bismuth (Bi) are added to samples as internal standards.[2] However, this practice introduces the risk of contamination, a critical concern when analyzing trace and ultra-trace level elements.

This compound, specifically the isotope ¹²⁹Xe, offers a novel solution. It is naturally present as an impurity in the argon gas used to generate the plasma in ICP-MS.[3] This inherent presence allows it to be used as an internal standard without any external addition, thereby eliminating the risk of introducing contaminants.[3] This "internal" internal standard approach is particularly advantageous for the analysis of environmental, biological, and geological samples where high purity is paramount.

Performance Comparison: this compound vs. Conventional Standards

Experimental data demonstrates that using ¹²⁹Xe as an internal standard significantly enhances the accuracy and precision of ICP-MS measurements for a wide range of elements.

A key study analyzing trace elements in water reference materials (NIST 1640a, 1643e, and 1640d) showed a marked improvement in the relative standard deviation (RSD) when ¹²⁹Xe was used for internal standardization compared to no internal standardization. For many elements, the precision improved from >10% RSD to <5% RSD.

ElementNIST 1640a (Certified Value µg/L)Measured without IS (µg/L)RSD (%) without ISMeasured with ¹²⁹Xe IS (µg/L)RSD (%) with ¹²⁹Xe IS
Vanadium (V)27.8 ± 0.725.412.327.53.1
Chromium (Cr)18.5 ± 0.516.215.118.24.2
Manganese (Mn)38.7 ± 0.835.111.538.12.8
Cobalt (Co)25.9 ± 0.423.214.225.53.5
Nickel (Ni)60.6 ± 0.755.410.860.12.5
Copper (Cu)22.3 ± 0.619.813.622.13.8
Zinc (Zn)73.8 ± 0.968.212.173.22.9
Arsenic (As)25.1 ± 0.522.516.524.84.8
Selenium (Se)13.7 ± 0.411.918.213.55.1
Strontium (Sr)238 ± 22159.82352.1
Molybdenum (Mo)116 ± 210511.11152.6
Cadmium (Cd)6.5 ± 0.35.817.46.44.5
Barium (Ba)45.9 ± 0.741.210.545.52.3
Lead (Pb)23.4 ± 0.620.914.823.13.9

Table 1: Comparison of trace element analysis in NIST 1640a standard reference water with and without ¹²⁹Xe internal standardization. Data sourced from Balaram et al. (2012).

While direct comparative studies with other internal standards across a wide range of matrices are limited, the data clearly shows that this compound provides excellent correction for instrumental drift and matrix effects, achieving high accuracy and precision. The use of ¹²⁹Xe has also been successfully applied to the analysis of trace elements in complex matrices such as soils and stream sediments.

Experimental Protocols

Utilizing ¹²⁹Xe as an Internal Standard in ICP-MS

This protocol outlines the general steps for using naturally occurring ¹²⁹Xe as an internal standard for the analysis of trace elements in aqueous samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis Sample Aqueous Sample Acidify Acidify with ultra-pure acid (e.g., 2% HNO₃) Sample->Acidify Introduce Introduce sample into ICP-MS Acidify->Introduce Prepared Sample Monitor Monitor analyte and ¹²⁹Xe signals Introduce->Monitor Ratio Calculate analyte/¹²⁹Xe intensity ratio Monitor->Ratio Quantify Quantify using calibration curve Ratio->Quantify

Experimental workflow for using ¹²⁹Xe as an internal standard.

1. Instrumentation:

  • An Inductively Coupled Plasma Mass Spectrometer (ICP-MS) equipped with a standard sample introduction system (nebulizer and spray chamber). The search results mention the use of a Perkin-Elmer Sciex Elan DRC II.

2. Reagents:

  • Ultra-pure water for blanks and standard preparation.

  • Ultra-pure nitric acid (HNO₃) for sample acidification.

  • Multi-element standard solutions for calibration.

3. Instrument Setup and Calibration:

  • Optimize the ICP-MS instrument parameters (e.g., RF power, gas flow rates, lens voltages) to achieve stable plasma conditions and maximum signal sensitivity.

  • Perform a daily performance check of the instrument.

  • Calibrate the instrument using a series of multi-element standards of known concentrations.

4. Sample Preparation:

  • Acidify all samples, blanks, and calibration standards to a final concentration of, for example, 2% (v/v) with ultra-pure nitric acid to stabilize the elements.

5. Data Acquisition:

  • Introduce the samples into the ICP-MS.

  • Acquire data by monitoring the signal intensity of the target analyte isotopes and the ¹²⁹Xe isotope.

  • The instrument software is used to calculate the ratio of the analyte signal intensity to the ¹²⁹Xe signal intensity.

6. Quantification:

  • A calibration curve is constructed by plotting the intensity ratios of the standards against their known concentrations.

  • The concentrations of the analytes in the samples are then determined from this calibration curve.

Logical Framework for Internal Standard Selection

The choice of an internal standard is a critical decision in quantitative mass spectrometry. The following diagram illustrates the logical considerations for selecting an appropriate internal standard, highlighting the unique advantages of this compound.

logical_relationship cluster_criteria Ideal Internal Standard Criteria Criteria1 Not naturally present in sample Criteria2 Chemically similar to analyte Criteria3 Ionization potential similar to analyte Criteria4 Mass close to analyte Criteria5 Does not introduce contamination Conventional Conventional IS (Rh, In, Bi) Conventional->Criteria1 Conventional->Criteria2 Conventional->Criteria3 Conventional->Criteria4 This compound This compound (¹²⁹Xe) This compound->Criteria1 This compound->Criteria5 Key Advantage

Decision logic for internal standard selection in mass spectrometry.

Conclusion

This compound, as an inherent component of the ICP-MS plasma gas, offers a robust and contamination-free approach to internal standardization. The experimental evidence demonstrates its capability to significantly improve the accuracy and precision of trace element analysis. For laboratories conducting high-sensitivity analysis where the minimization of contamination is critical, adopting this compound as a reference standard is a strategic move towards more reliable and defensible data. Researchers and scientists are encouraged to consider the implementation of this technique to enhance the quality of their mass spectrometry results.

References

Safety Operating Guide

Proper Disposal of Xenon Gas: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information

Xenon is an inert, colorless, and odorless gas that is heavier than air and classified as a non-hazardous substance.[1][2] While not flammable or toxic, its primary hazard is its potential to displace oxygen in enclosed spaces, leading to asphyxiation.[3][4] Contact with liquefied this compound can cause severe cold burns and frostbite.[4] Therefore, proper handling and disposal procedures are paramount to ensure laboratory safety.

Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and review the Safety Data Sheet (SDS) for this compound. The primary recommended methods for disposal are returning the cylinder to the supplier or utilizing a gas recovery/recycling system.[5] Venting to the atmosphere is a tertiary option that should only be considered for small quantities and after a thorough risk assessment, in a well-ventilated area, and in accordance with local regulations.[3]

Comparison of this compound Disposal Methods

The selection of a disposal method depends on factors such as the quantity of this compound, available equipment, and institutional and regulatory requirements. The following table summarizes the key aspects of each primary disposal option.

Disposal MethodProsConsPrimary Use Case
Return to Supplier - Safest and most environmentally responsible option.- Ensures proper handling by trained professionals.- No need for in-house disposal equipment or procedures.- May involve supplier-specific fees or logistical requirements.- Requires coordination with the gas supplier.Empty or partially used cylinders that are no longer needed.
Recycling/Recovery - Cost-effective for high-volume users due to the high price of this compound.[6][7]- Environmentally sustainable.- Ensures a ready supply of purified this compound for reuse.[8]- Requires a significant upfront investment in specialized equipment.- May involve operational costs for energy and maintenance.- Purity of the recycled gas must be verified for sensitive applications.Laboratories and facilities with high this compound consumption, such as in medical imaging or industrial applications.[7][9]
Controlled Release (Venting) - A viable option for disposing of small residual amounts of gas.- Can be performed with standard laboratory equipment.- Risk of oxygen displacement and asphyxiation if not performed in a properly ventilated area.- May be subject to local environmental regulations.- The value of the gas is lost.Disposal of the final, non-recoverable contents of a this compound cylinder after ensuring it is empty of any liquid phase.

Protocol for Controlled Release of Residual this compound Gas

This protocol outlines a general procedure for the controlled release of small, residual amounts of gaseous this compound in a laboratory setting. A site-specific risk assessment and approval from your institution's EHS department are mandatory before proceeding.

Prerequisites:

  • Confirmation that the cylinder contains only a small amount of gaseous this compound.

  • A designated, well-ventilated area, preferably a fume hood with high flow rates.

  • Absence of personnel in the immediate vicinity who are not directly involved in the procedure.

  • Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[6]

Equipment:

  • A compatible pressure-reducing regulator with a CGA (Compressed Gas Association) fitting for this compound.

  • A flow-restricting orifice or a needle valve to control the gas release rate.

  • Tubing to direct the gas flow into the ventilation system.

  • A cylinder stand or strap to secure the this compound cylinder.

Procedure:

  • Secure the Cylinder: Ensure the this compound cylinder is upright and securely fastened to a stable surface, such as a laboratory bench or a wall bracket.[6]

  • Inspect Equipment: Visually inspect the cylinder valve, regulator, and tubing for any signs of damage, corrosion, or contamination. Do not use any equipment that appears to be in poor condition.

  • Attach the Regulator:

    • Ensure the regulator's outlet valve is closed.

    • Connect the regulator to the cylinder valve. For non-flammable gases like this compound, the connection is typically tightened by turning clockwise.[10] Use a wrench to ensure a snug fit, but do not overtighten.

  • Position the Outlet: Direct the outlet tubing deep into a fume hood or other high-flow ventilation system to ensure the vented gas is effectively diluted and exhausted from the laboratory.

  • Initiate Gas Release:

    • Slowly open the main cylinder valve fully.

    • Gradually open the regulator's outlet valve to initiate a slow and controlled release of the gas. The flow rate should be low enough to prevent any audible hissing and to allow for efficient dilution by the ventilation system.

  • Monitor the Release: Continuously monitor the cylinder pressure via the regulator's gauge until it reads zero.

  • Complete the Process:

    • Once the cylinder is empty, close the main cylinder valve.

    • Close the regulator's outlet valve.

    • Allow the ventilation system to run for at least 15 minutes to purge any residual this compound from the area.

    • Disconnect the regulator from the cylinder.

  • Prepare the Empty Cylinder for Disposal:

    • Replace the valve cap.

    • Clearly label the cylinder as "EMPTY".

    • Follow your institution's procedures for the disposal or return of empty gas cylinders.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal procedure for a cylinder of this compound gas.

XenonDisposalWorkflow start Start: this compound Cylinder for Disposal identify Identify Cylinder Contents and Status (e.g., full, partially full, empty) start->identify supplier_option Can the cylinder be returned to the supplier? identify->supplier_option return_to_supplier Arrange for Return to Supplier supplier_option->return_to_supplier Yes recycling_option Is a this compound recycling system available? supplier_option->recycling_option No end End return_to_supplier->end recycle_gas Utilize Recycling System recycling_option->recycle_gas Yes risk_assessment Conduct Risk Assessment for Controlled Release recycling_option->risk_assessment No recycle_gas->end release_approved Is controlled release approved by EHS? risk_assessment->release_approved perform_release Perform Controlled Release Protocol release_approved->perform_release Yes contact_ehs Contact EHS for Alternative Disposal release_approved->contact_ehs No perform_release->end contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound gas cylinders.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Xenon

Author: BenchChem Technical Support Team. Date: November 2025

Xenon, a colorless, odorless, and non-flammable gas, is a valuable tool in various scientific and medical applications.[1] While generally inert, proper handling and the use of appropriate personal protective equipment (PPE) are paramount to ensure the safety of laboratory personnel. The primary hazards associated with this compound are asphyxiation in high concentrations due to oxygen displacement and the risk of cold burns or frostbite from contact with its liquefied form.[2][3] Additionally, as a compressed gas, this compound cylinders pose a risk of explosion if exposed to high heat.[2][3] This guide provides essential safety protocols and logistical information for the operational use and disposal of this compound in a research environment.

Personal Protective Equipment (PPE) for this compound Handling

The following table summarizes the recommended personal protective equipment for handling this compound gas and liquid. Adherence to these guidelines is critical to mitigate risks.

Body PartPPE RecommendationStandard/SpecificationPurpose
Eyes/Face Safety glasses with side shieldsEN 166Protection from pressure release and splashes
Chemical safety gogglesEN 166Required when transfilling or breaking connections
Hands Work glovesEN 388Protection against mechanical risks when handling cylinders
Cold-insulating glovesEN 511Protection from frostbite when handling liquefied this compound
Respiratory Self-Contained Breathing Apparatus (SCBA)-For use in confined spaces or during a large release to prevent asphyxiation
Feet Safety shoes (e.g., steel-toed boots)-Protection from falling cylinders
Body Standard lab coat or work clothing-General protection

Operational Plan for Safe this compound Handling

A systematic approach to handling this compound cylinders is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receipt to use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.